molecular formula C7H14O2 B189060 2-(Cyclopentyloxy)ethanol CAS No. 1819-34-7

2-(Cyclopentyloxy)ethanol

Cat. No.: B189060
CAS No.: 1819-34-7
M. Wt: 130.18 g/mol
InChI Key: GEPSFEKIUIROFF-UHFFFAOYSA-N
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Description

2-(Cyclopentyloxy)ethanol is a chemical compound of interest in organic synthesis and medicinal chemistry research. While specific mechanistic studies on this base compound are limited in the public domain, its structural features make it a valuable building block for constructing more complex molecules. Research indicates that compounds featuring the 2-(cyclopentyloxy) moiety are key intermediates in developing potential therapeutic agents . For instance, derivatives based on a similar 2-cyclopentyloxyanisole scaffold have been synthesized and evaluated for their potent antitumor activity, demonstrating mechanisms that involve the inhibition of enzymes like COX-2 and PDE4B . This suggests that this compound can serve as a versatile precursor in exploratory chemistry aimed at developing novel enzyme inhibitors and investigating new pathways in disease biology. Researchers can utilize this compound to further explore structure-activity relationships and create new chemical entities for biochemical screening.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopentyloxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c8-5-6-9-7-3-1-2-4-7/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPSFEKIUIROFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00525889
Record name 2-(Cyclopentyloxy)ethan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1819-34-7
Record name 2-(Cyclopentyloxy)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00525889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(cyclopentyloxy)ethan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-(Cyclopentyloxy)ethanol (CAS: 1819-34-7)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Cyclopentyloxy)ethanol is a bifunctional organic molecule featuring both an ether linkage and a primary alcohol group. This unique structural arrangement imparts a useful combination of properties, including its utility as a versatile solvent and as a valuable chemical intermediate in the synthesis of more complex molecules.[1] Characterized by its solubility in both aqueous and organic media, it finds applications ranging from industrial formulations in paints and cleaning products to a building block in fine chemical synthesis.[1] This guide provides a comprehensive technical overview of its properties, a robust synthesis protocol grounded in established chemical principles, its predicted spectroscopic profile, and essential safety and handling information for laboratory and industrial professionals.

Chemical Identity and Structure

The fundamental identity of this compound is defined by a cyclopentyl group linked via an ether bond to an ethanol backbone.

  • Chemical Name: this compound[1][2]

  • CAS Number: 1819-34-7[1][2][3][4]

  • Molecular Formula: C₇H₁₄O₂[1][2]

  • Synonyms: 2-(Cyclopentyloxy)ethan-1-ol, Ethanol, 2-(cyclopentyloxy)-[1][2]

  • Molecular Weight: 130.19 g/mol [4]

  • InChI Key: GEPSFEKIUIROFF-UHFFFAOYSA-N

  • Canonical SMILES: C1CCC(C1)OCCO

G cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: Sₙ2 Reaction cluster_2 Step 3 & 4: Workup & Purification a Cyclopentanol + NaH in Anhydrous THF b Stir at 0°C to RT (H₂ gas evolves) a->b c Sodium Cyclopentoxide (Nucleophile) b->c d Add 2-Chloroethanol (Electrophile) c->d Attack e Reflux (6-12h) Monitor by TLC d->e f Crude Product Mixture e->f g Quench (NH₄Cl), Extraction (Ether) f->g Purify h Dry & Concentrate g->h i Column Chromatography h->i j Pure this compound i->j

Sources

2-(Cyclopentyloxy)ethanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Cyclopentyloxy)ethanol

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound (CAS No. 1819-34-7) is a bifunctional organic molecule belonging to the glycol ether family. These compounds are characterized by the presence of both an ether linkage and an alcohol hydroxyl group, bestowing upon them a versatile set of physicochemical properties. This unique amphipathic nature—possessing both a hydrophobic cyclopentyl group and a hydrophilic hydroxyethyl moiety—makes this compound an effective solvent for a range of substances and a valuable intermediate in chemical synthesis.[1] Its applications span industrial solvents, coatings, and as a building block for more complex molecules in the pharmaceutical and materials science sectors.

This guide provides a comprehensive technical overview of this compound, detailing its core properties, a validated synthesis protocol, predictive spectroscopic data for characterization, its chemical reactivity, and essential safety information for laboratory professionals.

Physicochemical and Molecular Properties

The fundamental molecular and physical characteristics of this compound are summarized below. These properties are critical for predicting its behavior in various chemical and physical processes, including reaction kinetics, purification, and formulation.

PropertyValueSource(s)
Molecular Formula C₇H₁₄O₂[1]
Molecular Weight 130.18 g/mol [1]
CAS Number 1819-34-7[1]
Appearance Colorless Liquid (presumed)
Boiling Point 206.2 °C (at 760 mmHg)[2]
Density 1.0 g/cm³[2]
Refractive Index 1.460[2]
Flash Point 81.5 °C[2]
Vapor Pressure 0.057 mmHg (at 25 °C)[2]
Solubility Soluble in water and organic solvents
Storage Temperature 2-8 °C

Synthesis and Purification

The most logical and widely applied method for preparing asymmetrical ethers such as this compound is the Williamson ether synthesis. This reaction proceeds via an Sₙ2 mechanism, involving the nucleophilic attack of an alkoxide on a primary alkyl halide.

Causality of Experimental Design

The proposed synthesis involves the deprotonation of cyclopentanol to form the more nucleophilic cyclopentoxide ion. A strong base like sodium hydride (NaH) is chosen because it irreversibly deprotonates the alcohol, driving the reaction forward by producing hydrogen gas, which evolves from the reaction mixture. 2-Chloroethanol is selected as the electrophile because it is a primary halide, which is ideal for minimizing the competing E2 elimination reaction that can occur with secondary or tertiary halides. A polar aprotic solvent like Tetrahydrofuran (THF) is used to solvate the sodium cation without solvating the alkoxide nucleophile, thus enhancing its reactivity. The reaction is heated to ensure a reasonable reaction rate. The workup procedure is designed to quench the reaction, remove inorganic salts, and isolate the desired product through extraction and distillation.

Proposed Synthetic Workflow

G cluster_reactants Reactants & Reagents cluster_reaction Reaction Steps cluster_workup Workup & Purification Cyclopentanol Cyclopentanol Deprotonation 1. Deprotonation: Cyclopentanol + NaH in THF at 0°C to RT. Forms Sodium Cyclopentoxide. Cyclopentanol->Deprotonation NaH Sodium Hydride (NaH) NaH->Deprotonation THF Anhydrous THF THF->Deprotonation Chloroethanol 2-Chloroethanol SN2_Attack 2. Sₙ2 Reaction: Add 2-Chloroethanol. Reflux for 12-18h. Chloroethanol->SN2_Attack Deprotonation->SN2_Attack Sodium Cyclopentoxide Intermediate Quench 3. Quench: Cool to 0°C, add H₂O slowly. SN2_Attack->Quench Extract 4. Extraction: Extract with Ethyl Acetate. Wash with brine. Quench->Extract Dry 5. Drying & Concentration: Dry organic layer (Na₂SO₄). Concentrate in vacuo. Extract->Dry Purify 6. Purification: Vacuum Distillation. Dry->Purify Product This compound Purify->Product

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

Disclaimer: This is a proposed protocol based on established chemical principles. It should be thoroughly vetted and optimized under appropriate laboratory safety protocols.

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.

  • Deprotonation: Charge the flask with sodium hydride (1.1 equivalents, 60% dispersion in mineral oil). Wash the NaH with dry hexanes to remove the oil, decant the hexanes, and add anhydrous THF. Cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add a solution of cyclopentanol (1.0 equivalent) in anhydrous THF to the NaH suspension via the dropping funnel over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The evolution of hydrogen gas should cease, indicating the formation of sodium cyclopentoxide.

  • Sₙ2 Reaction: Add 2-chloroethanol (1.05 equivalents) dropwise to the reaction mixture at room temperature.

  • Once the addition is complete, heat the mixture to reflux (approx. 66 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: After the reaction is complete, cool the flask to 0 °C in an ice bath.

  • Cautiously quench the reaction by the slow, dropwise addition of water to decompose any unreacted NaH.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water (2x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield pure this compound.

Spectroscopic Characterization (Predictive)

Disclaimer: The following spectroscopic data are predicted based on the molecular structure and typical values for analogous functional groups. Experimental verification is required for definitive assignment.

TechniquePredicted Observations
¹H NMR δ ~3.75-3.85 (m, 1H, -O-CH - on cyclopentyl ring)δ ~3.70 (t, 2H, -CH₂-OH)δ ~3.55 (t, 2H, -O-CH₂-)δ ~2.5-2.7 (br s, 1H, -OH)δ ~1.50-1.80 (m, 8H, cyclopentyl -CH₂- protons)
¹³C NMR δ ~82 (-O-C H- on cyclopentyl ring)δ ~70 (-O-C H₂-)δ ~62 (-C H₂-OH)δ ~33 (cyclopentyl carbons adjacent to -O-CH-)δ ~24 (remaining cyclopentyl carbons)
FT-IR (cm⁻¹) 3550-3200 (broad, O-H stretch)2960-2850 (strong, C-H alkane stretch)~1100 (strong, C-O ether stretch)
Mass Spec (EI) M⁺ at m/z = 130Key fragments: m/z = 85 (loss of -CH₂CH₂OH), m/z = 69 (cyclopentyl cation), m/z = 45 (-CH₂CH₂OH⁺)

Chemical Reactivity and Applications

The reactivity of this compound is dictated by its two functional groups: the secondary ether and the primary alcohol.

Reactions of the Hydroxyl Group

The primary alcohol is a versatile functional handle for further synthetic transformations. It can undergo standard alcohol reactions, such as:

  • Esterification: Reaction with carboxylic acids or acyl chlorides under acidic or basic conditions to form esters.

  • Etherification: Further reaction with an alkyl halide under Williamson ether synthesis conditions to produce a diether.

  • Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid using appropriate reagents (e.g., PCC, DMP for aldehyde; Jones reagent for carboxylic acid).

  • Conversion to Alkyl Halide: Reaction with reagents like SOCl₂ or PBr₃ to replace the hydroxyl group with a halogen.

Reactions of the Ether Group

The ether linkage is generally stable to many reagents but can be cleaved under harsh, acidic conditions.[3]

  • Acidic Cleavage: Reaction with strong acids like HBr or HI will protonate the ether oxygen, followed by nucleophilic attack of the halide.[4][5] Given the structure, the reaction would likely proceed via an Sₙ2 attack on the less-hindered ethyl side, yielding cyclopentanol and 1-bromo-2-ethanol.[5]

G cluster_OH Hydroxyl Group Reactions cluster_Ether Ether Group Reactions Compound This compound Ester Ester Compound->Ester + RCOCl Aldehyde Aldehyde Compound->Aldehyde [Oxidation] e.g., PCC Cleavage_Prods Cyclopentanol + 1-Bromo-2-ethanol Compound->Cleavage_Prods + HBr (strong acid)

Sources

An In-Depth Technical Guide to 2-(Cyclopentyloxy)ethanol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(Cyclopentyloxy)ethanol, a glycol ether, presents a unique combination of properties that make it a compound of interest in various scientific and industrial fields. Its structure, featuring a cyclopentyl ether linked to an ethanol moiety, imparts both hydrophobic and hydrophilic characteristics, rendering it an effective solvent and a versatile chemical intermediate. This guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical properties, synthesis, reactivity, and potential applications, with a particular focus on its relevance to the pharmaceutical sciences. Safety protocols for handling, storage, and disposal are also detailed to ensure its responsible use in a laboratory setting.

Nomenclature and Chemical Identity

The formal IUPAC name for this compound is This compound . It is also commonly referred to by its synonym, 2-(Cyclopentyloxy)ethan-1-ol .[1]

Table 1: Chemical Identity of this compound

IdentifierValue
CAS Number 1819-34-7[1]
Molecular Formula C₇H₁₄O₂[1]
Molecular Weight 130.18 g/mol [1]
InChI Key GEPSFEKIUIROFF-UHFFFAOYSA-N[2]
SMILES C1CCC(C1)OCCO

Physicochemical Properties

This compound is a colorless liquid with a faint, pleasant odor.[1] Its chemical structure allows for solubility in both water and organic solvents, a characteristic feature of many glycol ethers.[1]

Table 2: Physicochemical Data for this compound

PropertyValueSource
Boiling Point 206.2 °C at 760 mmHg[1]
Flash Point 81.5 °C[1]
Density 1.0 g/cm³[1]
Refractive Index 1.46[1]
Vapor Pressure 0.057 mmHg at 25 °C[1]

Synthesis and Manufacturing

The primary and most efficient method for the synthesis of this compound is the Williamson ether synthesis . This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide.[3][4][5]

Reaction Principle

The synthesis proceeds via an Sₙ2 mechanism, where the cyclopentoxide ion acts as the nucleophile, attacking the electrophilic carbon of a 2-haloethanol derivative. For optimal yield, a primary alkyl halide is preferred to minimize competing elimination reactions.[3][6]

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines a laboratory-scale synthesis of this compound.

Materials:

  • Cyclopentanol

  • Sodium hydride (NaH) or other strong base

  • 2-Chloroethanol or 2-Bromoethanol

  • Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) as solvent[4]

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for reflux, extraction, and distillation

Procedure:

  • Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopentanol in anhydrous THF.

  • Cool the solution in an ice bath and add sodium hydride portion-wise. The evolution of hydrogen gas will be observed.

  • Allow the mixture to stir at room temperature until the gas evolution ceases, indicating the complete formation of sodium cyclopentoxide.

  • Ether Formation: Cool the freshly prepared sodium cyclopentoxide solution in an ice bath.

  • Slowly add a solution of 2-chloroethanol or 2-bromoethanol in anhydrous THF via the dropping funnel.

  • After the addition is complete, heat the reaction mixture to reflux for several hours (typically 4-8 hours) to ensure the reaction goes to completion.[4] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and cautiously quench with water to destroy any unreacted sodium hydride.

  • Acidify the mixture with dilute HCl to neutralize the excess base.

  • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Synthesis_Workflow cluster_alkoxide Alkoxide Formation cluster_ether Ether Formation (Sₙ2) cluster_purification Workup & Purification Cyclopentanol Cyclopentanol Alkoxide Sodium Cyclopentoxide Cyclopentanol->Alkoxide in THF NaH Sodium Hydride (NaH) NaH->Alkoxide Product This compound Alkoxide->Product Haloethanol 2-Haloethanol Haloethanol->Product Crude Crude Product Product->Crude Extraction & Washing Pure Pure Product Crude->Pure Fractional Distillation Reactivity cluster_oxidation Oxidation cluster_esterification Esterification This compound This compound Aldehyde 2-(Cyclopentyloxy)acetaldehyde This compound->Aldehyde PCC or Swern Ester Ester Derivative This compound->Ester Acyl Chloride CarboxylicAcid 2-(Cyclopentyloxy)acetic acid Aldehyde->CarboxylicAcid Strong Oxidant

Caption: Key Reactions of this compound.

Applications in Research and Industry

This compound serves as a versatile solvent and a valuable chemical intermediate. [1]

  • Solvent Applications: Its amphiphilic nature makes it an effective solvent for a wide range of substances in industrial applications such as paints, varnishes, and cleaning products. [1]* Chemical Intermediate: It is a precursor for the synthesis of more complex molecules. For example, it can be derivatized to form compounds like 2-(cyclopentyloxy)ethyl 4-bromobenzenesulfonate and 2-cyclopentyloxyethyl 4-toluenesulphonate. [1]

Relevance in Pharmaceutical Development

While direct applications of this compound as an active pharmaceutical ingredient (API) are not widely documented, its properties as a glycol ether are pertinent to the pharmaceutical industry. Glycol ethers are utilized as solvents and penetration enhancers in various drug formulations. [7][8]Diethylene glycol monoethyl ether (DEGME), a related glycol ether, is used in topical dosage forms and as a solubilizer. [8]Given its properties, this compound could potentially be explored as a solvent in non-parenteral drug formulations, provided its toxicological profile is thoroughly evaluated. Its use would be governed by regulatory guidelines for residual solvents in pharmaceuticals.

Analytical Characterization

The structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopentyl ring protons, the methylene protons of the ethoxy group, and the hydroxyl proton.

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the different carbon environments within the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong, broad absorption band in the region of 3300-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. [9]A strong C-O stretching absorption is also expected around 1050-1150 cm⁻¹. [9][10]* Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage.

Safety, Handling, and Disposal

Hazard Identification

This compound is classified as a combustible liquid and can cause skin and serious eye irritation. [8]It may also cause respiratory irritation. [8] Table 3: GHS Hazard Information

PictogramSignal WordHazard Statements

Warning H315: Causes skin irritation. [2]H319: Causes serious eye irritation. [2]H335: May cause respiratory irritation. [2]
Safe Handling and Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this chemical. The following are general guidelines:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors. * Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield. [8] * Skin Protection: Wear chemically resistant gloves (e.g., butyl rubber, neoprene, or nitrile rubber) and a lab coat. * Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge. * Hygiene Practices: Avoid contact with skin, eyes, and clothing. [8]Wash hands thoroughly after handling. [8]Do not eat, drink, or smoke in the laboratory.

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. [8][11]Recommended storage temperature is between 2-8°C. [1]

Spills and Disposal
  • Spills: In case of a spill, evacuate the area and remove all ignition sources. [8]Absorb the spill with an inert material (e.g., sand or earth) and place it in a suitable container for disposal. [8]* Disposal: Dispose of waste in accordance with local, state, and federal regulations. [8]Do not dispose of down the drain. [12]Used ethanol and glycol should be collected as hazardous waste. [12][13]

Conclusion

This compound is a valuable chemical with a range of existing and potential applications. Its synthesis via the Williamson ether synthesis is straightforward, and its reactivity is primarily centered around its hydroxyl group. While its direct role in drug development is not yet prominent, its properties as a glycol ether suggest potential utility as a solvent or excipient in pharmaceutical formulations, warranting further investigation into its biocompatibility and toxicological profile. A thorough understanding of its chemical properties and adherence to strict safety protocols are essential for its effective and safe utilization in research and development.

References

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Sources

Navigating the Safety Landscape of 2-(Cyclopentyloxy)ethanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Cyclopentyloxy)ethanol, a versatile solvent and chemical intermediate, is increasingly utilized in various research and development applications, including in the synthesis of novel pharmaceutical compounds.[1] Its unique physicochemical properties, such as solubility in both aqueous and organic media, make it a valuable tool in the modern laboratory.[1] However, a thorough understanding of its hazard profile and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and to maintain a safe research environment. This guide provides a comprehensive overview of the safety data and hazards associated with this compound, offering field-proven insights and detailed protocols for its safe handling, storage, and emergency management.

Chemical and Physical Properties

A foundational aspect of safe chemical handling is a clear understanding of its physical and chemical characteristics. This knowledge informs proper storage conditions, predicts its behavior in various experimental setups, and is crucial for risk assessment.

PropertyValueSource
CAS Number 1819-34-7
Molecular Formula C7H14O2[1]
Molecular Weight 130.19 g/mol [2]
Appearance Colorless liquid[1]
Odor Faint, pleasant[1]
Boiling Point 206.247°C at 760 mmHg[1]
Flash Point 81.484°C[1]
Density 1 g/cm³[1]
Solubility Soluble in water and organic solvents[1]
Storage Temperature 2-8°C[1][2]

GHS Hazard Identification and Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. This compound is classified with the following hazards:

  • Signal Word: Warning[3]

Hazard Statements:

  • H227: Combustible liquid.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Pictograms:

  • GHS07: Exclamation Mark

This classification underscores that while this compound is not acutely toxic, it poses significant irritation risks upon contact and a flammability hazard at elevated temperatures.

Toxicological Profile and Health Hazards

While specific toxicological studies on this compound are not extensively detailed in publicly available literature, the known hazards are primarily related to its irritant properties.[1]

  • Skin Irritation: Direct contact with the skin can lead to irritation.[3] Prolonged or repeated exposure may cause dermatitis and defatting of the skin.[4]

  • Eye Irritation: The compound is a serious eye irritant, capable of causing redness, pain, swelling, and blurred vision.[3][4]

  • Respiratory Tract Irritation: Inhalation of vapors or mists may cause irritation to the respiratory system.[3]

  • Ingestion: While data on ingestion is limited, it is generally advised to avoid ingestion of any chemical. If swallowed, it is crucial not to induce vomiting and to seek immediate medical attention.[4]

Experimental Workflow: Risk Assessment and Mitigation

A proactive approach to safety involves a thorough risk assessment before any experimental work begins. This process is a self-validating system to ensure all potential hazards are identified and controlled.

RiskAssessment cluster_assessment Risk Assessment cluster_controls Control Measures cluster_ppe Required PPE start Identify Hazards (H227, H315, H319, H335) evaluate Evaluate Risks (Likelihood & Severity) start->evaluate Analyze control Implement Control Measures evaluate->control Mitigate engineering Engineering Controls (Fume Hood) control->engineering admin Administrative Controls (SOPs, Training) control->admin ppe Personal Protective Equipment (PPE) control->ppe gloves Gloves ppe->gloves goggles Goggles ppe->goggles lab_coat Lab Coat ppe->lab_coat

Caption: Risk assessment workflow for handling this compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is fundamental to mitigating the risks associated with this compound.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3][6]

  • Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[3]

  • Hygiene: Wash hands thoroughly after handling the chemical, even if gloves were worn.[3] Do not eat, drink, or smoke in the laboratory.[3]

  • Ignition Sources: Keep away from open flames, sparks, and hot surfaces as it is a combustible liquid.[3] Use non-sparking tools when handling containers.[4]

Storage:

  • Container: Store in a tightly closed, original container.[3]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[3]

  • Temperature: Store at the recommended temperature of 2-8°C.[1][2]

  • Security: Store in a locked cabinet or a restricted-access area.[3]

Emergency Procedures: A Step-by-Step Guide

In the event of an accidental exposure or spill, a rapid and informed response is critical.

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[3] If skin irritation occurs, seek medical advice.[3]

  • Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[3]

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.[3]

Spill Response:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: For small spills, absorb the liquid with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[3]

  • Clean: Clean the spill area thoroughly.

  • Personal Protection: Wear appropriate PPE during the entire cleanup process.[3]

Fire-Fighting Measures

  • Extinguishing Media: Use dry sand, dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam to extinguish a fire.[3] Do not use a heavy water stream as it may spread the fire.[4]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.[3] Do not allow the chemical to enter drains or waterways.[3]

Conclusion

This compound is a valuable chemical for research and development, but its safe use is contingent upon a comprehensive understanding of its hazards and the diligent application of safety protocols. By following the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can mitigate the risks associated with this compound and foster a culture of safety within the laboratory. A proactive approach to hazard management, including thorough risk assessments and adherence to established procedures, is the cornerstone of responsible scientific practice.

References

  • LookChem. (2017, August 14). Cas 1819-34-7, this compound. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Cyclohexyloxy)ethanol. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Ethylhexyloxy)ethanol. Retrieved from [Link]

  • Purdue University Physics Department. (n.d.). Safety Data Sheet (SDS). Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2012, December 7). Ethanol, 2-(hexyloxy)-: Human health tier II assessment. Retrieved from [Link]

  • Pesticide Environmental Stewardship. (n.d.). Components of Personal Protective Equipment. Retrieved from [Link]

  • HPC Standards. (n.d.). 2-(2-Butoxyethoxy)ethanol. Retrieved from [Link]

  • University of California, Santa Barbara. (2012, December 14). Ethanol - Standard Operating Procedure. Retrieved from [Link]

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An In-depth Technical Guide to the Structural and Physicochemical Properties of 2-(Cyclopentyloxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 2-(Cyclopentyloxy)ethanol (CAS No. 1819-34-7), a molecule with applications as a solvent and chemical intermediate.[1] Understanding its core structural and physicochemical properties is fundamental for its application in chemical synthesis and material science. This document consolidates key identification, structural, and property data to serve as an essential reference for laboratory and development work.

Core Molecular Identity and Structure

This compound is an organic compound featuring a cyclopentyl ring linked to an ethanol moiety through an ether bond. This structure imparts both non-polar (cyclopentyl ring) and polar (hydroxyl group) characteristics, influencing its solubility and reactivity.

Chemical Identifiers

Precise identification is critical for regulatory compliance, procurement, and data retrieval. The following table summarizes the key identifiers for this compound.

IdentifierValueSource
CAS Number 1819-34-7[1][2][3]
IUPAC Name This compound[1][2]
Synonyms 2-(Cyclopentyloxy)ethan-1-ol[1][2]
Molecular Formula C₇H₁₄O₂[1][2]
Molecular Weight 130.18 g/mol
InChI 1S/C7H14O2/c8-5-6-9-7-3-1-2-4-7/h7-8H,1-6H2[3]
InChIKey GEPSFEKIUIROFF-UHFFFAOYSA-N[3]
Molecular Structure and Connectivity

The structural arrangement of this compound is key to its chemical behavior. The ether linkage provides stability, while the terminal hydroxyl group is a primary site for chemical reactions.

Caption: 2D representation of the molecular connectivity in this compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, including its suitability as a solvent, its reaction kinetics, and its environmental fate.

PropertyValueUnit
Density 1g/cm³
Boiling Point 206.247°C at 760 mmHg
Flash Point 81.484°C
Vapor Pressure 0.057mmHg at 25°C
Refractive Index 1.46
LogP (Octanol-Water Partition Coefficient) 0.93790

This data is compiled from multiple sources.[1][2]

The LogP value of approximately 0.94 suggests that this compound has a relatively balanced solubility in both lipophilic and aqueous environments, making it a versatile solvent.[2]

Handling, Storage, and Safety

For laboratory and industrial applications, proper handling and storage are paramount to ensure safety and maintain compound integrity.

  • Storage: The recommended storage temperature is between 2-8°C.[1]

  • Safety: According to its GHS classifications, this compound is considered a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this chemical.

Applications and Relevance for Researchers

While primarily used as a solvent in consumer products like paints and varnishes, the bifunctional nature of this compound—containing both an ether and an alcohol—makes it a valuable intermediate in chemical synthesis.[1]

For drug development professionals, molecules with similar structures (ether-alcohols) can be used as linkers or building blocks in the synthesis of more complex active pharmaceutical ingredients (APIs). The hydroxyl group allows for further functionalization, such as esterification or conversion to a leaving group, while the cyclopentyl ether provides a stable, moderately lipophilic scaffold. Its physicochemical properties, such as a high boiling point and moderate LogP, are important considerations for reaction condition design and purification strategies.

3D Conformational Information

A definitive 3D model from experimental data like X-ray crystallography is not publicly available. However, a computational 3D model can be generated from its structural identifiers (SMILES or InChI) using standard molecular modeling software. A .mol file, which contains atomic coordinate information, is referenced by chemical suppliers and can be used for this purpose.[1] The molecule's 3D conformation is characterized by the flexible ethyl ether chain and the relatively rigid cyclopentyl ring, which typically adopts an "envelope" or "twist" conformation. This flexibility is a key determinant in its interaction with other molecules.

References

  • LookChem. (n.d.). Cas 1819-34-7, this compound. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Cyclohexyloxy)ethanol. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 2-(Cyclopentyloxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Characterizing a Versatile Glycol Ether

2-(Cyclopentyloxy)ethanol (CAS No. 1819-34-7) is a bifunctional organic molecule belonging to the glycol ether family. Its structure, which incorporates both a polar hydroxyl group and a moderately nonpolar cyclopentyloxy ether moiety, imparts a unique set of physicochemical properties. This unique amphiphilic character makes it an effective solvent for a range of substances and a valuable intermediate in chemical synthesis.[1][2]

This guide provides a comprehensive overview of the key physical properties of this compound. As drug development professionals and researchers, a thorough understanding of these characteristics is paramount for predicting substance behavior, ensuring safety, designing experimental protocols, and developing robust formulations. We will delve into the experimentally determined and predicted values for its core physical constants and provide detailed descriptions of the standard methodologies used for their determination, offering insights into the causality behind these established protocols.

Molecular and Chemical Identity

A foundational understanding of a substance begins with its molecular identity.

  • Molecular Formula: C₇H₁₄O₂[2][3]

  • Molecular Weight: 130.19 g/mol

  • Synonyms: 2-(Cyclopentyloxy)ethan-1-ol[2][3]

  • Structure:

    Caption: Molecular structure of this compound.

Summary of Physical Properties

The following table summarizes the key physical and chemical properties of this compound, providing a quick reference for laboratory and development applications.

PropertyValueMethod / Comments
Appearance Colorless liquid with a faint, pleasant odor.Visual and olfactory assessment.[1][2]
Boiling Point 206.2 °C (at 760 mmHg)Determined via standard distillation methods (e.g., OECD 103).[2][3]
Melting / Freezing Point Data not available; expected to be very low.Not typically reported. Glycol ethers often have low freezing points.[2][4][5]
Density ~1.0 g/cm³The specific temperature of measurement is not always cited but is typically 20°C or 25°C.
Flash Point 81.5 °CDetermined by Pensky-Martens Closed Cup method (e.g., ISO 2719).[2][3]
Water Solubility SolubleQualitatively confirmed. Quantitative determination follows OECD Guideline 105.[1][2]
Vapor Pressure 0.057 mmHg at 25°CLow volatility at standard temperature and pressure.[2][3]
Refractive Index (n_D) 1.460Typically measured at 20°C using the sodium D-line (589 nm).[2][3]
Log P (Octanol-Water) 0.9379 (Predicted)Indicates slight preference for the lipid phase over the aqueous phase.[3]
Storage Temperature 2°C to 8°CRecommended for maintaining stability and purity.[2]

Experimental Protocols and Methodological Rationale

The trustworthiness of physical property data hinges on the validity of the methods used for its determination. The following sections detail the standard protocols applicable to a substance like this compound, grounded in internationally recognized guidelines from the OECD and ASTM.

Boiling Point Determination

The boiling point is a critical parameter for distillation, purification, and safety assessments. For a high-boiling liquid like this compound, a standard reflux or distillation method provides the most accurate data.

Chosen Protocol: OECD Guideline 103, "Boiling Point" / ASTM D1120, "Standard Test Method for Boiling Point of Engine Coolants".[1][6][7][8]

Methodology Rationale: These methods are designed to determine the equilibrium boiling point of liquids that are stable at their boiling temperature.[7][9] Given the reported boiling point of ~206°C, a method that ensures uniform heating and accurate temperature measurement at the liquid-vapor equilibrium is essential. The apparatus, typically a round-bottom flask with a reflux condenser and a calibrated thermometer, is well-suited for this temperature range.[1][6]

Step-by-Step Protocol:

  • Apparatus Setup: A 100 mL round-bottom flask is fitted with a water-cooled reflux condenser. A calibrated partial immersion thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the flask.

  • Sample Preparation: Approximately 50 mL of this compound is placed in the flask, along with several boiling chips to ensure smooth boiling.

  • Heating: The flask is heated gently with an electric heating mantle. The heating rate is adjusted to maintain a steady reflux, with the condensation ring visible on the condenser.

  • Equilibrium: The system is allowed to equilibrate for 10 minutes once steady boiling and reflux are established.

  • Measurement: The temperature on the thermometer is recorded when it becomes stable. This stable temperature is the equilibrium boiling point.

  • Pressure Correction: The ambient barometric pressure is recorded. If it deviates from standard pressure (760 mmHg), the observed boiling point is corrected using the Sidney-Young equation.

Caption: Experimental workflow for boiling point determination.

Flash Point Determination

The flash point is the lowest temperature at which a liquid can form an ignitable mixture with air. This is arguably the most critical parameter for assessing fire hazard and defining safe handling, storage, and transportation protocols.

Chosen Protocol: ISO 2719 / ASTM D93, "Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester".[10][11][12]

Methodology Rationale: The Pensky-Martens closed-cup method is specifically designed for liquids with flash points above 40°C, such as fuels, lubricating oils, and other homogeneous liquids.[11][13] Given the reported flash point of 81.5°C for this compound, this method is highly appropriate. The closed-cup design simulates conditions in a partially filled container, providing a conservative and reliable measure of flammability.[12][14]

Step-by-Step Protocol:

  • Sample Preparation: The Pensky-Martens brass test cup is filled with the sample to the specified mark. The lid, which contains a stirrer, thermometer, and ignition source port, is securely fitted.

  • Heating: The sample is heated at a slow, constant rate (typically 5-6°C per minute) while being continuously stirred to ensure temperature uniformity.[10]

  • Ignition Test: At prescribed temperature intervals (e.g., every 1°C as the expected flash point is approached), the stirring is stopped, and the test flame is dipped into the vapor space of the cup through the shutter mechanism.

  • Observation: The test is monitored for a "flash"—a brief, instantaneous ignition of the vapors inside the cup.

  • Recording: The lowest temperature at which a flash is observed is recorded as the flash point.

Water Solubility Assessment

Solubility data is fundamental to applications in formulation, extraction, and environmental fate assessment. While this compound is known to be soluble in water, quantifying this is essential for technical applications.

Chosen Protocol: OECD Guideline 105, "Water Solubility".[15][16][17]

Methodology Rationale: This guideline provides two primary methods: the Column Elution method for poorly soluble substances and the Flask Method for substances with solubility greater than 10 mg/L.[18] Given that this compound is a glycol ether and is qualitatively described as "soluble," the Flask Method is the appropriate choice.[1][2] This method directly measures the saturation concentration of the substance in water at equilibrium.

Step-by-Step Protocol (Flask Method):

  • Equilibration: An amount of this compound in excess of its expected solubility is added to a known volume of deionized water in a flask.

  • Stirring/Shaking: The mixture is agitated at a constant, controlled temperature (e.g., 20°C) for a sufficient period to reach equilibrium. A preliminary test is often run to determine the necessary equilibration time (typically 24-48 hours).

  • Phase Separation: Once equilibrium is reached, the mixture is allowed to stand to let undissolved substance separate. Centrifugation is then used to ensure complete separation of the aqueous phase from any undissolved micro-droplets.

  • Analysis: A sample of the clear, saturated aqueous phase is carefully removed. The concentration of dissolved this compound is then determined using a suitable analytical technique, such as gas chromatography (GC) with a flame ionization detector (FID).

  • Calculation: The water solubility is reported in units of mass per volume (e.g., g/L) at the specified temperature.

Hydrophobicity: Partition Coefficient (n-octanol/water)

The n-octanol/water partition coefficient (P_ow or K_ow), usually expressed as its logarithm (Log P), is a measure of a chemical's hydrophobicity. It is a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties, as well as in environmental science to predict bioaccumulation.

Chosen Protocol: OECD Guideline 107, "Partition Coefficient (n-octanol/water): Shake Flask Method".[19][20][21]

Methodology Rationale: The Shake Flask method is the classic and most direct way to measure the partition coefficient. It is suitable for substances with a Log P value between -2 and 4.[19][22] The predicted Log P of ~0.94 for this compound falls squarely within this range, making this method ideal.[3] It involves directly measuring the concentration of the solute in both the water and n-octanol phases after they have reached equilibrium.

Step-by-Step Protocol:

  • Solvent Saturation: n-octanol is first saturated with water, and water is saturated with n-octanol to create the two immiscible phases.

  • Test Solution: A stock solution of this compound is prepared in n-octanol.

  • Partitioning: A known volume of the stock solution and the water phase are combined in a vessel at a controlled temperature (e.g., 25°C). The mixture is shaken vigorously until equilibrium is established (several hours).

  • Phase Separation: The mixture is separated into its distinct n-octanol and water layers, typically via centrifugation to break any emulsions.

  • Concentration Analysis: The concentration of this compound in each phase is determined by a suitable analytical method (e.g., GC or HPLC).

  • Calculation: The partition coefficient (P_ow) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is reported as Log P_ow.

Conclusion

The physical properties of this compound—characterized by its high boiling point, moderate flash point, and solubility in both aqueous and organic media—define its utility and safety profile. The methodologies outlined in this guide, based on internationally accepted standards, provide a framework for the reliable and reproducible determination of these critical parameters. For researchers and developers, adherence to these protocols is not merely a procedural formality; it is the foundation of scientific integrity, ensuring that data is both accurate and comparable across different studies and applications. This robust characterization is indispensable for leveraging the full potential of this compound in scientific and industrial pursuits.

References

  • ASTM D1120-17, Standard Test Method for Boiling Point of Engine Coolants, ASTM International, West Conshohocken, PA, 2017.

  • ASTM D1120-94(1998)e1, Standard Test Method for Boiling Point of Engine Coolants, ASTM International, West Conshohocken, PA, 1998.

  • ISO 2719:2016, Determination of flash point — Pensky-Martens closed cup method, International Organization for Standardization, Geneva, CH, 2016.

  • LookChem. Cas 1819-34-7, this compound. [Link]

  • OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [Link]

  • OECD (1995), Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [Link]

  • OECD (2023), Test No. 103: Boiling Point, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [Link]

  • Pensky–Martens closed-cup test - Wikipedia. [Link]

  • Tower Water. Glycol Freezing Point Guide For Protecting Your HVAC Systems. [Link]

  • Wikipedia. Propylene glycol. [Link]

  • The ANSI Blog. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests. [Link]

  • Intertek Inform. Determination of flash point - Pensky-Martens closed cup method (ISO 2719:2016). [Link]

  • Situ Biosciences. OECD 105 - Water Solubility. [Link]

  • ECETOC. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). [Link]

  • Biotecnologie BT. Determination of the Partition Coefficient n-octanol/water. [Link]

  • Essem Compliance. Physical chemical testing studies. [Link]

  • LCS Laboratory Inc. Laboratory Test: Initial Boiling Point of Liquids by OECD 103 for SDS Preparation. [Link]

  • Environmental Science & Technology Letters. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. [Link]

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An In-depth Technical Guide to the Synthesis of 2-(Cyclopentyloxy)ethanol from Cyclopentanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(cyclopentyloxy)ethanol, a valuable glycol ether, from the starting material cyclopentanol. The document is intended for an audience of researchers, scientists, and professionals in drug development and fine chemical synthesis. It delves into the prevalent synthetic methodologies, with a primary focus on the Williamson ether synthesis, offering a detailed, step-by-step protocol. The guide emphasizes the underlying chemical principles, safety considerations, and analytical characterization of the final product, ensuring scientific integrity and practical applicability.

Introduction: The Significance of this compound

This compound, with the chemical formula C7H14O2, is a colorless liquid characterized by a faint, pleasant odor.[1] Its bifunctional nature, possessing both an ether linkage and a primary alcohol, makes it a versatile molecule with a range of applications. It is utilized as a solvent in various industrial applications due to its solubility in both water and organic solvents.[1] Furthermore, it serves as a crucial chemical intermediate in the synthesis of more complex molecules, finding use in the production of consumer products such as paints, varnishes, and cleaning agents.[1] In the pharmaceutical sector, its structural motif can be incorporated into active pharmaceutical ingredients.[2][3]

Table 1: Physicochemical Properties of this compound [1][4]

PropertyValue
CAS Number 1819-34-7
Molecular Formula C7H14O2
Molecular Weight 130.19 g/mol [5][6]
Boiling Point 206.25 °C at 760 mmHg[1][4]
Density 1.0 g/cm³[1][4]
Flash Point 81.48 °C[1][4]
Refractive Index 1.46[1][4]
Storage Temperature 2-8 °C[1][5][6][7]

Synthetic Strategies: Pathways to this compound

The synthesis of this compound from cyclopentanol can be principally achieved through two strategic approaches: the Williamson ether synthesis and the direct reaction with ethylene oxide.

The Williamson Ether Synthesis: A Classic and Reliable Route

The Williamson ether synthesis is a cornerstone of organic chemistry for the preparation of ethers.[8][9][10] This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide.[8][9] In the context of synthesizing this compound, this method involves two key steps:

  • Deprotonation of Cyclopentanol: Cyclopentanol is treated with a strong base to form the corresponding cyclopentoxide anion.

  • Nucleophilic Substitution: The cyclopentoxide then acts as a nucleophile, attacking an appropriate electrophile, such as 2-chloroethanol or 2-bromoethanol, to form the desired ether.

A strong base is crucial for the initial deprotonation of the alcohol.[11] Sodium hydride (NaH) is a common and effective choice for this purpose, as it irreversibly deprotonates the alcohol to form the alkoxide and hydrogen gas, which bubbles out of the reaction mixture.[8]

Direct Ethoxylation with Ethylene Oxide

An alternative approach involves the direct reaction of cyclopentanol with ethylene oxide.[12][13][14] This reaction is typically catalyzed by either a base or an acid. The strained three-membered ring of ethylene oxide makes it susceptible to ring-opening by nucleophiles like alcohols.[15][16] While this method can be more atom-economical, it often leads to the formation of poly(ethylene glycol) ethers as byproducts, which can complicate purification.[12] Controlling the stoichiometry and reaction conditions is critical to favor the formation of the mono-ethoxylated product.[12][13]

Detailed Experimental Protocol: Williamson Ether Synthesis

This section provides a detailed, step-by-step protocol for the synthesis of this compound from cyclopentanol via the Williamson ether synthesis.

Reagents and Equipment

Table 2: List of Reagents

ReagentFormulaMolar Mass ( g/mol )PuritySupplier
CyclopentanolC5H10O86.13[17]≥99%Sigma-Aldrich
Sodium Hydride (60% dispersion in mineral oil)NaH24.00[18]60%Sigma-Aldrich
2-ChloroethanolC2H4ClO80.51≥99%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)C4H8O72.11≥99.9%Sigma-Aldrich
Diethyl Ether(C2H5)2O74.12≥99.5%Fisher Scientific
Saturated Ammonium Chloride SolutionNH4Cl(aq)--Fisher Scientific
Anhydrous Magnesium SulfateMgSO4120.37-Fisher Scientific

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Inert gas (Nitrogen or Argon) supply

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Reaction Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: Etherification (SN2) cluster_step3 Step 3: Work-up & Purification A Cyclopentanol in THF C Sodium Cyclopentoxide (in situ) A->C Deprotonation B Sodium Hydride B->C E Crude this compound C->E Nucleophilic Attack D 2-Chloroethanol D->E F Quenching (Sat. NH4Cl) E->F G Extraction (Diethyl Ether) F->G H Drying (MgSO4) G->H I Solvent Removal (Rotary Evaporation) H->I J Purified this compound I->J

Sources

An In-depth Technical Guide to the Williamson Ether Synthesis of 2-(Cyclopentyloxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

<

This guide provides a comprehensive technical overview of the Williamson ether synthesis for the preparation of 2-(cyclopentyloxy)ethanol, a valuable chemical intermediate.[1][2] It is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this fundamental organic transformation. This document moves beyond a simple recitation of steps to explore the underlying mechanistic principles, strategic considerations for reaction optimization, and robust analytical validation.

Strategic Overview: The Williamson Ether Synthesis

The Williamson ether synthesis, a cornerstone of organic chemistry since its development by Alexander Williamson in 1850, remains a highly versatile and widely employed method for the formation of ethers.[3][4] The reaction classically involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion.[3][5][6] This process allows for the construction of both symmetrical and unsymmetrical ethers, making it a powerful tool in synthetic chemistry.[5][7]

In the context of synthesizing this compound, two primary retrosynthetic pathways can be envisioned:

  • Pathway A: Reaction of a cyclopentyl halide with the mono-anion of ethylene glycol.

  • Pathway B: Reaction of a 2-haloethanol with cyclopentoxide.

For an efficient SN2 reaction, the alkyl halide should ideally be primary to minimize competing elimination (E2) reactions.[3][6][8] Cyclopentyl halides are secondary, which can lead to a mixture of substitution and elimination products.[8] However, the use of a primary alcohol (ethylene glycol) to form the nucleophile is advantageous. Pathway A is generally the more practical approach, as the mono-deprotonation of ethylene glycol is readily achievable, and cyclopentyl bromide is a commercially available secondary halide. While some E2 elimination (forming cyclopentene) is a risk, careful control of reaction conditions can favor the desired SN2 pathway.

Mechanistic Deep Dive: An SN2 Pathway

The synthesis of this compound via the Williamson ether synthesis proceeds through a classic SN2 mechanism. This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[3][5]

The key steps are:

  • Deprotonation: A strong base is used to deprotonate one of the hydroxyl groups of ethylene glycol, forming the more nucleophilic mono-alkoxide. Sodium hydride (NaH) is a common and effective choice for this step, as it irreversibly deprotonates the alcohol, producing hydrogen gas as the only byproduct.[8][9]

  • Nucleophilic Attack: The resulting sodium 2-hydroxyethoxide then acts as the nucleophile, attacking the electrophilic carbon atom of the cyclopentyl halide (e.g., cyclopentyl bromide).[8] This attack occurs from the backside relative to the leaving group, leading to an inversion of stereochemistry if the carbon were chiral.[6]

  • Displacement: Simultaneously with the nucleophilic attack, the halide ion (e.g., bromide) is displaced as the leaving group, forming the ether linkage and a sodium halide salt as a byproduct.[8]

dot graph "Williamson Ether Synthesis Mechanism" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} caption { label: "Mechanism of this compound Synthesis"; fontsize: 12; fontcolor: "#202124"; }

Experimental Protocol: A Validated Approach

This protocol details a robust method for the synthesis of this compound.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )Density (g/mL)PurityNotes
Ethylene Glycol62.071.113≥99%Should be anhydrous.
Sodium Hydride24.00~1.360% dispersion in mineral oilHighly reactive with water. Handle under inert atmosphere.
Cyclopentyl Bromide149.031.37≥98%
Anhydrous Tetrahydrofuran (THF)72.110.889≥99.9%
Saturated Ammonium Chloride (aq)---For quenching.
Diethyl Ether74.120.713AnhydrousFor extraction.
Anhydrous Magnesium Sulfate120.372.66-For drying.
Step-by-Step Procedure
  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is dried in an oven and allowed to cool under a stream of dry nitrogen.

  • Alkoxide Formation: Anhydrous ethylene glycol (1.1 equivalents) is dissolved in anhydrous THF and added to the reaction flask. Sodium hydride (1.0 equivalent, 60% dispersion in mineral oil) is carefully added portion-wise under a positive pressure of nitrogen. The mixture is stirred at room temperature until the evolution of hydrogen gas ceases (typically 1-2 hours), indicating the complete formation of the sodium 2-hydroxyethoxide.

  • Addition of Alkyl Halide: Cyclopentyl bromide (1.0 equivalent) dissolved in a small amount of anhydrous THF is added dropwise to the reaction mixture via the dropping funnel.

  • Reaction: The reaction mixture is heated to reflux (approximately 66 °C for THF) and maintained at this temperature for 6-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete, the mixture is cooled to 0 °C in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution to decompose any unreacted sodium hydride.

  • Extraction: The resulting mixture is transferred to a separatory funnel. The aqueous layer is separated, and the organic layer is washed sequentially with water and brine. The aqueous layers are combined and back-extracted with diethyl ether. The combined organic layers are then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure or by column chromatography on silica gel to afford pure this compound.[2]

Critical Parameters and Troubleshooting

ParameterRecommended RangeRationale and Troubleshooting
Reaction Temperature 50-100 °CHigher temperatures can favor the E2 elimination side reaction.[3][5] Lower temperatures may lead to slow reaction rates. Refluxing in THF is a good starting point.
Reaction Time 1-8 hoursIncomplete reactions are common with insufficient time.[3][5] Monitor by TLC or GC to determine the optimal time.
Solvent Aprotic polar solvents (e.g., THF, DMF, Acetonitrile)These solvents are ideal for SN2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity.[5][9]
Base Strong, non-nucleophilic bases (e.g., NaH, KH)Strong bases are required to deprotonate the alcohol effectively.[6][9] Weaker bases like NaOH or KOH can be used, but may require phase-transfer catalysis for optimal results.[5][10][11][12]

Potential Side Reactions:

  • E2 Elimination: The secondary nature of cyclopentyl bromide makes it susceptible to elimination, especially at higher temperatures, to form cyclopentene.[3][4][8] Using a less sterically hindered base and maintaining a moderate temperature can minimize this.

  • Dialkylation of Ethylene Glycol: If an excess of both the base and cyclopentyl bromide is used, dialkylation of ethylene glycol can occur, leading to the formation of 1,2-bis(cyclopentyloxy)ethane. Using a slight excess of ethylene glycol can help to mitigate this.

Characterization and Analytical Data

The final product, this compound, is a colorless liquid.[1]

PropertyValueSource
Molecular Formula C₇H₁₄O₂[1][13]
Molecular Weight 130.18 g/mol [13]
Boiling Point 206.2 °C at 760 mmHg[1][13]
Flash Point 81.5 °C[1][13]
Density ~1 g/cm³[1]

Spectroscopic Data:

  • ¹H NMR: Expected signals would include a multiplet for the cyclopentyl ring protons, a multiplet for the methine proton adjacent to the ether oxygen, and triplets for the two methylene groups of the ethanol moiety, along with a broad singlet for the hydroxyl proton.

  • ¹³C NMR: Distinct signals for the carbons of the cyclopentyl ring and the two carbons of the ethoxy group are expected.

  • IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch of the alcohol, and a strong C-O stretching band around 1100 cm⁻¹ for the ether linkage would be anticipated.

Conclusion

The Williamson ether synthesis provides a reliable and adaptable method for the preparation of this compound. A thorough understanding of the SN2 mechanism, careful control of reaction conditions to minimize side reactions, and a robust purification strategy are paramount to achieving high yields of the desired product. This guide offers a comprehensive framework for researchers and drug development professionals to successfully implement this important transformation in their synthetic endeavors.

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An In-depth Technical Guide to the Mitsunobu Reaction for the Preparation of 2-(Cyclopentyloxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the Mitsunobu reaction, specifically tailored for the synthesis of 2-(cyclopentyloxy)ethanol. It is intended for researchers, scientists, and professionals in the field of drug development who require a deep, practical understanding of this powerful synthetic transformation. This document moves beyond a simple recitation of steps, delving into the mechanistic underpinnings, critical process parameters, and practical considerations essential for successful and reproducible execution.

Foundational Principles: The Mitsunobu Reaction

The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of primary and secondary alcohols into a diverse array of functional groups, including esters, ethers, and thioethers.[1][2] Discovered by Oyo Mitsunobu, this reaction proceeds under mild, neutral conditions, making it particularly valuable for complex molecule synthesis where sensitive functional groups must be preserved.[2][3] The reaction is renowned for its stereospecificity, proceeding with a clean inversion of configuration at the alcohol's stereocenter, a direct consequence of its S_N2-type mechanism.[1][4][5][6]

At its core, the Mitsunobu reaction is a redox-condensation process.[4][7] It utilizes a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol.[2][8] This activation facilitates nucleophilic attack by a suitable pronucleophile (a compound with an acidic proton), leading to the formation of the desired product.[4]

For the synthesis of this compound, the pronucleophile is ethylene glycol, where one of its hydroxyl groups will act as the nucleophile to displace the activated hydroxyl group of cyclopentanol.

The Reaction Mechanism: A Stepwise Dissection

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the synthesis. The mechanism of the Mitsunobu reaction is complex and has been the subject of extensive study.[8][9] The generally accepted pathway involves several key intermediates:

  • Formation of the Betaine: The reaction initiates with the nucleophilic attack of triphenylphosphine on the azodicarboxylate (e.g., DEAD), generating a highly reactive betaine intermediate.[7][8]

  • Proton Transfer: The betaine is a strong base and readily deprotonates the acidic pronucleophile, which in this specific synthesis is one of the hydroxyl groups of ethylene glycol. This step is crucial and highlights why the pronucleophile must possess sufficient acidity (typically a pKa ≤ 15).[1][3][10]

  • Activation of the Alcohol: The alcohol (cyclopentanol) then adds to the positively charged phosphorus atom of the betaine, forming an alkoxyphosphonium salt.[1][6][9] This is the key activation step, converting the poor leaving group (hydroxyl) into a good one.

  • Nucleophilic Displacement (S_N2): The deprotonated nucleophile (the mono-anion of ethylene glycol) then attacks the carbon atom bearing the activated hydroxyl group in a classic S_N2 fashion.[9][10] This backside attack results in the inversion of stereochemistry if the alcohol is chiral.

  • Product Formation and Byproducts: The displacement yields the desired ether, this compound, along with triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate (diethyl hydrazinedicarboxylate).[7] The formation of the highly stable P=O double bond in TPPO is a major thermodynamic driving force for the reaction.[10][11]

Mitsunobu_Mechanism PPh3 PPh₃ Betaine Betaine [Ph₃P⁺-N⁻(CO₂Et)N(CO₂Et)] PPh3->Betaine + DEAD DEAD DEAD DEAD->Betaine Cyclopentanol Cyclopentanol (R-OH) Alkoxyphosphonium Alkoxyphosphonium Salt [Ph₃P⁺-OR] Nu⁻ Cyclopentanol->Alkoxyphosphonium EthyleneGlycol Ethylene Glycol (Nu-H) IonPair Ion Pair {[Ph₃P⁺-NH(CO₂Et)N(CO₂Et)] Nu⁻} EthyleneGlycol->IonPair Betaine->IonPair + Nu-H IonPair->Alkoxyphosphonium + R-OH ReducedDEAD Reduced DEAD (EtO₂CNHNHCO₂Et) IonPair->ReducedDEAD Product This compound (R-Nu) Alkoxyphosphonium->Product SN2 attack by Nu⁻ TPPO TPPO (Ph₃P=O) Alkoxyphosphonium->TPPO

Caption: The mechanistic pathway of the Mitsunobu reaction.

Experimental Protocol: Synthesis of this compound

This protocol is a robust starting point for the synthesis. As with any chemical reaction, optimization may be required based on the specific laboratory conditions and purity of reagents.

Reagents and Materials
Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Equivalents
Cyclopentanol86.13101.0
Ethylene Glycol62.07303.0
Triphenylphosphine (PPh₃)262.29151.5
Diisopropyl Azodicarboxylate (DIAD)202.21151.5
Anhydrous Tetrahydrofuran (THF)---

Note: The use of a slight excess of the phosphine and azodicarboxylate is common to ensure complete consumption of the limiting alcohol.

Step-by-Step Procedure
  • Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a dropping funnel, and a rubber septum. Maintain a positive pressure of nitrogen throughout the reaction.

  • Reagent Dissolution: To the flask, add cyclopentanol (1.0 eq.), ethylene glycol (3.0 eq., serving as both nucleophile and solvent), and triphenylphosphine (1.5 eq.). Dissolve these reagents in anhydrous THF.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Maintaining a low temperature during the addition of the azodicarboxylate is critical to control the exothermic reaction and minimize side product formation.[12]

  • DIAD Addition: Add DIAD (1.5 eq.) dropwise to the stirred solution over a period of 30-60 minutes. A color change to yellow-orange is typically observed.[12]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Work-up and Purification

The primary challenge in the purification of Mitsunobu reaction products is the removal of the stoichiometric byproducts: triphenylphosphine oxide (TPPO) and the diisopropyl hydrazinedicarboxylate.[7][13]

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Initial Purification: The resulting residue can be suspended in a non-polar solvent like diethyl ether or a mixture of ether and hexanes to precipitate out a significant portion of the TPPO and the hydrazine byproduct.[12] Filter the mixture and collect the filtrate.

  • Aqueous Wash: Wash the filtrate successively with a saturated aqueous solution of sodium bicarbonate and brine.[14] Dry the organic layer over anhydrous sodium sulfate.

  • Chromatography: The crude product is typically purified by column chromatography on silica gel.[14] A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is generally effective.

Critical Parameters and Troubleshooting

  • Reagent Purity: The use of anhydrous solvents and high-purity reagents is essential for optimal yields. Water can consume the activated intermediates and reduce the efficiency of the reaction.

  • Order of Addition: The order of reagent addition can be crucial.[3][8] The standard protocol involves adding the azodicarboxylate to a solution of the alcohol, nucleophile, and phosphine.[8][14]

  • Temperature Control: As mentioned, maintaining a low temperature during the initial stages of the reaction is important to prevent side reactions.[12]

  • Nucleophile Acidity: The pKa of the nucleophile should ideally be 13 or lower to ensure efficient proton transfer with the betaine intermediate.[9]

  • Byproduct Removal: If chromatographic separation proves difficult, alternative strategies for byproduct removal exist. These include the use of polymer-supported reagents or specialized phosphines that result in byproducts with different solubility profiles.[7][13][15]

Applications and Significance of this compound

This compound and related glycol ethers find applications as versatile solvents and chemical intermediates.[16] Their properties, such as solubility in both aqueous and organic media, make them useful in the formulation of paints, coatings, and cleaning products.[16] In the context of drug development, such structures can serve as building blocks or linkers in more complex molecular architectures.

Conclusion

The Mitsunobu reaction is a powerful and reliable method for the synthesis of this compound. A firm grasp of the reaction mechanism, coupled with careful control of experimental parameters, is key to achieving high yields and purity. While the removal of byproducts can present a challenge, the various purification strategies available make this a manageable issue. For the research scientist, the Mitsunobu reaction remains an indispensable tool for the construction of C-O bonds with a high degree of control and predictability.

References

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Introduction: Unveiling the Potential of a Versatile Ether-Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Cyclopentyloxy)ethanol as a Building Block in Organic Synthesis

In the landscape of organic synthesis, particularly within the realm of pharmaceutical and materials science, the strategic selection of building blocks is paramount. These foundational molecules dictate the efficiency of a synthetic route, the accessibility of complex architectures, and the physicochemical properties of the final compound. This compound, a bifunctional molecule featuring a primary alcohol and a cyclopentyloxy ether group, has emerged as a valuable and versatile synthon. Its unique combination of reactivity and structural attributes makes it an attractive starting point for introducing lipophilic cyclopentyl moieties while retaining a reactive handle for further elaboration.

This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, synthesis, core reactivity, and strategic applications, offering field-proven insights into its utilization as a key intermediate in modern organic synthesis.

Chemical Identity and Physicochemical Profile

This compound, registered under CAS Number 1819-34-7, is a colorless liquid characterized by the molecular formula C₇H₁₄O₂.[1][2] The structure combines a robust, non-polar cyclopentyl ring with a flexible, polar hydroxyethyl chain via an ether linkage. This amphipathic nature influences its solubility and its contribution to the properties of derivative molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1819-34-7[1][2][3]
Molecular Formula C₇H₁₄O₂[1][2]
Molecular Weight 130.19 g/mol [1][2]
Boiling Point 206.2 °C at 760 mmHg[1][2]
Density ~1.0 g/cm³[1][2]
Flash Point 81.5 °C[1][2]
Refractive Index 1.46[1][2]
Storage Temperature 2-8 °C[1][3]
Synthesis and Purification

The most direct and widely employed method for preparing this compound is the Williamson ether synthesis .[4][5][6] This classic Sɴ2 reaction provides a reliable route to both symmetrical and asymmetrical ethers.

The synthesis involves the deprotonation of an alcohol to form a potent nucleophile, the alkoxide, which then displaces a halide from a primary alkyl halide.[6][7] In this specific case, cyclopentanol is treated with a strong base, such as sodium hydride (NaH), to generate the cyclopentoxide ion. This nucleophile then attacks an electrophilic two-carbon unit with a good leaving group, typically 2-chloroethanol or 2-bromoethanol, to form the ether linkage.

Williamson_Synthesis Cyclopentanol Cyclopentanol Base + NaH Intermediate Sodium Cyclopentoxide (Nucleophile) Base->Intermediate Deprotonation AlkylHalide + 2-Chloroethanol (Electrophile) Product This compound AlkylHalide->Product SN2 Attack Byproduct + NaCl + H₂

General scheme for the Williamson ether synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis

  • Setup: A dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with cyclopentanol and a suitable anhydrous solvent (e.g., THF, DMF).

  • Deprotonation: Sodium hydride (NaH) is added portion-wise at 0 °C under an inert atmosphere (e.g., N₂ or Ar). The mixture is stirred until hydrogen gas evolution ceases, indicating the complete formation of the sodium cyclopentoxide. Causality: Using a strong, non-nucleophilic base like NaH ensures quantitative deprotonation without competing side reactions. The resulting H₂ gas conveniently leaves the reaction system.[7]

  • Nucleophilic Substitution: 2-Chloroethanol is added dropwise to the alkoxide solution. The reaction mixture is then heated to reflux for several hours to drive the Sɴ2 reaction to completion.[4] Causality: Heating provides the necessary activation energy for the nucleophilic attack on the primary alkyl halide, which is an ideal substrate for Sɴ2 reactions, minimizing competing elimination pathways.[5][6]

  • Workup and Purification: After cooling, the reaction is carefully quenched with water. The product is extracted into an organic solvent (e.g., diethyl ether, ethyl acetate), washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by fractional distillation or column chromatography to yield pure this compound.

Safety and Handling

This compound is classified as an irritant.[1] It can cause skin, eye, and respiratory system irritation upon exposure.[1] Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[8]

  • Handling: Use only in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.[1] Recommended storage is between 2-8°C.[1]

Core Reactivity: A Tale of Two Moieties

The synthetic utility of this compound stems from the distinct reactivity of its two functional components: the primary alcohol and the cyclopentyloxy group.

The Primary Alcohol: A Gateway to Functional Group Interconversion

The terminal primary alcohol (-CH₂OH) is the molecule's primary reactive center, serving as a versatile handle for a wide array of transformations.[9][10][11] This allows chemists to introduce the cyclopentyloxyethyl fragment and then build out molecular complexity.

Key Transformations of the Hydroxyl Group:

  • Oxidation: The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of reagent.[11]

    • To Aldehyde: Reagents like Pyridinium Chlorochromate (PCC) or conditions for Swern oxidation ((COCl)₂, DMSO, Et₃N) provide a controlled, single-step oxidation to 2-(cyclopentyloxy)acetaldehyde.[10] This is crucial for subsequent reactions like Wittig olefination or reductive amination.

    • To Carboxylic Acid: Stronger oxidizing agents, such as chromic acid (H₂CrO₄, generated in situ from Na₂Cr₂O₇ and H₂SO₄), will fully oxidize the alcohol to 2-(cyclopentyloxy)acetic acid.[10] This product is a valuable intermediate for forming amides or esters.

Oxidation_Pathways Start This compound Aldehyde 2-(Cyclopentyloxy)acetaldehyde Start->Aldehyde PCC or Swern Oxidation Acid 2-(Cyclopentyloxy)acetic acid Start->Acid H2CrO4 (Strong Oxidant)

Controlled oxidation pathways of this compound.
  • Conversion to Alkyl Halides: The hydroxyl group is a poor leaving group, but it can be readily converted into one. Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) efficiently transforms the alcohol into the corresponding alkyl chloride or bromide via an Sɴ2 mechanism.[12] These halides are excellent electrophiles for substitution reactions.

  • Esterification: The alcohol can be converted to an ester through reaction with a carboxylic acid. The Fischer esterification, catalyzed by a strong acid, is a classic equilibrium-driven method.[13] For more sensitive substrates, milder conditions using coupling agents like DCC (dicyclohexylcarbodiimide) in a Steglich esterification are preferred.[12][13]

  • Formation of Tosylates: To create an excellent leaving group for Sɴ2 reactions while retaining the stereochemistry of the carbon center, the alcohol can be converted to a tosylate.[9][12] Reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine yields the alkyl tosylate, which behaves similarly to an alkyl halide but is often more reactive.[12]

The Cyclopentyloxy Moiety: A Modulator of Physicochemical Properties

The cyclopentyloxy group is generally inert to common reaction conditions, making it an ideal spectator group during the transformation of the alcohol. Its primary role is to impart specific properties to the final molecule:

  • Lipophilicity: The five-membered aliphatic ring significantly increases the lipophilicity (oil/water partition coefficient) of the molecule. In drug development, tuning lipophilicity is critical for controlling absorption, distribution, metabolism, and excretion (ADME) properties.

  • Steric Bulk: The cyclopentyl group introduces defined steric bulk, which can be leveraged to influence substrate binding to biological targets, control conformational preferences, or shield adjacent reactive sites.

Strategic Application in Advanced Synthesis and Drug Discovery

The dual nature of this compound makes it a strategic building block for constructing complex target molecules, particularly in medicinal chemistry. It can serve as a key fragment in a convergent synthesis or as an initial scaffold in a linear approach.

Hypothetical Workflow: Synthesis of a Novel Amide-Linked Heterocycle

This workflow illustrates how this compound can be used as a starting material to build a more complex, drug-like molecule through a multi-step sequence.

Synthetic_Workflow A This compound Reagent1 H2CrO4 A->Reagent1 B 2-(Cyclopentyloxy)acetic acid Reagent2 SOCl2 or EDC/HOBt B->Reagent2 C Activated Ester / Acyl Chloride Reagent3 Amine (R-NH2) + Base C->Reagent3 D Target Amide Reagent1->B Oxidation Reagent2->C Activation Reagent3->D Amide Coupling

Multi-step synthesis workflow starting from this compound.

Rationale Behind the Workflow:

  • Oxidation (Step A → B): The initial building block is first oxidized to its corresponding carboxylic acid using a strong oxidant. This transforms the alcohol's nucleophilic character into an electrophilic carbonyl group, priming it for amide bond formation.

  • Activation (Step B → C): Carboxylic acids themselves are not reactive enough to readily form amides. They must be "activated." This is typically done by converting the acid to a more reactive acyl chloride (using SOCl₂) or by forming an active ester in situ using peptide coupling reagents like EDC and HOBt. This step dramatically increases the electrophilicity of the carbonyl carbon.

  • Amide Coupling (Step C → D): The activated acid derivative is then treated with a primary or secondary amine (R-NH₂) in the presence of a non-nucleophilic base (to neutralize the acid byproduct). The amine's nitrogen acts as a nucleophile, attacking the activated carbonyl to form the stable amide bond of the final target molecule.

This sequence showcases a logical and efficient pathway where the simple, commercially available this compound is transformed into a significantly more complex and potentially high-value compound, demonstrating its power as a foundational building block.

Conclusion

This compound is more than just a simple ether-alcohol; it is a strategically valuable building block in the arsenal of the modern synthetic chemist. Its robust cyclopentyloxy group provides a reliable method for introducing lipophilicity and steric bulk, while its primary alcohol function serves as a versatile handle for a plethora of well-established and high-yielding transformations. From oxidation and halogenation to esterification and tosylation, the reactivity of this synthon is predictable and controllable, making it an ideal starting point for the synthesis of complex molecules in pharmaceutical and materials science research. Understanding its properties, synthesis, and reactivity empowers researchers to design more efficient and innovative synthetic routes to novel chemical entities.

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Spectroscopic Characterization of 2-(Cyclopentyloxy)ethanol: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-(cyclopentyloxy)ethanol (CAS 1819-34-7). In the absence of publicly available experimental spectra, this document leverages fundamental principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) to predict the compound's spectral features. By analyzing the constituent functional groups—a primary alcohol, an ether linkage, and a cyclopentyl moiety—we establish an expected spectroscopic profile. Furthermore, this guide details robust, field-proven methodologies for the acquisition of high-quality NMR, IR, and MS data, intended to serve as a self-validating system for researchers undertaking the empirical analysis of this and structurally related molecules. This document is designed to equip researchers, scientists, and drug development professionals with both the predictive insight and the practical protocols necessary for the definitive structural elucidation of this compound.

Introduction

This compound is a bifunctional organic molecule incorporating a primary alcohol and a cyclopentyl ether.[1] Its structure suggests potential applications as a specialty solvent, a building block in organic synthesis, or a component in the formulation of more complex chemical entities. Definitive structural confirmation and purity assessment are paramount for any of these applications, necessitating a thorough analysis using modern spectroscopic techniques.

This guide addresses a critical knowledge gap: the current lack of published experimental spectroscopic data for this compound. To bridge this gap, we present a detailed theoretical and predictive analysis of its expected ¹H NMR, ¹³C NMR, IR, and MS spectra. This predictive approach is grounded in the well-established spectroscopic behaviors of its constituent functional groups. By dissecting the molecule into its primary alcohol, ether, and cyclopentyl components, we can forecast the chemical shifts, absorption frequencies, and fragmentation patterns that will define its unique spectroscopic fingerprint.

Beyond prediction, this document provides detailed, step-by-step protocols for acquiring empirical data. The methodologies are designed to ensure scientific integrity and reproducibility, explaining the causality behind experimental choices to empower researchers to generate reliable, high-quality spectra.

A Note on the Data: All spectral data presented within this guide are predicted based on established spectroscopic principles and data from analogous structures. These predictions are intended to serve as a reference for researchers obtaining and interpreting experimental data.

Molecular Structure and Predicted Spectroscopic Summary

A clear understanding of the molecular structure is fundamental to predicting and interpreting its spectroscopic data.

Caption: Molecular structure of this compound with key proton and carbon environments labeled.

Parameter Value Source
Molecular FormulaC₇H₁₄O₂[1][2]
Molecular Weight130.19 g/mol [1][2]
CAS Number1819-34-7[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show five distinct signals, plus a variable signal for the hydroxyl proton. The chemical shifts are influenced by the electronegative oxygen atoms of the ether and alcohol functionalities. Protons on carbons adjacent to an ether oxygen typically appear in the 3.4-4.5 ppm range.[2][3] Similarly, protons on a carbon bearing a hydroxyl group are found between 3.4 and 4.5 ppm.[4]

Label (Protons) Predicted δ (ppm) Predicted Multiplicity Predicted Integration Rationale
a (HO-CH₂ -)~3.70Triplet (t)2HAdjacent to the hydroxyl-bearing carbon (b) and deshielded by the hydroxyl oxygen.
b (-CH₂ -O-Cyclopentyl)~3.55Triplet (t)2HAdjacent to the ether oxygen and the ethoxy chain (a), leading to deshielding.
c (-O-CH -)~3.80Multiplet (m)1HMethine proton directly attached to the ether oxygen, expected to be the most downfield of the aliphatic signals.
d (-CH-CH₂ -CH₂)~1.70Multiplet (m)4HMethylene protons of the cyclopentyl ring adjacent to the methine carbon.
e (-CH₂-CH₂ -CH₂)~1.55Multiplet (m)4HMethylene protons of the cyclopentyl ring beta to the methine carbon.
f (H O-)1.0 - 5.0Singlet (s, broad)1HChemical shift is concentration and solvent dependent; typically broad and may not show coupling.[5]
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show five signals, reflecting the five unique carbon environments in the molecule. Carbons bonded to an ether oxygen typically resonate between 50-80 ppm, and those bonded to a hydroxyl group are also found in this region.[2][4][5]

Label (Carbons) Predicted δ (ppm) Rationale
a (HO-C H₂-)~61.0Carbon directly attached to the hydroxyl group, significantly deshielded.
b (-C H₂-O-Cyclopentyl)~70.0Carbon adjacent to the ether oxygen, deshielded.
c (-O-C H-)~80.0Methine carbon directly bonded to the ether oxygen, expected to be the most deshielded carbon.
d (-CH-C H₂-CH₂)~33.0Methylene carbons of the cyclopentyl ring adjacent to the methine carbon.
e (-CH₂-C H₂-CH₂)~24.0Methylene carbons of the cyclopentyl ring beta to the methine carbon.
Experimental Protocol for NMR Data Acquisition

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra. The choice of a common deuterated solvent like chloroform-d (CDCl₃) is standard for many organic molecules due to its excellent dissolving power and relatively clean spectral window.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing A Weigh ~10-20 mg of this compound B Dissolve in ~0.7 mL of Deuterated Solvent (e.g., CDCl₃) A->B C Filter solution through glass wool into a clean 5 mm NMR tube B->C D Insert sample and lock on solvent deuterium signal E Shim magnetic field for optimal homogeneity D->E F Acquire ¹H Spectrum (e.g., 16 scans) E->F G Acquire ¹³C{¹H} Spectrum (e.g., 1024 scans) E->G H Apply Fourier Transform F->H G->H I Phase correct spectra H->I H->I J Calibrate chemical shifts (TMS or residual solvent peak) I->J I->J K Integrate ¹H signals and pick peaks J->K

Caption: Workflow for NMR spectroscopic analysis.

Causality and Trustworthiness:

  • Deuterated Solvent: Using a deuterated solvent is crucial as the spectrometer uses the deuterium signal to "lock" the magnetic field, ensuring stability during acquisition. It also prevents the large proton signal from a non-deuterated solvent from overwhelming the analyte signals.[6]

  • Filtering: Removing particulate matter is essential for achieving high magnetic field homogeneity, which translates to sharp, well-resolved NMR peaks.[7]

  • Shimming: This process corrects for minor inhomogeneities in the magnetic field across the sample volume, which is critical for obtaining high-resolution spectra.[8]

  • Number of Scans: More scans are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (~1.1%) compared to ¹H.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to be dominated by absorptions from the alcohol and ether groups, along with the aliphatic C-H vibrations of the cyclopentyl ring.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity & Shape Rationale
O-H Stretch (Alcohol)3500 - 3200Strong, BroadCharacteristic of hydrogen-bonded hydroxyl groups in a primary alcohol.[1][4][5]
C-H Stretch (Aliphatic)2960 - 2850Strong, SharpArises from the C-H bonds of the cyclopentyl and ethyl moieties.[9]
C-O Stretch (Ether)1150 - 1070Strong, SharpThe asymmetric C-O-C stretch of the saturated ether linkage is a key diagnostic peak.[2][10][11]
C-O Stretch (Alcohol)~1050Strong, SharpCharacteristic of a primary alcohol C-O bond.[1][4]
Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a modern, convenient method for obtaining IR spectra of liquid samples.

G cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_process Data Processing A Ensure ATR crystal is clean B Collect a background spectrum (air) A->B E Background subtraction B->E C Place a small drop of this compound on the ATR crystal D Acquire the sample spectrum (e.g., 32 scans) C->D D->E F Identify and label significant peaks E->F

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Causality and Trustworthiness:

  • Background Spectrum: Collecting a background spectrum of the empty ATR crystal is essential to computationally subtract the absorbances of atmospheric CO₂ and water vapor, ensuring that the final spectrum is solely that of the sample.

  • Clean Crystal: Any residue on the ATR crystal will contribute to the spectrum, leading to contamination and inaccurate data. A clean crystal is fundamental to a reliable measurement.

  • Sufficient Scans: Co-adding multiple scans (e.g., 32) improves the signal-to-noise ratio, resulting in a cleaner and more interpretable spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural details based on its fragmentation pattern upon ionization.

Predicted Mass Spectrum (Electron Ionization)

Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation, providing a detailed fingerprint of the molecule.[12][13] The molecular ion (M⁺) peak for this compound is expected at m/z = 130. However, for alcohols, this peak may be weak or absent.[14][15] The fragmentation is predicted to be dominated by pathways characteristic of both ethers and alcohols.

Key Fragmentation Pathways:

  • Alpha-Cleavage (Ether-like): The most common fragmentation for ethers involves the cleavage of a C-C bond alpha to the oxygen atom.[16][17] For this compound, this could lead to the loss of a C₄H₇ radical, resulting in a prominent peak.

  • Alpha-Cleavage (Alcohol-like): Cleavage of the C-C bond between the two carbons of the ethanol portion is also a highly favorable pathway for primary alcohols.[15][18][19]

  • Dehydration (Alcohol-like): The loss of a water molecule (18 amu) is a characteristic fragmentation for many alcohols, which would result in a peak at M-18.[15][19]

Predicted m/z Identity Fragmentation Pathway
130[C₇H₁₄O₂]⁺Molecular Ion (M⁺)
112[C₇H₁₂O]⁺M⁺ - H₂O (Dehydration)
85[C₅H₉O]⁺Alpha-cleavage (loss of -CH₂CH₂OH)
71[C₄H₇O]⁺Alpha-cleavage (loss of C₃H₇ from cyclopentyl ring)
45[CH₂CH₂OH]⁺Alpha-cleavage (loss of cyclopentyl radical)
Experimental Protocol for Mass Spectrometry Data Acquisition (GC-EI-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing a volatile liquid like this compound, as the GC separates the analyte from any impurities before it enters the mass spectrometer.

G cluster_prep Sample Preparation cluster_acq GC-MS Acquisition cluster_proc Data Analysis A Prepare a dilute solution (~100 ppm) in a volatile solvent (e.g., Dichloromethane) B Inject 1 µL into GC with appropriate temperature program A->B C Analytes elute from GC column and enter MS source B->C D Ionize with 70 eV electron beam (EI) C->D E Scan mass range (e.g., m/z 35-300) D->E F Identify GC peak for the analyte E->F G Extract mass spectrum from the peak F->G H Identify molecular ion and key fragment ions G->H

Caption: Workflow for GC-EI-MS analysis.

Causality and Trustworthiness:

  • GC Separation: The gas chromatograph ensures that the mass spectrum being recorded corresponds to a single, pure compound, which is critical for accurate interpretation.

  • 70 eV Electron Energy: This is a standardized energy for EI-MS.[13] Using this standard allows for the comparison of the acquired spectrum to libraries and ensures reproducible fragmentation patterns.

  • High Vacuum: The mass spectrometer is operated under a high vacuum to prevent ions from colliding with air molecules, which would interfere with their path to the detector.

Conclusion

This guide establishes a comprehensive, albeit predictive, spectroscopic profile for this compound. The forecasted ¹H NMR, ¹³C NMR, IR, and MS data provide a robust framework for researchers to confirm the structure and purity of this compound. The detailed experimental protocols are designed to be self-validating, emphasizing the critical parameters and procedural steps that ensure the generation of high-quality, reproducible data. By integrating predictive analysis with rigorous experimental methodology, this document serves as an essential resource for the scientific community, facilitating future research and application of this compound.

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Solubility of 2-(Cyclopentyloxy)ethanol in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-(Cyclopentyloxy)ethanol in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a versatile ether alcohol used as a solvent and chemical intermediate.[1] While specific quantitative solubility data is not extensively documented in publicly available literature, this guide synthesizes information on its physicochemical properties to predict its solubility in a range of common organic solvents. Furthermore, it offers a detailed, field-proven experimental protocol for determining solubility, empowering researchers and drug development professionals to ascertain precise solubility parameters for their specific applications. This document is intended to serve as a practical resource for laboratory work and process development involving this compound.

Introduction to this compound

This compound (CAS No. 1819-34-7) is a colorless liquid with a faint, pleasant odor.[1] Structurally, it is an ether alcohol, possessing both an ether linkage and a terminal hydroxyl group. This bifunctional nature imparts a unique set of properties, including its utility as a solvent for a variety of substances and as an intermediate in chemical synthesis.[1] Its applications can be found in the chemical industry and in the formulation of consumer products such as paints and varnishes.[1]

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₇H₁₄O₂[1][2]
Molecular Weight130.18 g/mol [1][2]
Boiling Point206.2 °C at 760 mmHg[1][2]
Density1.0 g/cm³[1][2]
Flash Point81.5 °C[1][2]
LogP0.93790[2]

The presence of both a non-polar cyclopentyl ring and a polar hydroxyethyl group suggests that this compound will exhibit a broad range of solubilities in organic solvents. The hydroxyl group allows for hydrogen bonding, a key factor in its solubility in protic and polar aprotic solvents.

Predicted Solubility Profile

Based on the principle of "like dissolves like" and the molecular structure of this compound, a predicted solubility profile in common organic solvents is presented below.[3][4] Ethers are generally miscible with most common organic solvents.[5] The presence of the hydroxyl group in this compound enhances its polarity and ability to act as a hydrogen bond donor and acceptor, suggesting good solubility in polar solvents.[6]

Table 1: Predicted Solubility of this compound in Common Organic Solvents

SolventSolvent TypePredicted SolubilityRationale
Alcohols
MethanolPolar ProticMiscibleStrong hydrogen bonding interactions between the hydroxyl groups of both molecules.
EthanolPolar ProticMiscibleSimilar to methanol, strong hydrogen bonding capabilities lead to high solubility.[7]
IsopropanolPolar ProticMiscibleGood hydrogen bonding and compatible polarity.
Ketones
AcetonePolar AproticMiscibleThe polar carbonyl group of acetone can act as a hydrogen bond acceptor for the hydroxyl group of this compound.
Methyl Ethyl Ketone (MEK)Polar AproticMiscibleSimilar to acetone, with good polarity matching.
Esters
Ethyl AcetatePolar AproticSoluble to MiscibleGood solvent for many organic compounds, polarity is compatible.
Ethers
Diethyl EtherNon-polarMiscible"Like dissolves like" principle applies; both are ethers.
Tetrahydrofuran (THF)Polar AproticMiscibleA cyclic ether that is a good solvent for a wide range of organic compounds.
Aromatic Hydrocarbons
TolueneNon-polarSolubleThe non-polar cyclopentyl group will interact favorably with the aromatic ring.
BenzeneNon-polarSolubleSimilar to toluene, with favorable non-polar interactions.
Halogenated Solvents
Dichloromethane (DCM)Polar AproticSoluble to MiscibleA versatile solvent capable of dissolving a wide range of organic compounds.
ChloroformPolar AproticSoluble to MiscibleSimilar to DCM, with good solvent properties for moderately polar compounds.
Amides
Dimethylformamide (DMF)Polar AproticMiscibleA highly polar aprotic solvent that is an excellent solvent for a wide range of organic and inorganic compounds.
Hydrocarbons
HexaneNon-polarSparingly Soluble to InsolubleThe polarity of the hydroxyethyl group will likely limit solubility in highly non-polar aliphatic hydrocarbons.
CyclohexaneNon-polarSparingly SolubleThe cyclopentyl group may offer some affinity, but the polar head will limit miscibility.
Water Polar ProticSolubleThe presence of the hydroxyl group allows for hydrogen bonding with water molecules.[1]

Factors Influencing Solubility

The dissolution of a solute in a solvent is a complex interplay of intermolecular forces. For this compound, the key factors are:

  • Polarity: The molecule has both a non-polar region (cyclopentyl ring) and a polar region (hydroxyethyl group). Its overall moderate polarity dictates its affinity for solvents of similar polarity.

  • Hydrogen Bonding: The terminal hydroxyl group is capable of both donating and accepting hydrogen bonds. This is a primary driver for its solubility in protic solvents like water and alcohols.[8]

  • Van der Waals Forces: The non-polar cyclopentyl group interacts with non-polar solvents through London dispersion forces.

  • Temperature: For most solid and liquid solutes, solubility increases with temperature as the increased kinetic energy helps to overcome intermolecular forces in both the solute and the solvent.[9][10]

  • Pressure: For liquid and solid solutes, pressure has a negligible effect on solubility.[9][10]

Caption: Factors influencing the solubility of this compound.

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent.

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

  • This compound (purity ≥ 97%)

  • Selected organic solvent (analytical grade)

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps (e.g., 10 mL)

  • Magnetic stirrer and stir bars

  • Constant temperature water bath or incubator

  • Volumetric flasks and pipettes

  • Gas chromatograph (GC) with a suitable column and detector (e.g., FID) or other suitable analytical instrumentation (e.g., HPLC, NMR).

Methodology:

Part A: Sample Preparation (Shake-Flask Method)

  • Preparation of Supersaturated Solution:

    • Accurately weigh approximately 1 g of this compound into a 10 mL vial.

    • Add 5 mL of the selected organic solvent to the vial.

    • Add a small magnetic stir bar.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).

    • Stir the mixture vigorously for a minimum of 24 hours to ensure equilibrium is reached. A longer period (48-72 hours) may be necessary for viscous solvents.

  • Phase Separation:

    • After equilibration, turn off the stirrer and allow the undissolved solute to settle for at least 24 hours at the same constant temperature. This ensures a clear supernatant for analysis.

Part B: Analysis of the Saturated Solution

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

    • Analyze these standards using a calibrated analytical instrument (e.g., GC) to generate a calibration curve of instrument response versus concentration.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant from the equilibrated vial. It is crucial not to disturb the undissolved solute.

    • Accurately dilute the aliquot with the solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample using the same analytical method as the standards.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Self-Validating System and Trustworthiness:

  • Equilibrium Confirmation: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Consistent concentration values indicate that equilibrium has been achieved.

  • Reproducibility: The experiment should be performed in triplicate to ensure the reliability and reproducibility of the results.

  • Purity Analysis: The purity of the this compound and the solvent should be confirmed prior to the experiment to avoid erroneous results.

Experimental_Workflow start Start prep Prepare Supersaturated Solution (Solute + Solvent in Vial) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-72h with stirring) prep->equilibrate settle Settle Undissolved Solute (e.g., 24h, no stirring) equilibrate->settle sample Withdraw Supernatant settle->sample dilute Dilute Sample sample->dilute analyze Analyze via GC/HPLC dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

Safety Considerations

This compound is a chemical that requires careful handling. It can cause skin, eye, and respiratory system irritation.[1][11] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[12] All work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.[12] Refer to the Safety Data Sheet (SDS) for detailed safety and handling information before use.

Conclusion

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Unlocking Potential: A Technical Guide to the Applications of 2-(Cyclopentyloxy)ethanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: 2-(Cyclopentyloxy)ethanol, a molecule currently utilized primarily as an industrial solvent and chemical intermediate, possesses a unique combination of structural motifs that suggest significant, yet unexplored, potential within the realm of medicinal chemistry.[1] This technical guide moves beyond its current applications to present a forward-looking analysis of its viability as a novel building block, a functional excipient, and a valuable fragment in modern drug discovery paradigms. By deconstructing its molecular architecture—the privileged cyclopentyl scaffold, the stable ether linkage, and the reactive terminal alcohol—we will establish a scientific rationale for its investigation. This document provides researchers, scientists, and drug development professionals with a foundational understanding, postulated applications, and detailed, actionable experimental protocols to validate the therapeutic potential of this promising, yet overlooked, chemical entity.

Physicochemical Profile and Structural Rationale

This compound (CAS: 1819-34-7) is a colorless liquid characterized by its solubility in both aqueous and organic media, a property conferred by its amphiphilic nature.[1] A comprehensive understanding of its physical and chemical properties is the cornerstone for predicting its behavior in biological systems and formulating its application strategy in medicinal chemistry.

The molecule's potential is rooted in three key structural features:

  • The Cyclopentyl Group: This carbocycle acts as a rigid, three-dimensional scaffold. In medicinal chemistry, such structures are known as "privileged scaffolds" because they can orient appended functional groups in precise vectors, facilitating high-affinity interactions with biological targets.[2] The cyclopentyl ring provides a defined lipophilic region, which can be crucial for binding to hydrophobic pockets in proteins or for passive diffusion across cell membranes.

  • The Ether Linkage: The ether bond is notable for its general metabolic stability and low reactivity, making it an ideal and robust linker within a drug molecule.[3] The oxygen atom can act as a hydrogen bond acceptor, a critical interaction for molecular recognition at a receptor binding site.[4]

  • The Primary Alcohol: The terminal hydroxyl group provides a versatile reactive handle. It can serve as both a hydrogen bond donor and acceptor, making it a pivotal point for interaction with biological targets.[4] Crucially, it offers a site for straightforward chemical modification, allowing this compound to be used as a building block for creating diverse chemical libraries.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1819-34-7[1][5]
Molecular Formula C₇H₁₄O₂[1][5]
Molecular Weight 130.19 g/mol [5]
Boiling Point 206.2 °C at 760 mmHg[1][5]
Density ~1.0 g/cm³[1]
Flash Point 81.5 °C[1][5]
Solubility Soluble in water and organic solvents[1]
LogP (Predicted) 0.93790[5]
Safety Profile Irritant to skin, eyes, and respiratory system[1][6][7]

Postulated Applications in Medicinal Chemistry

Based on its structural attributes and by drawing parallels with analogous compounds, we can postulate several high-potential applications for this compound in the drug discovery and development pipeline.

A Versatile Building Block for Synthesis

The terminal alcohol of this compound is a gateway for chemical elaboration. It can be readily oxidized to an aldehyde or carboxylic acid, esterified, or converted into an amine, allowing for its incorporation into a vast array of more complex molecules. The presence of the cyclopentyloxy moiety has been noted in patented pharmaceutical compounds, validating its acceptance as a structural fragment in drug design.[8][9]

Causality Behind this Application: The true value of a building block lies in its ability to introduce desirable properties into a final compound. The cyclopentyloxy group imparts a favorable balance of lipophilicity and conformational rigidity, which can improve a drug candidate's binding affinity and pharmacokinetic profile. The ethyl linker provides appropriate spacing and flexibility.

G start This compound ester Ester Derivatives (e.g., Prodrugs, Analogs) start->ester Esterification (R-COOH, DCC) acid Carboxylic Acid Derivative (via Oxidation) start->acid Oxidation (e.g., Jones, TEMPO) amine Amine Derivative (via Mesylation & Azide Reduction) start->amine Nucleophilic Substitution amide Amide Library acid->amide Amide Coupling (R'-NH2, HATU)

Caption: Synthetic pathways originating from this compound.

A Functional Excipient for Drug Formulation

Modern drug development is often hampered by the poor solubility of active pharmaceutical ingredients (APIs). The amphiphilic nature of this compound makes it a prime candidate for investigation as a solubilizing agent or permeation enhancer. Structurally related long-chain ether-alcohols, such as 2-(octadecyloxy)ethanol, are recognized for their surfactant properties and use in creating drug delivery systems like micelles and liposomes to enhance the bioavailability of hydrophobic drugs.[10]

Causality Behind this Application: Effective solubilizers create micro-environments where hydrophobic drugs can reside, improving their dissolution in aqueous physiological fluids. The cyclopentyl "tail" of this compound can interact with a hydrophobic API, while the hydroxyl "head" maintains miscibility with the aqueous phase, thereby increasing the API's apparent solubility.

A Novel Fragment for Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery is a powerful technique where small, low-complexity molecules ("fragments") are screened for weak binding to a biological target. These fragments are then grown or linked to produce a potent lead compound. With a molecular weight of 130.19 g/mol , this compound fits perfectly within the "Rule of Three" often used to define ideal fragments. Its defined 3D structure and clear hydrogen bonding capabilities make it an excellent candidate for an FBDD screening library.

Validating the Potential: Key Experimental Protocols

To move from postulation to practice, a series of structured, self-validating experiments are required. The following protocols provide a clear roadmap for the initial investigation of this compound.

Protocol 1: Evaluation as a Solubilizing Agent via Phase Solubility Study

Objective: To quantify the ability of this compound to increase the aqueous solubility of a model hydrophobic drug.

Methodology Rationale: This protocol establishes a direct, quantitative relationship between the concentration of this compound and the solubility of an API. A linear increase (an Aₗ-type profile) is indicative of a true co-solvent effect. This method is self-validating as the results are benchmarked against a negative control (the API's intrinsic solubility).

Step-by-Step Procedure:

  • Preparation of Solutions: Prepare a series of aqueous solutions containing increasing concentrations of this compound (e.g., 0%, 1%, 2%, 5%, 10% v/v in purified water).

  • Drug Addition: Add an excess amount of a poorly soluble model drug (e.g., Ibuprofen) to 2 mL of each solution in separate sealed vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 48 hours to ensure equilibrium is reached.

  • Sample Preparation: After equilibration, centrifuge the samples at high speed (e.g., 15,000 rpm for 20 minutes) to pellet the excess, undissolved drug.

  • Quantification: Carefully withdraw a known volume of the clear supernatant, dilute it appropriately with a suitable solvent (e.g., methanol), and determine the concentration of the dissolved drug using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Plot the solubility of the drug (Y-axis) against the concentration of this compound (X-axis).

Protocol 2: Baseline In Vitro Cytotoxicity Assessment

Objective: To determine the concentration range over which this compound is non-toxic to human cells, a critical prerequisite for any biomedical application.

Methodology Rationale: Given its known irritant properties, establishing a toxicity profile is paramount.[1][6] An MTS assay is a standard, colorimetric method for assessing cell viability. By exposing cells to a gradient of concentrations, we can determine the IC₅₀ (the concentration that inhibits 50% of cell growth), providing a quantitative measure of cytotoxicity.

Step-by-Step Procedure:

  • Cell Culture: Seed human keratinocyte cells (HaCaT) or human lung adenocarcinoma cells (A549) into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the treatment solutions to the wells. Include wells with medium only (negative control) and wells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTS Assay: Add 20 µL of MTS reagent to each well and incubate for an additional 1-4 hours, until a color change is apparent.

  • Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the negative control (representing 100% viability) and plot cell viability (%) against the logarithm of the compound concentration to determine the IC₅₀ value.

Caption: Proposed R&D workflow for this compound.

Conclusion and Future Outlook

While this compound is currently defined by its industrial applications, a deeper analysis of its molecular structure reveals a compelling case for its exploration in medicinal chemistry. Its unique combination of a privileged lipophilic scaffold, a stable and functional ether-alcohol linker, and a versatile reactive handle positions it as a molecule of significant interest. The proposed applications—as a synthetic building block, a functional excipient, and a discovery fragment—are not speculative but are grounded in established principles of drug design and supported by the known activities of structurally analogous compounds.

The experimental protocols outlined in this guide provide a clear and robust framework for the initial validation of these concepts. The successful execution of these studies could unlock the door to novel synthetic strategies, improved drug formulations, and new avenues for lead discovery. It is the position of this guide that this compound represents a significant and underexplored opportunity for the medicinal chemistry community, meriting dedicated investigation.

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Thermal stability and decomposition of 2-(Cyclopentyloxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-(Cyclopentyloxy)ethanol

Abstract

This compound, a glycol ether with applications as a solvent and chemical intermediate, possesses a molecular structure that necessitates a thorough understanding of its thermal stability and decomposition behavior for safe handling, storage, and process optimization. This guide provides a comprehensive framework for assessing its thermal hazards. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes established principles of thermal analysis, chemical kinetics, and the known behavior of analogous glycol ethers to present a robust, proactive approach to its characterization. We detail rigorous, self-validating experimental protocols based on industry standards and propose mechanistically sound decomposition pathways. This whitepaper is intended for researchers, process chemists, and safety professionals in the pharmaceutical and chemical industries, offering a blueprint for a comprehensive thermal risk assessment.

Introduction: The Need for Thermal Characterization

Glycol ethers are a versatile class of solvents and intermediates, prized for their amphiphilic nature.[1] this compound (CAS No. 1819-34-7) belongs to this family, combining a polar hydroxyl group with a moderately nonpolar cyclopentyloxy moiety. This structure suggests its utility in formulations, coatings, and as a precursor in organic synthesis.[2] However, the combination of an ether linkage and a primary alcohol functional group also presents potential thermal hazards. Ether linkages are susceptible to autoxidation, forming explosive peroxides, while the overall structure can undergo exothermic decomposition at elevated temperatures.[3]

A comprehensive understanding of a compound's thermal behavior is not merely an academic exercise; it is a cornerstone of process safety management. Uncontrolled exothermic decomposition can lead to thermal runaway events, resulting in catastrophic equipment failure and personnel risk. Therefore, characterizing the thermal stability of this compound is critical for defining safe operating limits, designing appropriate safety interlocks, and ensuring long-term storage stability.

This guide outlines the necessary analytical procedures to quantify these risks, grounded in authoritative standards from ASTM International. We will explore the theoretical underpinnings of its decomposition and provide actionable protocols for its empirical study.

Physicochemical Properties

A baseline understanding of the physical properties of this compound is essential before undertaking thermal analysis. These properties influence its handling, storage, and behavior in analytical instrumentation.

PropertyValueSource(s)
CAS Number 1819-34-7[2][4]
Molecular Formula C₇H₁₄O₂[2][4]
Molecular Weight 130.19 g/mol [2][4]
Boiling Point 206.2 °C at 760 mmHg[2][4]
Flash Point 81.5 °C[2][4]
Density ~1.0 g/cm³[2][4]
Appearance Colorless liquid[2]
Storage Temperature 2-8 °C[2]

A Proactive Framework for Thermal Hazard Assessment

Given the absence of published, peer-reviewed thermal decomposition data for this compound, a systematic experimental investigation is required. The following sections detail the critical analytical techniques that form a comprehensive thermal hazard assessment. The causality behind these experimental choices is to build a multi-layered understanding of the material's behavior, from simple weight loss to the kinetics of a potential runaway reaction.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Runaway Potential cluster_2 Phase 3: Mechanistic Understanding TGA Thermogravimetric Analysis (TGA) ASTM E1131 Determines onset of decomposition and compositional analysis. DSC Differential Scanning Calorimetry (DSC) ASTM E1269 Measures heat flow, detects exothermic/endothermic events. TGA->DSC Initial thermal events identified EGA Evolved Gas Analysis (TGA-FTIR/MS) Identifies gaseous decomposition products to elucidate mechanism. TGA->EGA Correlate weight loss with gas evolution ARC Accelerating Rate Calorimetry (ARC) ASTM E1981 Simulates adiabatic conditions to assess thermal runaway risk. DSC->ARC If significant exotherm is detected ARC->EGA Analyze gases from runaway event

Caption: Experimental Workflow for Thermal Hazard Assessment.

Experimental Methodologies: A Self-Validating System

The following protocols are designed to provide a comprehensive and trustworthy assessment of thermal stability. Each method provides a piece of the puzzle, and together they create a self-validating system where the results of one technique inform and confirm the others.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to lose mass due to decomposition and to identify different stages of mass loss. This is the primary screening tool for thermal stability.[5][6]

Protocol Standard: Based on ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry.[7][8]

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Place 5-10 mg of this compound into a standard aluminum or ceramic TGA pan.

  • Atmosphere Selection:

    • Run 1 (Inert): Purge the furnace with high-purity nitrogen or argon at a flow rate of 50 mL/min. This is crucial to study the intrinsic thermal decomposition without the influence of oxidation.

    • Run 2 (Oxidative): Purge the furnace with air or a certified mixture of 20% O₂ in N₂ at 50 mL/min. This run is designed to assess oxidative stability and is critical for understanding real-world storage and handling conditions.

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A controlled heating rate ensures reproducibility and allows for clear separation of thermal events.[5]

  • Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset temperature of decomposition (Tₒ), defined as the temperature at which a significant deviation from the baseline mass is observed. The first derivative of this curve (DTG) will highlight the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To detect and quantify the heat absorbed or released by the sample as a function of temperature. This technique identifies endothermic events (like boiling) and, most critically, exothermic events (decomposition) that could lead to a thermal runaway.[9][10]

Protocol Standard: Based on ASTM E1269 - Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry.[11][12]

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Hermetically seal 2-5 mg of this compound in a high-pressure stainless steel or gold-plated crucible. The use of a high-pressure crucible is a critical safety measure to contain any pressure generated during decomposition and to prevent the boiling endotherm from masking a subsequent decomposition exotherm.

  • Atmosphere: Purge the DSC cell with an inert gas (nitrogen) at 50 mL/min.

  • Thermal Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to a temperature approximately 50 °C above the final decomposition temperature observed in TGA, at a rate of 10 °C/min.

  • Data Analysis: Plot heat flow versus temperature. Identify the onset temperature of any exothermic event and integrate the peak area to determine the enthalpy of decomposition (ΔHₔₑ꜀ₒₘ). An exothermic energy release greater than 50-100 J/g is often considered a potential thermal hazard.

Accelerating Rate Calorimetry (ARC)

Objective: To assess the potential for a thermal runaway reaction under adiabatic conditions (where no heat is lost to the surroundings). This is the definitive test for simulating a worst-case scenario in a large-scale container.[13][14]

Protocol Standard: Based on ASTM E1981 - Standard Guide for Assessing Thermal Stability of Materials by Methods of Accelerating Rate Calorimetry.[13]

Step-by-Step Protocol:

  • Sample Preparation: Load a known mass of this compound into a spherical titanium or stainless steel sample bomb.

  • System Setup: Place the bomb in the calorimeter and connect the pressure and temperature sensors.

  • Thermal Program (Heat-Wait-Search Mode):

    • Heat: The system heats the sample in small, discrete steps (e.g., 5 °C).

    • Wait: After each step, the system holds the temperature and allows the sample to thermally equilibrate.

    • Search: The system monitors the sample for any self-heating. If the rate of temperature increase exceeds a set threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode.

  • Adiabatic Tracking: Once an exotherm is detected, the calorimeter's heaters match the sample temperature precisely, ensuring all heat generated by the reaction remains within the sample. The instrument records the temperature and pressure as a function of time until the reaction is complete.

  • Data Analysis: Generate plots of temperature vs. time, pressure vs. time, and self-heating rate vs. temperature. Key safety parameters are derived from this data, including the Onset Temperature of Self-Heating, Time to Maximum Rate (TMR), and Adiabatic Temperature Rise (ΔTₐₔ).[14][15]

Anticipated Thermal Behavior and Decomposition Pathways

While experimental data is paramount, a mechanistic analysis based on the structure of this compound allows us to anticipate its thermal behavior. The molecule contains two primary points of reactivity: the ether linkage and the primary alcohol.

Autoxidation and Peroxide Formation

Ethers are well-known to undergo autoxidation in the presence of oxygen and light, proceeding via a free-radical chain mechanism to form hydroperoxides and peroxides.[3][16] The secondary carbon atom adjacent to the ether oxygen in the cyclopentyl ring is a likely site for initial hydrogen abstraction, as it would form a stabilized secondary radical. These peroxides can be dangerously explosive, especially upon heating or concentration.

G cluster_0 Initiation cluster_1 Propagation Ether R-O-CH(R')-R'' Ether_Radical R-O-C•(R')-R'' Ether->Ether_Radical H• abstraction Radical_Initiator In• Peroxy_Radical R-O-C(OO•)(R')-R'' Ether_Radical->Peroxy_Radical + O₂ O2 O₂ Hydroperoxide R-O-C(OOH)(R')-R'' (Explosive Hazard) Peroxy_Radical->Hydroperoxide + Ether (H• abstraction) Ether2 R-O-CH(R')-R'' Ether_Radical2 R-O-C•(R')-R''

Caption: Autoxidation Pathway for Ether Peroxide Formation.

This risk underscores the importance of storing this compound under an inert atmosphere (e.g., nitrogen), away from light, and at recommended cool temperatures (2-8 °C).[2][17]

High-Temperature Thermal Decomposition

At elevated temperatures, in the absence of oxygen, decomposition is likely to proceed through homolytic bond cleavage, initiating radical chain reactions. The C-O and C-C bonds are the most probable points of initial scission.

  • Pathway A (C-O Cleavage): Homolysis of the ether C-O bond would generate a cyclopentyloxy radical and a 2-hydroxyethyl radical. These highly reactive species would then undergo further reactions like disproportionation or fragmentation.

  • Pathway B (C-C Cleavage): The C-C bond of the ethyl group is another potential weak point. Cleavage here would yield a (cyclopentyloxy)methyl radical and a hydroxymethyl radical.

  • Pathway C (Elimination): Similar to the dehydration of alcohols, an intramolecular elimination reaction could occur, particularly with acid or base catalysis, to form cyclopentanol and ethylene oxide, or other unsaturated products. Pyrolysis of ethers can also lead to the formation of aldehydes, ketones, and hydrocarbons.[18]

G cluster_A Pathway A: C-O Bond Cleavage cluster_B Pathway B: C-C Bond Cleavage cluster_C Pathway C: Elimination/Rearrangement Start This compound A1 Cyclopentyloxy Radical + 2-Hydroxyethyl Radical Start->A1 B1 (Cyclopentyloxy)methyl Radical + Hydroxymethyl Radical Start->B1 C1 → Cyclopentanol + Ethylene Oxide Start->C1 A2 → Further Fragmentation (e.g., Cyclopentanone, Ethylene Glycol, Acetaldehyde) A1->A2 B2 → Further Reactions (e.g., Cyclopentyl Methyl Ether, Formaldehyde) B1->B2 C2 → Cyclopentene + Ethylene Glycol

Caption: Hypothesized High-Temperature Decomposition Pathways.

The actual dominant pathway is temperature-dependent and can only be confirmed through Evolved Gas Analysis (EGA), where the gaseous products from the TGA are analyzed in real-time by FTIR or Mass Spectrometry.

Safe Handling and Storage

Based on the known properties and anticipated hazards, the following precautions are essential:

  • Ventilation: Use only in well-ventilated areas to minimize inhalation of vapors.[1][19]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber, neoprene), safety goggles, and a lab coat to prevent skin and eye contact.

  • Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers under an inert atmosphere (nitrogen) to prevent moisture absorption and peroxide formation.[17] Keep away from heat, sparks, open flames, and strong oxidizing agents.

  • Peroxide Testing: For containers that have been opened or stored for extended periods, it is prudent to test for the presence of peroxides before heating or distillation. A common method involves using acidified potassium iodide solution; a yellow or brown color indicates the presence of peroxides.[16]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

While this compound is a valuable chemical, its dual ether-alcohol functionality necessitates a rigorous and proactive assessment of its thermal stability. This guide provides the scientific and methodological framework for such an assessment. The protocols for TGA, DSC, and ARC, grounded in ASTM standards, offer a clear path to generating the critical data needed to define safe operating and storage conditions. The proposed decomposition mechanisms, though hypothetical, are based on established chemical principles and serve as a guide for interpreting experimental results, particularly from Evolved Gas Analysis. Ultimately, experimental verification is non-negotiable. By following the comprehensive approach outlined herein, researchers and drug development professionals can ensure the safe and effective utilization of this compound, mitigating risks and enabling innovation.

References

  • CMC Laboratories. (n.d.). Differential Scanning Calorimetry (DSC) ASTM E1269. Retrieved from [Link]

  • Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from [Link]

  • ASTM International. (2020). Standard Test Method for Compositional Analysis by Thermogravimetry (ASTM E1131-20). Retrieved from [Link]

  • ASTM International. (2018). Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry (ASTM E1269-11(2018)). Retrieved from [Link]

  • Applus+ Laboratories. (n.d.). Thermogravimetric Analysis (TGA) Testing of Materials. Retrieved from [Link]

  • Infinita Lab. (2023). What Is ASTM E1269 Testing? A Complete Guide to Specific Heat Capacity Measurement Using DSC. Retrieved from [Link]

  • Wiss, Janney, Elstner Associates. (n.d.). Determining Specific Heat Capacity by Differential Scanning Calorimetry. Retrieved from [Link]

  • ASTM International. (1998). Standard Test Method for Compositional Analysis by Thermogravimetry (ASTM E1131-98). Retrieved from [Link]

  • BSB Edge. (n.d.). ASTM E1269 - Specific Heat Capacity by DSC Test. Retrieved from [Link]

  • Infinita Lab. (n.d.). Thermogravimetric Analysis (TGA) – ASTM E1131 & ISO 11358 Standards. Retrieved from [Link]

  • Fiveable. (n.d.). Cyclic Ethers Definition. Retrieved from [Link]

  • Laidler, K. J., & McKenney, D. J. (1964). The pyrolysis of ethers. In C. H. Bamford & C. F. H. Tipper (Eds.), Comprehensive Chemical Kinetics (Vol. 5, pp. 1-46). Elsevier. (Note: A direct link to the full text may require subscription. A representative link to the journal is provided.) [Link]

  • JoVE. (n.d.). Autoxidation of Ethers to Peroxides and Hydroperoxides. Retrieved from [Link]

  • Allen. (n.d.). How can we prevent the formation of peroxides in ethers? Retrieved from [Link]

  • LookChem. (n.d.). Cas 1819-34-7, this compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Diethyl ether peroxide. Retrieved from [Link]

  • Bisley International. (2023). The Many Uses of Glycol Ethers in Industrial and Household Applications. Retrieved from [Link]

  • Dow Chemical Company. (n.d.). Glycol Ethers Storage and Handling Guide. Retrieved from [Link]

  • Zhang, K., et al. (2017). Hydroperoxide Formation and Thermal Stability of Ethyl t-Butyl Ether Oxidation. Energy & Fuels, 31(11), 12955-12963. [Link]

  • International Labour Organization. (2011). Glycol Ethers. In Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • Giri, B. R., et al. (2015). Thermal dissociation of ethylene glycol vinyl ether. Physical Chemistry Chemical Physics, 17(3), 1773-1783. [Link]

  • Prime Process Safety Center. (n.d.). Accelerating Rate Calorimetry (ARC). Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Ethers and their hydroperoxides: how to get rid of them? [Video]. YouTube. [Link]

  • Moldoveanu, S. C. (2019). Pyrolysis of Ethers. In Pyrolysis of Organic Molecules (pp. 279-310). Elsevier. (Note: A direct link to the full text may require subscription. A representative link to the book is provided.) [Link]

  • California Department of Public Health. (2008). Glycol Ethers. Retrieved from [Link]

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  • Simmie, J. M., & Curran, H. J. (2009). Thermochemical Properties and Bond Dissociation Enthalpies of 3- to 5-Member Ring Cyclic Ether Hydroperoxides, Alcohols, and Peroxy Radicals. The Journal of Physical Chemistry A, 113(17), 5127-5136. [Link]

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Methodological & Application

Protocol for the Synthesis of 2-(Cyclopentyloxy)ethanol in the Lab

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of 2-(Cyclopentyloxy)ethanol, a valuable solvent and chemical intermediate.[1] The synthesis is based on the Williamson ether synthesis, a robust and widely applicable method for preparing ethers.[2][3] This protocol outlines the necessary reagents, equipment, step-by-step procedure, safety precautions, and methods for purification and characterization of the final product. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic process.

Introduction

This compound is a colorless liquid with a faint, pleasant odor.[1] It is soluble in both water and organic solvents, making it a versatile solvent in various applications, including paints, varnishes, and cleaning products.[1] Furthermore, its bifunctional nature, containing both an ether and a hydroxyl group, makes it a useful intermediate in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.[4]

The synthesis of this compound is achieved through the Williamson ether synthesis. This classic organic reaction involves the reaction of an alkoxide with a primary alkyl halide.[2][3][5] In this specific application, sodium 2-hydroxyethoxide, the alkoxide derived from ethylene glycol, is reacted with cyclopentyl bromide. The reaction proceeds via an S_N2 mechanism, where the alkoxide ion acts as a nucleophile, displacing the bromide ion from the cyclopentyl group.[3][5]

Reaction Scheme

Ethylene Glycol + Sodium Hydride → Sodium 2-hydroxyethoxide + Hydrogen Gas

Sodium 2-hydroxyethoxide + Cyclopentyl Bromide → this compound + Sodium Bromide

Materials and Apparatus
Reagents
ReagentCAS NumberMolecular FormulaAmountNotes
Ethylene Glycol107-21-1C₂H₆O₂(Excess)Anhydrous
Sodium Hydride (60% dispersion in mineral oil)7646-69-7NaH(1.1 eq)Highly reactive with water
Cyclopentyl Bromide137-43-9C₅H₉Br(1.0 eq)Flammable liquid
Diethyl Ether60-29-7C₄H₁₀O(For extraction)Anhydrous
Saturated Sodium Chloride Solution (Brine)7647-14-5NaCl(For washing)
Anhydrous Magnesium Sulfate7487-88-9MgSO₄(For drying)
Apparatus
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Experimental Protocol
Part 1: Preparation of Sodium 2-hydroxyethoxide

The first step involves the deprotonation of ethylene glycol to form the sodium alkoxide. This is a crucial step as the alkoxide is a much stronger nucleophile than the corresponding alcohol.[3][5]

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. An inert atmosphere is essential as sodium hydride reacts violently with water and the resulting alkoxide is moisture-sensitive.[6]

  • Reagent Addition: Under a positive pressure of nitrogen, add anhydrous ethylene glycol (in excess) to the flask.

  • Formation of Alkoxide: While stirring, carefully and portion-wise add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) to the ethylene glycol. The addition should be slow to control the evolution of hydrogen gas. The reaction is exothermic.

  • Reaction Completion: After the addition is complete, heat the mixture to a gentle reflux for approximately one hour to ensure complete deprotonation. The reaction mixture will become a clear to slightly hazy solution.

Part 2: Williamson Ether Synthesis

This part of the protocol describes the nucleophilic substitution reaction to form the desired ether.

  • Cooling: Allow the freshly prepared sodium 2-hydroxyethoxide solution to cool to room temperature.

  • Addition of Alkyl Halide: Slowly add cyclopentyl bromide (1.0 equivalent) to the stirred alkoxide solution. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

Part 3: Purification and Characterization

Proper purification is critical to obtain this compound in high purity.

  • Quenching: Carefully quench the reaction by slowly adding water to the cooled reaction mixture. This will dissolve the sodium bromide byproduct.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether. The organic layers contain the desired product.

  • Washing: Combine the organic extracts and wash them sequentially with water and then with a saturated sodium chloride solution (brine). The brine wash helps to remove any remaining water from the organic layer.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

  • Distillation: Purify the crude product by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 206°C at atmospheric pressure.[1][7]

  • Characterization: The identity and purity of the final product can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, as well as by determining its refractive index, which should be approximately 1.46.[1][7]

Safety Precautions
  • Sodium Hydride: Sodium hydride is a flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle it in a fume hood under an inert atmosphere and away from any sources of ignition.

  • Cyclopentyl Bromide: Cyclopentyl bromide is a flammable liquid and an irritant.[8] Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Diethyl Ether: Diethyl ether is extremely flammable. Ensure there are no open flames or spark sources in the vicinity when it is in use.

  • General Precautions: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing this synthesis.

Visualizing the Workflow

The following diagram illustrates the key stages of the synthesis protocol.

SynthesisWorkflow cluster_prep Part 1: Alkoxide Preparation cluster_synthesis Part 2: Williamson Ether Synthesis cluster_purification Part 3: Purification & Characterization A 1. Assemble dry apparatus under Nitrogen B 2. Add anhydrous Ethylene Glycol A->B C 3. Add Sodium Hydride (portion-wise) B->C D 4. Reflux for 1 hour C->D E 1. Cool to room temperature D->E Proceed to Synthesis F 2. Add Cyclopentyl Bromide E->F G 3. Reflux for 2-3 hours F->G H 1. Quench with water G->H Proceed to Purification I 2. Extract with Diethyl Ether H->I J 3. Wash with Brine I->J K 4. Dry with MgSO4 J->K L 5. Remove solvent (Rotary Evaporator) K->L M 6. Fractional Distillation L->M N 7. Characterize Product M->N caption Workflow for the Synthesis of this compound

Caption: Workflow for the Synthesis of this compound.

Expected Results

Following this protocol should yield this compound as a colorless liquid. The expected yield is typically in the range of 60-80%, depending on the purity of the starting materials and the efficiency of the purification process. The final product should have a boiling point of approximately 206°C at 760 mmHg and a refractive index of about 1.46.[1][7]

Troubleshooting
IssuePossible CauseSolution
Low YieldIncomplete reactionEnsure complete deprotonation of ethylene glycol. Extend reflux time for the Williamson ether synthesis.
Loss of product during work-upPerform extractions carefully and ensure complete phase separation.
Impure starting materialsUse anhydrous solvents and high-purity reagents.
Product ContaminationPresence of unreacted starting materialsEnsure the reaction goes to completion. Optimize the fractional distillation to separate the product from starting materials.
Presence of side productsThe Williamson ether synthesis can have competing elimination reactions, especially with secondary alkyl halides. Using a primary alkyl halide (as in this protocol) minimizes this.
Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound via the Williamson ether synthesis. By carefully following the outlined steps and adhering to the safety precautions, researchers can reliably produce this valuable chemical compound in a laboratory setting. The detailed explanations of the experimental choices aim to provide a solid foundation for understanding and potentially adapting this protocol for related syntheses.

References
  • LookChem. This compound. [Link]

  • University of California, Riverside. Williamson Ether Synthesis. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • University of California, Davis. The Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Professor Dave Explains. Williamson Ether Synthesis. [Link]

  • PubChem. 2-(Cyclohexyloxy)ethanol. [Link]

  • Royal Society of Chemistry. Synthesis of N-[(2-hydroxyethoxy)carbonyl]glycine from carbon dioxide, ethylene oxide, and α-amino acid by ionic gelation of sodium tripolyphosphate (TPP) and spirulina supported on magnetic KCC-1 in aqueous solution. [Link]

  • Google Patents. US5744663A - Process for preparing cyclopentyl bromide.
  • Google Patents. US3524887A - Process for preparing solid sodium 2-hydroxyethyl mercaptide.
  • Indian Academy of Sciences. Synthesis and characterization of sodium alkoxides. [Link]

  • Organic Syntheses. 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7). [Link]

  • PubChem. Bromocyclopentane. [Link]

  • Organic Syntheses. neopentyl alcohol. [Link]

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  • PubMed. Purification and characterization of a chemotolerant alcohol dehydrogenase applicable to coupled redox reactions. [Link]

  • PubMed. Purification and characterization of alcohol oxidase from a genetically constructed over-producing strain of the methylotrophic yeast Hansenula polymorpha. [Link]

  • IRIS Publications. Diethylene glycol/NaBr catalyzed CO2 insertion into terminal epoxides: from batch to continuous flow. [Link]

  • National Institutes of Health. Purification and characterization of a primary-secondary alcohol dehydrogenase from two strains of Clostridium beijerinckii. [Link]

  • Alchem Pharmtech. CAS 1819-34-7 | this compound. [Link]

  • Google Patents. CN101798259A - Method for synthesizing 2-campholenic propyl alcohol by campholenic aldehyde.
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  • ResearchGate. Purification and characterization of benzyl alcohol-and benzaldehyde-dehydrogenase from Pseudomonas putida CSV86. [Link]

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Step-by-step guide to purifying 2-(Cyclopentyloxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Comprehensive Guide to the Purification of 2-(Cyclopentyloxy)ethanol for Research and Development

Abstract

This compound is a versatile colorless liquid utilized as a polar solvent and a key intermediate in chemical synthesis.[1] Its utility in pharmaceutical and materials science applications necessitates a high degree of purity, often exceeding that of commercially available grades.[2] This document provides a detailed, two-stage protocol for the purification of this compound, beginning with fractional vacuum distillation to remove bulk impurities, followed by flash column chromatography for the removal of close-boiling and structurally similar analogues. The rationale behind each step is thoroughly explained to provide researchers with a robust and adaptable methodology. This guide establishes a self-validating workflow, incorporating in-process controls and final purity assessments to ensure the final product meets stringent quality standards.

Introduction: The Rationale for Purification

This compound (CAS: 1819-34-7) is a glycol ether characterized by a molecular weight of 130.19 g/mol , a high boiling point of approximately 206°C at atmospheric pressure, and solubility in both water and common organic solvents.[1][3] These properties make it an effective solvent and a valuable building block in organic synthesis.[1]

However, synthetic routes to glycol ethers can introduce a variety of impurities, including unreacted starting materials (e.g., cyclopentanol, ethylene glycol), catalysts, and side-products such as dialkyl ethers or isomers.[4] For sensitive applications, such as drug development or polymer science, these impurities can interfere with reaction kinetics, alter product properties, or introduce toxicity. Therefore, a reliable purification strategy is paramount.

This guide addresses the challenge by presenting a sequential purification strategy designed to first remove impurities with disparate boiling points and then separate those with similar polarities.

Pre-Purification Analysis: Characterizing the Crude Material

Before commencing purification, it is critical to analyze the crude or commercially-supplied this compound. This initial assessment identifies the nature and approximate concentration of impurities, which informs the selection and optimization of the purification protocol.

Recommended Analytical Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and quantifying the purity of the starting material.

  • ¹H NMR Spectroscopy: Provides structural confirmation of the target compound and helps identify structurally related impurities.

  • Karl Fischer Titration: Quantifies water content, a common impurity that can be challenging to remove.

Stage 1: Primary Purification via Fractional Vacuum Distillation

The high atmospheric boiling point of this compound makes vacuum distillation the preferred method for the initial purification step.[5] Lowering the pressure significantly reduces the boiling point, which prevents thermal decomposition and allows for a more efficient and controlled separation from both lower- and higher-boiling impurities.

Causality: The separation is based on the principle that different compounds exert different vapor pressures at a given temperature. By carefully controlling the temperature and pressure, components can be selectively vaporized and collected according to their boiling points.[6][7]

Protocol 3.1: Fractional Vacuum Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump via a cold trap (liquid nitrogen or dry ice/acetone).

  • Charging the Flask: Charge the distillation flask to no more than two-thirds of its volume with the crude this compound and add a few boiling chips or a magnetic stir bar for smooth boiling.

  • System Evacuation: Slowly and carefully evacuate the system. A pressure of 10-20 mmHg is typically sufficient to significantly lower the boiling point.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Forerun: Collect the initial, low-boiling fraction, which may contain residual solvents or water.

    • Main Fraction: As the temperature stabilizes at the expected boiling point of the product under vacuum, switch to a clean receiving flask to collect the purified this compound.

    • Residue: Discontinue the distillation before the flask boils to dryness to avoid the concentration of potentially unstable, high-boiling impurities.

  • System Shutdown: Allow the apparatus to cool completely before slowly reintroducing air to the system to prevent atmospheric condensation in the purified product.

Stage 2: Secondary Purification via Flash Column Chromatography

While distillation is effective at removing many impurities, it may not separate compounds with very similar boiling points. Flash column chromatography, which separates compounds based on their differential affinity for a stationary phase and a mobile phase, is an excellent secondary purification technique.[8][9]

Causality: this compound contains a polar hydroxyl group and an ether linkage, allowing it to adsorb to a polar stationary phase like silica gel. By using a mobile phase of moderate polarity, less polar impurities will elute from the column faster, while more polar impurities will be retained more strongly, enabling a clean separation.[9][10]

Protocol 4.1: Flash Column Chromatography
  • Solvent System Selection: Determine an appropriate mobile phase using Thin-Layer Chromatography (TLC). A mixture of ethyl acetate and hexanes is a common starting point. The ideal system should provide a retention factor (Rƒ) of approximately 0.3-0.4 for this compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is stable and free of cracks.

  • Sample Loading: Pre-adsorb the distilled this compound onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (e.g., dichloromethane), adding the silica, and evaporating the solvent. Carefully add the dried, sample-impregnated silica to the top of the column.

  • Elution: Begin eluting the column with the mobile phase. A gradient elution, starting with a low polarity solvent (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 30-40% ethyl acetate), often yields the best separation.

  • Fraction Collection & Analysis: Collect the eluent in a series of fractions. Analyze each fraction (or pooled fractions) by TLC to identify those containing the pure product.

  • Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final, high-purity this compound.

Purification Workflow Visualization

The following diagram illustrates the logical flow of the entire purification process, from initial analysis to the final, validated product.

PurificationWorkflow Crude Crude this compound PreAnalysis Pre-Purification Analysis (GC-MS, NMR) Crude->PreAnalysis Distillation Fractional Vacuum Distillation PreAnalysis->Distillation Proceed if purity <98% Forerun Forerun (Low-Boiling Impurities) Distillation->Forerun MainFraction Main Distillate Fraction Distillation->MainFraction Residue Residue (High-Boiling Impurities) Distillation->Residue TLC_Distillate In-Process QC (TLC Analysis) MainFraction->TLC_Distillate Chromatography Flash Column Chromatography TLC_Distillate->Chromatography Proceed if impurities detected ImpurityFractions Impurity Fractions Chromatography->ImpurityFractions PureFractions Pure Product Fractions Chromatography->PureFractions SolventRemoval Solvent Removal (Rotary Evaporation) PureFractions->SolventRemoval FinalAnalysis Final Purity Assessment (GC, NMR, Refractive Index) SolventRemoval->FinalAnalysis FinalProduct High-Purity Product (>99.5%) FinalAnalysis->FinalProduct Validation

Caption: Workflow for the purification of this compound.

Quantitative Data & Parameters

The following table summarizes key physical properties and suggested parameters for the purification process.

ParameterMethod/ValueRationale & Citation
Physical Properties
Molecular FormulaC₇H₁₄O₂Confirmed chemical identity.[1][3]
Molecular Weight130.19 g/mol Used for all stoichiometric calculations.[1][3]
Boiling Point (Atm.)~206.2 °CBasis for selecting vacuum distillation to prevent degradation.[1][3]
Refractive Index (20°C)~1.460A quick and reliable indicator of purity for the final product.[1][3]
Distillation Parameters
Operating Pressure10-20 mmHgReduces boiling point to a manageable and safer temperature range.
Cold Trap Temp.-78 °C (Dry Ice)Protects the vacuum pump from corrosive vapors and solvent contamination.
Chromatography Parameters
Stationary PhaseSilica Gel (60 Å, 230-400 mesh)Standard polar stationary phase for effective separation of polar compounds.[9]
Mobile Phase (Typical)Gradient: 5% to 40% Ethyl Acetate in HexanesAllows for the elution of a range of impurities with varying polarities.
Desired Rƒ (TLC)0.3 - 0.4Provides optimal resolution and a reasonable elution time on the column.

Safety & Handling Precautions

This compound is a combustible liquid that can cause skin, eye, and respiratory irritation.[2][11] Adherence to standard laboratory safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: All procedures, especially distillation and solvent handling, must be performed in a well-ventilated chemical fume hood.[11]

  • Ignition Sources: Keep the compound away from heat, sparks, and open flames.[11][12] Use a heating mantle, not a Bunsen burner, for distillation.

  • Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.

References

  • LookChem. (n.d.). Cas 1819-34-7, this compound. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • American Chemical Society. (n.d.). Separation of Glycol Ethers and Similar LCST-Type Hydrogen-Bonding Organics from Aqueous Solution Using Distill. Retrieved from [Link]

  • Google Patents. (1951). Extractive distillation of alcohols with glycol ethers.
  • Structure Determination of Organic Compounds. (n.d.). Chromatographic Purification. Retrieved from [Link]

  • ACS Publications. (n.d.). Separation of Glycol Ethers and Similar LCST-Type Hydrogen-Bonding Organics from Aqueous Solution Using Distillation or Liquid−Liquid Extraction. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved from [Link]

  • Amir Asadirad. (2011, March 2). High vacuum distillation of Diglyme (Diethylene glycol dimethyl ether) [Video]. YouTube. Retrieved from [Link]

  • LCGC. (2014, August 22). Retaining Polar Compounds. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 2-(Cyclohexyloxy)ethanol. Retrieved from [Link]

  • Google Patents. (n.d.). Method of producing glycol ethers.
  • Thermo Fisher Scientific. (2023, October 12). SAFETY DATA SHEET - Ethanol. Retrieved from [Link]

Sources

The Strategic Utility of 2-(Cyclopentyloxy)ethanol as a Pharmaceutical Intermediate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of modern drug discovery and development, the selection of appropriate intermediates is a critical determinant of synthetic efficiency, scalability, and the ultimate success of an active pharmaceutical ingredient (API) manufacturing campaign. 2-(Cyclopentyloxy)ethanol, a bifunctional molecule featuring a sterically accessible ether linkage and a primary alcohol, represents a versatile and increasingly valuable building block in medicinal chemistry. Its unique combination of a lipophilic cyclopentyl group and a reactive hydroxyl moiety allows for its strategic incorporation into a diverse range of molecular scaffolds.

This comprehensive guide provides an in-depth exploration of this compound's properties, synthesis, and potential applications as a pharmaceutical intermediate. We will delve into detailed, field-proven protocols for its synthesis and subsequent derivatization, underpinned by a rationale for key experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising intermediate in their synthetic endeavors.

Physicochemical Properties and Safety Data

A thorough understanding of an intermediate's physical and chemical properties is paramount for its effective and safe utilization.

PropertyValueReference
CAS Number 1819-34-7[1]
Molecular Formula C₇H₁₄O₂[1]
Molecular Weight 130.19 g/mol [1]
Appearance Colorless liquid[2]
Boiling Point 206.2 °C at 760 mmHg[2]
Solubility Soluble in water and organic solvents[2]
Storage Store at 2-8°C in a dry, well-ventilated place[1]

Safety and Handling: this compound is an irritant to the skin, eyes, and respiratory system.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[1]

Synthesis of this compound via Williamson Ether Synthesis

The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This venerable yet robust reaction proceeds via an S\textsubscript{N}2 mechanism, involving the nucleophilic attack of an alkoxide on an alkyl halide.[3] In this protocol, we will generate the cyclopentoxide ion from cyclopentanol, which will then react with 2-chloroethanol.

Causality Behind Experimental Choices:
  • Choice of Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction to completion.

  • Solvent Selection: Anhydrous tetrahydrofuran (THF) is an excellent solvent for this reaction due to its ability to solvate the sodium cyclopentoxide and its relatively high boiling point, which allows for heating to increase the reaction rate.

  • Reaction Temperature: The initial deprotonation is performed at 0°C to control the exothermic reaction between NaH and the alcohol. The subsequent substitution reaction is heated to reflux to overcome the activation energy of the S\textsubscript{N}2 reaction.

Experimental Workflow Diagram

Williamson_Ether_Synthesis cluster_prep Step 1: Alkoxide Formation cluster_reaction Step 2: SN2 Reaction cluster_workup Step 3: Work-up and Purification Cyclopentanol Cyclopentanol in THF NaH Sodium Hydride (NaH) Cyclopentanol->NaH Add portion-wise at 0°C Cyclopentoxide Sodium Cyclopentoxide Solution NaH->Cyclopentoxide Stir for 1 hour at 0°C Chloroethanol 2-Chloroethanol in THF Cyclopentoxide->Chloroethanol Add dropwise Reaction_Mixture Reaction Mixture Chloroethanol->Reaction_Mixture Reflux Heat to Reflux Reaction_Mixture->Reflux Monitor by TLC Quench Quench with H₂O Reflux->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:
  • Alkoxide Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

    • Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil, and then carefully decant the hexane.

    • Add anhydrous tetrahydrofuran (THF, 5 mL per gram of cyclopentanol) to the flask.

    • Cool the suspension to 0°C in an ice bath.

    • Dissolve cyclopentanol (1.0 equivalent) in anhydrous THF (2 mL per gram) and add it dropwise to the NaH suspension via the dropping funnel over 30 minutes.

    • After the addition is complete, allow the mixture to stir at 0°C for an additional hour. The cessation of hydrogen gas evolution indicates the completion of the alkoxide formation.

  • S\textsubscript{N}2 Reaction:

    • Dissolve 2-chloroethanol (1.1 equivalents) in anhydrous THF (2 mL per gram).

    • Add the 2-chloroethanol solution dropwise to the cyclopentoxide solution at 0°C.

    • Once the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux.

    • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (cyclopentanol) is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to 0°C and cautiously quench the excess NaH by the slow, dropwise addition of water.

    • Transfer the mixture to a separatory funnel and add water.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford pure this compound.

Application as a Pharmaceutical Intermediate: A Representative Derivatization

The primary alcohol of this compound serves as a handle for further functionalization, allowing its incorporation into more complex molecules. A common transformation in pharmaceutical synthesis is the conversion of an alcohol to a better leaving group, such as a tosylate, followed by nucleophilic substitution. This strategy is exemplified in the synthesis of various antiviral and anticancer agents where ether linkages are prevalent.[4][5]

Proposed Synthetic Step: Tosylation and Azide Substitution

This two-step protocol demonstrates how this compound can be converted into an azido derivative, a key precursor for the introduction of nitrogen-containing heterocycles, a common feature in many APIs.

Logical Flow of the Derivatization

Derivatization_Workflow cluster_tosylation Step 1: Tosylation cluster_substitution Step 2: Azide Substitution Start This compound Tosylation_Reagents TsCl, Pyridine, DCM Start->Tosylation_Reagents Reaction at 0°C to rt Tosylate_Intermediate 2-(Cyclopentyloxy)ethyl 4-methylbenzenesulfonate Tosylation_Reagents->Tosylate_Intermediate Azide_Reagent NaN₃, DMF Tosylate_Intermediate->Azide_Reagent Reaction at 80°C Azido_Product 1-Azido-2-(cyclopentyloxy)ethane Azide_Reagent->Azido_Product

Caption: A representative two-step derivatization of this compound.

Detailed Protocol:

Step 1: Synthesis of 2-(Cyclopentyloxy)ethyl 4-methylbenzenesulfonate

  • Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM, 10 mL per gram) in a round-bottom flask under an inert atmosphere.

  • Add pyridine (2.0 equivalents) and cool the solution to 0°C.

  • Add p-toluenesulfonyl chloride (TsCl, 1.2 equivalents) portion-wise, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the tosylate, which can often be used in the next step without further purification.

Step 2: Synthesis of 1-Azido-2-(cyclopentyloxy)ethane

  • Dissolve the tosylate from the previous step (1.0 equivalent) in dimethylformamide (DMF, 10 mL per gram).

  • Add sodium azide (NaN₃, 1.5 equivalents) to the solution.

  • Heat the reaction mixture to 80°C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and pour it into water.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure.

  • Purify the crude azide by column chromatography if necessary.

Analytical Quality Control

Ensuring the purity and identity of pharmaceutical intermediates is a non-negotiable aspect of drug development. A combination of chromatographic and spectroscopic techniques should be employed.

TechniquePurposeExpected Observations for this compound
Gas Chromatography-Mass Spectrometry (GC-MS) Purity assessment and identificationA single major peak with a molecular ion (M⁺) at m/z = 130.1
¹H NMR Structural elucidationResonances corresponding to the cyclopentyl and ethyl protons with appropriate chemical shifts and coupling patterns.
¹³C NMR Structural confirmationSignals for the seven distinct carbon atoms in the molecule.
Fourier-Transform Infrared Spectroscopy (FTIR) Functional group analysisA broad O-H stretch (around 3400 cm⁻¹) and C-O ether stretches (around 1100 cm⁻¹).

Conclusion: A Strategic Asset in the Synthetic Chemist's Toolbox

This compound is a valuable and versatile intermediate with significant potential in pharmaceutical synthesis. Its straightforward preparation via the Williamson ether synthesis and the reactivity of its primary alcohol group make it an attractive building block for the construction of complex molecular architectures. The protocols detailed in this guide provide a solid foundation for the synthesis and derivatization of this compound, empowering researchers to explore its full potential in the development of novel therapeutics. As the demand for structurally diverse and synthetically accessible intermediates continues to grow, the strategic application of molecules like this compound will undoubtedly play an increasingly important role in the future of drug discovery.

References

  • Synthesis, antitumor activity, and molecular docking study of 2-cyclopentyloxyanisole derivatives: mechanistic study of enzyme inhibition. PubMed Central. Available at: [Link].

  • US7838499B2 - Benzylbenzene derivatives and methods of use - Google Patents.
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    • The Williamson Ether Synthesis. Available at: [Link].The_Williamson_Ether_Synthesis.

  • Cas 1819-34-7,this compound | lookchem. Available at: [Link].

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Reaction conditions for O-alkylation with 2-(Cyclopentyloxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to O-Alkylation Reactions Utilizing 2-(Cyclopentyloxy)ethanol

Introduction

O-alkylation, the formation of an ether linkage (R-O-R'), is a cornerstone transformation in modern organic synthesis, with profound implications in pharmaceuticals, materials science, and agrochemicals. The resulting ether moiety is a common functional group in a vast array of biologically active molecules and advanced materials due to its general stability and ability to modulate properties like solubility and conformation. The Williamson ether synthesis, developed in 1850, remains the most prevalent and versatile method for this purpose.[1][2] This application note provides a comprehensive guide for researchers on the reaction conditions and protocols for O-alkylation reactions involving this compound, a valuable building block characterized by its secondary alcohol nature and unique cycloalkoxy motif.

This guide, designed for chemists in research and development, delves into the mechanistic underpinnings, provides detailed, field-tested protocols, and offers a framework for optimizing reaction conditions to maximize yield and purity.

Mechanistic Framework: The Williamson Ether Synthesis

The O-alkylation of an alcohol is typically achieved via the Williamson ether synthesis, which proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[2] The reaction involves two key components: a nucleophile, which is the deprotonated alcohol (an alkoxide), and an electrophile, typically a primary alkyl halide or a sulfonate ester (e.g., tosylate, mesylate).[3][4]

The process can be broken down into two fundamental steps:

  • Deprotonation: The alcohol, in this case, this compound, is treated with a strong base to quantitatively generate the corresponding alkoxide. The choice of base is critical and depends on the pKa of the alcohol. For unactivated alcohols like this compound, strong bases such as sodium hydride (NaH) are required to drive the equilibrium towards the alkoxide.[3][5]

  • Nucleophilic Attack: The newly formed alkoxide, a potent nucleophile, attacks the electrophilic carbon of the alkylating agent.[6] This occurs in a single, concerted step where the nucleophile attacks from the backside relative to the leaving group, resulting in an inversion of stereochemistry if the electrophilic carbon is chiral.[2][4]

Williamson_Ether_Synthesis cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: SN2 Attack ROH This compound (R-OH) Alkoxide Sodium 2-(cyclopentyloxy)ethoxide (R-O⁻Na⁺) ROH->Alkoxide + Base NaH (Base) Base->Alkoxide Deprotonation H2 H₂ (gas) Alkoxide_ref R-O⁻Na⁺ Alkoxide->Alkoxide_ref Proceeds to Step 2 AlkylHalide Alkyl Halide (R'-X) Ether Final Ether (R-O-R') AlkylHalide->Ether Salt NaX (Salt) Alkoxide_ref->Ether + Nucleophilic Attack Optimization_Workflow cluster_troubleshooting Troubleshooting Path start Start Reaction monitor Monitor by TLC start->monitor complete Reaction Complete? monitor->complete workup Workup & Purify complete->workup Yes troubleshoot Troubleshoot complete->troubleshoot No end Obtain Pure Product workup->end issue Identify Issue troubleshoot->issue low_yield Low Yield / No Reaction issue->low_yield Incomplete Conversion byproduct Elimination Byproduct (Alkene) issue->byproduct Side Product Formation action_temp Increase Temperature or Time low_yield->action_temp action_lg Use Better Leaving Group (e.g., R-I) low_yield->action_lg action_e2 Lower Temperature byproduct->action_e2 action_temp->start Re-run action_lg->start Re-run action_e2->start Re-run

Sources

2-(Cyclopentyloxy)ethanol as a solvent for organic reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 2-(Cyclopentyloxy)ethanol: A High-Boiling, Greener Solvent for Modern Organic Synthesis

Introduction: The Imperative for Greener Solvents

In the landscape of chemical synthesis, particularly within pharmaceutical and fine chemical development, solvents constitute the vast majority of non-product mass.[1] The pursuit of "Green Chemistry," as outlined in the principles by Anastas and Warner, compels chemists to reconsider and innovate the use of auxiliary substances like solvents.[1][2] The ideal green solvent is envisioned as one that is readily available from renewable sources, non-toxic, and facilitates easy product separation and catalyst recycling.[3] While water is often hailed as the ultimate green solvent, its limited compatibility with many organic reagents necessitates a broader palette of alternatives.[3][4]

This guide focuses on this compound (CAS 1819-34-7), a high-boiling point ether-alcohol, as a promising alternative solvent for organic reactions. Its unique combination of physical properties offers a compelling case for its use in applications where elevated temperatures and specific solvation characteristics are required, while aligning with the goals of reducing volatile organic compound (VOC) emissions and improving laboratory safety.

Physicochemical Properties of this compound

This compound is a colorless liquid characterized by a unique bifunctional structure, containing both a cyclopentyl ether and a primary alcohol moiety.[5] This structure dictates its physical properties and its behavior as a solvent, making it a versatile medium for a range of chemical transformations.

PropertyValueSource(s)
CAS Number 1819-34-7[5][6]
Molecular Formula C₇H₁₄O₂[5][7]
Molecular Weight 130.19 g/mol [6][8]
Boiling Point 206.2 °C (at 760 mmHg)[5][7]
Flash Point 81.5 °C[5][7]
Density ~1.0 g/cm³[5]
Refractive Index 1.46[5][7]
Vapor Pressure 0.057 mmHg (at 25 °C)[5][7]
Solubility Soluble in water and organic solvents[5]

Core Advantages in Synthetic Chemistry

The properties of this compound translate into several key advantages for the research scientist.

  • High-Temperature Reaction Capability : With a boiling point exceeding 200 °C, this solvent is exceptionally well-suited for reactions that require significant thermal energy to overcome activation barriers, such as palladium-catalyzed cross-coupling reactions.[5][7] This is a distinct advantage over commonly used ether solvents like tetrahydrofuran (THF) (b.p. 66 °C) or 1,4-dioxane (b.p. 101 °C).[9][10]

  • Enhanced Safety Profile : The high flash point (81.5 °C) categorizes it as a combustible, not flammable, liquid, making it significantly safer to handle and heat than low-flash-point solvents like diethyl ether (b.p. 34.6 °C).[5][9][11] Its extremely low vapor pressure at room temperature also reduces inhalation exposure and the release of VOCs into the laboratory environment.[5][7]

  • Versatile Solvation Properties : The molecule's dual nature is its greatest strength.

    • The ether component provides a polar, aprotic character, capable of dissolving a wide range of organic substrates and organometallic catalysts.

    • The terminal hydroxyl group allows it to act as a protic solvent, engage in hydrogen bonding, and improve the solubility of inorganic salts (e.g., bases like K₃PO₄ or Cs₂CO₃) often required in cross-coupling reactions.[12][13]

  • Alignment with Green Chemistry Principles : The low volatility directly addresses the need to minimize air pollution from fugitive emissions. While data on its biodegradability and renewable sourcing are not yet widespread, its physical properties encourage more sustainable laboratory practices. The goal of green chemistry is to reduce the environmental impact of chemical processes, and choosing a safer, less volatile solvent is a critical step.[1]

Application Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern synthesis.[14] It typically requires elevated temperatures and a solvent capable of dissolving both the organic electrophile (aryl halide) and the aqueous base/organoboron species. This compound is an excellent candidate for this transformation.

Objective

To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura coupling reaction using this compound as the solvent.

Materials
  • Aryl halide (e.g., 4-bromotoluene) (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (buchwald ligand) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • This compound (5 mL)

  • Deionized water (0.5 mL)

  • Oven-dried Schlenk tube with a magnetic stir bar

  • Standard laboratory glassware for work-up and purification

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Purification reagents Weigh Reagents: Aryl Halide, Boronic Acid, Base, Catalyst, Ligand glassware Prepare Oven-Dried Schlenk Tube reagents->glassware atmosphere Establish Inert Atmosphere (Nitrogen or Argon) glassware->atmosphere add_solvent Add this compound and Water via Syringe atmosphere->add_solvent heat Heat Reaction to 110 °C with Vigorous Stirring add_solvent->heat monitor Monitor Progress (TLC, GC/MS) heat->monitor cool Cool to Room Temp & Quench with Water monitor->cool extract Extract with Organic Solvent (e.g., Ethyl Acetate) cool->extract dry Dry, Filter, and Concentrate extract->dry purify Purify by Flash Column Chromatography dry->purify

Caption: General workflow for a cross-coupling experiment.

Step-by-Step Protocol
  • Reaction Setup : To the oven-dried Schlenk tube, add the aryl halide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[15]

  • Inert Atmosphere : Seal the tube with a rubber septum, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Solvent Addition : Add this compound (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction Execution : Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously. The reaction is typically complete within 4-12 hours. Monitor by TLC or GC-MS.

  • Work-up : After cooling to room temperature, dilute the mixture with 15 mL of water and transfer to a separatory funnel. Extract with ethyl acetate (3 x 20 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The high boiling point of this compound means that it will not be removed under standard rotary evaporation conditions used for common solvents; purification is best achieved directly via column chromatography or by using a high-vacuum distillation/Kugelrohr apparatus if the product is volatile.

  • Characterization : Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Rationale for Solvent Choice

The high boiling point of this compound allows the reaction to be run at temperatures that facilitate efficient catalytic turnover, which can be slow for challenging substrates like aryl chlorides.[16] Its ability to dissolve the inorganic base (K₃PO₄) while maintaining a homogenous organic phase is critical for the transmetalation step of the catalytic cycle.[14][16]

Application Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, crucial in the synthesis of pharmaceuticals and advanced materials.[17] The reaction often requires a strong base and high temperatures, making this compound a suitable solvent choice.

Objective

To synthesize an N-arylated amine via a palladium-catalyzed Buchwald-Hartwig amination using this compound as the solvent.

Materials
  • Aryl halide (e.g., 4-chlorotoluene) (1.0 mmol, 1.0 equiv)

  • Amine (e.g., morpholine) (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.01 mmol, 1 mol%)

  • XPhos (ligand) (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • This compound (4 mL)

  • Oven-dried Schlenk tube with a magnetic stir bar

  • Glovebox for handling air-sensitive reagents

Solvent Selection Logic

G start Reaction Requirements temp High Temperature Needed? (>100 °C) start->temp solubility Need to Solubilize Both Polar (Salts) and Nonpolar (Organics)? temp->solubility Yes other_solvent Consider Other Solvents (e.g., THF, Toluene) temp->other_solvent No voc Is VOC Reduction a Priority? solubility->voc Yes solubility->other_solvent No solvent_choice This compound is a Strong Candidate voc->solvent_choice Yes voc->other_solvent No

Sources

Application Notes and Protocols for the Scaled-Up Synthesis of 2-(Cyclopentyloxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scaled-up synthesis of 2-(Cyclopentyloxy)ethanol, a versatile chemical intermediate and solvent used in various industrial and consumer products.[1] The protocol detailed herein is designed for researchers, scientists, and professionals in drug development and chemical manufacturing. It emphasizes a robust and scalable approach utilizing the Williamson ether synthesis, a classic and reliable method for ether formation.[2][3][4] This guide offers an in-depth look at the reaction mechanism, experimental setup, safety considerations, and purification strategies, ensuring scientific integrity and reproducibility.

Introduction and Background

This compound is a colorless liquid with a faint, pleasant odor, soluble in both water and organic solvents.[1] Its amphiphilic nature makes it a valuable component in formulations for paints, varnishes, and cleaning products.[1] Furthermore, its utility as a chemical intermediate allows for its incorporation into a diverse range of more complex molecules.[1]

The synthesis of ethers is a fundamental transformation in organic chemistry. Among the various methods, the Williamson ether synthesis stands out for its simplicity and broad applicability.[3] Developed by Alexander Williamson in 1850, this SN2 reaction involves the reaction of an alkoxide ion with a primary alkyl halide.[2] This method is highly effective for preparing both symmetrical and unsymmetrical ethers.[3][4]

This application note will focus on the synthesis of this compound via the reaction of sodium cyclopentanolate with 2-chloroethanol. The choice of a strong base, such as sodium hydride, is crucial for the quantitative deprotonation of cyclopentanol to form the reactive alkoxide nucleophile.[4][5]

The Synthetic Strategy: Williamson Ether Synthesis

The core of this scaled-up synthesis is the Williamson ether synthesis, which proceeds via an SN2 mechanism.[2][5] This reaction is characterized by the backside attack of a nucleophile on an electrophilic carbon, leading to inversion of stereochemistry if the carbon is chiral.[2]

The key steps in the synthesis of this compound are:

  • Deprotonation: Cyclopentanol is deprotonated by a strong base, sodium hydride (NaH), to form the sodium cyclopentanolate alkoxide. This is a critical step as alcohols are generally weak nucleophiles, while their corresponding alkoxides are much more potent.[4]

  • Nucleophilic Attack: The cyclopentanolate anion, a strong nucleophile, attacks the primary alkyl halide, 2-chloroethanol, at the carbon atom bearing the chlorine.

  • Displacement: The chlorine atom, a good leaving group, is displaced, forming the desired ether, this compound, and a salt byproduct, sodium chloride.

For a successful and high-yielding Williamson ether synthesis, particularly on a larger scale, it is imperative to use a primary alkyl halide.[2][5] Secondary and tertiary alkyl halides are more prone to undergo elimination reactions (E2) in the presence of a strong, sterically unhindered base like cyclopentanolate, leading to the formation of alkenes as undesired byproducts.[2][4]

Experimental Setup and Protocol
3.1. Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (for a 1 Mole Scale Reaction)Supplier/Grade
Cyclopentanol96-41-386.1386.13 g (1.0 mol)Sigma-Aldrich, ≥99%
Sodium Hydride (60% dispersion in mineral oil)7646-69-724.0044.0 g (1.1 mol)Sigma-Aldrich
2-Chloroethanol107-07-380.5180.51 g (1.0 mol)Sigma-Aldrich, ≥99%
Anhydrous Tetrahydrofuran (THF)109-99-972.111.5 LSigma-Aldrich, DriSolv®
Hexanes110-54-386.18As needed for washingACS Reagent Grade
Saturated aqueous Ammonium Chloride (NH₄Cl)12125-02-953.49500 mLLab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed for dryingACS Reagent Grade
3.2. Equipment
  • 5 L three-necked round-bottom flask

  • Mechanical stirrer with a Teflon paddle

  • Reflux condenser with a nitrogen/argon inlet

  • Addition funnel (500 mL)

  • Heating mantle with a temperature controller

  • Large crystallizing dish for an ice-water bath

  • Separatory funnel (2 L)

  • Rotary evaporator

  • Fractional distillation apparatus

3.3. Detailed Step-by-Step Protocol

Safety First: Sodium hydride is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which can ignite spontaneously.[6][7] All operations involving sodium hydride must be conducted under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood.[6][7] Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves, must be worn at all times.[6][7] An emergency shower and eyewash station should be readily accessible.[8]

  • Preparation of the Reaction Apparatus:

    • Assemble the 5 L three-necked round-bottom flask with the mechanical stirrer, reflux condenser, and addition funnel.

    • Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.

    • Maintain a positive pressure of inert gas throughout the reaction.

  • Washing of Sodium Hydride (Optional but Recommended for Scale-up):

    • To remove the protective mineral oil, the sodium hydride dispersion can be washed with a dry, non-reactive solvent like hexanes.[6]

    • In the inert atmosphere of a glovebox or under a nitrogen blanket, carefully add the sodium hydride dispersion to a separate flask.

    • Add anhydrous hexanes, stir gently, and allow the sodium hydride to settle.

    • Carefully decant the hexane wash. Repeat this process two more times.

    • Caution: The hexane washings will contain traces of sodium hydride and should be quenched carefully.

  • Reaction Setup:

    • To the three-necked flask, add the washed sodium hydride.

    • Add 1.0 L of anhydrous THF to the flask and begin stirring to create a slurry.

    • In the addition funnel, prepare a solution of cyclopentanol (86.13 g, 1.0 mol) in 250 mL of anhydrous THF.

  • Formation of the Alkoxide:

    • Cool the sodium hydride slurry in an ice-water bath to 0-5 °C.

    • Slowly add the cyclopentanol solution from the addition funnel to the stirred slurry over a period of 1-2 hours. The rate of addition should be controlled to manage the evolution of hydrogen gas.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Continue stirring for an additional 1-2 hours to ensure complete deprotonation. The cessation of hydrogen evolution is an indicator of reaction completion.

  • Addition of the Alkyl Halide:

    • Prepare a solution of 2-chloroethanol (80.51 g, 1.0 mol) in 250 mL of anhydrous THF in the addition funnel.

    • Cool the reaction mixture back to 0-5 °C using an ice-water bath.

    • Slowly add the 2-chloroethanol solution to the reaction mixture over 1-2 hours.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Completion and Work-up:

    • Heat the reaction mixture to a gentle reflux (approximately 65-70 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) until the excess sodium hydride is consumed and gas evolution ceases. This should be done in an ice bath to control the exothermic reaction.

    • Transfer the mixture to a 2 L separatory funnel.

    • Add approximately 500 mL of water and 500 mL of diethyl ether or ethyl acetate. Shake well and allow the layers to separate.

    • Extract the aqueous layer two more times with 250 mL portions of the organic solvent.

    • Combine the organic layers and wash them with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The crude product will be a liquid. For high purity, fractional distillation under reduced pressure is recommended.

    • The boiling point of this compound is approximately 206 °C at atmospheric pressure.[1][9] Distillation under vacuum will lower the boiling point and prevent potential decomposition.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Reagents & Glassware wash_nah Wash Sodium Hydride (Optional) prep_reagents->wash_nah alkoxide_formation Alkoxide Formation: Cyclopentanol + NaH in THF wash_nah->alkoxide_formation addition_alkyl_halide Addition of 2-Chloroethanol alkoxide_formation->addition_alkyl_halide reflux Reflux (4-6 hours) addition_alkyl_halide->reflux quench Quench with aq. NH4Cl reflux->quench extraction Solvent Extraction quench->extraction drying Dry with MgSO4 extraction->drying concentration Rotary Evaporation drying->concentration distillation Fractional Distillation concentration->distillation final_product final_product distillation->final_product Pure this compound

Caption: Experimental workflow for the scaled-up synthesis of this compound.

Safety and Handling Precautions
  • Sodium Hydride: As previously mentioned, sodium hydride is extremely water-reactive and flammable.[6][7][8][10][11] It should only be handled under an inert atmosphere by trained personnel.[6][7] In case of fire, use a Class D fire extinguisher (for combustible metals) or dry sand. DO NOT USE WATER, FOAM, OR CARBON DIOXIDE. [10][11]

  • 2-Chloroethanol: This reagent is toxic and can be harmful if inhaled, swallowed, or absorbed through the skin. It is also a combustible liquid. Handle in a well-ventilated fume hood and wear appropriate PPE.

  • Tetrahydrofuran (THF): THF is a flammable liquid and can form explosive peroxides upon prolonged exposure to air and light. Use stabilized THF and store it properly.

  • General Precautions: Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[7] Work in a well-ventilated area.

Expected Results and Characterization

Following this protocol, a yield of 70-85% of purified this compound can be expected. The final product should be a colorless liquid.

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic C-O-C ether stretch.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.

Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete deprotonation of cyclopentanol.Ensure the sodium hydride is fresh and properly handled. Extend the reaction time for alkoxide formation.
Side reactions (e.g., elimination).Maintain the reaction temperature carefully, especially during the addition of 2-chloroethanol.
Incomplete reaction.Increase the reflux time and monitor the reaction progress by TLC or GC.
Presence of Starting Materials in the Final Product Incomplete reaction.See above.
Inefficient purification.Optimize the fractional distillation conditions (pressure and temperature).
Formation of Byproducts Presence of water in the reaction.Use anhydrous solvents and reagents. Ensure all glassware is scrupulously dried.
Elimination reaction.Ensure the use of a primary alkyl halide and control the reaction temperature.
Conclusion

The scaled-up synthesis of this compound via the Williamson ether synthesis is a reliable and efficient method. By carefully controlling the reaction conditions, particularly the exclusion of moisture and the management of temperature, high yields of the desired product can be achieved. The safety precautions outlined in this document are of paramount importance and must be strictly adhered to. This detailed protocol provides a solid foundation for researchers and professionals to successfully and safely produce this compound on a larger scale.

References
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sodium Hydride. Retrieved from [Link]

  • University of California, Santa Barbara. (2012, December 14). Standard Operating Procedure: Sodium Hydride. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. Retrieved from [Link]

  • University of Texas at Dallas. (n.d.). The Williamson ether synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • American Chemical Society. (2025, December 29). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.2: Preparing Ethers. Retrieved from [Link]

  • Master Organic Chemistry. (2014, November 14). Alcohols To Ethers via Acid Catalysis. Retrieved from [Link]

  • LookChem. (n.d.). Cas 1819-34-7, this compound. Retrieved from [Link]

Sources

Analytical methods for quantifying 2-(Cyclopentyloxy)ethanol in a reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: AN-2026-01

Quantitative Analysis of 2-(Cyclopentyloxy)ethanol in Complex Reaction Mixtures Using Gas Chromatography

Abstract

This application note presents robust and validated analytical methods for the accurate quantification of this compound in typical organic reaction mixtures. Given its use as a solvent or chemical intermediate, monitoring its concentration is crucial for process control, yield optimization, and quality assurance in drug development and chemical manufacturing.[1][2] We detail two primary gas chromatography (GC) methodologies: a direct liquid injection protocol and a static headspace analysis, both utilizing a flame ionization detector (FID). Additionally, a supplementary derivatization protocol is provided for matrices where peak shape or thermal stability is a concern. The causality behind instrumental parameter selection, sample preparation, and the use of an internal standard is thoroughly explained. All methods are framed within the context of International Council for Harmonisation (ICH) guidelines for analytical procedure validation to ensure data integrity and trustworthiness.[3][4]

Introduction and Analyte Properties

This compound (CAS: 1819-34-7) is an organic compound featuring both an ether linkage and a primary alcohol functional group.[5][6] This bifunctional nature makes it a versatile solvent and a potential intermediate in organic synthesis.[1] Accurate quantification within a reaction mixture is essential for monitoring reaction kinetics, determining conversion rates, and identifying process-related impurities.[7][8]

The selection of an appropriate analytical technique is dictated by the physicochemical properties of the analyte. Gas chromatography is the method of choice due to the analyte's volatility.[9][10]

Table 1: Physicochemical Properties of this compound

Property Value Source Significance for Analysis
Molecular Formula C₇H₁₄O₂ [5] Determines molecular weight and elemental composition.
Molecular Weight 130.18 g/mol [5] Influences volatility and detector response.
Boiling Point 206.2 °C at 760 mmHg [1] Sufficiently volatile for GC analysis without thermal degradation.
Flash Point 81.5 °C [1] Relevant for handling and safety.
Functional Groups Primary Alcohol (-OH), Ether (-O-) [11] The polar alcohol group can cause peak tailing on non-polar GC columns and is a site for derivatization.[12]

| Polarity | Moderately Polar |[13] | Dictates the choice of GC stationary phase and sample preparation solvent. |

Rationale for Method Selection: GC-FID

Gas Chromatography with Flame Ionization Detection (GC-FID) is an ideal technique for the quantification of organic molecules like this compound.[14]

  • Expertise-Driven Choice : The analyte's boiling point of ~206°C makes it perfectly suited for GC, which separates compounds based on their partitioning between a gaseous mobile phase and a stationary phase.[15]

  • Detector Selection (FID) : The Flame Ionization Detector is highly sensitive to organic compounds containing carbon-hydrogen bonds and offers a wide linear range.[16] It provides a robust and proportional response to the mass of the analyte, making it excellent for quantification.[17] Since reaction mixtures often contain numerous organic components, the near-universal response of the FID to hydrocarbons is a distinct advantage over more selective detectors.

  • Internal Standard (IS) Method : To compensate for variations in injection volume and potential matrix effects, the use of an internal standard is critical for achieving high accuracy and precision.[9][18] An ideal IS should be a stable compound, not present in the sample, and chromatographically resolved from all other components. For this application, a compound like 1-Heptanol or Cyclohexanol would be a suitable choice.

Primary Methodology: Direct Liquid Injection GC-FID

This protocol is the most straightforward approach for analyzing relatively clean reaction mixtures where the concentration of this compound is within the instrument's linear range.

Experimental Workflow

cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing p1 Weigh reaction mixture (e.g., 100 mg) p2 Add Internal Standard (IS) (e.g., 1-Heptanol solution) p1->p2 p3 Dilute with solvent (e.g., Dichloromethane) to 10 mL p2->p3 p4 Vortex and filter (0.45 µm PTFE filter) p3->p4 a1 Inject 1 µL into GC p4->a1 a2 Separate on DB-WAX column a3 Detect with FID d1 Integrate Peak Areas (Analyte and IS) a3->d1 d2 Calculate Response Factor (RF) from Calibration Curve d3 Quantify Concentration

Caption: Workflow for Direct Liquid Injection GC-FID Analysis.

Instrumentation and Conditions

Table 2: GC-FID Parameters for Direct Injection

Parameter Setting Rationale
Gas Chromatograph Agilent 8890 GC or equivalent Standard, reliable platform.
Injector Split/Splitless Inlet Allows for analysis of a wide concentration range.
Inlet Temperature 250 °C Ensures rapid and complete vaporization of the sample without thermal degradation.
Split Ratio 50:1 Prevents column overloading and ensures sharp peaks. Adjustable based on sample concentration.
Column DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness A polar polyethylene glycol (PEG) stationary phase provides excellent separation for polar analytes like alcohols and ethers.[19]
Carrier Gas Helium or Hydrogen Inert mobile phase. Hydrogen may offer faster analysis times.
Flow Rate 1.2 mL/min (Constant Flow) Optimal flow for column efficiency and separation.
Oven Program Initial: 80 °C, hold 2 min Allows for elution of volatile solvents.
Ramp: 15 °C/min to 220 °C Separates components based on boiling point and polarity.
Final: Hold at 220 °C for 5 min Ensures all components, including the analyte, elute from the column.
Detector Flame Ionization Detector (FID) Universal detector for organic compounds.
Detector Temp 280 °C Prevents condensation of analytes in the detector.
H₂ Flow 30 mL/min Fuel for the flame.
Air Flow 300 mL/min Oxidizer for the flame.

| Makeup Flow (N₂) | 25 mL/min | Improves peak shape and detector response. |

Detailed Protocol: Direct Liquid Injection
  • Internal Standard (IS) Stock Solution Preparation: Accurately prepare a 1.0 mg/mL solution of 1-Heptanol in dichloromethane.

  • Calibration Standard Preparation: a. Prepare a series of five calibration standards by accurately weighing 2, 5, 10, 20, and 50 mg of a this compound reference standard into separate 10 mL volumetric flasks. b. To each flask, add 1.0 mL of the IS stock solution (1.0 mg). c. Dilute to the mark with dichloromethane and mix thoroughly. These standards cover a range of 0.2 to 5.0 mg/mL.

  • Sample Preparation: a. Accurately weigh approximately 100 mg of the homogenized reaction mixture into a 10 mL volumetric flask. b. Add 1.0 mL of the IS stock solution. c. Dilute to the mark with dichloromethane.[20] d. Cap the flask and vortex for 30 seconds to ensure complete dissolution and mixing. e. If the solution contains particulates, filter an aliquot through a 0.45 µm PTFE syringe filter into a 2 mL GC vial.[21]

  • Analysis: a. Inject 1 µL of each calibration standard and sample into the GC-FID system. b. Acquire the chromatograms using the parameters in Table 2.

  • Data Processing: a. For each calibration standard, calculate the ratio of the peak area of this compound to the peak area of the internal standard. b. Plot a calibration curve of this area ratio (y-axis) versus the concentration of this compound (x-axis). Determine the linearity (R² > 0.995). c. For the reaction mixture sample, calculate the area ratio and use the calibration curve to determine the concentration of this compound in the prepared sample solution. d. Calculate the final concentration (e.g., in % w/w) in the original reaction mixture, accounting for the initial sample weight and dilution factor.

Alternative Methodology: Static Headspace GC-FID

This method is superior for samples containing non-volatile matrix components (e.g., salts, polymers) that could contaminate the GC inlet or column.[17][22] It analyzes the volatile components partitioned into the gas phase (headspace) of a sealed vial at equilibrium.[23]

Experimental Workflow

cluster_prep Sample & Standard Preparation cluster_analysis Headspace GC-FID Analysis cluster_data Data Processing p1 Add sample/standard to 20 mL headspace vial p2 Add Internal Standard and matrix modifier (e.g., DMSO) p3 Crimp and seal vial a1 Incubate vial at 100 °C (e.g., for 15 min) p3->a1 a2 Pressurize vial a3 Inject 1 mL of headspace gas into GC a4 Separate and Detect d1 Integrate Peak Areas a4->d1 d2 Use Calibration Curve d3 Quantify Concentration

Caption: Workflow for Static Headspace GC-FID Analysis.

Detailed Protocol: Static Headspace
  • Instrumental Conditions: Use the GC-FID parameters from Table 2. Add the following headspace autosampler parameters:

    • Vial Incubation Temperature: 100 °C

    • Incubation Time: 15 minutes

    • Syringe/Loop Temperature: 110 °C

    • Transfer Line Temperature: 120 °C

    • Vial Pressurization: 15 psi for 0.2 min

    • Injection Volume: 1 mL of headspace gas

  • Preparation: a. Prepare calibration standards and samples in a high-boiling, water-miscible solvent like DMSO to ensure consistent partitioning. b. For each standard or sample, add a 100 µL aliquot to a 20 mL headspace vial. Add the internal standard. c. Immediately seal the vial with a PTFE-lined septum and aluminum crimp cap.

  • Analysis and Data Processing: a. Place the vials in the headspace autosampler tray. b. The instrument will automatically perform the incubation and injection for each vial. c. Data processing follows the same principles as the direct injection method, using a calibration curve generated from headspace standards.

Supplementary Methodology: GC-FID with Silylation Derivatization

For certain reaction matrices, the primary alcohol group of this compound can interact with active sites in the GC inlet or column, leading to poor peak shape (tailing) and reduced response. Derivatization converts the polar -OH group to a less polar, more volatile, and more thermally stable silyl ether.[12][16]

Experimental Workflow

cluster_prep Derivatization cluster_analysis GC-FID Analysis cluster_data Data Processing p1 Aliquot dried sample extract or standard into vial p2 Add silylation reagent (e.g., BSTFA + 1% TMCS) p1->p2 p3 Heat at 70 °C for 30 min p2->p3 p4 Cool to room temperature p3->p4 a1 Inject 1 µL of derivatized sample p4->a1 a2 Separate and Detect d1 Integrate Peak Areas a2->d1 d2 Use Calibration Curve (from derivatized standards) d3 Quantify Concentration

Caption: Workflow for Derivatization followed by GC-FID Analysis.

Detailed Protocol: Silylation
  • Sample Preparation: Prepare the sample as in the direct injection protocol (Section 3.3, step 3), but use a volatile solvent like acetonitrile. After filtration, transfer a 100 µL aliquot to a clean, dry autosampler vial and evaporate the solvent completely under a gentle stream of nitrogen.

  • Derivatization: a. To the dry residue, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS). b. Cap the vial tightly and heat in a heating block or oven at 70 °C for 30 minutes. c. Allow the vial to cool to room temperature before analysis.

  • Calibration: Prepare calibration standards in the same manner, ensuring they are also derivatized.

  • Analysis: Analyze the derivatized samples using the GC-FID method in Table 2. The retention time of the derivatized analyte will be different (typically shorter) than the underivatized form.

Method Validation

Any analytical method used for quality control in pharmaceutical or chemical development must be validated to prove it is fit for its intended purpose.[24] Validation should be performed according to ICH Q2(R2) guidelines.[3][25]

Table 3: Summary of Method Validation Parameters

Parameter Purpose Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte, free of interference from matrix components, impurities, or degradation products. Peak purity analysis (if using a DAD or MS detector) and resolution > 2 between the analyte and adjacent peaks.
Linearity To verify a proportional relationship between concentration and detector response over the intended range. R² (Coefficient of determination) ≥ 0.995 for a minimum of 5 concentration levels.
Accuracy To measure the closeness of the experimental value to the true value. % Recovery of 80-120% for assay of a main component, determined by spiking the matrix with known amounts of analyte at 3 levels.
Precision To assess the degree of scatter between a series of measurements. Evaluated at two levels: Repeatability and Intermediate Precision. % RSD (Relative Standard Deviation) ≤ 2.0% for Repeatability (n=6) and Intermediate Precision (different days/analysts).
Range The concentration interval over which the method is precise, accurate, and linear. Established by confirming that linearity, accuracy, and precision are met within the specified limits.
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy. Signal-to-Noise ratio ≥ 10.

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, oven temp ±2°C). | % RSD of results should remain within acceptable limits (e.g., ≤ 5.0%). |

Conclusion

This application note provides a comprehensive guide to the quantitative analysis of this compound in reaction mixtures. The primary method of direct liquid injection GC-FID is a rapid and robust technique suitable for most applications. For complex matrices, static headspace GC-FID offers a superior alternative by eliminating non-volatile interferences. When chromatographic performance is compromised by the analyte's polarity, silylation derivatization can significantly improve peak shape and reliability. By following the detailed protocols and adhering to the principles of method validation outlined by ICH guidelines, researchers, scientists, and drug development professionals can generate accurate, precise, and trustworthy data for process monitoring and quality control.

References

  • ResolveMass Laboratories Inc. (2025). Headspace GCFID Testing in Pharma: A QA Team's Guide.
  • LookChem. (n.d.). Cas 1819-34-7, this compound.
  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
  • Polymer Solutions. (n.d.). Headspace Gas Chromatography.
  • Truman ChemLab. (2011). Gas Chromatography: Principles and Determination of Percent Alcohol.
  • Schimmelmann Research. (n.d.). Derivatizing Compounds.
  • Zendeh Del & Associates, PLLC. (2023). What is Gas Chromatography and How is it Used in Determining Blood Alcohol Concentration.
  • Chemistry LibreTexts. (2023). Derivatization.
  • Chemistry For Everyone. (2025). How Can You Analyze Alcohol Content Using Gas Chromatography? YouTube.
  • American Laboratory. (2019). Transforming Organic Volatile Compound Analysis With Static Headspace Workflows and Advanced GC-MS/FID Technologies.
  • Journal of Food and Drug Analysis. (n.d.). A rapid method for determination of ethanol in alcoholic beverages using capillary gas chromatography.
  • BioProcess International. (2023). Detection and Quantitation of Process-Related Impurities.
  • Lab Manager. (2018). Tackling Volatiles with Headspace GC.
  • American Society for Enology and Viticulture. (n.d.). Quantitative Determination of Ethanol in Wine by Gas Chromatography.
  • Chemistry LibreTexts. (2022). 2.5F: Sample Preparation for Gas Chromatography.
  • SCION Instruments. (n.d.). Sample preparation GC-MS.
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  • Oceanic Pharmachem. (n.d.). Impurity quantification in pharmaceutical dosage forms.
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  • Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures.
  • U.S. Food & Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
  • Oxford Academic, Journal of Chromatographic Science. (n.d.). Gas Chromatographic Analysis of Ether — Alcohols in Carbon Removing Compounds.
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Application Notes & Protocols: Safe Handling and Storage of 2-(Cyclopentyloxy)ethanol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(Cyclopentyloxy)ethanol (CAS No. 1819-34-7) is a versatile solvent and chemical intermediate utilized in various research and development applications.[1] As a member of the glycol ether family, its physicochemical properties necessitate stringent safety protocols to mitigate risks within a laboratory environment. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of this compound, grounded in established safety principles and regulatory standards. The protocols herein are designed to be self-validating systems, emphasizing the causality behind each safety measure to foster a proactive safety culture.

Hazard Identification and Risk Assessment

A thorough understanding of a chemical's properties is the foundation of a robust safety plan. This compound is a combustible liquid that poses significant irritation hazards to the skin, eyes, and respiratory system.[2] Before any procedure involving this chemical, a formal risk assessment must be conducted to identify potential exposure scenarios and establish necessary control measures.

Physicochemical and Toxicological Profile

The key safety-relevant data for this compound are summarized below. This information should be readily available to all personnel handling the substance.

PropertyValueSource(s)
CAS Number 1819-34-7[1][3][4]
Molecular Formula C₇H₁₄O₂[1][3]
Molecular Weight 130.19 g/mol
Appearance Colorless liquid, faint pleasant odor[1]
Boiling Point 206.2 °C at 760 mmHg[1][3]
Flash Point 81.5 °C[1][3]
GHS Pictogram GHS07 (Exclamation Mark)
GHS Signal Word Warning[2]
Hazard Statements H227: Combustible liquidH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]
Precautionary Statements P210, P261, P280, P302+P352, P305+P351+P338[2]
Core Risk Analysis
  • Irritation Hazard: The primary risk is severe irritation upon contact. Its solvent properties can defat the skin, leading to dermatitis with repeated exposure. Direct eye contact can cause serious, potentially lasting damage. Inhalation of vapors can irritate the respiratory tract.[2]

  • Combustibility: With a flash point of 81.5°C, this compound is classified as a combustible liquid.[2] While not as volatile as flammable liquids, its vapors can form ignitable mixtures with air if heated above the flash point. Therefore, all ignition sources must be rigorously controlled.

  • Dermal Absorption: Glycol ethers as a chemical class are known to be absorbed through the skin, potentially in toxic amounts. While specific toxicological data for this compound is limited, it is prudent to treat it as dermally absorbable and minimize all skin contact.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls over personal reliance on PPE, is crucial for minimizing exposure. This "Hierarchy of Controls" is a fundamental principle of laboratory safety.

Hierarchy of Controls Workflow

cluster_controls Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution (e.g., use a less hazardous chemical) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: Hierarchy of controls for mitigating chemical hazards.

Engineering Controls
  • Chemical Fume Hood: All procedures involving the handling of open containers of this compound must be performed inside a certified chemical fume hood. This is the primary engineering control to prevent inhalation of vapors and contain potential splashes or spills.[2][5]

  • Ventilation: The laboratory must be equipped with a general ventilation system that provides adequate air exchange to prevent the accumulation of fugitive vapors.[6]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific hazards of the chemical.

  • Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles when there is a significant risk of splashing (e.g., transferring large volumes).

  • Hand Protection: Use gloves made of a material resistant to glycol ethers. Nitrile or neoprene gloves are generally recommended, but always consult the glove manufacturer's compatibility chart for specific breakthrough times. Discard gloves immediately if they become contaminated.

  • Body Protection: A flame-resistant lab coat, long pants, and fully enclosed, chemical-resistant footwear are required.

Protocols for Safe Handling

Adherence to standardized protocols is essential for reproducible science and personal safety.

General Handling and Dispensing Protocol
  • Preparation:

    • Confirm that a chemical fume hood is operational and certified.

    • Assemble all necessary equipment (glassware, spill kit, waste containers) inside the fume hood.

    • Don the required PPE (lab coat, goggles, appropriate gloves).

  • Dispensing:

    • Before dispensing, ground and bond containers if transferring volumes greater than 4 liters to prevent static electricity discharge, a potential ignition source.[5][7]

    • Slowly open the container to release any potential pressure.

    • Carefully pour the required amount into a stable, secondary container. Avoid splashing.

    • Securely close the primary container lid immediately after dispensing.

  • Post-Handling:

    • Wipe down any external contamination on the container before returning it to storage.

    • Clean the work area within the fume hood.

    • Dispose of contaminated materials (e.g., pipette tips, wipes) in a designated, sealed hazardous waste container.

    • Remove gloves and wash hands thoroughly with soap and water.[2]

Spill Response Protocol
  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill:

    • Small Spill (<100 mL): If you are trained and it is safe to do so, contain the spill using a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand). Work from the outside of the spill inward. Place the absorbed material into a sealed, labeled hazardous waste container.

    • Large Spill (>100 mL): Evacuate the immediate area. If vapors are significant, evacuate the entire lab and activate the fire alarm to initiate an institutional response. Prevent the spill from entering drains.[2]

  • Decontaminate: Clean the spill area with soap and water after the absorbent material has been removed.

  • Report: Report all spills to the laboratory supervisor and the institutional Environmental Health & Safety (EHS) department.

Protocols for Safe Storage

Proper storage is critical for maintaining chemical stability and preventing hazardous interactions or accidents.

Storage Location and Conditions
  • Cabinet: Store this compound in a dedicated, UL-approved flammable liquids storage cabinet.[7][8][9] These cabinets are designed to contain spills and protect the contents from fire. The cabinet must be labeled "Flammable – Keep Fire Away."[6]

  • Temperature: The recommended storage temperature is between 2-8°C.[1][10] If refrigerated storage is required, it is imperative to use a "flammable storage" or "explosion-proof" refrigerator.[8][9] Standard domestic refrigerators contain numerous ignition sources (lights, thermostats) that can ignite flammable vapors, leading to a catastrophic explosion.[8]

  • Environment: Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[2][6][8] Containers should be kept tightly closed to prevent vapor leakage.[2]

Chemical Segregation

Incompatible chemicals must be physically separated to prevent dangerous reactions. This compound must be segregated from strong oxidizing agents, corrosives, and other reactive materials.[7][8][9]

Caption: Segregation diagram for storing this compound.

Emergency and First Aid Procedures

In the event of an exposure, immediate and correct action is critical. Ensure eyewash stations and safety showers are accessible and tested regularly.

Exposure RouteFirst Aid ProtocolSource(s)
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2]
Eye Contact Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Inhalation Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or they feel unwell, call a poison center or doctor.[2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the Safety Data Sheet (SDS) to the medical personnel.[2]
Fire Evacuate the area and activate the fire alarm. Use a dry chemical, CO₂, water spray, or alcohol-resistant foam extinguisher. Do not use a solid stream of water, as it may spread the fire.[2]

References

  • LookChem. Cas 1819-34-7, this compound. [Link]

  • University of California, San Diego - Environmental Health & Safety. How do I safely store chemicals in laboratory?[Link]

  • University of California, San Diego - Blink. Flammable and Combustible Liquids Storage Requirements. [Link]

  • Ecolink. Safety Data Sheet: Glycol Ether DB. [Link]

  • University of Nevada, Reno - Environmental Health & Safety. Use and Storage of Flammable and Combustible Liquids. [Link]

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Application Notes and Protocols for the Use of 2-(Cyclopentyloxy)ethanol in the Development of Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents with optimized pharmacological profiles. 2-(Cyclopentyloxy)ethanol, a bifunctional molecule featuring a cyclopentyl ether and a primary alcohol, presents a unique combination of properties that make it an attractive scaffold for medicinal chemists. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for utilizing this compound in the design and synthesis of new drug candidates. While not a therapeutic agent in itself, its structural motifs offer compelling advantages in modulating the physicochemical and pharmacokinetic properties of bioactive molecules.

These notes will elucidate the rationale behind incorporating this building block, provide detailed synthetic protocols, and outline methods for the characterization and evaluation of the resulting compounds. The information presented herein is intended to serve as a foundational resource for investigators seeking to leverage the unique attributes of this compound in their drug discovery programs.

Scientific Rationale for the Application of this compound in Medicinal Chemistry

The utility of this compound as a building block in drug design stems from the advantageous properties conferred by its two key structural features: the cyclopentyl group and the ethoxy linker.

The Cyclopentyl Moiety: A Tool for Enhancing Drug-like Properties

The incorporation of small cycloalkane rings, such as the cyclopentyl group, is a well-established strategy in medicinal chemistry to improve the developability of drug candidates. The cyclopropyl group, a close relative of the cyclopentyl group, has been shown to enhance metabolic stability, increase potency, and reduce off-target effects.[1][2][3] These benefits are largely attributed to the rigid nature of the ring system, which can help to lock a molecule into a bioactive conformation, thereby improving its binding affinity for a biological target.[2] Furthermore, the C-H bonds on a cyclopropyl ring are stronger than those in linear alkyl chains, making them less susceptible to metabolic degradation by cytochrome P450 enzymes.[4] The cyclopentyl group in this compound can be similarly exploited to introduce conformational rigidity and enhance metabolic stability in a new chemical entity.

The Ethoxy Linker: A Hydrophilic Handle for Improved Pharmacokinetics

The ethoxy (-OCH₂CH₂OH) portion of this compound serves as a short, flexible, and hydrophilic linker. The inclusion of such hydrophilic linkers in drug molecules is a widely used tactic to improve their physicochemical properties, particularly solubility.[5][6][] Poor aqueous solubility is a common hurdle in drug development, often leading to poor absorption and bioavailability. By introducing a hydrophilic moiety like the ethoxy group, medicinal chemists can enhance the solubility of a hydrophobic drug candidate, thereby improving its pharmacokinetic profile.[5][8] Moreover, hydrophilic linkers can shield a drug from enzymatic degradation and reduce non-specific binding, further contributing to improved in vivo performance.[][9]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is essential for its effective application in drug design. The following table summarizes the key properties of this compound.

PropertyValueSource
Molecular Formula C₇H₁₄O₂
Molecular Weight 130.19 g/mol
Boiling Point 206.2 °C
Flash Point 81.5 °C
Density 1.0 g/cm³
Refractive Index 1.46
Solubility Soluble in water and organic solvents

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of novel compounds derived from this compound. These protocols are intended to be adapted by researchers to suit their specific synthetic targets.

Protocol 1: Synthesis of a Novel Ether-Linked Compound via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and versatile method for the formation of ethers and is well-suited for the derivatization of this compound.[10][11][12] This protocol describes the synthesis of a generic compound, "Target Molecule A," where R-X represents an alkyl or aryl halide.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl or aryl halide (R-X)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or argon gas supply

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous THF to the flask to dissolve the this compound.

  • Deprotonation: Under a nitrogen atmosphere, carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution at 0 °C (ice bath).

  • Alkoxide Formation: Allow the reaction mixture to warm to room temperature and stir for 30 minutes. The formation of the alkoxide is typically accompanied by the evolution of hydrogen gas.

  • Addition of Electrophile: Add the alkyl or aryl halide (R-X) (1.0 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired "Target Molecule A."

Visualization of Williamson Ether Synthesis Workflow:

Williamson_Ether_Synthesis cluster_0 Reaction Setup cluster_1 Alkoxide Formation cluster_2 Ether Formation cluster_3 Workup and Purification Start Start Reactants Add this compound and anhydrous THF Start->Reactants Deprotonation Add NaH at 0°C Reactants->Deprotonation Stir Stir at RT for 30 min Deprotonation->Stir Add_RX Add R-X Stir->Add_RX Reflux Reflux and Monitor by TLC Add_RX->Reflux Quench Quench with NH4Cl Reflux->Quench Extract Extract with Diethyl Ether Quench->Extract Purify Purify by Chromatography Extract->Purify End End Purify->End Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase Protein Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response (e.g., Proliferation) PhosphoSubstrate->CellularResponse Leads to Inhibitor Target Molecule A (Kinase Inhibitor) Inhibitor->Kinase Inhibits

Caption: Inhibition of a hypothetical kinase signaling pathway by "Target Molecule A".

Conclusion

This compound is a versatile and readily available building block that offers significant potential in the development of novel therapeutic agents. Its unique combination of a metabolically robust cyclopentyl group and a hydrophilic ethoxy linker provides medicinal chemists with a valuable tool to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. The protocols and rationale presented in these application notes are intended to empower researchers to explore the full potential of this promising scaffold in their drug discovery endeavors. By leveraging the principles of rational drug design and established synthetic methodologies, the incorporation of this compound into new chemical entities may lead to the development of safer and more effective medicines.

References

  • ADC Review. PEG Linkers. Retrieved from [Link]

  • Evans, N., et al. (2022, June 16). Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. Frontiers in Chemistry. Retrieved from [Link]

  • ProfoundBio. (2024, May 20). The High Hydrophilicity of ADC Linker Has Become the Main Trend in Modification. Retrieved from [Link]

  • Hypha Discovery. Metabolism of cyclopropyl groups. Retrieved from [Link]

  • DewWool. Ether Preparation. Retrieved from [Link]

  • LookChem. This compound. Retrieved from [Link]

  • Chemistry Steps. Williamson Ether Synthesis. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. Molecules, 28(3), 1196. Retrieved from [Link]

  • Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers. Retrieved from [Link]

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • PubMed. (2006, October). Cyclopentenone: A Special Moiety for Anticancer Drug Design. Anticancer Drugs, 17(9), 1017-22. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS AND APPLICATIONS OF FUNCTIONALIZED CROWN ETHERS. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • PubMed. (2016, October 13). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8713-8756. Retrieved from [Link]

  • NIH. (n.d.). Direct synthetic routes to functionalised crown ethers. Retrieved from [Link]

  • PharmaCompass.com. Alcohols, C7-21, ethoxylated. Retrieved from [Link]

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Application Notes and Protocols: A Theoretical Exploration of the 2-(Cyclopentyloxy)ethyl Moiety as a Novel Protecting Group Strategy

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

In the intricate landscape of multi-step organic synthesis, the judicious selection and implementation of protecting groups are paramount to achieving target molecules with high fidelity and yield.[1][2] This document provides a comprehensive exploration of the theoretical potential of the 2-(cyclopentyloxy)ethyl moiety as a novel protecting group for hydroxyl functionalities. While not a conventionally documented protecting group, its structural analogy to established alkoxyethyl ethers invites a systematic evaluation of its prospective synthesis, stability, and deprotection profiles. These application notes are intended to serve as a foundational guide for researchers interested in expanding the repertoire of available protecting group strategies.

Introduction: The Imperative for Orthogonal Protecting Group Strategies

A protecting group is a molecular entity that is temporarily introduced to a specific functional group in a polyfunctional molecule to ensure its inertness during a chemical transformation at another site.[1] The ideal protecting group should be easy to introduce and remove in high yields, stable to a wide range of reaction conditions, and should not introduce new stereogenic centers.[3] The concept of "orthogonal protection" allows for the selective deprotection of one group in the presence of others, a critical strategy in the synthesis of complex molecules like peptides and oligosaccharides.[1]

The development of new protecting groups is driven by the need for nuanced reactivity and stability profiles to overcome challenges in modern synthetic chemistry. This document puts forth the 2-(cyclopentyloxy)ethyl group as a candidate for investigation, analyzing its potential advantages and proposing methodologies for its use.

The 2-(Cyclopentyloxy)ethyl Moiety: A Hypothetical Protecting Group

The 2-(cyclopentyloxy)ethyl group, structurally an ether, is not a recognized protecting group in mainstream organic synthesis literature. However, its constituent precursor, 2-(cyclopentyloxy)ethanol, is a commercially available colorless liquid.[4][5] This section will delve into the theoretical application of this moiety as a protecting group for alcohols.

Proposed Advantages and Characteristics

Based on its structure, the 2-(cyclopentyloxy)ethyl group could offer several desirable characteristics:

  • Acid Lability: Similar to other acetal- and ether-based protecting groups like methoxymethyl (MOM) and tetrahydropyranyl (THP) ethers, the 2-(cyclopentyloxy)ethyl ether is expected to be cleaved under acidic conditions.[6] The cyclopentyl group might modulate the rate of cleavage compared to smaller alkyl analogues.

  • Stability: It is anticipated to be stable to a wide range of basic, nucleophilic, and reducing conditions, a hallmark of ether protecting groups.[6]

  • Modified Lipophilicity: The cyclopentyl ring would increase the lipophilicity of the protected molecule, which could aid in solubility in organic solvents and purification by chromatography.[7]

  • Potential for Orthogonality: Depending on its precise acid lability, it could potentially be removed selectively in the presence of more robust ether protecting groups like benzyl (Bn) or more labile groups like silyl ethers.

Proposed Synthesis of 2-(Cyclopentyloxy)ethyl Protected Alcohols

The introduction of the 2-(cyclopentyloxy)ethyl group onto a hydroxyl moiety could theoretically be achieved through several standard etherification methods. The key precursor for these reactions would be a reactive form of this compound.

Method A: Williamson Ether Synthesis (under basic conditions)

This classic method would involve the deprotonation of the target alcohol to form an alkoxide, followed by nucleophilic substitution on an activated 2-(cyclopentyloxy)ethyl electrophile.

cluster_0 Protection Workflow ROH R-OH (Substrate) RO_minus R-O⁻ (Alkoxide) ROH->RO_minus + Base Base Base (e.g., NaH) Protected_Product R-O-CH₂CH₂-O-Cyclopentyl RO_minus->Protected_Product + CPE_X Byproduct NaX CPE_X 2-(Cyclopentyloxy)ethyl-X (X = Cl, Br, I, OTs) CPE_X->Byproduct

Figure 1: Proposed Williamson Ether Synthesis for CPE protection.

Method B: Acid-Catalyzed Reaction with an Alkene

A potential, though less common, route could involve the acid-catalyzed addition of the alcohol to 2-(cyclopentyloxy)ethene.

Detailed Experimental Protocols (Hypothetical and Analogous)

Disclaimer: The following protocols for the 2-(cyclopentyloxy)ethyl group are theoretical and have not been experimentally validated. They are based on established procedures for analogous protecting groups. Researchers should perform small-scale test reactions to optimize conditions.

Protocol 1: Synthesis of 2-(Cyclopentyloxy)ethyl Chloride (CPE-Cl) - A Key Intermediate

Objective: To prepare the necessary electrophile for the Williamson ether synthesis.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Triphenylphosphine/Carbon tetrachloride

  • Pyridine (optional, as a base)

  • Anhydrous diethyl ether or dichloromethane (DCM)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, slowly add thionyl chloride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it over ice water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution, then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield 2-(cyclopentyloxy)ethyl chloride.

Protocol 2: Protection of a Primary Alcohol with CPE-Cl

Objective: To install the 2-(cyclopentyloxy)ethyl protecting group on a model primary alcohol (e.g., benzyl alcohol).

Materials:

  • Benzyl alcohol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 2-(Cyclopentyloxy)ethyl chloride (CPE-Cl)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

Procedure:

  • To a suspension of NaH (1.5 eq) in anhydrous THF at 0 °C, add a solution of benzyl alcohol (1.0 eq) in THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.

  • Cool the reaction back to 0 °C and add a solution of CPE-Cl (1.2 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Deprotection of a CPE-Protected Alcohol

Objective: To remove the 2-(cyclopentyloxy)ethyl protecting group to regenerate the free alcohol.

Materials:

  • CPE-protected alcohol

  • Acetic acid or Hydrochloric acid (catalytic)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve the CPE-protected alcohol (1.0 eq) in a mixture of THF and water (e.g., 4:1 v/v).

  • Add a catalytic amount of a strong acid (e.g., 1M HCl) or a significant portion of a weaker acid (e.g., 80% acetic acid).

  • Stir the reaction at room temperature or gently heat (e.g., 40-50 °C) while monitoring by TLC.

  • Upon completion, neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

cluster_1 Deprotection Workflow Protected_Substrate R-O-CH₂CH₂-O-Cyclopentyl Deprotected_Product R-OH (Substrate) Protected_Substrate->Deprotected_Product + Acid Byproducts HO-CH₂CH₂-O-Cyclopentyl + Other byproducts Protected_Substrate->Byproducts Acid H₃O⁺ (Acidic Workup)

Figure 2: Proposed acidic deprotection of a CPE ether.

Stability and Orthogonality Considerations

The following table summarizes the predicted stability of the 2-(cyclopentyloxy)ethyl protecting group against common reagents, in comparison to other standard protecting groups.

Reagent/ConditionPredicted CPE StabilityBenzyl (Bn) Ethertert-Butyldimethylsilyl (TBDMS) Ether
Strong Base (e.g., NaOH, LDA) StableStableStable
Grignard Reagents (RMgX) StableStableStable
Reducing Agents (e.g., LiAlH₄, NaBH₄) StableStableStable
Oxidizing Agents (e.g., PCC, Swern) StableStableStable
Catalytic Hydrogenation (H₂, Pd/C) StableLabile Stable
Strong Acid (e.g., TFA, HCl) Labile StableLabile
Fluoride Ion (e.g., TBAF) StableStableLabile [6]

This predicted stability profile suggests that the CPE group could be orthogonal to the Benzyl group, allowing for the selective deprotection of the latter by hydrogenolysis. Its acid lability would need to be carefully titrated to determine its orthogonality with various silyl ethers.

Conclusion and Future Outlook

The 2-(cyclopentyloxy)ethyl moiety presents an intriguing, albeit unexplored, candidate for a new hydroxyl protecting group. Its synthesis from the readily available this compound appears feasible through standard chemical transformations.[4][5] The proposed protocols in this document serve as a starting point for the systematic investigation required to validate its efficacy, stability profile, and potential for orthogonal deprotection. Further research is warranted to establish the 2-(cyclopentyloxy)ethyl group as a valuable addition to the synthetic chemist's toolbox, potentially offering unique advantages in solubility and reactivity.

References

  • Cas 1819-34-7, this compound . LookChem. [Link]

  • Protecting Groups . University of Bristol. [Link]

  • Alcohol Protecting Groups . University of Windsor. [Link]

  • Protecting group . Wikipedia. [Link]

  • 2-Cyclopentyloxy-5-ethyl-1,3-dimethylbenzene | C15H22O | CID 174809782 . PubChem. [Link]

  • Benefits of Protecting Groups in Organic Synthesis . Labinsights. [Link]

  • Protecting groups . Royal Society of Chemistry. [Link]

  • THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS . John Wiley & Sons. [Link]

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Application Notes & Protocols: A Senior Scientist's Guide to Catalytic Methods for the Synthesis of 2-(Cyclopentyloxy)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of 2-(Cyclopentyloxy)ethanol

This compound and its derivatives represent a class of compounds with significant utility across various scientific domains. Characterized by a unique combination of a hydrophilic ethanol backbone and a lipophilic cyclopentyl ether group, these molecules serve as versatile chemical intermediates and solvents.[1] Their application is prominent in the formulation of consumer products such as paints, coatings, and cleaning agents, where they act as effective coalescing agents and solvents.[1] In the realm of drug development and medicinal chemistry, the cyclopentyl ether moiety is a common structural motif used to enhance metabolic stability and modulate the pharmacokinetic profile of bioactive molecules.

Traditional ether synthesis methodologies, while foundational, often rely on stoichiometric amounts of strong bases, harsh reaction conditions, and generate significant salt waste, posing challenges for industrial-scale, environmentally benign production.[2] This guide, therefore, moves beyond classical approaches to focus on modern catalytic strategies that offer enhanced efficiency, milder conditions, and improved sustainability. We will explore the mechanistic underpinnings and provide field-tested protocols for three primary catalytic routes: the enhanced Williamson Ether Synthesis via Phase-Transfer Catalysis, the catalytic ring-opening of cyclopentene oxide, and advanced catalytic etherification techniques.

Methodology 1: The Williamson Ether Synthesis Enhanced by Phase-Transfer Catalysis (PTC)

Principle & Rationale

The Williamson ether synthesis, a cornerstone of organic chemistry, proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide on a primary alkyl halide.[3][4] The primary challenge in its classical execution is the mutual insolubility of the ionic alkoxide (often in a solid or aqueous phase) and the organic substrate in a non-polar solvent. Phase-Transfer Catalysis (PTC) elegantly circumvents this issue. A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, forms a lipophilic ion pair with the alkoxide anion, shuttling it from the solid/aqueous phase into the organic phase where it can react with the alkyl halide.[5][6] This technique obviates the need for expensive anhydrous solvents and hazardous reagents like sodium hydride, allowing the use of inexpensive and safer bases such as solid potassium hydroxide.[6][7]

The causality behind PTC's effectiveness lies in its ability to maintain a low, yet constant, concentration of the "naked" and highly reactive alkoxide anion in the organic phase, which accelerates the SN2 reaction while suppressing side reactions.

Catalytic Cycle Workflow

PTC_Williamson cluster_aqueous Aqueous / Solid Phase RX R'-X (2-Chloroethanol) ROR R-O-R' (Product) RX->ROR Sɴ2 Attack ROH R-OH (Cyclopentanol) QX [Q+ X⁻] (Catalyst Byproduct) Q_OR [Q+ R-O⁻] (Lipophilic Ion Pair) Q_OR->RX M_OR [M⁺ R-O⁻] (Cyclopentoxide Salt) QX->M_OR Catalyst Regeneration ROH->M_OR Deprotonation MOH M⁺OH⁻ (e.g., KOH) H2O H₂O MOH->H2O M_OR->Q_OR Anion Exchange

Caption: Phase-Transfer Catalysis (PTC) cycle for Williamson ether synthesis.

Experimental Protocol: PTC Synthesis of this compound

Materials:

  • Cyclopentanol (1.0 eq)

  • 2-Chloroethanol (1.1 eq)

  • Potassium Hydroxide (KOH), pellets (2.0 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.05 eq)

  • Toluene

  • Deionized Water

  • Saturated Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclopentanol (e.g., 8.61 g, 100 mmol), toluene (100 mL), and 2-chloroethanol (e.g., 8.86 g, 110 mmol).

  • Reagent Addition: Add powdered or pelletized potassium hydroxide (e.g., 11.22 g, 200 mmol) and tetrabutylammonium bromide (TBAB) (e.g., 1.61 g, 5 mmol). Causality Note: Using solid KOH is crucial for creating the solid-liquid interface necessary for PTC. TBAB is the catalyst that transports the cyclopentoxide anion into the organic toluene phase.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) with vigorous stirring. The vigorous stirring is essential to maximize the interfacial area between the phases. Monitor the reaction progress by TLC or GC-MS (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature. Add 100 mL of deionized water to dissolve the potassium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (50 mL) to neutralize any remaining base, then with saturated brine (50 mL) to reduce the solubility of organic material in the aqueous phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.[1]

Data Summary
CatalystBaseSolventTemperature (°C)Typical YieldReference
TBABKOHToluene110 (Reflux)80-90%[6][7]
TBABNaOHDichloromethane40 (Reflux)75-85%[8]
Aliquat 336K₂CO₃Acetonitrile80 (Reflux)70-80%[9]

Methodology 2: Catalytic Ring-Opening of Cyclopentene Oxide

Principle & Rationale

The strained three-membered ring of epoxides makes them highly susceptible to nucleophilic attack, a property that can be harnessed for ether synthesis.[10] In this approach, cyclopentene oxide serves as the electrophile, and ethylene glycol acts as the nucleophile. The reaction can be catalyzed by either acid or base. For the synthesis of a primary alcohol derivative like this compound, a base-catalyzed pathway is strongly preferred.

Under basic conditions, the reaction proceeds via a pure SN2 mechanism. The least sterically hindered carbon of the epoxide is attacked by the nucleophile.[10] To generate the nucleophile, a catalytic amount of base is used to deprotonate one of the hydroxyl groups of ethylene glycol, forming the more nucleophilic mono-anion. The reaction is stereospecific, resulting in an anti-addition of the nucleophile and the resulting hydroxyl group across the former C-O bond of the epoxide.[11]

Reaction Workflow

Epoxide_Opening cluster_main Base-Catalyzed Ring Opening EthyleneGlycol Ethylene Glycol (HO-CH₂-CH₂-OH) Nucleophile Nucleophile (HO-CH₂-CH₂-O⁻) EthyleneGlycol->Nucleophile Deprotonation Protonation Proton Transfer (from HO-CH₂-CH₂-OH) Base Base (cat.) (e.g., NaH) TransitionState [Sɴ2 Transition State] Nucleophile->TransitionState Nucleophilic Attack Epoxide Cyclopentene Oxide Epoxide->TransitionState Intermediate Alkoxide Intermediate TransitionState->Intermediate Product Product This compound Intermediate->Product Protonation Protonation->Nucleophile Regenerates Nucleophile

Caption: Base-catalyzed Sɴ2 ring-opening of cyclopentene oxide.

Experimental Protocol: Base-Catalyzed Synthesis from Cyclopentene Oxide

Materials:

  • Cyclopentene Oxide (1.0 eq)

  • Ethylene Glycol (5.0-10.0 eq, serves as reactant and solvent)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (0.05 eq) or Sodium metal (Na)

  • Anhydrous Tetrahydrofuran (THF), if needed

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Diethyl Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a large excess of dry ethylene glycol (e.g., 50 mL for a 10 mmol scale reaction).

  • Catalyst Preparation: Carefully add sodium hydride (e.g., 20 mg, 0.5 mmol for a 10 mmol scale) in small portions to the stirred ethylene glycol at 0 °C. Allow the mixture to stir for 30 minutes at room temperature until hydrogen evolution ceases. Causality Note: This step generates the sodium salt of ethylene glycol, the active nucleophile, in situ. Using a catalytic amount ensures that only the mono-anion is predominantly formed.

  • Substrate Addition: Add cyclopentene oxide (e.g., 0.84 g, 10 mmol) dropwise to the solution via syringe.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the consumption of cyclopentene oxide by GC.

  • Workup: Cool the reaction to room temperature and cautiously quench by adding saturated aqueous NH₄Cl solution until the pH is neutral.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL). The large excess of ethylene glycol will remain primarily in the aqueous phase.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel or vacuum distillation to obtain pure this compound.

Data Summary
CatalystNucleophileSolventTemperature (°C)RegioselectivityTypical YieldReference
NaH (cat.)Ethylene GlycolEthylene Glycol60-80N/A (Symmetrical)70-85%[10]
H₂SO₄ (cat.)Ethylene GlycolEthylene Glycol25-40N/A (Symmetrical)65-80%[10]
Yb(OTf)₃ (cat.)Ethylene GlycolCH₂Cl₂25N/A (Symmetrical)>90%[12]

Methodology 3: Modern & Green Catalytic Approaches

The field of organic synthesis is continually evolving towards more sustainable and efficient processes. For ether synthesis, several innovative catalytic systems are emerging.

Catalytic Williamson Ether Synthesis (CWES) at High Temperatures

Recent advancements have shown that the Williamson synthesis can be performed as a homogeneous catalytic process at high temperatures (>300 °C).[13] This method allows the use of very weak alkylating agents, such as alcohols themselves, avoiding the need for pre-functionalized alkyl halides and reducing salt waste.[13] In a hypothetical application to our target, cyclopentanol could be reacted with ethylene glycol in the presence of a catalyst like an alkali metal benzoate. While requiring specialized high-pressure equipment, this approach represents a significant step towards a "green" ether synthesis.[13]

Ruthenium-Pincer Complex Catalyzed Dehydrogenative Coupling

Cutting-edge research has introduced pincer-type catalysts based on earth-abundant metals like manganese and ruthenium for various organic transformations.[14] For instance, a ruthenium complex can catalyze the direct synthesis of polyesterethers from ethylene glycol by a dehydrogenation-dehydration mechanism.[15][16] This type of acceptorless dehydrogenative coupling, where H₂ is the only byproduct, could be adapted for the etherification of cyclopentanol with ethylene glycol, offering an exceptionally clean and atom-economical route. These methods operate under mild conditions and offer new synthetic pathways that were previously unfeasible.[14]

Conclusion and Outlook

The synthesis of this compound derivatives can be achieved through several effective catalytic routes, each with distinct advantages.

  • Phase-Transfer Catalysis offers a robust, scalable, and operationally simple improvement upon the classical Williamson ether synthesis, making it highly suitable for industrial applications.

  • The Catalytic Ring-Opening of Epoxides provides an alternative pathway when cyclopentene oxide is a readily available starting material, offering excellent control of stereochemistry.

  • Emerging Green Methodologies , such as high-temperature CWES and dehydrogenative coupling, represent the future of ether synthesis, promising to significantly reduce environmental impact and improve atom economy.

The selection of an optimal synthetic strategy depends on a careful analysis of factors including starting material cost and availability, required scale, capital equipment, and sustainability goals. As the demand for greener chemical processes grows, the continued development of novel catalytic systems will be paramount in the efficient and responsible production of valuable chemical intermediates like this compound.

References

  • Title: Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents | Organic Process Research & Development - ACS Publications Source: ACS Publications URL: [Link]

  • Title: CN108164486B - Environment-friendly efficient synthesis method of ether compound - Google Patents Source: Google Patents URL
  • Title: Cas 1819-34-7,this compound | lookchem Source: LookChem URL: [Link]

  • Title: GREEN CATALYSTS IN ORGANIC SYNTHESIS Source: ResearchGate URL: [Link]

  • Title: Green Catalytic Formation of Alcohols, Amines, Amides, Imines and Esters under Mild Conditions Source: YEDA Technology Transfer URL: [Link]

  • Title: Williamson Ether Synthesis Source: Cambridge University Press URL: [Link]

  • Title: Phase-transfer catalyst – Knowledge and References Source: Taylor & Francis Online URL: [Link]

  • Title: The Williamson Ether Synthesis Source: Master Organic Chemistry URL: [Link]

  • Title: Four possible transition states for the ring-opening of a cyclopentene oxide (CPO) molecule by an adjacent Co(III) Source: ResearchGate URL: [Link]

  • Title: Williamson Ether Synthesis Source: J&K Scientific LLC URL: [Link]

  • Title: Two stereoisomers are obtained from the reaction of cyclopentene... Source: Pearson URL: [Link]

  • Title: Williamson Ether Synthesis - YouTube Source: YouTube URL: [Link]

  • Title: Williamson ether synthesis - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Direct Synthesis of Polyesterether from Ethylene glycol | Catalysis Source: ChemRxiv URL: [Link]

  • Title: Direct Synthesis of Polyesterether from Ethylene Glycol Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Phase-Transfer Catalysis in Organic Syntheses Source: CRDEEP Journals URL: [Link]

  • Title: Phase-Transfer Catalyzed Two-Phase Reactions in Preparative Organic Chemistry Source: Semantic Scholar URL: [Link]

  • Title: Phase Transfer Catalysis without Solvent. Synthesis of Bisazolylalkanes Source: ResearchGate URL: [Link]

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The Strategic Application of 2-(Cyclopentyloxy)ethanol in the Synthesis of Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Alkoxy Moieties in Modern Drug Discovery

In the landscape of medicinal chemistry, the rational design of enzyme inhibitors is a cornerstone of therapeutic development. The careful selection of chemical building blocks is paramount to achieving desired potency, selectivity, and pharmacokinetic properties. Among the vast arsenal of molecular scaffolds, the 2-(alkoxy)ethanol framework, and specifically 2-(cyclopentyloxy)ethanol, has emerged as a valuable synthon in the creation of targeted enzyme inhibitors. This application note delves into the strategic use of this compound in the preparation of enzyme inhibitors, with a focus on its application in the synthesis of cyclooxygenase-2 (COX-2) and phosphodiesterase 4B (PDE4B) inhibitors.

The ether functional group, often considered chemically inert, plays a crucial role in molecular recognition by acting as a hydrogen bond acceptor and by providing a stable, lipophilic scaffold that can favorably interact with hydrophobic pockets within an enzyme's active site. The cyclopentyloxy group, in particular, offers a well-defined conformational rigidity and lipophilicity that can be exploited to enhance binding affinity and selectivity for the target enzyme. This guide will provide a detailed protocol for the synthesis of a key intermediate derived from this compound and its subsequent elaboration into potent enzyme inhibitors, alongside methodologies for their biological evaluation.

Core Concept: Leveraging the Cyclopentyloxy Moiety for Enzyme Inhibition

The this compound molecule offers a versatile platform for the synthesis of more complex drug candidates. Its primary alcohol can be readily functionalized, for instance, by conversion to a leaving group to facilitate nucleophilic substitution, or through oxidation to an aldehyde or carboxylic acid. The core value, however, often lies in utilizing the entire 2-(cyclopentyloxy)ethyl moiety as a key pharmacophoric element.

A prime example of this strategy is in the design of inhibitors for enzymes such as COX-2 and PDE4B. Research has demonstrated that a 2-cyclopentyloxyanisole scaffold is a potent pharmacophore for dual inhibition of these enzymes, which are implicated in inflammatory diseases and cancer. In this context, the cyclopentyloxy group is proposed to occupy a hydrophobic pocket in the enzyme's active site, contributing significantly to the binding affinity.

Synthetic Protocol: Preparation of a Key 2-Cyclopentyloxyanisole Intermediate

The following protocol outlines a proposed synthesis of 4-bromo-2-cyclopentyloxy-1-methoxybenzene, a key intermediate for the synthesis of a range of enzyme inhibitors, starting from this compound. This procedure is based on the well-established Williamson ether synthesis, a robust and versatile method for the formation of ethers.

Step 1: Conversion of this compound to a Suitable Alkylating Agent

To facilitate the Williamson ether synthesis, the hydroxyl group of this compound is first converted into a better leaving group, such as a tosylate.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add anhydrous pyridine (1.5 eq) to the solution with stirring.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding cold water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator to yield 2-(cyclopentyloxy)ethyl 4-methylbenzenesulfonate.

Step 2: Williamson Ether Synthesis with 4-Bromo-2-methoxyphenol

The activated 2-(cyclopentyloxy)ethyl tosylate is then reacted with a substituted phenol to form the desired aryl ether.

Materials:

  • 2-(Cyclopentyloxy)ethyl 4-methylbenzenesulfonate (from Step 1)

  • 4-Bromo-2-methoxyphenol

  • Potassium carbonate (K2CO3, anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a solution of 4-bromo-2-methoxyphenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add a solution of 2-(cyclopentyloxy)ethyl 4-methylbenzenesulfonate (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-bromo-2-cyclopentyloxy-1-methoxybenzene.

Synthesis_Workflow cluster_step1 Step 1: Activation of Alcohol cluster_step2 Step 2: Williamson Ether Synthesis 2_CPE This compound TsCl_Py TsCl, Pyridine DCM, 0°C to RT 2_CPE->TsCl_Py Activated_Ester 2-(Cyclopentyloxy)ethyl 4-methylbenzenesulfonate TsCl_Py->Activated_Ester K2CO3_DMF K2CO3, DMF 80°C Activated_Ester->K2CO3_DMF Phenol 4-Bromo-2-methoxyphenol Phenol->K2CO3_DMF Intermediate 4-Bromo-2-cyclopentyloxy-1-methoxybenzene K2CO3_DMF->Intermediate Further_Synthesis Further_Synthesis Intermediate->Further_Synthesis To Enzyme Inhibitors

Caption: Synthetic workflow for the key intermediate.

Application in the Preparation of COX-2/PDE4B Inhibitors

The synthesized 4-bromo-2-cyclopentyloxy-1-methoxybenzene serves as a versatile building block for a variety of enzyme inhibitors. For example, it can undergo further functionalization through Suzuki coupling or other cross-coupling reactions at the bromine position to introduce diverse aryl or heteroaryl moieties, leading to the generation of a library of potential inhibitors.

A study by an external research group detailed the synthesis of a series of 2-cyclopentyloxyanisole derivatives and their evaluation as antitumor agents via the inhibition of COX-2 and PDE4B.[1] Their findings demonstrated that compounds bearing this scaffold exhibited potent inhibitory activity against both enzymes.

Data Presentation: Inhibitory Activities of 2-Cyclopentyloxyanisole Derivatives

The following table summarizes the in vitro inhibitory activities of representative compounds from the aforementioned study, showcasing the potential of the 2-cyclopentyloxyanisole scaffold.

CompoundTarget EnzymeIC50 (µM)Reference DrugReference IC50 (µM)
4b COX-21.08Celecoxib0.68
13 COX-21.88Celecoxib0.68
4a PDE4B5.62Roflumilast1.55
7b PDE4B5.65Roflumilast1.55
13 PDE4B3.98Roflumilast1.55
Data extracted from a cited scientific publication.[1]

Experimental Protocols for Enzyme Inhibition Assays

To evaluate the inhibitory potential of newly synthesized compounds derived from this compound, standardized in vitro enzyme assays are crucial. Below are representative protocols for assessing COX-2 and PDE4B inhibition.

Protocol 1: In Vitro COX-2 Inhibition Assay

This protocol is based on a widely used method to determine the 50% inhibitory concentration (IC50) of a test compound against human recombinant COX-2.[2][3]

Materials:

  • Human recombinant COX-2 enzyme

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compound dissolved in DMSO

  • Reference inhibitor (e.g., Celecoxib)

  • Stannous chloride (for termination and reduction)

  • ELISA kit for Prostaglandin F2α (PGF2α) detection

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitor in DMSO.

  • In a reaction tube, add the reaction buffer, heme, and the COX-2 enzyme solution.

  • Add the test compound or DMSO (vehicle control) to the respective tubes and pre-incubate at 37 °C for 10 minutes.

  • Initiate the reaction by adding the arachidonic acid substrate.

  • Incubate the reaction at 37 °C for a defined period (e.g., 2 minutes).

  • Terminate the reaction by adding stannous chloride, which also reduces the PGH2 product to PGF2α.

  • Quantify the amount of PGF2α produced using a competitive ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

COX2_Assay_Workflow Start Prepare Reagents (Enzyme, Buffer, Cofactors) PreIncubate Pre-incubate Enzyme with Inhibitor/Vehicle Start->PreIncubate Initiate Add Arachidonic Acid (Substrate) PreIncubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate Reaction (with SnCl2) Incubate->Terminate Detect Quantify PGF2α (ELISA) Terminate->Detect Analyze Calculate % Inhibition & IC50 Value Detect->Analyze

Caption: Workflow for the in vitro COX-2 inhibition assay.

Protocol 2: In Vitro PDE4B Inhibition Assay

This protocol describes a common method for determining the IC50 value of a test compound against PDE4B using a fluorescence polarization (FP) assay.[4][5]

Materials:

  • Recombinant Human PDE4B enzyme

  • Assay Buffer

  • cAMP substrate

  • FAM-cAMP (fluorescein-labeled cAMP tracer)

  • Binding agent (specific for AMP)

  • Test compound dissolved in DMSO

  • Reference inhibitor (e.g., Roflumilast)

  • 384-well assay plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitor in DMSO.

  • In a 384-well plate, add the assay buffer and the diluted compounds or DMSO (vehicle control).

  • Add the PDE4B enzyme solution to all wells except for the "no enzyme" control.

  • Initiate the enzymatic reaction by adding the cAMP substrate.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the binding agent mixed with the FAM-cAMP tracer. This mixture will bind to the remaining unhydrolyzed cAMP.

  • Incubate for a further period to allow for binding equilibrium.

  • Measure the fluorescence polarization on a compatible plate reader. A high FP signal indicates low enzyme activity (more FAM-cAMP bound), while a low FP signal indicates high enzyme activity (less FAM-cAMP bound).

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

This compound represents a strategically valuable and versatile building block in the synthesis of targeted enzyme inhibitors. Its incorporation into molecular scaffolds, particularly the 2-cyclopentyloxyanisole core, has shown significant promise in the development of potent inhibitors of COX-2 and PDE4B. The synthetic accessibility of derivatives from this starting material, coupled with the favorable physicochemical properties imparted by the cyclopentyloxy moiety, makes it an attractive tool for researchers in drug discovery. The protocols outlined in this application note provide a solid foundation for the synthesis and evaluation of novel enzyme inhibitors based on this promising chemical scaffold. Further exploration of this moiety in the context of other enzyme targets is a promising avenue for future research and development.

References

  • Warner, T. D., & Mitchell, J. A. (2008). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Methods in Molecular Biology, 447, 23-32.
  • Wang, Y., et al. (2023).
  • Garscha, U., et al. (2014). Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. Methods in Molecular Biology, 1198, 131-142.
  • Rowlinson, S. W., et al. (2003). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.
  • Abdel-Maksoud, M. S., et al. (2020). Synthesis, antitumor activity, and molecular docking study of 2-cyclopentyloxyanisole derivatives: mechanistic study of enzyme inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 844-857.
  • Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Javaherian, M., et al. (2017). An efficient tandem synthesis of alkyl aryl ethers, including valuable building blocks of dialdehyde and dinitro groups under microwave irradiation and solvent free conditions on potassium carbonate as a mild solid base has been developed. Organic Chemistry Research, 3(1), 73-85.
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  • Reaction Biology. (n.d.). PDE4B Phoshodiesterase Assay Service. Retrieved from [Link]

  • Wang, H., et al. (2008). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. Assay and Drug Development Technologies, 6(2), 201-210.
  • Sławiński, J., et al. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Molecules, 28(8), 7252.
  • Bao, X., et al. (2021). Discovery of pyrazolones as novel carboxylesterase 2 inhibitors that potently inhibit the adipogenesis in cells. Bioorganic & Medicinal Chemistry, 41, 116187.
  • Li, X., et al. (2013). Synthesis of 2-acyloxycyclohexylsulfonamides and evaluation on their fungicidal activity. International Journal of Molecular Sciences, 14(11), 22544-22557.
  • Park, J., et al. (2019). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 24(18), 3362.
  • Sławiński, J., et al. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Molecules, 28(8), 7252.
  • Li, X., et al. (2013). Synthesis of 2-acyloxycyclohexylsulfonamides and evaluation on their fungicidal activity. International Journal of Molecular Sciences, 14(11), 22544-22557.

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Application Note: Continuous Flow Synthesis of 2-(Cyclopentyloxy)ethanol via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the synthesis of 2-(Cyclopentyloxy)ethanol utilizing a continuous flow chemistry platform. The synthesis is based on the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2][3] By transitioning this classic transformation from traditional batch processing to a continuous flow setup, we demonstrate significant improvements in reaction control, safety, and efficiency. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries, offering insights into the practical application of flow chemistry for the synthesis of valuable intermediates.

Introduction: The Case for Flow Chemistry

This compound is a versatile chemical compound employed as a solvent and a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients.[4] Its synthesis is typically achieved through the Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide.[1][5][6]

While effective, batch production methods for this and similar etherifications can present challenges related to:

  • Safety: The use of highly reactive reagents like sodium hydride and the potential for exothermic events in large volumes.

  • Process Control: Difficulty in maintaining precise temperature control and homogenous mixing, which can lead to side reactions and reduced yields.[1]

  • Scalability: Direct scaling of batch reactions is often non-linear and can introduce new safety and quality control issues.

Continuous flow chemistry offers a compelling solution to these challenges. By conducting reactions in the small, well-defined channels of a flow reactor, we can achieve superior mass and heat transfer, leading to more precise control over reaction parameters.[7][8] This enhanced control translates to improved product yield, higher purity, and a significantly better safety profile due to the minimal volume of hazardous material present at any given moment.[7][9][10]

Reaction Theory and Synthetic Strategy

The Williamson Ether Synthesis Mechanism

The Williamson ether synthesis is a cornerstone of organic chemistry for forming the ether linkage (R-O-R'). The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][6] It involves two primary steps:

  • Deprotonation: A strong base is used to deprotonate an alcohol (R-OH), forming a highly nucleophilic alkoxide ion (RO⁻).

  • Nucleophilic Attack: The alkoxide ion then attacks an electrophilic carbon atom of an organohalide (R'-X), displacing the leaving group (X) in a single, concerted step to form the ether.[6]

Williamson Ether Synthesis Mechanism cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SN2 Nucleophilic Attack ROH Cyclopentanol (R-OH) RO- Sodium Cyclopentoxide (RO⁻ Na⁺) ROH->RO- + NaH Base NaH H2 H₂ (gas) RO_nuc RO⁻ RO-->RO_nuc Alkoxide as Nucleophile TransitionState [RO⋯R'⋯X]⁻ RO_nuc->TransitionState Backside Attack AlkylHalide 2-Chloroethanol (R'-X) AlkylHalide->TransitionState Ether This compound (R-O-R') TransitionState->Ether Halide Cl⁻ TransitionState->Halide Leaving Group Departs

Figure 1: General mechanism of the Williamson ether synthesis.
Optimal Reactant Selection

For the synthesis of this compound, two primary disconnection approaches are possible:

  • Route A: Cyclopentoxide + 2-Chloroethanol

  • Route B: 2-Ethoxy-ethoxide + Cyclopentyl Chloride

The SN2 mechanism is highly sensitive to steric hindrance at the electrophilic carbon.[2] The reaction is most efficient with methyl and primary alkyl halides.[5] Secondary alkyl halides, like cyclopentyl chloride, are prone to a competing E2 elimination reaction, especially in the presence of a strong base like an alkoxide, which would lead to the formation of cyclopentene as a major byproduct.[1][2]

Therefore, Route A is the superior strategy as it utilizes a primary alkyl halide (2-chloroethanol), minimizing the potential for elimination and maximizing the yield of the desired ether product.

Continuous Flow Experimental Protocol

This protocol describes a laboratory-scale continuous flow setup for the synthesis of this compound.

Reagents and Equipment
  • Reagents:

    • Cyclopentanol (99%)

    • Sodium hydride (60% dispersion in mineral oil)

    • 2-Chloroethanol (99%)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Saturated aqueous sodium chloride (Brine)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Two high-precision syringe pumps or continuous flow pumps

    • T-micromixer

    • Heated coil reactor (e.g., PFA or stainless steel tubing in a heated bath or column heater)

    • Back Pressure Regulator (BPR)

    • Collection flask

    • Standard glassware for workup and purification

Logical Workflow Diagram

Flow_Synthesis_Workflow cluster_pumps Reactant Delivery System P1 Pump A: Sodium Cyclopentoxide in THF Mixer T-Mixer P1->Mixer 0.5 mL/min P2 Pump B: 2-Chloroethanol in THF P2->Mixer 0.5 mL/min Reactor Heated Coil Reactor (e.g., 10 mL, 80 °C) Mixer->Reactor BPR Back Pressure Regulator (BPR) (e.g., 10 bar) Reactor->BPR Collection Product Collection (Crude Mixture) BPR->Collection Steady State Output Workup Aqueous Workup (Quench, Wash, Extract) Collection->Workup Purification Purification (Distillation or Chromatography) Workup->Purification FinalProduct Pure this compound Purification->FinalProduct

Sources

Green Chemistry Approaches to the Synthesis of 2-(Cyclopentyloxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Process Chemists

Abstract

2-(Cyclopentyloxy)ethanol is a valuable chemical intermediate and solvent used in a variety of applications, from consumer products to chemical manufacturing.[1] Traditional synthesis routes, often variations of the Williamson ether synthesis, typically rely on stoichiometric amounts of strong, hazardous bases and volatile organic solvents, resulting in significant salt waste and a high environmental burden. This application note provides a detailed guide to greener, more sustainable synthetic strategies for this compound. We explore advanced methodologies including Phase-Transfer Catalysis (PTC), Microwave-Assisted Organic Synthesis (MAOS), and the use of greener reagents like dimethyl carbonate. Each approach is presented with a detailed, step-by-step protocol, a discussion of the underlying chemical principles, and an analysis of its environmental benefits. This guide is intended for researchers, scientists, and drug development professionals seeking to implement safer, more efficient, and environmentally responsible chemical processes in their laboratories and manufacturing facilities.

The Challenge: Limitations of Conventional Williamson Ether Synthesis

The Williamson ether synthesis, first reported in 1850, is the classical method for preparing ethers.[2] In the context of this compound, a typical route involves the deprotonation of ethylene glycol with a strong base, followed by an SN2 reaction with a cyclopentyl halide.

Traditional Reaction Scheme: (HOCH₂CH₂OH + NaH) → Na⁺⁻OCH₂CH₂OH + H₂ (gas) Na⁺⁻OCH₂CH₂OH + Cyclopentyl-Br → C₅H₉OCH₂CH₂OH + NaBr

While effective, this method presents several environmental and safety challenges inherent to its mechanism:

  • Hazardous Reagents: The use of highly reactive and flammable bases like sodium hydride (NaH) requires strictly anhydrous conditions and poses significant safety risks.[3]

  • Poor Atom Economy: The reaction generates a stoichiometric amount of salt byproduct (e.g., NaBr), which must be separated and disposed of as waste.[4][5] This leads to a low atom economy, a key metric in green chemistry that measures the efficiency of a reaction in converting reactant atoms to the desired product.[6][7]

  • Solvent Use: The reaction is typically performed in volatile and often toxic organic solvents like THF or DMF, which contribute to air pollution and pose health risks.[3]

These drawbacks necessitate the development of alternative synthetic routes aligned with the principles of green chemistry.

Green Strategy 1: Phase-Transfer Catalysis (PTC)

Phase-Transfer Catalysis is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[8] A phase-transfer catalyst, typically a quaternary ammonium salt, transports one reactant (usually an anion) across the phase boundary to react with the other.[9]

Principle & Rationale: For the synthesis of this compound, PTC eliminates the need for hazardous, anhydrous bases like NaH. Instead, an inexpensive and safer base like aqueous sodium hydroxide (NaOH) can be used. The catalyst, such as tetrabutylammonium bromide (TBAB), transports the hydroxide ion (OH⁻) or the resulting alkoxide ion into the organic phase containing the cyclopentyl halide, facilitating the SN2 reaction.[10] This approach significantly reduces hazards, simplifies the procedure, and often allows for the reduction or elimination of organic solvents.

Experimental Protocol: PTC Synthesis of this compound

Materials:

  • Cyclopentyl bromide

  • Ethylene glycol (used in excess)

  • Sodium hydroxide (50% w/w aqueous solution)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene (optional, as solvent)

  • Deionized water

  • Diethyl ether (for extraction)

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add ethylene glycol (5.0 eq.), cyclopentyl bromide (1.0 eq.), and tetrabutylammonium bromide (0.1 eq.).

  • With vigorous stirring, slowly add 50% aqueous sodium hydroxide (3.0 eq.) to the mixture. If the mixture is too viscous, a minimal amount of toluene can be added.

  • Heat the reaction mixture to 80-90 °C and maintain vigorous stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the mixture to room temperature and add 50 mL of deionized water.

  • Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash sequentially with deionized water (2 x 50 mL) and saturated brine solution (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation to yield pure this compound.

Scientist's Note (Causality): Using a 50% aqueous NaOH solution provides a high concentration of the base while minimizing the total volume of water, which can hydrolyze the alkyl halide. Ethylene glycol is used in excess to favor the mono-alkylation product and to serve as a co-solvent. TBAB is a robust and common catalyst effective for transporting anions from an aqueous to an organic phase.

Diagram: PTC Catalytic Cycle

PTC_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase RX Cyclopentyl-Br (R-X) ROH Product (C₅H₉OCH₂CH₂OH) RX->ROH Product Formation Q_X Catalyst Complex [Q⁺X⁻] Q_X->RX SN2 Reaction Forms R-OH M_X Byproduct (NaX) Q_X->M_X Returns to Aqueous Phase M_OH NaOH (M⁺OH⁻) Q_OH Active Catalyst [Q⁺OH⁻] M_OH->Q_OH Anion Exchange Q_OH->Q_X Transfers to Organic Phase caption PTC mechanism for ether synthesis.

Caption: PTC mechanism for ether synthesis.

Green Strategy 2: Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted synthesis utilizes microwave radiation to heat reactions.[11] Unlike conventional heating, which relies on conduction and convection, microwaves directly couple with polar molecules in the reaction mixture, leading to rapid and uniform heating.[11]

Principle & Rationale: The primary advantages of MAOS are dramatic reductions in reaction time (from hours to minutes), increased product yields, and improved reaction selectivity.[12] The rapid heating minimizes the formation of side products. This technique can be combined with other green principles, such as performing reactions under solvent-free conditions or using high-boiling, non-toxic solvents like polyethylene glycol (PEG) or glycerol.

Experimental Protocol: Solvent-Free MAOS

Materials:

  • Cyclopentanol

  • 2-Bromoethanol

  • Potassium carbonate (K₂CO₃), finely powdered

  • Tetrabutylammonium bromide (TBAB, optional as catalyst)

Procedure:

  • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add cyclopentanol (1.2 eq.), 2-bromoethanol (1.0 eq.), and finely powdered potassium carbonate (2.0 eq.).

  • Optional: Add a catalytic amount of TBAB (0.05 eq.) to facilitate the reaction.

  • Seal the vial tightly with a cap.

  • Place the vial inside the cavity of a dedicated microwave synthesizer.

  • Set the reaction parameters: irradiate at 150 °C for 15-20 minutes with stirring. (Note: Power will be modulated by the instrument to maintain the set temperature).

  • After the reaction is complete, cool the vial to a safe temperature using compressed air.

  • Dilute the solid reaction mixture with 20 mL of water and 20 mL of diethyl ether.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with an additional 20 mL of diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure. Purify the residue via column chromatography or vacuum distillation to obtain this compound.

Scientist's Note (Causality): This solvent-free approach maximizes the green benefits of MAOS. Cyclopentanol is used as the nucleophile after deprotonation by K₂CO₃. 2-Bromoethanol is the electrophile. K₂CO₃ is a mild, solid base that is safer to handle than NaH. The high temperature achieved rapidly via microwave irradiation is sufficient to drive the reaction without a solvent.

Diagram: MAOS Experimental Workflow

MAOS_Workflow A 1. Combine Reactants (Cyclopentanol, 2-Bromoethanol, K₂CO₃) in Microwave Vial B 2. Seal Vial & Place in Microwave Synthesizer A->B C 3. Irradiate (e.g., 150°C, 20 min) B->C D 4. Cool & Perform Aqueous Workup C->D E 5. Extract with Organic Solvent D->E F 6. Purify Product (Distillation or Chromatography) E->F caption Workflow for Microwave-Assisted Synthesis.

Caption: Workflow for Microwave-Assisted Synthesis.

Green Strategy 3: Greener Reagents - The Dimethyl Carbonate (DMC) Route

Dimethyl carbonate (DMC) is a non-toxic, biodegradable compound that serves as an excellent green alternative to hazardous reagents like phosgene and dimethyl sulfate for methylation and other alkylations.[13] It can also be used in transesterification reactions to form ethers.[14][15]

Principle & Rationale: The synthesis of this compound can be envisioned via the reaction of cyclopentanol with ethylene carbonate (which can be made from ethylene oxide and CO₂, a carbon capture strategy) or via a two-step transesterification process involving DMC. A more direct, albeit higher temperature, approach is the reaction of cyclopentanol with 2-methoxyethanol (derived from ethylene glycol and DMC), catalyzed by a solid acid or base. Here, we outline a conceptual protocol based on the reaction of cyclopentanol with ethylene carbonate.

Conceptual Protocol: Ethylene Carbonate Route

Materials:

  • Cyclopentanol

  • Ethylene Carbonate

  • Potassium carbonate (K₂CO₃) or another suitable base/catalyst

  • High-boiling point solvent (e.g., N-Methyl-2-pyrrolidone, NMP)

Procedure:

  • Charge a high-pressure reactor with cyclopentanol (1.0 eq.), ethylene carbonate (1.2 eq.), and a catalytic amount of K₂CO₃ (0.1 eq.).

  • Seal the reactor and heat to 180-200 °C for 8-12 hours. The reaction proceeds with the evolution of CO₂.

  • Monitor the internal pressure and reaction progress via GC-MS analysis of aliquots.

  • After completion, cool the reactor to room temperature and vent any remaining pressure.

  • The reaction mixture can be purified directly by fractional vacuum distillation to isolate this compound.

Scientist's Note (Causality): This route is highly atom-economical as the only byproduct is CO₂, which is non-toxic. Ethylene carbonate acts as a C₂H₄O unit synthon. The high temperature is necessary to drive the decarboxylation and ether formation. This method avoids the use of alkyl halides and the generation of salt waste.

Biocatalysis: The Future of Green Ether Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, represents a frontier in green chemistry.[16] Enzymes operate under mild conditions (room temperature, neutral pH) in aqueous media, are highly selective, and are biodegradable. While a specific enzyme for the synthesis of this compound is not commercially established, the potential for this approach is significant. Research into enzymes like oxidoreductases and transferases could yield biocatalysts capable of forming ether bonds with high efficiency and enantioselectivity.[17][18] This approach would offer the ultimate green synthesis, minimizing energy consumption, waste, and the use of hazardous materials.

Comparative Analysis of Synthetic Routes

The choice of synthetic route often involves a trade-off between factors like cost, speed, safety, and environmental impact. The following table summarizes the green metrics for the discussed approaches.

MetricConventional WilliamsonPhase-Transfer Catalysis (PTC)Microwave-Assisted (MAOS)Dimethyl Carbonate (DMC) Route
Principle SN2PTC-facilitated SN2Accelerated SN2Nucleophilic addition-elimination
Base Used NaH (Hazardous)aq. NaOH (Safer)K₂CO₃ (Safer)K₂CO₃ (Catalytic, Safer)
Solvent Anhydrous VOCs (THF, DMF)Water / minimal TolueneSolvent-free or Green SolventsHigh-boiling solvent or none
Reaction Time 6-24 hours4-6 hours15-20 minutes8-12 hours
Energy Input Moderate (prolonged heating)ModerateLow (short duration)High (high temperature)
Atom Economy Poor (~50-60%)Poor (~50-60%)Moderate-GoodExcellent (>90%)
Waste Stream Stoichiometric salt, solventStoichiometric salt, waterMinimal solid wasteCO₂ (gas)
Safety Profile PoorGoodGoodModerate (high temp/pressure)

Conclusion

The synthesis of this compound can be achieved through various methods that offer significant improvements over traditional protocols in terms of safety, efficiency, and environmental impact. Phase-Transfer Catalysis provides a practical and safer alternative that can be readily implemented in most laboratory settings. Microwave-Assisted Organic Synthesis offers a rapid, high-yield method, particularly attractive for research and small-scale production. For industrial-scale manufacturing, developing routes using green reagents like dimethyl carbonate or ethylene carbonate presents the most sustainable long-term strategy due to superior atom economy and minimal waste generation. As the field advances, biocatalytic methods may emerge as the ideal, albeit currently developmental, approach. By adopting these green chemistry principles, researchers and chemical manufacturers can significantly reduce the environmental footprint of producing valuable chemicals.

References

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Cyclopentyloxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-(Cyclopentyloxy)ethanol. Our objective is to provide in-depth, field-proven insights to troubleshoot common issues and optimize reaction yields. This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to make informed decisions during your experiments.

Introduction: The Williamson Ether Synthesis for this compound

The synthesis of this compound is most commonly achieved via the Williamson ether synthesis. This robust and versatile method involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide through a bimolecular nucleophilic substitution (SN2) mechanism.[1] While straightforward in principle, achieving a high yield requires careful consideration of reactant choice, reaction conditions, and the mitigation of competing side reactions, primarily the E2 elimination pathway.[1][2]

This guide will address the critical decision points and potential pitfalls in this synthesis, empowering you to improve efficiency and purity.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific experimental problems in a question-and-answer format.

Q1: My reaction yield is very low, or I've recovered only starting materials. What went wrong?

Probable Causes & Solutions

There are several potential reasons for a low or non-existent yield. The key is to diagnose the issue based on the reaction components and conditions.

  • Inefficient Deprotonation of the Alcohol: The formation of the alkoxide nucleophile is the critical first step. If the base is not strong enough to deprotonate the alcohol completely, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.[3]

    • Solution: Switch to a stronger, non-nucleophilic base. Sodium hydride (NaH) is an excellent choice as it reacts irreversibly to form the alkoxide and H₂ gas, driving the equilibrium forward.[2] If using hydroxides like NaOH or KOH, consider a phase-transfer catalyst to improve reactivity.[4]

  • Poor Reactant Strategy: The Williamson synthesis is highly sensitive to steric hindrance. The SN2 mechanism requires the nucleophile to perform a backside attack on the carbon atom bearing the leaving group.[1]

    • Critical Insight: You have two synthetic routes to this compound:

      • Route A: Sodium salt of ethylene glycol + Cyclopentyl halide.

      • Route B: Sodium cyclopentoxide + 2-Haloethanol (e.g., 2-chloroethanol).

    • Route A is problematic. Cyclopentyl halides are secondary halides. This steric hindrance makes the SN2 reaction slow and significantly promotes the competing E2 elimination reaction, leading to cyclopentene as a major byproduct.[1][2]

    • Solution: Always choose Route B. 2-Haloethanols are primary halides, which are ideal substrates for SN2 reactions, minimizing the potential for elimination.[2]

  • Suboptimal Reaction Conditions:

    • Temperature: While heat can increase the reaction rate, excessive temperatures strongly favor the E2 elimination side reaction over the desired SN2 pathway.[1] The reaction should be maintained at the lowest temperature that allows for a reasonable reaction rate (typically 50-100 °C).[5]

    • Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal for SN2 reactions.[5][6] They solvate the cation of the alkoxide but not the nucleophilic anion, increasing its reactivity. Protic solvents like ethanol or water can form hydrogen bonds with the alkoxide, reducing its nucleophilicity.[7]

Q2: My final product is contaminated with a significant amount of cyclopentene. How can I prevent this?

Probable Cause & Solutions

The presence of cyclopentene is a clear indicator that the E2 elimination reaction is outcompeting your desired SN2 synthesis.[1] This is the most common side reaction in this specific synthesis.

  • Cause: As discussed above, this is almost certainly due to using a secondary halide (cyclopentyl bromide or iodide) as the electrophile. The alkoxide is acting as a base, abstracting a proton from a carbon adjacent to the leaving group.[2]

    • Solution: Redesign your synthesis to use cyclopentanol and a 2-haloethanol (the preferred Route B). This uses a primary halide, which is much less prone to elimination.

  • Cause: The reaction temperature is too high. Elimination reactions have a higher activation energy than substitution reactions and are therefore favored at elevated temperatures.

    • Solution: Reduce the reaction temperature. Monitor the reaction progress by TLC or GC to find the optimal balance between reaction rate and selectivity.

  • Cause: Use of a sterically hindered base/nucleophile. While the cyclopentoxide is not excessively bulky, a very hindered base could also promote elimination.

    • Solution: Ensure the use of a strong but minimally hindered base like NaH for deprotonation.

Troubleshooting Summary Table
Observed Issue Probable Cause(s) Key Diagnostic Recommended Action(s)
Low or No Yield Ineffective deprotonation; Poor reactant choice (secondary halide); Low temperature.TLC/GC analysis shows unreacted starting materials.Use a stronger base (NaH); Switch to Route B (cyclopentanol + 2-haloethanol); Gradually increase temperature.[2]
Alkene Impurity E2 elimination is dominant.GC-MS or ¹H NMR confirms the presence of cyclopentene.Redesign synthesis to use a primary halide (Route B); Lower reaction temperature.[1]
Complex Mixture Multiple side reactions; Wet reagents/solvents.Multiple spots on TLC; Broad peaks in NMR.Ensure all glassware, solvents, and reagents are scrupulously dry; Control temperature carefully.
Troubleshooting Workflow Diagram

G start Low Yield of this compound check_sm Analysis shows unreacted starting materials? start->check_sm check_alkene Analysis shows cyclopentene byproduct? check_sm->check_alkene No cause_deprotonation Probable Cause: - Incomplete deprotonation - Reaction temp/time too low check_sm->cause_deprotonation Yes cause_elimination Probable Cause: - E2 Elimination is dominant - Using secondary halide (Route A) - Temperature too high check_alkene->cause_elimination Yes cause_other cause_other check_alkene->cause_other No (Other issues) solution_deprotonation Solution: 1. Use stronger base (e.g., NaH). 2. Increase reaction time/temp cautiously. 3. Ensure anhydrous conditions. cause_deprotonation->solution_deprotonation solution_elimination Solution: 1. Redesign synthesis to use primary halide (Route B). 2. Lower reaction temperature. cause_elimination->solution_elimination solution_other solution_other cause_other->solution_other Check reagent purity, solvent dryness, and potential C-alkylation side reactions.

Caption: Troubleshooting workflow for low yield.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal combination of reagents? As established in the troubleshooting section, the kinetically favored and highest-yielding approach is the reaction between sodium cyclopentoxide (formed from cyclopentanol and a strong base) and a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol). This strategy utilizes a primary alkyl halide, which maximizes the SN2 reaction rate and minimizes the E2 elimination side reaction.[1][2]

  • Q2: Which base is best for deprotonating the alcohol? The choice of base is critical. The table below compares common options. For laboratory-scale synthesis where high yield and clean reaction profiles are paramount, Sodium Hydride (NaH) is superior. It acts as a powerful, non-nucleophilic base that deprotonates the alcohol irreversibly.[2]

    Base pKa (Conj. Acid) Typical Solvents Pros Cons
    Sodium Hydride (NaH) ~35 (H₂)THF, DMF, DMSOIrreversible deprotonation; Gaseous byproduct (H₂); High efficiency.Pyrophoric, requires handling under inert atmosphere.
    Sodium Hydroxide (NaOH) ~15.7 (H₂O)Water, AlcoholsInexpensive; Easy to handle.Reversible reaction; Produces water which can interfere; Often requires a PTC.[6]
    Potassium Carbonate (K₂CO₃) ~10.3 (HCO₃⁻)Acetone, DMFMild, inexpensive.Generally not strong enough for simple alcohols; Better for phenols.[6]
  • Q3: When is a Phase-Transfer Catalyst (PTC) necessary? A PTC, such as tetrabutylammonium bromide, is most useful when running the reaction in a two-phase system, for instance, using aqueous sodium hydroxide as the base and an immiscible organic solvent for the electrophile.[8] The PTC carries the alkoxide anion from the aqueous phase into the organic phase, allowing it to react.[4] This allows for milder reaction conditions and can obviate the need for expensive anhydrous solvents and pyrophoric bases like NaH, making it attractive for industrial-scale synthesis.[5][9]

Optimized Experimental Protocol: Synthesis of this compound

This protocol is based on the preferred synthetic route (Route B) to maximize yield and minimize impurities.

Reagents & Equipment
  • Cyclopentanol

  • Sodium Hydride (60% dispersion in mineral oil)

  • 2-Chloroethanol

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Saturated aqueous Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen inlet, dropping funnel, heating mantle.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware (under vacuum/heat) C Add Cyclopentanol & THF to Flask A->C B Prepare Anhydrous THF Solvent B->C D Add NaH Portion-wise (Formation of Alkoxide) C->D E Heat to 50°C D->E F Add 2-Chloroethanol (Dropwise) E->F G Reflux (Monitor by TLC/GC) F->G H Cool to 0°C G->H I Quench with sat. NH4Cl (aq) H->I J Extract with Organic Solvent I->J K Wash with Brine J->K L Dry with MgSO4 K->L M Filter & Concentrate L->M N Purify by Distillation or Chromatography M->N

Caption: Step-by-step experimental workflow.

Step-by-Step Methodology
  • Step 1: Reaction Setup

    • To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add cyclopentanol (8.61 g, 100 mmol, 1.0 equiv).

    • Add 100 mL of anhydrous THF via cannula. Begin stirring under a positive pressure of nitrogen.

  • Step 2: Formation of Sodium Cyclopentoxide

    • Carefully add sodium hydride (4.40 g of a 60% dispersion in oil, 110 mmol, 1.1 equiv) portion-wise to the stirred solution at room temperature. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and an inert atmosphere.

    • After the addition is complete and gas evolution has subsided, gently heat the mixture to 50°C for 30 minutes to ensure complete formation of the alkoxide.

  • Step 3: SN2 Reaction

    • Add 2-chloroethanol (8.05 g, 100 mmol, 1.0 equiv) dropwise to the reaction mixture via a dropping funnel over 20 minutes. An exotherm may be observed.

    • After the addition is complete, heat the reaction mixture to reflux (approx. 66°C for THF).

    • Monitor the reaction progress using TLC or GC until the cyclopentanol starting material is consumed (typically 4-8 hours).

  • Step 4: Workup and Isolation

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly and carefully quench the reaction by adding 50 mL of saturated aqueous NH₄Cl solution dropwise to destroy any unreacted NaH.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 50 mL portions of diethyl ether or ethyl acetate.

    • Combine the organic layers and wash with 50 mL of saturated aqueous NaCl (brine).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Step 5: Purification

    • The resulting crude oil can be purified by vacuum distillation (Boiling Point: ~206°C at 760 mmHg) or by column chromatography on silica gel to yield pure this compound.[10][11]

References

  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • Hill, J. W., & Corredor, J. (1981). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 58(10), 825. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • ACS Publications. An Ether Synthesis Using Phase Transfer Catalysis. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • University of Colorado Boulder. The Williamson Ether Synthesis. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]

  • LookChem. Cas 1819-34-7, this compound. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking the Potential: Synthesis and Purification of 2-(Octadecyloxy)ethanol. [Link]

  • Reddit. (2020). Undesirable side reaction when using ethanol as an SN2 solvent?. [Link]

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Common side products in the synthesis of 2-(Cyclopentyloxy)ethanol and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-(Cyclopentyloxy)ethanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to ensure the successful synthesis and purification of this important chemical intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis FAQs

Question 1: What is the most common method for synthesizing this compound, and what are the typical starting materials?

The most prevalent and established method for synthesizing this compound is the Williamson ether synthesis. This [1][2][3][4][5]reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide. In th[3][4][6]is specific case, the synthesis is typically achieved by reacting a cyclopentyl halide (e.g., cyclopentyl bromide) with an excess of ethylene glycol in the presence of a strong base.

The key starting materials are:

  • Cyclopentyl Halide: Cyclopentyl bromide or cyclopentyl chloride are commonly used.

  • Ethylene Glycol: Serves as both the reactant and often as the solvent.

  • Base: A strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is required to deprotonate ethylene glycol, forming the nucleophilic alkoxide.

Qu[7]estion 2: I'm observing a low yield of my desired product, this compound. What are the likely side reactions occurring?

Low yields are often attributable to competing side reactions. In the Williamson ether synthesis of this compound, the primary culprits are:

  • E2 Elimination: The alkoxide of ethylene glycol is a strong base and can promote the E2 elimination of the cyclopentyl halide to form cyclopentene. This [1][3][8][9][10]is a significant competing pathway, especially at higher temperatures.

  • [1][3]Dialkylation of Ethylene Glycol: Due to the presence of two hydroxyl groups, ethylene glycol can be alkylated twice by the cyclopentyl halide, leading to the formation of 1,2-bis(cyclopentyloxy)ethane.

  • Hydrolysis of Cyclopentyl Halide: If water is present in the reaction mixture, the cyclopentyl halide can undergo hydrolysis to form cyclopentanol.

Belo[11][12][13]w is a diagram illustrating the intended reaction and major side reactions.

Synthesis_Pathways Reactants Cyclopentyl Halide + Ethylene Glycol + Base Desired_Product This compound (Desired Product) Reactants->Desired_Product SN2 Reaction (Williamson Ether Synthesis) Side_Product1 Cyclopentene (E2 Elimination) Reactants->Side_Product1 E2 Elimination Side_Product2 1,2-bis(cyclopentyloxy)ethane (Dialkylation) Reactants->Side_Product2 Second Alkylation Side_Product3 Cyclopentanol (Hydrolysis) Reactants->Side_Product3 Hydrolysis

Caption: Reaction pathways in the synthesis of this compound.

Question 3: How can I minimize the formation of side products during the synthesis?

Optimizing reaction conditions is crucial for maximizing the yield of this compound. Consider the following adjustments:

  • Temperature Control: Maintain a moderate reaction temperature (typically 50-100°C) to favor the SN2 reaction over E2 elimination. Highe[6]r temperatures tend to promote elimination.

  • Use of Excess Ethylene Glycol: Employing a significant molar excess of ethylene glycol can statistically favor mono-alkylation over dialkylation.

  • Choice of Base: While strong bases are necessary, using a moderately hindered base can sometimes reduce the rate of elimination. However, for this specific synthesis, common strong bases like NaOH or KOH are generally effective.

  • Anhydrous Conditions: Ensure your reagents and glassware are dry to minimize the hydrolysis of the cyclopentyl halide to cyclopentanol.

Purification FAQs

Question 4: My crude product is a mixture containing unreacted ethylene glycol, dialkylated ether, and cyclopentene. What is the best approach for purification?

A multi-step purification strategy is typically required to isolate pure this compound.

  • Aqueous Workup: Begin with an aqueous workup to remove the bulk of the unreacted ethylene glycol and any inorganic salts. Since this compound has some water solubility, this step should be performed carefully. Extra[14]ction with a suitable organic solvent like ethyl acetate or dichloromethane can be effective. Multi[15]ple extractions of the aqueous layer will help recover more of the desired product.

  • Distillation: Fractional distillation under reduced pressure is a highly effective method for separating the desired product from the less volatile dialkylated byproduct and the more volatile cyclopentene.

  • Column Chromatography: For achieving very high purity, especially on a smaller scale, column chromatography is an excellent option. A sil[16][17]ica gel column with a gradient elution system, typically starting with a non-polar solvent (like hexane) and gradually increasing the polarity with a solvent like ethyl acetate, can effectively separate the components.

Qu[16]estion 5: I'm having difficulty separating the mono- and di-alkylated products by distillation. What are the key parameters to control?

The boiling points of this compound and 1,2-bis(cyclopentyloxy)ethane are different enough for separation by fractional distillation, but it requires careful control.

  • Vacuum: A good vacuum is essential to lower the boiling points and prevent thermal decomposition.

  • Fractionating Column: Use an efficient fractionating column (e.g., Vigreux or packed column) to provide a sufficient number of theoretical plates for good separation.

  • Heating: Use a stable and uniform heat source (e.g., a heating mantle with a stirrer) to avoid bumping and ensure a steady distillation rate.

  • Collection of Fractions: Collect multiple small fractions and analyze them (e.g., by GC or NMR) to identify the pure product fractions.

Question 6: Can I use liquid-liquid extraction to remove the dialkylated ether?

While challenging due to the similar polarities of the mono- and di-alkylated ethers, a phase separation method has been patented for separating monoethers from diethers using a hydrocarbon solvent, sometimes with the addition of water. This [18]could be an alternative approach to explore.

Detailed Experimental Protocols

Protocol 1: Aqueous Workup for Removal of Ethylene Glycol

This protocol outlines the initial purification step to remove water-soluble impurities.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel.

  • Add an equal volume of deionized water and a suitable organic solvent (e.g., ethyl acetate).

  • Shake the funnel vigorously, venting frequently to release any pressure.

  • Allow the layers to separate. The organic layer will contain your product and other organic-soluble byproducts, while the aqueous layer will contain the unreacted ethylene glycol and inorganic salts.

  • Drain the lower aqueous layer.

  • Wash the organic layer two more times with deionized water.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Filter to remove the drying agent and concentrate the organic solvent using a rotary evaporator.

Protocol 2: Purification by Fractional Distillation

This protocol is for the separation of components based on their boiling points.

  • Set up a fractional distillation apparatus with a vacuum source. Ensure all glass joints are properly sealed.

  • Place the crude product from the aqueous workup into the distillation flask with a magnetic stir bar.

  • Slowly apply vacuum and begin heating the distillation flask gently.

  • Monitor the temperature at the head of the fractionating column. The first fraction to distill will be the low-boiling cyclopentene.

  • After the cyclopentene has been removed, increase the temperature gradually. The desired product, this compound, will distill next. Its boiling point is approximately 206°C at atmospheric pressure, so under vacuum, it will be significantly lower.

  • C[14][19]ollect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at the applied pressure.

  • The higher-boiling 1,2-bis(cyclopentyloxy)ethane will remain in the distillation flask.

Purification_Workflow Start Crude Reaction Mixture Aqueous_Workup Aqueous Workup (Liquid-Liquid Extraction) Start->Aqueous_Workup Organic_Phase Organic Phase (Product, Dialkylated Ether, Cyclopentene) Aqueous_Workup->Organic_Phase Aqueous_Phase Aqueous Phase (Unreacted Ethylene Glycol, Salts) Aqueous_Workup->Aqueous_Phase Drying Drying and Concentration Organic_Phase->Drying Distillation Fractional Distillation (Under Vacuum) Drying->Distillation Fraction1 Fraction 1: Cyclopentene Distillation->Fraction1 Fraction2 Fraction 2: this compound (Pure Product) Distillation->Fraction2 Residue Residue: 1,2-bis(cyclopentyloxy)ethane Distillation->Residue

Caption: A typical workflow for the purification of this compound.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Key Characteristics
This compound C₇H₁₄O₂130.19206.25Des[14][19]ired product, soluble in water and organic solvents.
C[14]yclopenteneC₅H₈68.1244Volatile, non-polar side product from E2 elimination.
1,2-bis(cyclopentyloxy)ethaneC₁₂H₂₂O₂198.30Higher than the desired productLess volatile, dialkylated side product.
CyclopentanolC₅H₁₀O86.13141Side product from hydrolysis of cyclopentyl halide.
Ethylene GlycolC₂H₆O₂62.07197.3Unreacted starting material, highly water-soluble.

References

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • Cottle, D. L., et al. (1955). Separation of monoethers from diethers. U.S.
  • Williamson Ether Synthesis Lab Procedure. [Link]

  • Larkin, W. A. (1985). Stripping of unreacted glycol ethers and acids from an esterification reaction mixture. U.S.
  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Bartleby. Williamson Ether Synthesis. [Link]

  • PraxiLabs. The Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • ResearchGate. How can monoalkylated and dialkylated thiophenes be separated? [Link]

  • Pearson. Show how you would prepare cyclopentene from each compound. [Link]

  • ResearchGate. How do I remove ethylene glycol from a liquid mixture? [Link]

  • LookChem. This compound. [Link]

  • Chemistry Steps. Elimination Reactions: an Introduction. [Link]

  • Master Organic Chemistry. Two Elimination Reaction Patterns. [Link]

  • Lumen Learning. Elimination reactions. [Link]

  • Journal of Chromatography A. Separation of Divinyl Ether Fatty Acid Isomers by Micellar Electrokinetic Chromatography. [Link]

  • Organic Chemistry, 8th Edition. Alkyl Halides and Elimination Reactions. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking the Potential: Synthesis and Purification of 2-(Octadecyloxy)ethanol. [Link]

  • Cottle, D. L., et al. (1955). Separation of ethers. U.S.
  • ResearchGate. How can I extract organic compound from ethylene glycol / PEG reaction mixture? [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of 2-(Vinyloxy)ethanol: Synthesis, Reactions, and Emerging Applications. [Link]

  • Ullmann's Encyclopedia of Industrial Chemistry. Ethylene Glycol. [Link]

  • Chemistry LibreTexts. Hydrolysis Reactions. [Link]

  • Michigan State University Department of Chemistry. Alkyl Halide Reactivity. [Link]

  • YouTube. Separating Components of a Mixture by Extraction. [Link]

  • Doc Brown's Chemistry. Hydrolysis of Haloalkanes. [Link]

  • European Patent Office. PROCESSES FOR THE PRODUCTION OF ETHYLENE OXIDE AND ETHYLENE GLYCOL. [Link]

  • National Institutes of Health. Single-Step Synthesis of 1,2-Cyclopentanediones by Dehydrogenative Annulation of Ethylene Glycol with Secondary Alcohols. [Link]

  • PraxiLabs. Reaction of Alkyl Halides Experiment. [Link]

  • Chemistry Steps. The SN1 Reaction of Alkyl Halides with Water. [Link]

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Troubleshooting low conversion rates in 2-(Cyclopentyloxy)ethanol reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in the synthesis of 2-(Cyclopentyloxy)ethanol. Our approach is rooted in fundamental principles of organic chemistry, providing not just solutions, but the causal reasoning behind them to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

The most prevalent and reliable method is the Williamson ether synthesis.[1] This reaction follows an Sₙ2 (bimolecular nucleophilic substitution) mechanism, where an alkoxide ion attacks an alkyl halide to form an ether. For this compound, this typically involves the reaction of a cyclopentoxide ion with a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol).

Q2: My reaction yield is consistently low. What are the most probable general causes?

Low yields in this synthesis generally stem from a few key areas:

  • Ineffective Alkoxide Formation: Incomplete deprotonation of the starting alcohol (cyclopentanol or ethylene glycol) due to moisture, weak base, or deactivated reagents.[2]

  • Competing Side Reactions: The most significant side reaction is the E2 (bimolecular elimination) pathway, which produces alkenes instead of the desired ether.[3]

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent choice, or reaction time can favor side reactions or result in an incomplete reaction.[4]

  • Reagent Purity: Impurities in solvents or starting materials can inhibit the reaction or introduce competing pathways.

Q3: Which combination of reactants is better: (A) Cyclopentoxide and 2-haloethanol or (B) Ethylene glycol monoalkoxide and a cyclopentyl halide?

Pathway (A) is strongly preferred. The Williamson ether synthesis is most efficient with primary alkyl halides because they are less sterically hindered and less prone to the competing E2 elimination reaction.[5] 2-haloethanols are primary halides. In contrast, cyclopentyl halides are secondary halides, which are significantly more likely to undergo elimination when reacting with a strong base like an alkoxide, leading to cyclopentene as a major byproduct.[6]

In-Depth Troubleshooting Guide

Symptom 1: Reaction Stalls - High Levels of Unreacted Starting Material

If you observe significant amounts of cyclopentanol or 2-haloethanol remaining after the expected reaction time, consider the following causes.

Potential Cause A: Incomplete Deprotonation / Inactive Nucleophile

The formation of the cyclopentoxide nucleophile is the critical first step. Without a sufficient concentration of this reactive species, the reaction will not proceed efficiently.

  • Scientific Rationale: The Sₙ2 reaction rate is directly proportional to the concentration of the nucleophile. Alcohols are weak nucleophiles, but their corresponding alkoxides are strong nucleophiles.[5] Bases like sodium hydride (NaH), sodium hydroxide (NaOH), or potassium carbonate (K₂CO₃) are used to deprotonate the alcohol.[7][8] Water is particularly detrimental as it will protonate the alkoxide, regenerating the less reactive alcohol, and can also react with strong bases like NaH.[2]

  • Troubleshooting Protocol: Validating Your Base and Conditions

    • Ensure Anhydrous Conditions: Thoroughly flame-dry all glassware under vacuum or in an oven (120°C overnight) and cool under an inert atmosphere (N₂ or Ar). Use anhydrous solvents; if necessary, distill solvents from an appropriate drying agent.

    • Verify Base Activity: For solid bases like NaH, which can be deactivated by moisture, use a fresh bottle or perform a simple activity test. A gray appearance can indicate deactivation.[2]

    • Optimize Base and Solvent System: The choice of base and solvent is interdependent. Stronger bases like NaH are effective but require aprotic solvents like THF, DMF, or DMSO.[7] Weaker bases like K₂CO₃ can also be effective, often in polar aprotic solvents like acetone or DMF, but may require higher temperatures.[8]

BaseSolventTypical TemperatureNotes
Sodium Hydride (NaH)THF, DMF25 - 70°CHighly effective, but requires strict anhydrous conditions. Exothermic reaction with alcohol.
Sodium Hydroxide (NaOH)DMSO, Ethanol50 - 100°CA strong, cost-effective base. Can be used with phase-transfer catalysis.[9]
Potassium Carbonate (K₂CO₃)Acetone, DMF50 - 82°C (Reflux)A milder base, good for sensitive substrates. Often requires longer reaction times.[8]

Potential Cause B: Suboptimal Temperature or Reaction Time

  • Scientific Rationale: Every reaction has an activation energy barrier that must be overcome. Insufficient thermal energy (low temperature) results in a slow reaction rate. While higher temperatures increase the rate, they can also promote the competing E2 elimination side reaction.[2] An optimal temperature must be found that allows for a reasonable reaction rate without significantly favoring side product formation.

  • Troubleshooting Protocol: Reaction Monitoring and Optimization

    • Initiate Reaction at Room Temperature: When using a strong base like NaH, add the alcohol slowly at 0°C to control the initial exothermic deprotonation, then allow the reaction to warm to room temperature.

    • Gentle Heating: After the alkyl halide is added, gently heat the reaction to 50-70°C.

    • Monitor via TLC: The most reliable way to determine completion is by monitoring the disappearance of the limiting reagent using Thin-Layer Chromatography (TLC).

Protocol: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare the TLC Plate: Use a silica gel plate. Draw a baseline in pencil and mark lanes for your starting alcohol (e.g., cyclopentanol), the co-spot (both starting materials), and the reaction mixture.

  • Spot the Plate: Use a capillary tube to apply a small spot of the diluted starting material solution and the reaction mixture to their respective lanes.

  • Develop the Plate: Place the plate in a sealed chamber containing an appropriate eluent system (e.g., 20-30% Ethyl Acetate in Hexane). Allow the solvent front to travel up the plate.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (if applicable) and/or by staining with an appropriate agent (e.g., potassium permanganate stain).

  • Interpretation: The starting alcohol should be visible. The product, this compound, will have a different Rf value. The reaction is complete when the spot corresponding to the limiting starting material has disappeared.[10]

Symptom 2: Significant Side Product Formation

The appearance of multiple new spots on a TLC plate indicates the formation of undesired byproducts.

Potential Cause: E2 Elimination Competition

  • Scientific Rationale: The alkoxide is not only a good nucleophile but also a strong base. It can attack a beta-hydrogen on the alkyl halide, leading to the formation of an alkene in an E2 elimination reaction.[3] This pathway becomes more competitive with increased steric hindrance at the reaction center (secondary/tertiary halides) and higher temperatures.[5] Although the recommended pathway uses a primary halide (2-haloethanol), elimination can still occur if conditions are not optimized.

E2_vs_SN2

Caption: Competing Sₙ2 and E2 pathways in Williamson ether synthesis.

  • Troubleshooting Protocol: Favoring Substitution over Elimination

    • Reduce Temperature: Perform the reaction at the lowest temperature that allows for a reasonable rate. Try running the reaction at room temperature for a longer period before applying heat.

    • Control Reagent Addition: Add the alkyl halide slowly to the solution of the pre-formed alkoxide. This keeps the concentration of the electrophile low, which can favor the bimolecular Sₙ2 reaction.

    • Confirm Reagent Choice: As established, ensure you are using a primary alkyl halide. If you are attempting the synthesis with a secondary halide like cyclopentyl bromide, expect low yields and consider redesigning your synthetic route.[6]

Workflow & Purification

A logical approach to troubleshooting is essential. The following workflow can help pinpoint the issue systematically.

Troubleshooting_Workflow

Caption: Systematic workflow for troubleshooting low conversion rates.

Protocol: Product Workup and Purification
  • Quench the Reaction: Once the reaction is complete (as determined by TLC), cool the mixture to room temperature. Cautiously add water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any remaining reactive species.[8]

  • Liquid-Liquid Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent like ethyl acetate or diethyl ether (3x volume of aqueous layer).

  • Wash the Organic Layer: Combine the organic extracts and wash them sequentially with:

    • A dilute NaOH solution (e.g., 5%) to remove any unreacted cyclopentanol.[8]

    • Water to remove residual NaOH.

    • Saturated NaCl solution (brine) to break any emulsions and begin the drying process.[4]

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify by Column Chromatography: Purify the resulting crude oil using flash column chromatography on silica gel. Use a gradient elution system, starting with a non-polar solvent mixture (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity (e.g., to 30% ethyl acetate in hexane) to elute your product.[10][11]

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. Alcohols To Ethers via Acid Catalysis. [Link]

  • ResearchGate. Optimization of the reaction conditions. [Link]

  • Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. 9.6: Williamson Ether Synthesis. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • ResearchGate. Optimization of reaction conditions a. [Link]

  • 12. The Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • 12. The Williamson Ether Synthesis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking the Potential: Synthesis and Purification of 2-(Octadecyloxy)ethanol. [Link]

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Technical Support Center: Optimization of Reaction Parameters for the Mitsunobu Synthesis of 2-(Cyclopentyloxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Mitsunobu synthesis of 2-(Cyclopentyloxy)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your reaction outcomes. As your dedicated application scientist, my goal is to provide not just protocols, but a foundational understanding of the reaction to empower you to overcome common challenges.

The Mitsunobu reaction is a powerful tool for the stereospecific conversion of primary and secondary alcohols to a variety of functional groups, including ethers.[1][2][3][4] The reaction proceeds via a redox mechanism involving a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3][5][6]

In the synthesis of this compound, ethylene glycol serves as the diol, and we aim for a monosubstitution reaction where cyclopentanol acts as the nucleophile. This guide will address potential pitfalls and provide strategies to maximize the yield and purity of your desired product.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis of this compound.

Q1: Why is my yield of this compound consistently low?

A low yield in a Mitsunobu reaction can stem from several factors. Let's break down the most common culprits and their solutions.

  • Suboptimal Reagent Quality and Stoichiometry:

    • Triphenylphosphine (PPh₃) Oxidation: PPh₃ can oxidize to triphenylphosphine oxide (TPPO) upon exposure to air.[7] The presence of TPPO in your starting material will reduce the amount of active phosphine available for the reaction.

      • Solution: Use freshly purchased PPh₃ or purify older batches by recrystallization. Store PPh₃ under an inert atmosphere (nitrogen or argon).

    • Azodicarboxylate Degradation: DEAD and DIAD are sensitive to light and heat and can decompose over time.

      • Solution: Store azodicarboxylates in a refrigerator, protected from light. Use fresh reagents whenever possible.

    • Incorrect Stoichiometry: While a 1:1:1:1 stoichiometry of alcohol, nucleophile, phosphine, and azodicarboxylate is the theoretical ideal, in practice, a slight excess of the phosphine and azodicarboxylate (typically 1.2-1.5 equivalents) is often used to drive the reaction to completion.[8][9]

      • Solution: Experiment with slightly increasing the equivalents of PPh₃ and DIAD/DEAD. See the optimized protocol below for a recommended starting point.

  • Presence of Water: The Mitsunobu reaction is highly sensitive to moisture.[7] Water can compete with your nucleophile, leading to the formation of unwanted byproducts and consumption of your reagents.

    • Solution: Use anhydrous solvents (e.g., THF, DCM) and ensure all glassware is thoroughly dried.[7] Performing the reaction under an inert atmosphere of nitrogen or argon is highly recommended.[7]

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction is typically initiated at 0 °C and then allowed to warm to room temperature.[5][6] Running the reaction at too high a temperature can lead to reagent decomposition and side reactions.[10]

    • Order of Addition: The order of reagent addition can be critical.[5][6] The generally accepted practice is to dissolve the alcohol (ethylene glycol), nucleophile (cyclopentanol), and PPh₃ in the solvent before the slow, dropwise addition of the azodicarboxylate at 0 °C.[5][6] This minimizes the formation of unproductive side products.

  • Side Reactions: A common side reaction is the formation of a diether (1,2-bis(cyclopentyloxy)ethane) if both hydroxyl groups of ethylene glycol react.

    • Solution: Use a large excess of ethylene glycol relative to cyclopentanol to favor monosubstitution. This statistically increases the likelihood that cyclopentanol will react with a molecule of ethylene glycol that has not yet been etherified.

Q2: I am having difficulty removing the triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate byproducts from my product. What are the best purification strategies?

This is one of the most frequently encountered challenges with the Mitsunobu reaction.[11] Both TPPO and the hydrazine byproduct (e.g., diethyl hydrazodicarboxylate) can be difficult to separate from the desired product due to their similar polarities.

  • Crystallization/Precipitation:

    • TPPO is often crystalline and can sometimes be removed by concentrating the reaction mixture and then adding a non-polar solvent like diethyl ether or a mixture of ether and hexanes to precipitate the TPPO, which can then be filtered off.[12]

  • Column Chromatography:

    • This is the most common method for purification. A carefully chosen solvent system is crucial. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) on silica gel can effectively separate the product from the byproducts.[12]

  • Alternative Reagents for Easier Workup:

    • Polymer-supported Triphenylphosphine: Using PPh₃ bound to a polymer resin allows for the simple removal of the phosphine and its oxide by filtration after the reaction.[11][13]

    • Phosphines with Basic Moieties: Phosphines containing a basic group, such as diphenyl(2-pyridyl)phosphine, produce a phosphine oxide that can be removed by an acidic wash.[11][14]

    • Alternative Azodicarboxylates: Di-(4-chlorobenzyl)azodicarboxylate (DCAD) has been developed as an alternative to DEAD, where the hydrazine byproduct can be more easily removed by filtration.[5]

Q3: My reaction is not going to completion, and I still have a significant amount of starting material (cyclopentanol and ethylene glycol). What can I do?

Incomplete conversion can be addressed by re-evaluating the reaction parameters.

  • Reaction Time and Temperature: While many Mitsunobu reactions are complete within a few hours at room temperature, some may require longer reaction times or gentle heating.[6][15] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider stirring overnight at room temperature or gently warming to 40-50 °C.

  • Reagent Equivalents: As mentioned in Q1, ensure you are using a slight excess of PPh₃ and DIAD/DEAD. If you are still observing incomplete conversion, a further small addition of these reagents might be necessary.

  • Acidity of the Nucleophile: The pKa of the nucleophile is a critical factor for a successful Mitsunobu reaction, with a general requirement for the pKa to be less than 15.[7][16] While cyclopentanol's pKa is suitable, ensure your reaction conditions are not introducing any basic impurities that might deprotonate it prematurely or interfere with the reaction mechanism.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Mitsunobu reaction?

The mechanism is complex but can be summarized in a few key steps:

  • The triphenylphosphine attacks the azodicarboxylate (e.g., DEAD) to form a betaine intermediate.[4][5]

  • This betaine deprotonates the nucleophile (in this case, cyclopentanol) to form an ion pair.[5]

  • The alcohol (ethylene glycol) is then activated by the phosphonium salt, forming an oxyphosphonium intermediate, which is a good leaving group.[17][18]

  • The nucleophile (cyclopentoxide) then displaces the activated hydroxyl group via an SN2 reaction, resulting in the formation of the desired ether and triphenylphosphine oxide.[4][5]

Q2: Which azodicarboxylate should I use: DEAD or DIAD?

Both diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) are commonly used.[5] DIAD is generally considered to be more stable and less prone to side reactions than DEAD.[19] For many applications, they are interchangeable. If you are experiencing issues with side reactions using DEAD, switching to DIAD is a reasonable troubleshooting step. Other alternatives like di-tert-butyl azodicarboxylate (DBAD) are also available.[20]

Q3: Can I use other phosphines besides triphenylphosphine?

Yes, while triphenylphosphine is the most common, other phosphines can be used.[14] Tributylphosphine (n-Bu₃P) is an alternative, and as mentioned earlier, polymer-supported phosphines or those with basic handles can simplify purification.[11][14]

Optimized Experimental Protocol for the Synthesis of this compound

This protocol is a starting point and may require further optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • Ethylene glycol (anhydrous)

  • Cyclopentanol (anhydrous)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of argon or nitrogen, add anhydrous ethylene glycol (5.0 eq.), cyclopentanol (1.0 eq.), and triphenylphosphine (1.5 eq.).

  • Dissolve the reactants in anhydrous THF (to a concentration of approximately 0.2-0.5 M with respect to cyclopentanol).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add diisopropyl azodicarboxylate (1.5 eq.) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 4-24 hours, monitoring its progress by TLC.[7]

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the desired this compound from the byproducts and unreacted starting materials.

Data Summary Table:

ParameterRecommended ValueRationale
Solvent Anhydrous THFGood solubility for reactants, relatively unreactive.[5][13]
Temperature 0 °C to Room TemperatureMinimizes side reactions and reagent decomposition.[5][6]
PPh₃ Equivalents 1.2 - 1.5Drives the reaction to completion.[8][9]
DIAD/DEAD Equivalents 1.2 - 1.5Ensures complete activation of the alcohol.[8][9]
Ethylene Glycol Equivalents >3 (e.g., 5.0)Favors monosubstitution over diether formation.
Order of Addition DIAD/DEAD added lastStandard and generally most effective method.[5][6]

Visualizing the Troubleshooting Workflow

Troubleshooting_Mitsunobu start Low Yield of this compound reagent_quality Check Reagent Quality (PPh3, DIAD/DEAD) start->reagent_quality water Ensure Anhydrous Conditions start->water conditions Optimize Reaction Conditions (Temp, Addition Order) start->conditions side_reactions Address Side Reactions (Diether Formation) start->side_reactions purification Improve Purification Strategy reagent_quality->purification If yield improves sub_reagent Use fresh/purified reagents reagent_quality->sub_reagent water->purification If yield improves sub_water Use anhydrous solvents, inert atmosphere water->sub_water conditions->purification If yield improves sub_conditions Control temperature, add DIAD slowly conditions->sub_conditions side_reactions->purification If yield improves sub_side Use excess ethylene glycol side_reactions->sub_side

Caption: Troubleshooting workflow for low yields in the Mitsunobu synthesis.

References

  • Wikipedia. Mitsunobu reaction. [Link]

  • Khan, M., & Ali, A. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6376. [Link]

  • MDPI. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

  • Swamy, K. C. K., & Kumar, N. N. B. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2554–2651. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction (PDF). [Link]

  • Organic Chemistry Portal. Mitsunobu - Common Conditions. [Link]

  • Zhou, X., Xu, L., Ma, Z., Cui, J., & Wang, B. (2025). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Advances, 15(8), 5167-5189. [Link]

  • Fletcher, S. (2015). The Mitsunobu reaction in the 21st century. Organic Chemistry Frontiers, 2(7), 739-752. [Link]

  • BYJU'S. Mitsunobu Reaction. [Link]

  • Chemistry Notes. Mitsunobu reaction mechanism: 2 new application. [Link]

  • Master Organic Chemistry. Mitsunobu Reaction. [Link]

  • Organic Syntheses. A general procedure for mitsunobu inversion of sterically hindered alcohols. [Link]

  • Organic Synthesis. Mitsunobu reaction. [Link]

  • ResearchGate. How to remove Triphenylphosphine oxide and Diisopropyl hydraazodicarboxylate from the reaction mixture? [Link]

  • Common Organic Chemistry. Di-tert-butyl Azodicarboxylate (DtBAD). [Link]

  • Royal Society of Chemistry. ChemComm. [Link]

  • Reddit. Mitsunobu reaction issues. [Link]

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How to remove unreacted starting materials from 2-(Cyclopentyloxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-(Cyclopentyloxy)ethanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the purification of this valuable ether-alcohol. Our focus is on delivering practical, field-proven insights grounded in established chemical principles to ensure the integrity and purity of your final product.

Understanding the Chemistry: Synthesis and Common Impurities

The synthesis of this compound is most commonly achieved through one of two primary pathways: the Williamson ether synthesis or the acid-catalyzed ring-opening of ethylene oxide with cyclopentanol. Each route presents a unique profile of potential unreacted starting materials and byproducts that must be effectively removed.

  • Williamson Ether Synthesis: This classic SN2 reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.[1][2][3] In the context of this compound synthesis, this typically involves reacting sodium cyclopentoxide with 2-chloroethanol or sodium 2-hydroxyethoxide with cyclopentyl bromide.[1][4][5][6]

    • Likely Impurities: Unreacted cyclopentanol, unreacted 2-chloroethanol or cyclopentyl bromide, and potentially elimination byproducts.[7]

  • Ring-Opening of Ethylene Oxide: This method involves the reaction of cyclopentanol with ethylene oxide, typically under acidic or basic catalysis.[8] The nucleophilic attack of the cyclopentanol oxygen on one of the epoxide carbons leads to the formation of the desired product.[9]

    • Likely Impurities: Unreacted cyclopentanol and residual ethylene glycol (formed from the reaction of ethylene oxide with any trace water).[8][10]

This guide will provide detailed protocols and troubleshooting for removing these specific impurities.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound in a practical question-and-answer format.

Question 1: My final product is contaminated with unreacted cyclopentanol. How can I effectively remove it?

Answer:

The significant difference in boiling points between cyclopentanol and this compound makes fractional distillation the most effective method for this separation.

Causality: Cyclopentanol has a boiling point of approximately 139-140 °C, while this compound boils at around 206 °C.[11][12][13][14] This substantial difference allows for a clean separation by carefully controlling the distillation temperature.

Experimental Protocol: Fractional Distillation to Remove Cyclopentanol

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer to monitor the vapor temperature.

  • Heating: Gently heat the crude reaction mixture in the distillation flask.

  • Fraction Collection:

    • Fraction 1 (Cyclopentanol): Carefully monitor the temperature at the head of the column. The first fraction, primarily consisting of cyclopentanol, will distill at approximately 139-140 °C.

    • Intermediate Fraction: As the temperature begins to rise, collect an intermediate fraction to ensure a clean separation.

    • Fraction 2 (Product): The desired product, this compound, will distill at approximately 206 °C.

  • Purity Analysis: Analyze the collected fractions by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the purity of the this compound.

Question 2: I've used the Williamson ether synthesis with 2-chloroethanol and believe there's unreacted starting material. What is the best purification strategy?

Answer:

A combination of an aqueous workup to remove the polar 2-chloroethanol followed by distillation is the recommended approach.

Causality: 2-Chloroethanol is miscible with water, while this compound has lower water solubility.[13][15][16] This difference in solubility allows for an effective separation using liquid-liquid extraction. Any remaining impurities can then be removed by distillation.

Experimental Protocol: Aqueous Workup and Distillation

  • Quenching: Carefully quench the reaction mixture with water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent such as diethyl ether or ethyl acetate. The this compound will preferentially partition into the organic layer, while the more polar 2-chloroethanol will remain in the aqueous layer.[13][17][18]

  • Washing: Wash the organic layer several times with water to ensure complete removal of 2-chloroethanol.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and filter.

  • Solvent Removal: Remove the organic solvent under reduced pressure using a rotary evaporator.

  • Distillation: Purify the resulting crude product by fractional distillation as described in the previous section to remove any remaining volatile impurities.

Question 3: My synthesis involved the ring-opening of ethylene oxide, and I suspect ethylene glycol contamination. How can this be removed?

Answer:

Removing ethylene glycol can be challenging due to its high boiling point and water solubility.[19] A thorough aqueous wash is the primary method for its removal.

Causality: Ethylene glycol is highly soluble in water due to its two hydroxyl groups, which readily form hydrogen bonds.[11][20] this compound is also water-soluble, but to a lesser extent.[1] By performing multiple extractions with an organic solvent and washing with water, the ethylene glycol can be effectively partitioned into the aqueous phase.[21][22]

Experimental Protocol: Liquid-Liquid Extraction for Ethylene Glycol Removal

  • Dilution: Dilute the reaction mixture with water.

  • Extraction: Transfer the mixture to a separatory funnel and extract multiple times with an organic solvent in which this compound is soluble but ethylene glycol is less so (e.g., diethyl ether, ethyl acetate).[8][20][23]

  • Aqueous Washes: Combine the organic extracts and wash them repeatedly with water to remove the ethylene glycol.

  • Brine Wash: Perform a final wash with a saturated sodium chloride solution (brine) to help break any emulsions and further dry the organic layer.[16]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

  • Purity Confirmation: Confirm the absence of ethylene glycol in the final product using NMR spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties to consider during the purification of this compound?

A1: The boiling point is the most critical property for purification by distillation. The solubility of the product and potential impurities in different solvents is key for designing effective liquid-liquid extraction protocols.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Solubility
This compound 130.19~206Soluble in water and organic solvents.[1][13]
Cyclopentanol86.13139-140Moderately soluble in water; miscible with polar organic solvents.[2][10][11][12]
Ethylene Oxide44.0510.4Miscible with water and many organic solvents.[8][10][24]
2-Chloroethanol80.51127-131Miscible with water and many organic solvents.[15][16][18][25][26]
Cyclopentyl Bromide149.03137-139Insoluble in water; soluble in organic solvents.[27][28][29][30][31]
Ethylene Glycol62.07197.3Miscible with water; soluble in alcohols.[8][11][19][20][22]

Q2: Can I use chromatography to purify this compound?

A2: Yes, column chromatography can be used, particularly for small-scale purifications or when distillation is not feasible. Given the polar nature of the hydroxyl group, normal-phase chromatography on silica gel with a gradient elution of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) would be a suitable approach.[28] For highly polar impurities, Hydrophilic Interaction Liquid Chromatography (HILIC) could also be considered.[19]

Q3: How can I confirm the purity of my final product?

A3: A combination of techniques is recommended for comprehensive purity analysis.

  • Gas Chromatography (GC): Ideal for assessing the presence of volatile impurities like unreacted starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities with distinct spectral signatures.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of the key functional groups (hydroxyl and ether).

Visualizing Purification Workflows

The following diagrams illustrate the decision-making process for selecting the appropriate purification strategy based on the synthetic route and anticipated impurities.

Purification_Williamson start Crude Product from Williamson Synthesis workup Aqueous Workup (Water Wash) start->workup extraction Liquid-Liquid Extraction (e.g., Diethyl Ether) workup->extraction drying Dry Organic Layer (e.g., MgSO4) extraction->drying evaporation Solvent Removal (Rotary Evaporator) drying->evaporation distillation Fractional Distillation evaporation->distillation product Pure this compound distillation->product

Caption: Purification workflow for Williamson ether synthesis product.

Purification_RingOpening start Crude Product from Ethylene Oxide Ring-Opening extraction Liquid-Liquid Extraction with multiple aqueous washes start->extraction brine_wash Brine Wash extraction->brine_wash drying Dry Organic Layer (e.g., Na2SO4) brine_wash->drying evaporation Solvent Removal (Rotary Evaporator) drying->evaporation distillation Fractional Distillation (if cyclopentanol is present) evaporation->distillation product Pure this compound distillation->product

Caption: Purification workflow for ethylene oxide ring-opening product.

References

  • Wikipedia. (n.d.). Ethylene oxide. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopentanol. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Sciencemadness Wiki. (2023, August 12). Ethylene oxide. Retrieved from [Link]

  • Chemistry For Everyone. (2025, June 7). What Are The Properties Of Ethylene Glycol? [Video]. YouTube. Retrieved from [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (2015, March 30). How can I extract organic compound from ethylene glycol / PEG reaction mixture?. Retrieved from [Link]

  • Hydratech. (n.d.). Ethylene Glycol - Technical Library. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopentanol. Retrieved from [Link]

  • Department of Climate Change, Energy, the Environment and Water (DCCEEW). (2022, June 30). Ethylene oxide. Retrieved from [Link]

  • PubChem. (n.d.). Ethylene Oxide. Retrieved from [Link]

  • PCC Group. (2022, April 22). Ethylene glycol - properties and uses. Retrieved from [Link]

  • Sciencemadness Wiki. (2020, February 2). 2-Chloroethanol. Retrieved from [Link]

  • LookChem. (n.d.). Cas 1819-34-7,this compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethylene glycol. Retrieved from [Link]

  • The Good Scents Company. (n.d.). cyclopentyl bromide cyclopentane, bromo-. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Chloroethanol. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Ethylene Glycol. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • RSC Publishing. (2016, October 4). Azeotrope enabled polymerization of ethylene oxide. Retrieved from [Link]

  • Wikipedia. (n.d.). Bromocyclopentane. Retrieved from [Link]

  • PubMed. (2013, April 15). Anionic ring-opening polymerization of ethylene oxide in DMF with cyclodextrin derivatives as new initiators. Retrieved from [Link]

  • Pearson. (n.d.). What alcohols are formed from the reaction of ethylene oxide with.... Retrieved from [Link]

  • PubChem. (n.d.). 2-(Cyclohexyloxy)ethanol. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking the Potential: Synthesis and Purification of 2-(Octadecyloxy)ethanol. Retrieved from [Link]

  • Greatwall Process and Control. (n.d.). How to Purify Ethanol: A Comprehensive Guide for Industrial Applications. Retrieved from [Link]

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Preventing decomposition of 2-(Cyclopentyloxy)ethanol during workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(Cyclopentyloxy)ethanol. This resource is designed for researchers, scientists, and professionals in drug development to navigate the potential challenges encountered during the workup and purification of this compound. By understanding the underlying chemical principles, you can effectively prevent decomposition and maximize your yield and purity.

Frequently Asked Questions (FAQs)

Q1: Why is my yield of this compound unexpectedly low after an aqueous workup?

A low yield is often a sign of product decomposition or inefficient extraction. The ether linkage in this compound is susceptible to cleavage under strongly acidic conditions, which may be inadvertently created during the quenching step of your reaction.[1][2][3] Additionally, due to the presence of a hydroxyl group, the molecule has some water solubility, which can lead to product loss in the aqueous phase during extraction.[4][5]

Q2: What are the most likely decomposition products I should look for?

If acidic conditions are the culprit, the primary decomposition products will be cyclopentanol (or cyclopentene) and ethylene glycol , resulting from the cleavage of the C-O ether bond.[2][6][7] You can typically identify these byproducts using analytical techniques such as GC-MS or ¹H NMR spectroscopy.

Q3: Is this compound stable to basic conditions?

Generally, ethers are stable and unreactive in the presence of bases, especially at room temperature.[1][8] Therefore, decomposition under basic workup conditions is unlikely unless very high temperatures or extremely strong organometallic bases are used.[1] Using a mild base like sodium bicarbonate to neutralize acid is a standard and safe practice.

Q4: Can purification by silica gel chromatography cause decomposition?

Yes, it is a significant risk. Standard silica gel is slightly acidic (pH ~4-5) due to the presence of silanol groups (Si-OH) on its surface.[9] This acidity can be sufficient to catalyze the cleavage of the ether bond in sensitive compounds like this compound, leading to product degradation directly on the column.[10]

Troubleshooting Guide: From Quench to Pure Product

This section provides a systematic approach to identifying and solving common issues during the isolation of this compound.

Problem 1: Product Degradation During Reaction Quenching

Symptoms:

  • Significantly reduced yield of the desired product.

  • Appearance of new, more polar spots on a TLC plate post-workup.

  • NMR or GC-MS analysis of the crude product shows the presence of cyclopentanol, cyclopentene, or ethylene glycol.

Root Cause Analysis: Acid-Catalyzed Ether Cleavage

Ethers are generally stable but can be cleaved by strong acids.[2][11][12][13] The mechanism involves the protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol).[2][3][13] The cyclopentyl group can stabilize a positive charge, suggesting the cleavage may proceed through an SN1-like pathway, forming a relatively stable secondary carbocation.[1][2] This carbocation can then be trapped by a nucleophile (e.g., water) to form cyclopentanol or undergo elimination to form cyclopentene.

G cluster_0 Acid-Catalyzed Ether Cleavage Ether This compound ProtonatedEther Protonated Ether (Good Leaving Group) Ether->ProtonatedEther + H⁺ (from Acidic Quench) Carbocation Cyclopentyl Carbocation ProtonatedEther->Carbocation - Ethylene Glycol Products Cyclopentanol + Ethylene Glycol Carbocation->Products + H₂O Elimination Cyclopentene Carbocation->Elimination - H⁺

Fig 1. SN1 pathway for acid-catalyzed decomposition.

Solutions & Recommended Protocol:

To prevent acid-catalyzed cleavage, avoid using strong acids (e.g., HCl, H₂SO₄) to quench the reaction. Instead, opt for a neutral or mildly basic workup.

Protocol: Mild Basic Workup

  • Cool the reaction mixture to 0 °C in an ice bath to dissipate any heat from quenching.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 5% aqueous solution of sodium carbonate (Na₂CO₃) with vigorous stirring until gas evolution ceases. This ensures any acid is neutralized.

  • Check the pH of the aqueous layer with pH paper to confirm it is neutral or slightly basic (pH 7-8).

  • Proceed with the extraction using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[14]

Quenching AgentpHSuitability for this compoundRationale
1M HCl ~1Poor Strong acid, high risk of ether cleavage.[2][6]
Water (H₂O) ~7Good Neutral, low risk of decomposition.
Sat. NH₄Cl ~5Moderate Mildly acidic, use with caution.
Sat. NaHCO₃ ~8Excellent Mildly basic, neutralizes acid without being harsh.
Problem 2: Product Loss and Emulsion Formation During Extraction

Symptoms:

  • Low product recovery even after multiple extractions.

  • Formation of a stable emulsion layer between the organic and aqueous phases, making separation difficult.[15][16]

Root Cause Analysis:

The dual functionality of this compound (an ether and an alcohol) gives it moderate polarity and some water solubility.[4][5] This can lead to partitioning into the aqueous layer, reducing yields. Emulsions form when compounds in the mixture act as surfactants, stabilizing droplets of one phase within the other, a common issue with high-concentration or complex reaction mixtures.[15][17]

Solutions & Recommended Protocol:

Protocol: Breaking Emulsions and Maximizing Extraction

  • Salting Out: Before extracting, add a significant amount of solid sodium chloride (NaCl) to the aqueous layer to saturate it. This technique, known as "salting out," increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds and forcing your product into the organic layer.[15][18]

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to minimize the formation of emulsions.[15]

  • Breaking an Emulsion: If an emulsion forms, several techniques can be employed:

    • Allow the funnel to stand undisturbed for 10-20 minutes.

    • Add a small amount of brine (saturated NaCl solution).[16]

    • Filter the entire mixture through a plug of Celite® or glass wool.[18]

    • For persistent emulsions, centrifugation can be effective.[17][19]

  • Solvent Choice: Use a sufficiently nonpolar solvent for extraction if possible, but ensure your product has good solubility. Always perform at least three extractions to ensure complete recovery.[20]

Fig 2. Troubleshooting extraction issues.
Problem 3: Decomposition During Silica Gel Chromatography

Symptoms:

  • Product appears pure in crude NMR but degrades after column chromatography.

  • Streaking or tailing of the product spot on TLC plates.

  • Low recovery of pure product from the column, with fractions containing decomposition products.

Root Cause Analysis:

As mentioned, the acidic nature of standard silica gel can cleave the ether linkage.[9][10] The prolonged contact time between the compound and the large surface area of the silica during chromatography provides ample opportunity for this acid-catalyzed decomposition to occur.

Solutions & Recommended Protocol:

The most effective solution is to neutralize the silica gel before use or to add a neutralizing agent to the eluent.

Protocol: Neutralizing Silica Gel with Triethylamine (TEA)

  • Prepare a slurry of your silica gel in a non-polar solvent (e.g., hexane).

  • Add triethylamine (TEA) to the slurry, aiming for a final concentration of 1-2% by volume relative to the solvent.[10][21]

  • Gently stir the slurry for 15-20 minutes to allow the TEA to adsorb to the acidic silanol sites.

  • Pack the column with this neutralized slurry as you normally would.

  • Run the column using your desired eluent, which should also contain a small amount of TEA (~0.5-1%) to maintain the neutral environment throughout the purification process.[21][22]

Alternative Stationary Phases: If your compound is exceptionally sensitive, consider using a less acidic stationary phase, such as:

  • Neutral Alumina: A good alternative for many compounds, but be sure to test its compatibility first.

  • Florisil®: A neutral magnesium silicate medium.[9]

  • Deactivated Silica: Prepared by adding a specific percentage of water to the silica gel to reduce its activity.[23]

Summary: Best Practices for Workup

StageDoDon't
Quenching Use saturated NaHCO₃ or water. Work at 0 °C.Use strong acids like HCl or H₂SO₄.
Extraction Wash with brine to reduce aqueous solubility and prevent emulsions.[24]Shake the separatory funnel vigorously.
Purification Neutralize silica gel with 1% TEA or use neutral alumina.[9][10]Use standard, untreated silica gel.
Concentration Use moderate temperatures on the rotary evaporator.Overheat the sample during solvent removal.

By implementing these targeted strategies, you can effectively mitigate the risks of decomposition and ensure a successful isolation of this compound.

References

  • Wikipedia. Ether cleavage. [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • Fiveable. Acidic Cleavage Definition. [Link]

  • Khan Academy. Acidic cleavage of ethers. [Link]

  • Pearson. Ether Cleavage Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • Chemistry For Everyone. (2025). How To Neutralize Silica Gel?[Link]

  • Biotage. (2023). Tackling emulsions just got easier. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions. [Link]

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]

  • University of Rochester, Department of Chemistry. Workup Tips. [Link]

  • K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. [Link]

  • University of York, Chemistry Teaching Labs. Problems with extractions. [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. Reaction Workup. [Link]

  • University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup. [Link]

  • Reddit. (2025). Advice on neutralising silica gel for column chromatography of sensitive compounds?. [Link]

  • Purdue University. Alcohols and Ethers. [Link]

  • ResearchGate. (2014). Do you have any tips, links or articles to work up a reaction mixture in organic synthetic chemistry?. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Link]

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • Master Organic Chemistry. Acidic cleavage of ethers (SN2). [Link]

  • YouTube. (2023). Cleavage of Ethers with Acids. [Link]

  • Chemistry LibreTexts. (2024). 3.3: Reactions of Ethers- Acidic Cleavage. [Link]

  • LookChem. Cas 1819-34-7,this compound. [Link]

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. [Link]

  • Chemistry LibreTexts. (2023). Physical Properties of Ether. [Link]

Sources

Technical Support Center: High-Purity 2-(Cyclopentyloxy)ethanol Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the column chromatography purification of 2-(Cyclopentyloxy)ethanol (CAS: 1819-34-7). This resource is designed for researchers, scientists, and drug development professionals who require this polar ether-alcohol intermediate in high purity. We will move beyond basic protocols to explore the underlying principles, enabling you to troubleshoot effectively and optimize your separations.

Frequently Asked Questions (FAQs)

This section addresses the most common preliminary questions regarding the setup of your chromatographic purification.

Q1: What is the most suitable stationary phase for purifying this compound and why?

A1: The recommended stationary phase is Silica Gel (SiO₂) . This compound is a polar molecule, owing to its hydroxyl (-OH) and ether (-O-) functional groups. Normal-phase chromatography, which utilizes a polar stationary phase and a less polar mobile phase, is the ideal mode for this separation[1]. The surface of silica gel is rich in acidic silanol groups (Si-OH), which act as hydrogen bond donors and acceptors. These groups interact strongly with the polar functionalities of your target compound, leading to retention[2]. The separation of different components in your crude mixture will then depend on the subtle differences in their polarity and their resulting differential interaction with the silica surface[3].

Q2: How do I select the right mobile phase (eluent) for my separation?

A2: The key is to find a solvent system that provides a good retention factor (Rf) for this compound on a TLC plate, ideally between 0.25 and 0.40. This Rf value typically translates to an efficient separation on a column.

  • Starting Point: A common and effective solvent system for moderately polar compounds like this is a binary mixture of a non-polar solvent and a moderately polar solvent. Good starting combinations include Hexanes/Ethyl Acetate or Dichloromethane/Methanol [4][5].

  • Principle of Elution: The mobile phase competes with the analyte for binding sites on the stationary phase[3]. A more polar mobile phase will elute the compound faster. You will start with a lower polarity mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity to elute your compound.

  • Solvent Selection Table: The choice of solvent is critical. The following table provides a summary of common solvents arranged by increasing polarity (eluotropic series), which is a measure of their elution strength on a polar adsorbent like silica.

SolventPolarity Index (P')Boiling Point (°C)Notes
n-Hexane0.169Common non-polar base solvent.
Dichloromethane (DCM)3.140Good intermediate polarity solvent, dissolves many organics.
Ethyl Acetate (EtOAc)4.477Excellent moderately polar solvent, often paired with hexanes.[4]
Acetone5.156More polar than EtOAc, can be used for highly retained compounds.
2-Propanol (IPA)3.982A polar protic solvent, good for increasing polarity.[4]
Methanol (MeOH)5.165Highly polar; small additions significantly increase eluent strength.
Data sourced from Snyder, L.R.[6]

Q3: Should I use isocratic or gradient elution? What's the difference?

A3: The choice depends on the complexity of your crude sample.

  • Isocratic Elution: You use a single, constant mobile phase composition throughout the entire separation. This method is simple and reproducible but is only effective if the impurities are either much less polar or much more polar than your target compound.

  • Gradient Elution: You gradually increase the polarity of the mobile phase during the separation (e.g., by increasing the percentage of ethyl acetate in hexanes)[4]. This is the recommended method for purifying this compound, especially if the purity of the starting material is unknown. A gradient allows non-polar impurities to elute first in a weak solvent, then elutes your product as polarity increases, and finally washes off highly polar impurities, often resulting in better resolution, sharper peaks, and faster run times.

Experimental Workflow & Protocols

This section provides a detailed, step-by-step guide to performing the purification.

Workflow Overview

The following diagram illustrates the complete workflow for the column chromatography purification of this compound.

G cluster_prep Phase 1: Preparation cluster_run Phase 2: Separation cluster_post Phase 3: Analysis & Isolation TLC 1. TLC Analysis (Determine Solvent System) Pack 2. Pack Column (Slurry Method) TLC->Pack Equil 3. Equilibrate Column Load 4. Load Sample (Dry Loading Recommended) Equil->Load Elute 5. Elute with Gradient (Monitor Elution) Collect 6. Collect Fractions Analyze 7. Analyze Fractions (TLC) Collect->Analyze Combine 8. Combine Pure Fractions Evap 9. Evaporate Solvent (Rotary Evaporation) Final High-Purity This compound Evap->Final

Caption: High-level workflow for purification.

Protocol 1: Column Packing (Wet Slurry Method)

This method is preferred as it minimizes air bubbles and ensures a homogeneously packed column, which is critical for good separation.

  • Select Column Size: Use a column with a diameter and length appropriate for your sample size. A general rule is to use 30-100g of silica for every 1g of crude material.

  • Prepare Slurry: In a beaker, measure the required amount of silica gel. Add your initial, low-polarity mobile phase (e.g., 95:5 Hexanes:EtOAc) until you form a smooth, pourable slurry that is not too thick.

  • Pack the Column:

    • Secure the column vertically to a stand. Ensure the stopcock is closed.

    • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~0.5 cm) of sand[3].

    • Fill the column about one-third full with the initial mobile phase.

    • Gently pour the silica slurry into the column using a funnel. Use additional mobile phase to rinse any remaining silica from the beaker into the column.

    • Open the stopcock to allow the solvent to drain, continuously tapping the side of the column gently to encourage even packing and remove air bubbles. Never let the solvent level drop below the top of the silica bed[7].

  • Finalize Packing: Once the silica has settled, add another thin layer of sand on top to protect the silica bed surface from disturbance during sample and solvent addition[7]. Drain the excess solvent until the liquid level is just at the top of the sand layer.

Protocol 2: Sample Loading (Dry Loading)

Dry loading is highly recommended for polar compounds like this compound as it often leads to sharper bands and better resolution compared to wet loading.

  • Dissolve Crude Product: Dissolve your crude material in a minimal amount of a volatile solvent in which it is highly soluble (e.g., Dichloromethane or Acetone).

  • Adsorb onto Silica: Add a small amount of silica gel (typically 1-2 times the weight of your crude product) to this solution.

  • Evaporate Solvent: Thoroughly remove the solvent using a rotary evaporator until you are left with a dry, free-flowing powder. This is your crude product adsorbed onto silica[8].

  • Load the Column: Carefully add this powder as an even layer on top of the sand bed in your packed column.

Protocol 3: Gradient Elution and Fraction Collection
  • Begin Elution: Carefully add your initial, low-polarity mobile phase to the column. Use gentle air pressure (flash chromatography) to start the flow.

  • Run the Gradient: Begin collecting fractions. Systematically increase the polarity of your mobile phase according to a pre-planned gradient. A sample gradient is provided below.

  • Monitor Separation: Use TLC to analyze the fractions as they are collected to track the elution of your product and any impurities. Spot the collected fractions against a reference spot of your crude material.

  • Combine and Isolate: Once you have identified all the fractions containing your pure product, combine them in a clean, pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator to yield the purified this compound.

Column Volumes (CVs)% Ethyl Acetate in HexanesPurpose
0 - 25%Elute very non-polar impurities.
2 - 610% -> 20% (Linear)Elute less-polar impurities and begin moving the product.
6 - 1220% -> 40% (Linear)Elute the target compound: this compound.
12 - 1570%Elute highly polar impurities and flush the column.

Troubleshooting Guide

Even with a robust protocol, issues can arise. This guide helps you diagnose and solve common problems.

G cluster_poor_sep Poor Separation / Co-elution cluster_no_elution No Elution of Product cluster_streaking Band Tailing / Streaking Problem Problem Encountered P1 Bands are overlapping Problem->P1 Resolution Issue P2 Product stuck at the top Problem->P2 Retention Issue P3 Fractions are broad and impure Problem->P3 Peak Shape Issue C1 Cause: Mobile phase polarity increases too quickly or is too high overall. P1->C1 S1 Solution: Use a shallower, more gradual gradient. Decrease the starting polarity. C1->S1 C2 Cause: Mobile phase is not polar enough to displace the compound from the silica. P2->C2 S2 Solution: Increase the polarity of the mobile phase. Consider adding a small % of MeOH. C2->S2 C3a Cause 1: Sample overloaded on the column. P3->C3a C3b Cause 2: Compound is degrading on acidic silica. P3->C3b S3a Solution 1: Reduce the amount of sample loaded. Use a larger column. C3a->S3a S3b Solution 2: Deactivate silica with triethylamine or switch to neutral alumina. C3b->S3b

Caption: A decision tree for troubleshooting common issues.

Q&A Troubleshooting Details:

  • Problem: My compound is eluting too quickly, with the solvent front.

    • Cause: The initial mobile phase is too polar. Your compound has minimal interaction with the silica and is simply washed through.

    • Solution: Start with a much less polar solvent system. If you started with 20% ethyl acetate in hexanes, try 5% or 10%. Always confirm with TLC first.[9]

  • Problem: I see cracks or channels in my silica bed.

    • Cause: The column was packed poorly, or the heat generated by wetting the silica with solvent caused it to expand and crack. This leads to an uneven solvent front and very poor separation.

    • Solution: The column must be repacked. When packing, ensure the silica is added as a slurry and that you never let the solvent level drop below the top of the silica bed.

  • Problem: My purified product yield is very low.

    • Cause 1: Incomplete Elution. Your compound may still be on the column. Check your final, high-polarity column flush fractions with TLC.

    • Cause 2: Product Degradation. this compound should be stable on silica, but if your crude material contains highly sensitive functional groups, degradation is possible. You can test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting to see if new spots appear[9].

    • Cause 3: Tailing. If your product elutes over a very large number of fractions (tailing), some fractions may be too dilute to detect easily, or you may have prematurely stopped collecting fractions that contained the product[9]. In this case, increasing the mobile phase polarity more sharply once the product begins to elute can help produce a more concentrated band.

References

  • Industry News. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci.
  • Columbia University.
  • Pesek, J. J., & Matyska, M. T. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
  • Reddit. (2022). Chromatography to separate polar molecules?. r/OrganicChemistry.
  • University of Rochester.
  • Guidechem. This compound 1819-34-7.
  • Öztürk, N., et al. (2014).
  • University of Alberta.
  • Thurbide, K. B., & Fogwill, M. O. (2010).
  • ChemistryViews. (2012).
  • LookChem. Cas 1819-34-7, this compound.
  • Waters Corporation.
  • Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Sigma-Aldrich. This compound | 1819-34-7.
  • Biosynth. This compound | 1819-34-7 | BAA81934.
  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
  • Fisher Scientific.

Sources

Technical Support Center: Minimizing Ether Cleavage of 2-(Cyclopentyloxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Cyclopentyloxy)ethanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize ether cleavage side reactions during their experiments. Here, we provide in-depth technical guidance, field-proven insights, and practical solutions to common challenges encountered when working with this versatile molecule.

Understanding the Challenge: The Chemistry of this compound

This compound possesses two key functional groups: a primary alcohol and an ether. The ether linkage, while generally stable, can be susceptible to cleavage under certain reaction conditions, leading to undesired byproducts and reduced yield of the target molecule. This guide will help you navigate these challenges.

The structure of this compound features an ether oxygen bonded to a primary ethyl group and a secondary cyclopentyl group. This asymmetry is crucial in determining the pathway of potential cleavage reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of ether cleavage in my reactions involving this compound?

A1: Ether cleavage is most commonly initiated by acidic conditions.[1][2][3][4][5] Strong acids can protonate the ether oxygen, making the adjacent carbon atoms susceptible to nucleophilic attack.[2][6][7] The specific mechanism, either SN1 or SN2, depends on the reaction conditions and the structure of the ether.[1][3][4][8] For this compound, both pathways are possible, leading to different cleavage products.

Q2: I am observing cyclopentanol and/or 2-chloroethanol as byproducts. What is happening?

A2: The formation of these byproducts is a classic sign of ether cleavage.

  • Cyclopentanol formation suggests cleavage at the cyclopentyl C-O bond.

  • 2-Chloroethanol (or other 2-haloethanol) formation indicates cleavage at the ethyl C-O bond.

The specific byproduct you observe can provide clues about the reaction mechanism at play.

Q3: Can basic conditions also cause cleavage of this compound?

A3: While less common than acid-catalyzed cleavage, strong bases can promote ether cleavage, particularly at elevated temperatures.[1][4] This typically proceeds through an elimination pathway (E2) or via deprotonation at the α-position to the ether oxygen.[1] However, for most standard synthetic transformations, acidic conditions are the primary concern for this molecule.

Troubleshooting Guides for Ether Cleavage

Scenario 1: Unexpected Formation of Cyclopentanol and an Ethyl-derived Side Product

Underlying Cause: This outcome strongly suggests an SN2-mediated cleavage. Under acidic conditions, a nucleophile is attacking the less sterically hindered primary carbon of the ethyl group.[3][6][9][10][11][12]

Mechanism Visualization:

sn2_cleavage cluster_reactants Reactants cluster_intermediate Protonation cluster_products Products ether This compound protonated_ether Protonated Ether ether->protonated_ether Protonation acid H-X (Strong Acid) acid->protonated_ether cyclopentanol Cyclopentanol protonated_ether->cyclopentanol SN2 Attack by X- at ethyl carbon ethyl_halide 2-Haloethanol protonated_ether->ethyl_halide

Caption: SN2 Cleavage Pathway.

Mitigation Strategies:

StrategyRationaleRecommended Actions
Reduce Acidity Minimizing the concentration of strong acid will disfavor the initial protonation step required for cleavage.- Use milder acidic catalysts or buffer the reaction medium. - Consider using Lewis acids that are less prone to protonation.
Lower Reaction Temperature Ether cleavage is often kinetically slow at lower temperatures.- Run the reaction at 0 °C or below. - If the primary reaction is also slow, a careful optimization study is needed.
Choice of Nucleophile A less aggressive nucleophile will reduce the rate of the SN2 attack.- If the acid's conjugate base is the nucleophile (e.g., Br⁻ from HBr), consider acids with non-nucleophilic counterions (e.g., HBF₄).
Protect the Hydroxyl Group If the desired reaction does not involve the hydroxyl group, protecting it can prevent intramolecular side reactions and may alter the molecule's reactivity profile.- Use a protecting group stable to the reaction conditions but easily removable, such as a silyl ether (e.g., TBDMS).[13][14][15]
Scenario 2: Observation of a Cyclopentyl-derived Side Product and Ethylene Glycol

Underlying Cause: This pattern points towards an SN1-mediated cleavage. This mechanism is less likely for this compound as it would require the formation of a secondary carbocation (cyclopentyl cation), which is less stable than a tertiary carbocation.[3][9][10] However, under forcing conditions or with specific Lewis acids, this pathway can become competitive.

Mechanism Visualization:

sn1_cleavage cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_products Products ether This compound protonated_ether Protonated Ether ether->protonated_ether Protonation acid H-X / Lewis Acid acid->protonated_ether carbocation Cyclopentyl Cation protonated_ether->carbocation Loss of Ethylene Glycol cyclopentyl_product Cyclopentyl-X carbocation->cyclopentyl_product Nucleophilic Attack by X- ethylene_glycol Ethylene Glycol

Caption: SN1 Cleavage Pathway.

Mitigation Strategies:

StrategyRationaleRecommended Actions
Avoid Strong Lewis Acids Strong Lewis acids like BBr₃ are known to be very effective at cleaving ethers and could promote an SN1-type mechanism.[2][16]- If a Lewis acid is required, screen for milder options (e.g., ZnCl₂, Sc(OTf)₃).[17]
Solvent Choice Polar, protic solvents can stabilize the carbocation intermediate, favoring the SN1 pathway.- Use less polar, aprotic solvents to disfavor carbocation formation.
Temperature Control As with SN2, lower temperatures will generally suppress this side reaction.- Maintain strict temperature control, especially during the addition of reagents.

Experimental Protocols for Minimizing Cleavage

Protocol 1: General Reaction Setup for Acid-Sensitive Substrates

This protocol is designed for reactions where acidic conditions are necessary but ether cleavage is a known risk.

  • Inert Atmosphere: Dry all glassware thoroughly and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent: Use a dry, aprotic solvent (e.g., dichloromethane, THF).

  • Cooling: Cool the solution of this compound to the desired temperature (e.g., 0 °C or -78 °C) before adding any acidic reagents.

  • Reagent Addition: Add the acidic reagent dropwise via a syringe pump to avoid localized high concentrations.

  • Monitoring: Monitor the reaction closely by TLC or LC-MS to determine the point of completion and avoid prolonged reaction times.

  • Quenching: Quench the reaction promptly with a cold, weak base (e.g., saturated sodium bicarbonate solution) to neutralize the acid.

Protocol 2: Protection of the Hydroxyl Group as a Silyl Ether

This is a preventative measure to be taken before conducting reactions that are incompatible with a free hydroxyl group or where cleavage is a significant concern.

  • Dissolution: Dissolve this compound (1.0 eq.) and a mild base such as imidazole (1.5 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM).

  • Silylating Agent Addition: Add a silylating agent, for example, tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 eq.), to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Purify the resulting silyl ether by column chromatography.

  • Deprotection (Post-Reaction): The silyl ether can be cleaved under mild acidic conditions or with a fluoride source like tetra-n-butylammonium fluoride (TBAF).[13]

Troubleshooting Workflow

troubleshooting_workflow start Ether Cleavage Observed identify_byproducts Identify Cleavage Products via GC-MS or NMR start->identify_byproducts sn2_path Cyclopentanol + Ethyl-X (SN2 Pathway) identify_byproducts->sn2_path Primary ethyl attacked sn1_path Cyclopentyl-X + Ethylene Glycol (SN1 Pathway) identify_byproducts->sn1_path Secondary cyclopentyl attacked reduce_acidity Reduce Acidity / Use Milder Acid sn2_path->reduce_acidity avoid_lewis_acids Avoid Strong Lewis Acids sn1_path->avoid_lewis_acids lower_temp_sn2 Lower Reaction Temperature reduce_acidity->lower_temp_sn2 change_nucleophile Use Non-Nucleophilic Counter-ion lower_temp_sn2->change_nucleophile protect_oh_sn2 Protect Hydroxyl Group change_nucleophile->protect_oh_sn2 end Cleavage Minimized protect_oh_sn2->end change_solvent Use Aprotic Solvent avoid_lewis_acids->change_solvent lower_temp_sn1 Lower Reaction Temperature change_solvent->lower_temp_sn1 lower_temp_sn1->end

Caption: Troubleshooting Decision Tree.

References

  • Wikipedia. Ether cleavage. [Link]

  • Master Organic Chemistry. Cleavage Of Ethers With Acid. (2014-11-19). [Link]

  • Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. (2024-03-19). [Link]

  • Master Organic Chemistry. Acidic cleavage of ethers (SN2). [Link]

  • Sciencemadness Wiki. Ether cleavage. (2020-06-06). [Link]

  • JoVE. Video: Ethers to Alkyl Halides: Acidic Cleavage. (2023-04-30). [Link]

  • Chemistry Steps. Reactions of Ethers-Ether Cleavage. [Link]

  • Fundamentals of Organic Chemistry. 9.12 Reactions of Ethers: Acidic Cleavage. [Link]

  • Study.com. Ether: Preparation & Reactions. [Link]

  • Longdom Publishing. Synthesis and Cleavage of Ethers. [Link]

  • LookChem. Cas 1819-34-7, this compound. [Link]

  • OpenStax. 18.3 Reactions of Ethers: Acidic Cleavage. (2023-09-20). [Link]

  • Pearson. Ether Cleavage Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • YouTube. Reactions of Ethers | Organic Chemistry Lessons. (2020-07-18). [Link]

  • Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. (2021-03-05). [Link]

  • Chemistry LibreTexts. 9.8: Reactions of Ethers. (2015-07-14). [Link]

  • Jack Westin. Protecting Groups - Organic Chemistry. [Link]

  • Master Organic Chemistry. Protecting Groups For Alcohols. (2015-06-17). [Link]

  • Sciencemadness.org. What is the mechanism for catalytic cleavage of ethers by Lewis Acid's? (2014-12-07). [Link]

  • Chemistry LibreTexts. 12.1: Reactions of Ethers. (2021-07-05). [Link]

  • Slideshare. Protecting Groups in Organic Chemistry. [Link]

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  • ACS Publications. Lewis Acid Catalyzed Intramolecular Condensation of Ynol Ether-Acetals. Synthesis of Alkoxycycloalkene Carboxylates. (2012-11-21). [Link]

  • YouTube. Ethers undergo an acid-catalyzed cleavage reaction when treated with the Lewis acid BBr3 at room temperature... (2023-12-08). [Link]

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Technical Support Center: Identifying Impurities in 2-(Cyclopentyloxy)ethanol by NMR

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of 2-(Cyclopentyloxy)ethanol. This resource is designed for researchers, scientists, and professionals in drug development who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for quality control and impurity profiling. Here, we address common issues encountered during the synthesis and purification of this compound, providing practical, in-depth solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?

A1: Understanding the baseline NMR spectrum of the pure compound is the critical first step in identifying impurities. The structure of this compound gives rise to a distinct set of signals. The proton and carbon environments are labeled as follows for clarity:

this compound Structure with Atom Labeling

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Assignment ¹H Chemical Shift (ppm) Multiplicity Integration ¹³C Chemical Shift (ppm)
a (CH-O)~3.8 - 3.9Multiplet1H~82.0
b (CH₂-O)~3.7Triplet2H~70.0
c (CH₂-OH)~3.5Triplet2H~62.0
d, e (Cyclopentyl CH₂)~1.5 - 1.8Multiplet8H~32.5, ~23.5
f (OH)Variable (Broad Singlet)Broad Singlet1H-

Note: The chemical shift of the hydroxyl proton (f) is highly dependent on concentration, temperature, and solvent purity. It may also undergo exchange with residual water in the solvent, leading to broadening or disappearance of the signal.[1][2]

Q2: My ¹H NMR spectrum shows unexpected peaks. What are the most common impurities I should be looking for?

A2: Impurities in this compound typically arise from unreacted starting materials, side reactions during synthesis (often a Williamson ether synthesis), or degradation.[3][4] Key impurities to consider are:

  • Cyclopentanol: Unreacted starting material.

  • Ethylene Glycol or a Dihalogenated Ethane: The other primary starting material or its precursor.

  • 1,2-Dicyclopentyloxyethane: A byproduct formed if the cyclopentoxide ion reacts with an already formed molecule of the product.

  • Diethylene Glycol: Can be formed from the reaction of ethylene glycol with itself.

  • Solvent Residues: Common solvents used in synthesis and purification.

Troubleshooting Guide: Pinpointing Impurities

This section provides a systematic approach to identifying specific impurities based on their characteristic NMR signals.

Issue 1: Signals consistent with unreacted starting materials are present.

Cause: The synthesis of this compound, often a Williamson ether synthesis, may not have gone to completion.[5][6] This leaves residual cyclopentanol and a derivative of ethylene glycol (like 2-chloroethanol) in the final product mixture.

Solution:

  • Identify Cyclopentanol: Look for a multiplet around 4.3 ppm corresponding to the CH-OH proton of cyclopentanol.[7] The broad singlet for the OH proton can appear around 4.8 ppm.[7] The cyclopentyl ring protons will overlap with the product's signals but may alter the overall integration.

  • Identify 2-Chloroethanol: If 2-chloroethanol was used as a starting material, you would expect to see two triplets, one around 3.8 ppm (for the CH₂Cl group) and another around 3.7 ppm (for the CH₂OH group).[8][9][10]

  • Identify Ethylene Glycol: If ethylene glycol is present, a singlet may be observed around 3.7 ppm in CDCl₃ for the CH₂ groups, with the OH protons showing a variable chemical shift.[11][12][13]

Table 2: Diagnostic ¹H NMR Signals for Common Starting Materials and Byproducts in CDCl₃

Compound Key ¹H Signal (ppm) Multiplicity Notes
Cyclopentanol~4.3Multiplet (CH-OH)Look for a quintet-like signal.[7][14]
2-Chloroethanol~3.8, ~3.7Triplet, TripletSignals from the two CH₂ groups.[8][10]
Ethylene Glycol~3.7Singlet (CH₂)May appear as a single peak for the four protons.[12][15]
Diethylene Glycol~3.7, ~3.6MultipletsMore complex pattern than ethylene glycol.[16][17]
1,2-Dicyclopentyloxyethane~3.8 (CH-O), ~3.6 (O-CH₂-CH₂-O)Multiplet, SingletSymmetrical structure simplifies the spectrum.

Issue 2: My NMR spectrum is clean of starting materials, but other signals are present.

Cause: Side reactions during the Williamson ether synthesis are a common source of impurities. The strong base used to deprotonate cyclopentanol can also promote self-condensation or reaction with the product.

Solution:

  • Look for Symmetrical Ether Byproduct: The formation of 1,2-dicyclopentyloxyethane is possible. This symmetrical molecule would show a multiplet for the two CH-O protons around 3.8 ppm and a singlet for the four O-CH₂-CH₂-O protons around 3.6 ppm. The cyclopentyl protons would overlap with the main product.

  • Check for Diethylene Glycol: If ethylene glycol is present, it can react with itself to form diethylene glycol. This will result in a more complex set of multiplets in the 3.5-3.8 ppm region.[16][18]

Experimental Protocols

Protocol 1: Standard Sample Preparation for ¹H NMR

  • Accurately weigh approximately 10-20 mg of the this compound sample.

  • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required. TMS is the reference standard at 0.00 ppm.[1][19]

  • Acquire the ¹H NMR spectrum using a spectrometer with a minimum field strength of 300 MHz for adequate resolution.

Visualizing the Process

Diagram 1: Synthetic Pathway and Potential Byproducts

This diagram illustrates the intended Williamson ether synthesis of this compound and the formation of a common byproduct, 1,2-dicyclopentyloxyethane.

Synthesis_Pathway Cyclopentanol Cyclopentanol Alkoxide Cyclopentoxide Ion Cyclopentanol->Alkoxide + Base Base Base (e.g., NaH) Chloroethanol 2-Chloroethanol Product This compound Alkoxide->Product + 2-Chloroethanol (SN2 Reaction) Byproduct 1,2-Dicyclopentyloxyethane Alkoxide->Byproduct + Product (Side Reaction)

Caption: Williamson ether synthesis of this compound.

Diagram 2: Troubleshooting Workflow for Impurity Identification

This workflow provides a logical sequence of steps to follow when unexpected peaks are observed in the NMR spectrum.

Troubleshooting_Workflow Start Start: Unexpected Peaks in NMR Check_SM Compare with starting material spectra Start->Check_SM Check_Byproducts Analyze signals for symmetrical byproducts Check_SM->Check_Byproducts No Identify_SM Impurity is unreacted starting material Check_SM->Identify_SM Yes Identify_Byproduct Impurity is a byproduct (e.g., symmetrical ether) Check_Byproducts->Identify_Byproduct Yes Consider_Other Consider solvent residue or degradation products Check_Byproducts->Consider_Other No

Caption: NMR impurity identification workflow.

References

  • Chegg.com. (2018). Solved The 'H NMR spectrum for cyclopentanol (shown below).

  • Homework.Study.com. The structure of 2-chloroethanol is usually staggered, as shown in this Newman projection. How....

  • ResearchGate. Variable temperature 1 H NMR spectra of ethylene glycol (EG) in a....

  • ChemicalBook. Cyclopentanol(96-41-3) 1H NMR spectrum.

  • ChemicalBook. Diethylene glycol(111-46-6) 1H NMR spectrum.

  • ChemicalBook. Ethylene glycol(107-21-1) 1H NMR spectrum.

  • SpectraBase. Diethylene glycol - Optional[1H NMR] - Spectrum.

  • ChemicalBook. 2-Chloroethanol(107-07-3) 1 H NMR.

  • Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0032262).

  • Pearson. Sketch the following spectra that would be obtained for 2-chloroethanol.

  • ChemTalk. Williamson Ether Synthesis.

  • YouTube. (2024). NMR spectra of 2-Chloroethanol.

  • ResearchGate. ¹H NMR spectra in CDCl3 of (a) diethylene glycol monovinyl ether, b....

  • Biological Magnetic Resonance Bank. bmse000360 2-chloroethanol at BMRB.

  • ChemicalBook. Ethylene glycol diethyl ether(629-14-1) 1H NMR spectrum.

  • ChemicalBook. DIETHYLENE GLYCOL BIS(P-TOLUENESULFONATE)(7460-82-4) 1H NMR spectrum.

  • ChemicalBook. Diethylene glycol dibenzoate(120-55-8) 1H NMR spectrum.

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0032262).

  • Reddit. (2022). Why does cyclopentanol have 6 H NMR signals?.

  • National Institutes of Health. Cyclopentanol | C5H10O | CID 7298 - PubChem.

  • Guidechem. 96-41-3 Cyclopentanol C5H10O, Formula,NMR,Boiling Point,Density,Flash Point.

  • Chemistry Steps. Williamson Ether Synthesis.

  • Studylib. Williamson Ether Synthesis Lab: SN2 Reaction & COSY NMR.

  • SlidePlayer. Williamson Ether Synthesis.

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.

  • Oregon State University. 1H NMR Chemical Shift.

  • The Journal of Organic Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.

  • ResearchGate. 13 C NMR Chemical shifts of compounds 1-12.

  • Doc Brown's Chemistry. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol.

  • Benchchem. Spectroscopic Showdown: Differentiating Cis- and Trans-1,2-Dichlorocyclopentane.

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.

  • Oregon State University. 13C NMR Chemical Shifts.

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.

  • SpectraBase. Ethanol, 2-(cyclopentadecyloxy)- - Optional[13C NMR] - Chemical Shifts.

  • PubMed. (2010). Structural basis of the 1H-nuclear magnetic resonance spectra of ethanol-water solutions based on multivariate curve resolution analysis of mid-infrared spectra.

  • Biosynth. This compound | 1819-34-7 | BAA81934.

  • Sigma-Aldrich. This compound | 1819-34-7.

  • University of Manitoba. Notes on NMR Solvents.

  • Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000108).

  • Reddit. (2017). Finding unique H-1 NMR signals.

  • ChemicalBook. 1,2-DIMETHYLCYCLOPENTENE(765-47-9) 1H NMR spectrum.

  • National Institutes of Health. (2025). Single-Step Synthesis of 1,2-Cyclopentanediones by Dehydrogenative Annulation of Ethylene Glycol with Secondary Alcohols.

  • Google Patents. CN101665415B - Preparation method of 2-(2-chloroethyl) ethanol.

  • ResearchGate. Figure S2 1 H NMR spectrum of racemic diethyl-1,2-cyclopropane....

  • Google Patents. JPS58109441A - Process for producing 2-(2'-chloroethoxy)ethanol.

Sources

Strategies to reduce reaction times for the synthesis of 2-(Cyclopentyloxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Cyclopentyloxy)ethanol. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Our goal is to move beyond simple protocols and explain the underlying chemical principles that govern reaction efficiency, enabling you to troubleshoot and accelerate your experiments effectively.

The synthesis of this compound is fundamentally a Williamson ether synthesis, a robust and versatile Sₙ2 reaction.[1][2] The reaction involves the nucleophilic attack of a cyclopentoxide ion on an electrophilic 2-haloethanol or a related derivative. The rate and success of this reaction are highly dependent on a careful selection of reagents and conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for synthesizing this compound?

The synthesis proceeds via the Williamson ether synthesis, which follows a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1][3] In this reaction, cyclopentanol is first deprotonated by a base to form a highly nucleophilic cyclopentoxide anion. This anion then attacks the electrophilic carbon of a 2-substituted ethanol molecule (e.g., 2-chloroethanol), displacing a leaving group (e.g., a halide) to form the desired ether bond.[1] The concerted, single-step nature of the Sₙ2 mechanism means that reaction rates are sensitive to steric hindrance and the electronic properties of the reactants and solvent.

Diagram: The Sₙ2 Pathway for this compound Synthesis

G cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: Nucleophilic Attack (Sₙ2) Cyclopentanol Cyclopentanol Cyclopentoxide Sodium Cyclopentoxide (Nucleophile) Cyclopentanol->Cyclopentoxide Base Strong Base (e.g., NaH) Base->Cyclopentoxide Deprotonation Haloethanol 2-Haloethanol (Electrophile, X=Cl, Br, I) Cyclopentoxide->Haloethanol Sₙ2 Attack Product This compound Haloethanol->Product Salt Sodium Halide (Byproduct)

Caption: General two-step sequence for the Williamson ether synthesis.

Q2: What are the most critical factors for reducing the reaction time?

To accelerate the synthesis, you must optimize the conditions to favor a rapid Sₙ2 reaction. The five most critical factors are:

  • Choice of Base: A strong base is required to rapidly and completely convert cyclopentanol to the cyclopentoxide nucleophile.

  • Solvent System: The solvent's ability to solvate the counter-ion of the alkoxide without solvating the nucleophile itself is paramount.

  • Leaving Group Quality: The rate of an Sₙ2 reaction is directly dependent on the ability of the leaving group to depart.

  • Reaction Temperature: Higher temperatures increase kinetic energy and collision frequency, accelerating the reaction, but must be balanced against potential side reactions.[4]

  • Phase-Transfer Catalysis: In biphasic systems (e.g., solid base in an organic solvent), a catalyst can dramatically improve reaction rates.[1][5]

Troubleshooting Guide: Accelerating Slow Reactions

Problem: My reaction is very slow, often requiring >12 hours to reach completion. How can I significantly reduce this time?

This is a common issue that can almost always be resolved by systematically evaluating and optimizing the reaction parameters. A typical Williamson ether synthesis should be complete within 1 to 8 hours at temperatures between 50-100 °C.[1][4] If your reaction is slower, follow this troubleshooting guide.

Diagram: Troubleshooting Flowchart for Slow Reactions

G start Reaction is Slow check_solvent Step 1: Evaluate Solvent Is it a polar aprotic solvent (e.g., DMF, DMSO, THF)? start->check_solvent solvent_no Action: Switch to DMF or DMSO. Rationale: Protic solvents (alcohols, water) solvate the nucleophile, drastically slowing the Sₙ2 reaction. check_solvent->solvent_no No check_leaving_group Step 2: Check Leaving Group Are you using 2-chloroethanol? check_solvent->check_leaving_group Yes solvent_no->check_leaving_group lg_yes Action: Switch to 2-bromoethanol or 2-iodoethanol. Rationale: Reaction rate follows I > Br > Cl. This is a high-impact change. check_leaving_group->lg_yes Yes check_temp Step 3: Increase Temperature Is the reaction at < 60°C? check_leaving_group->check_temp No lg_yes->check_temp temp_yes Action: Increase temperature in 10-15°C increments (target 60-90°C). Rationale: Rate increases with temperature, but monitor for elimination side products. check_temp->temp_yes Yes check_base Step 4: Assess the Base Are you using a weak base (e.g., K₂CO₃, NaOH) without a catalyst? check_temp->check_base No temp_yes->check_base base_yes Action: Add a Phase-Transfer Catalyst (e.g., TBAB) or switch to a stronger base like NaH. Rationale: PTC facilitates ion transport; NaH ensures rapid, complete alkoxide formation. check_base->base_yes Yes end_node Reaction Accelerated check_base->end_node No base_yes->end_node

Caption: A step-by-step decision guide for accelerating the synthesis.

Q&A: Detailed Optimization Strategies
Q: My protocol uses ethanol as a solvent, and it's very slow. Why, and what should I use instead?

A: Using the parent alcohol (cyclopentanol) or another protic solvent like ethanol as the primary solvent is a common cause of slow reaction rates. Protic solvents possess acidic protons that form a "solvent cage" around the cyclopentoxide anion via hydrogen bonding.[6] This cage stabilizes the nucleophile, lowering its energy and making it less reactive, which severely retards the Sₙ2 reaction.

Solution: Switch to a polar aprotic solvent. Solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are ideal.[1] They have high dielectric constants that effectively solvate the cation (e.g., Na⁺), but they cannot hydrogen bond with the alkoxide anion. This leaves the nucleophile "naked" and highly reactive, leading to a dramatic increase in the reaction rate.[7] Tetrahydrofuran (THF) is another good option, especially when using strong bases like sodium hydride (NaH).[3]

Q: I am using 2-chloroethanol. Can I speed up the reaction without changing other parameters?

A: Yes, changing the leaving group is one of the most effective ways to accelerate the reaction. The Sₙ2 reaction rate is highly dependent on the stability of the leaving group as an anion. The bond to a better leaving group is weaker and breaks more easily during the transition state.

Solution: Replace 2-chloroethanol with 2-bromoethanol or, for maximum reactivity, 2-iodoethanol. The relative reactivity of halides as leaving groups in Sₙ2 reactions is I⁻ > Br⁻ > Cl⁻ >> F⁻.[3] This change directly accelerates the rate-determining step of the reaction and can reduce reaction times by several hours.

Q: I am using sodium hydroxide (NaOH) as the base and the reaction is incomplete. What is the issue?

A: The issue is likely twofold: incomplete deprotonation and phase separation. The pKa of cyclopentanol is around 18, which is very close to the pKa of water (15.7). When using NaOH, you create an equilibrium that does not fully favor the formation of the cyclopentoxide. Furthermore, if you are using solid NaOH in an organic solvent, the reaction is limited to the surface of the solid.

Solution 1 (Recommended): Use a stronger base like sodium hydride (NaH). NaH is an irreversible base that reacts with cyclopentanol to produce the sodium cyclopentoxide and hydrogen gas, which bubbles out of the solution, driving the reaction to completion.[8] This ensures that your nucleophile is generated quantitatively before the addition of the electrophile.

Solution 2 (Phase-Transfer Catalysis): If you must use a base like NaOH or potassium carbonate (K₂CO₃), the addition of a phase-transfer catalyst (PTC) is essential.[1][5] A catalyst like tetrabutylammonium bromide (TBAB) carries the hydroxide or alkoxide anion from the solid or aqueous phase into the organic phase where the reaction occurs, dramatically increasing the reaction rate.[1][9]

Data Summary: Impact of Parameters on Reaction Time
ParameterCondition A (Slow)Condition B (Moderate)Condition C (Fast)Rationale
Solvent Ethanol (Protic)THF (Polar Aprotic)DMF or DMSO (Polar Aprotic)Polar aprotic solvents enhance nucleophilicity by not solvating the anion.[1]
Base K₂CO₃NaOH + TBAB (PTC)NaHStronger bases ensure faster, more complete formation of the alkoxide nucleophile.[5][8]
Leaving Group 2-Chloro ethanol2-Bromo ethanol2-Iodo ethanolReaction rate is directly proportional to the stability of the leaving group anion (I > Br > Cl).[3]
Temperature 25 °C (Room Temp)60 °C90 °CIncreases reaction rate according to Arrhenius kinetics, but >100°C may increase side reactions.[1]
Experimental Protocol: Accelerated Synthesis of this compound

This protocol incorporates the optimization strategies discussed above for a rapid and high-yield synthesis.

Materials:

  • Cyclopentanol

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • 2-Bromoethanol

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Flask Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF to a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel.

  • Alkoxide Formation: Carefully add sodium hydride (1.1 equivalents) to the stirring DMF. In the addition funnel, dissolve cyclopentanol (1.0 equivalent) in a small amount of anhydrous DMF. Add the cyclopentanol solution dropwise to the NaH suspension at 0 °C. Allow the mixture to warm to room temperature and stir for 30-45 minutes until hydrogen evolution ceases. This indicates complete formation of sodium cyclopentoxide.

  • Ether Formation: Cool the reaction mixture back to 0 °C. Add 2-bromoethanol (1.05 equivalents) dropwise via the addition funnel, ensuring the internal temperature does not exceed 15 °C.

  • Reaction & Monitoring: After the addition is complete, heat the reaction mixture to 70-80 °C. Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 1-3 hours.

  • Work-up: Cool the mixture to room temperature. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Purification: Combine the organic extracts and wash with water, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation or column chromatography.

References
  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • AIChE. (2022). Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction. AIChE Proceedings, 2022 Annual Meeting. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.1: Williamson Ether Synthesis. Retrieved from [Link]

  • Reddit. (2015). Williamson ether synthesis trouble, 2.0. r/chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. Retrieved from [Link]

  • Herriott, A. W., & Picker, D. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251–3254. Retrieved from [Link]

  • LookChem. (n.d.). Cas 1819-34-7, this compound. Retrieved from [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Retrieved from [Link]

  • Krakowiak, K. E., & Bradshaw, J. S. (n.d.). 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7). Organic Syntheses Procedure. Retrieved from [Link]

  • Balaraman, K., et al. (2025). Single-Step Synthesis of 1,2-Cyclopentanediones by Dehydrogenative Annulation of Ethylene Glycol with Secondary Alcohols. PMC - NIH. Retrieved from [Link]

  • Varga, M., et al. (2023). Ethanol Coupling Reactions over MgO–Al2O3 Mixed Oxide-Based Catalysts for Producing Biofuel Additives. MDPI. Retrieved from [Link]

  • Reddit. (2020). Undesirable side reaction when using ethanol as an SN2 solvent?. r/OrganicChemistry. Retrieved from [Link]

Sources

Technisches Support-Center: Probleme mit Katalysatorvergiftung bei Reaktionen mit 2-(Cyclopentyloxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German as requested by the user.

Erstellt von: Dr. Eva Schmidt, Senior Application Scientist

Einführung: Willkommen in unserem technischen Support-Center. Dieses Handbuch richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die in ihren Experimenten 2-(Cyclopentyloxy)ethanol verwenden. Katalysatorvergiftung ist ein kritisches Problem, das die Reaktionsgeschwindigkeit, Selektivität und Ausbeute erheblich beeinträchtigen kann, was zu kostspieligen Verzögerungen und inkonsistenten Ergebnissen führt.[1] Dieser Leitfaden bietet detaillierte, praxisnahe Einblicke in die Diagnose, Behebung und Vermeidung von Problemen der Katalysatordeaktivierung, die speziell auf Reaktionen mit Ethern und Alkoholen wie this compound zugeschnitten sind.

Unser Ansatz basiert auf drei Säulen:

  • Expertise & Erfahrung: Wir listen nicht nur Schritte auf; wir erklären die Kausalität hinter experimentellen Entscheidungen.

  • Vertrauenswürdigkeit: Jedes beschriebene Protokoll ist als selbstvalidierendes System konzipiert.

  • Autoritative Fundierung: Wichtige mechanistische Behauptungen und Protokolle werden durch Zitate aus der wissenschaftlichen Literatur gestützt.

Teil 1: Fehlerbehebungshandbuch

In diesem Abschnitt behandeln wir spezifische Probleme, die während Ihrer Experimente auftreten können. Jedes Problem wird mit wahrscheinlichen Ursachen, diagnostischen Schritten und empfohlenen Maßnahmen im Frage-Antwort-Format dargestellt.

Problem 1: Die Reaktion ist ins Stocken geraten oder zeigt einen signifikanten Abfall der Umsatzrate.

Frage: Meine heterogene katalytische Reaktion (z. B. Hydrierung, Dehydratisierung) mit this compound als Substrat oder Lösungsmittel ist plötzlich langsam geworden oder vollständig zum Erliegen gekommen. Was sind die wahrscheinlichsten Ursachen und wie kann ich das Problem diagnostizieren?

Antwort: Ein plötzlicher Abfall der katalytischen Aktivität ist ein klassisches Symptom der Katalysatorvergiftung.[2] Dabei handelt es sich um die chemische Deaktivierung von aktiven Zentren durch starke Adsorption von Verunreinigungen.[3][4] Im Gegensatz zu langsamem Fouling (z. B. Verkokung) kann die Vergiftung auch bei sehr niedrigen Konzentrationen des Giftes auftreten.[5]

Mögliche Ursachen & Diagnose:

  • Vergiftung durch Schwefelverbindungen:

    • Warum es passiert: Schwefelverbindungen (z. B. Thiole, Thiophene, H₂S) sind starke Gifte für viele Übergangsmetallkatalysatoren wie Palladium (Pd), Platin (Pt), Nickel (Ni) und Ruthenium (Ru).[4][5] Sie bilden starke Metall-Schwefel-Bindungen, die die aktiven Zentren blockieren und ihre elektronischen Eigenschaften verändern.[5] Diese Verunreinigungen können aus den Ausgangsmaterialien stammen, die zur Synthese von this compound verwendet wurden.

    • Diagnoseschritt: Führen Sie eine Elementaranalyse (z. B. ICP-MS oder XRF) Ihres this compound-Ansatzes durch, um auf Spuren von Schwefel zu prüfen. Analysieren Sie eine Probe des verbrauchten Katalysators mittels Röntgenphotoelektronenspektroskopie (XPS), um oberflächlichen Schwefel zu identifizieren.[1]

  • Vergiftung durch Halogenide:

    • Warum es passiert: Anorganische Anionen wie Halogenide (Cl⁻, Br⁻) können sich stark an Metalloberflächen adsorbieren und die Katalysatoraktivität hemmen.[3] Sie können aus Vorläuferreagenzien oder Lösungsmitteln stammen.

    • Diagnoseschritt: Verwenden Sie Ionenchromatographie, um Ihr Substrat und Ihre Lösungsmittel auf Halogenidionen zu analysieren.

  • Vergiftung durch andere funktionelle Gruppen:

    • Warum es passiert: Verbindungen mit freien Elektronenpaaren wie Amine, Nitrile, Phosphine oder sogar Kohlenmonoxid (CO) aus unvollständiger Verbrennung oder Zersetzung können als Lewis-Basen wirken und sich an die sauren Metallzentren des Katalysators binden und diese deaktivieren.[3][4]

    • Diagnoseschritt: Überprüfen Sie die Synthesehistorie Ihres Substrats auf mögliche Verunreinigungen. Führen Sie ein Kontrollexperiment mit hochreinem this compound (z. B. nach Destillation oder Passage durch ein Adsorptionsmittelbett) durch. Ein signifikanter Aktivitätsanstieg deutet auf eine Verunreinigung im ursprünglichen Material hin.

G Start Problem: Geringe/Keine Reaktionsgeschwindigkeit Check_Conditions 1. Reaktionsbedingungen überprüfen (T, P, Rühren) Start->Check_Conditions Analyze_Reagents 2. Reagenzien analysieren Check_Conditions->Analyze_Reagents Bedingungen korrekt Source_Impurity Verunreinigungsquelle identifiziert? Analyze_Reagents->Source_Impurity Test_Catalyst 3. Katalysatoraktivität testen Poison_Suspected Vergiftung vermutet? Test_Catalyst->Poison_Suspected Purify Substrat/Lösungsmittel reinigen Proceed Reaktion fortsetzen Purify->Proceed Regenerate Katalysator regenerieren/ ersetzen Regenerate->Proceed Source_Impurity->Test_Catalyst Nein Source_Impurity->Purify Ja Poison_Suspected->Regenerate Ja Poison_Suspected->Proceed Nein, anderes Problem

Abbildung 1: Ein systematischer Workflow zur Diagnose und Behebung von Problemen mit der Katalysatoraktivität.

Problem 2: Die Selektivität der Reaktion hat sich geändert, was zu unerwünschten Nebenprodukten führt.

Frage: Meine Reaktion (z. B. Dehydratisierung von this compound) erzeugt mehr Nebenprodukte (z. B. Ether statt Alken) als erwartet. Könnte dies mit dem Katalysator zusammenhängen?

Antwort: Ja, eine Änderung der Selektivität kann auf eine Modifikation der aktiven Zentren des Katalysators hinweisen, was ein subtileres Anzeichen für eine Vergiftung oder Deaktivierung sein kann.

Mögliche Ursachen & Lösungen:

  • Selektive Vergiftung:

    • Warum es passiert: Manchmal blockieren Gifte nicht alle aktiven Zentren, sondern nur eine bestimmte Art. Dies kann den Reaktionsweg zugunsten eines anderen verschieben. In einigen Fällen wird die Vergiftung absichtlich herbeigeführt, um die Selektivität zu verbessern, wie beim Lindlar-Katalysator.[3][4] Bei der Dehydratisierung von Alkoholen über saure Katalysatoren wie Aluminiumoxid können sich basische Verunreinigungen an die stärksten Säurezentren binden, die für die Alkenbildung erforderlich sind, und so die konkurrierende Etherbildung begünstigen.

    • Lösung: Stellen Sie die Reinheit Ihrer Ausgangsmaterialien sicher. Wenn Sie einen Feststoffkatalysator verwenden, kann eine milde thermische Behandlung oder eine sorgfältige Spülung mit einem Lösungsmittel helfen, schwach gebundene Spezies zu entfernen, die die Selektivität beeinträchtigen.

  • Veränderung der Säure-/Baseneigenschaften:

    • Warum es passiert: Bei Reaktionen, die durch saure Katalysatoren (z. B. Zeolithe, Aluminiumoxid) katalysiert werden, können sich Wasser oder andere polare Verunreinigungen an den Säurezentren adsorbieren und deren Stärke oder Zugänglichkeit verändern.[6][7] Bei der Dehydratisierung von Alkoholen kann ein Übermaß an Wasser das Gleichgewicht verschieben und die Deaktivierung des Katalysators fördern.[6]

    • Lösung: Trocknen Sie Ihr this compound und die Lösungsmittel rigoros vor der Verwendung. Der Einsatz von Molekularsieben im Reaktionsgefäß kann helfen, in situ erzeugtes Wasser zu entfernen.

Teil 2: Häufig gestellte Fragen (FAQs)

Frage 1: Welche Verunreinigungen in this compound sind am problematischsten für gängige Katalysatoren?

Antwort: Die problematischsten Verunreinigungen hängen von der Art des verwendeten Katalysators ab. Die folgende Tabelle fasst die häufigsten Probleme zusammen.

Klasse des GiftsSpezifische BeispieleBetroffene KatalysatorenVergiftungsmechanismus
Schwefelverbindungen Thiole, Sulfide, ThiophenePd, Pt, Ni, Ru, RhStarke Chemisorption an Metallzentren, Blockierung aktiver Zentren.[4][5]
Halogenide Chlorid (Cl⁻), Bromid (Br⁻)Pd, Pt, NiAdsorption an aktiven Zentren, Veränderung der elektronischen Eigenschaften.[3][4]
Stickstoffverbindungen Amine, Nitrile, PyridinSaure Katalysatoren, Pd, PtKoordination mit Metallzentren (Lewis-Base-Verhalten), Neutralisierung von Säurezentren.[3]
Schwermetalle Blei (Pb), Quecksilber (Hg), Arsen (As)Pd, PtLegierungsbildung, irreversible Adsorption an aktiven Zentren.[8]
Andere Alkohole/Wasser Methanol, Propanol, WasserZeolithe, Al₂O₃, Ziegler-NattaKompetitive Adsorption, Deaktivierung von Säurezentren, Verkokungsvorläufer.[3][9][10]
Kohlenmonoxid (CO) CO-GasPt, Pd, RuStarke, oft reversible Chemisorption, die Reaktanden verdrängt.[11]

Frage 2: Wie kann ich mein this compound vor der Reaktion effektiv reinigen, um eine Katalysatorvergiftung zu verhindern?

Antwort: Die Reinigung des Ausgangsmaterials ist die wichtigste vorbeugende Maßnahme.[1][12] Ein robustes Reinigungsprotokoll kann die Lebensdauer Ihres Katalysators erheblich verlängern.

  • Schritt 1: Destillation (Optional, aber empfohlen)

    • Zweck: Entfernung von nichtflüchtigen Verunreinigungen und Substanzen mit signifikant unterschiedlichen Siedepunkten.

    • Verfahren: Führen Sie eine fraktionierte Destillation unter reduziertem Druck durch, um die thermische Zersetzung zu minimieren. Sammeln Sie die Fraktion, die dem Siedepunkt von this compound (ca. 206 °C bei 760 mmHg) entspricht.[13]

  • Schritt 2: Behandlung mit Adsorptionsmitteln (Guard Bed)

    • Zweck: Entfernung spezifischer polare Verunreinigungen und Spuren von Giften.

    • Verfahren: a. Wählen Sie ein geeignetes Adsorptionsmittel:

      • Aktivkohle: Wirksam zur Entfernung von organischen Schwefelverbindungen und großporigen organischen Stoffen.
      • Aktiviertes Aluminiumoxid (basisch oder neutral): Gut zur Entfernung von polaren Verbindungen, Wasser und Säurespuren.
      • Molekularsiebe (3Å oder 4Å): Hervorragend zur Entfernung von Wasser. b. Geben Sie das gereinigte Substrat in einen Kolben und fügen Sie 5-10 Gew.-% des gewählten Adsorptionsmittels hinzu. c. Rühren Sie die Aufschlämmung 2-4 Stunden bei Raumtemperatur. d. Filtrieren Sie das Adsorptionsmittel durch einen feinen Filter (z. B. Celite-Pfropfen oder 0,45-µm-Spritzenfilter).
  • Schritt 3: Spülen mit inertem Gas

    • Zweck: Entfernung von gelöstem Sauerstoff und flüchtigen Giften wie CO.

    • Verfahren: Leiten Sie 15-20 Minuten lang ein inertes Gas (Argon oder Stickstoff) durch das gereinigte, flüssige Substrat.

  • Schritt 4: Lagerung

    • Zweck: Verhinderung einer Rekontamination.

    • Verfahren: Lagern Sie das gereinigte Produkt unter einer Inertgasatmosphäre in einem dicht verschlossenen Behälter, vorzugsweise über frisch aktivierten Molekularsieben.

Frage 3: Mein Katalysator ist vergiftet. Kann ich ihn regenerieren oder muss ich ihn ersetzen?

Antwort: Ob eine Regeneration möglich ist, hängt von der Art des Gifts und des Katalysators ab. Die Vergiftung kann reversibel oder irreversibel sein.[11]

Abbildung 2: Vereinfachte Darstellung der Blockierung eines aktiven Katalysatorzentrums durch ein Giftmolekül.

MethodeZielgifteAllgemeines ProtokollVorteileNachteile/Risiken
Thermische Regeneration Koks, organische Rückstände, einige SchwefelverbindungenErhitzen des Katalysators unter kontrollierter Atmosphäre (Luft, Inertgas, H₂) auf hohe Temperaturen (300-600 °C).[14]Einfach und oft effektiv für Verkokung.Risiko des Sinterns (Verlust der Oberfläche), kann bei Metallgiften unwirksam sein.[14]
Chemische Wäsche Metallische Gifte (z. B. Alkali), einige adsorbierte SpeziesWaschen des Katalysators mit einer Säure-, Basen- oder Chelatbildnerlösung, um das Gift aufzulösen.[14][15]Gezielt für bestimmte Gifte.Kann aktive Phasen des Katalysators auslaugen oder die Trägerstruktur beschädigen.[15][16]
Lösungsmittelspülung Schwach adsorbierte organische StoffeSpülen des Katalysatorbetts mit einem geeigneten heißen Lösungsmittel, um Verunreinigungen zu desorbieren.Mild, geringes Risiko einer Katalysatorschädigung.Nur bei reversibler Vergiftung wirksam.
Oxidative/Reduktive Behandlung Koks, SulfideBehandlung mit einem Gasstrom (z. B. verdünnter O₂-Strom zur Koksverbrennung, H₂-Strom zur Reduktion von oxidierten Zentren).[17][18]Kann in situ durchgeführt werden.Erfordert sorgfältige Kontrolle von Temperatur und Gaszusammensetzung, um eine Beschädigung des Katalysators zu vermeiden.

Empfehlung: Bevor Sie eine Regeneration im großen Maßstab versuchen, führen Sie Tests an einer kleinen Probe des deaktivierten Katalysators durch, um die Wirksamkeit der Methode zu bewerten und die optimalen Bedingungen zu ermitteln.

Referenzen

  • Wikipedia. (n.d.). Catalyst poisoning. [Link]

  • Clark, J. (n.d.). Dehydration of alcohols. Chemguide. [Link]

  • Britannica. (n.d.). Catalyst poison. [Link]

  • Chemistry For Everyone. (2025, September 15). What Is Catalyst Poisoning In Chemical Reactions? [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023, January 22). Dehydrating Alcohols to Make Alkenes. [Link]

  • Grokipedia. (n.d.). Catalyst poisoning. [Link]

  • Chemistry For Everyone. (2025, May 3). What Is A Catalyst Poison? [Video]. YouTube. [Link]

  • Nikki-Universal Co., Ltd. (n.d.). Catalyst Poison Countermeasures. [Link]

  • Darr, J. A., & Poliakoff, M. (2000). The Continuous Acid-Catalyzed Dehydration of Alcohols in Supercritical Fluids: A New Approach to the Cleaner Synthesis of Acetals, Ketals, and Ethers with High Selectivity. Journal of the American Chemical Society, 122(32), 7833–7843. [Link]

  • Yu, Y., et al. (2013). Regeneration of deactivated commercial SCR catalyst by alkali washing. ResearchGate. [Link]

  • Penn State University Libraries Catalog. (1975). Sulfur poisoning of catalysts. Quarterly progress report No. 1. [Link]

  • Matheson. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale. [Link]

  • Chemistry For Everyone. (2025, September 13). How Can You Prevent Catalyst Poisoning? [Video]. YouTube. [Link]

  • van Kemenade, Z. R., et al. (2017). Heterogeneous Catalytic Oxidation of Simple Alcohols by Transition Metals. Journal of Chemical Education, 94(6), 762-766. [Link]

  • Ali, M. A. (2017). Final Analysis: Sulfur as a Catalyst Poison. ResearchGate. [Link]

  • Trewartha, A. M., et al. (2015). Mixed Alcohol Dehydration over Brønsted and Lewis Acidic Catalysts. ResearchGate. [Link]

  • LookChem. (n.d.). Cas 1819-34-7,this compound. [Link]

  • Wang, H., et al. (2020). Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. PubMed Central. [Link]

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. [Link]

  • Khan Academy. (2025, September 26). Dehydration of alcohols | Alcohols, phenols and ethers | Grade 12 | Chemistry. [Video]. YouTube. [Link]

  • Boulanger, W. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois. [Link]

  • Chemistry LibreTexts. (2020, May 30). 14.4: Dehydration Reactions of Alcohols. [Link]

  • Kumar, A., & Singh, R. (2020). Role of Catalyst Deactivation and Regeneration in Methanol Production. ResearchGate. [Link]

  • MDPI. (n.d.). Conventional and Intensified Steam Reforming of Bio-Oil for Renewable Hydrogen Production: Challenges and Future Perspectives. [Link]

  • Shi, B., & Davis, B. H. (1995). Alcohol dehydration: Mechanism of ether formation using an alumina catalyst. OSTI.gov. [Link]

  • Google Patents. (n.d.). US4777156A - Regeneration of methanol/methyl ether conversion catalysts.

  • Roy, S., & Rele, S. (2004). Selective Cleavage of Allyl and Propargyl Ethers to Alcohols Catalyzed by Ti(O-i-Pr)4/MXn/Mg. ResearchGate. [Link]

  • Ashenhurst, J. (2015, April 16). Elimination Reactions of Alcohols. Master Organic Chemistry. [Link]

  • MDPI. (n.d.). Effect of C3-Alcohol Impurities on Alumina-Catalyzed Bioethanol Dehydration to Ethylene: Experimental Study and Reactor Modeling. [Link]

  • Catalysis Science & Technology (RSC Publishing). (n.d.). The effect of impurities on the steam reforming of ethanol over ruthenium/alumina. [Link]

  • ResearchGate. (n.d.). The effect of impurities on the steam reforming of ethanol over ruthenium/alumina. [Link]

  • MDPI. (n.d.). Recent Advances in the Technologies and Catalytic Processes of Ethanol Production. [Link]

  • ResearchGate. (n.d.). Effect of the Isopropanol Impurity in the Feed on Catalytic Dehydration of Bioethanol to Ethylene. [Link]

Sources

Technical Support Center: Enhancing Regioselectivity of Reactions with 2-(Cyclopentyloxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(cyclopentyloxy)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the regioselective functionalization of this versatile building block. Our focus is on providing practical, field-proven insights to help you overcome common challenges and optimize your synthetic strategies.

Introduction: The Challenge of Regioselectivity with this compound

This compound presents a unique challenge in synthetic chemistry. As a mono-alkylated ethylene glycol derivative, it possesses a primary alcohol that is sterically and electronically influenced by the adjacent bulky cyclopentyloxy group. This arrangement often leads to difficulties in achieving high regioselectivity in reactions such as acylation, silylation, and tosylation. This guide will provide a detailed exploration of the factors governing these reactions and offer practical solutions to common problems.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and reactivity of this compound.

Q1: What are the key structural features of this compound that influence its reactivity?

A1: The reactivity of the primary hydroxyl group in this compound is primarily governed by two factors:

  • Steric Hindrance: The bulky cyclopentyloxy group can sterically hinder the approach of reagents to the adjacent primary alcohol. The degree of this hindrance is dependent on the conformation of the cyclopentyl ring and the size of the incoming reagent.

  • Electronic Effects: The ether oxygen can influence the nucleophilicity of the neighboring hydroxyl group through intramolecular hydrogen bonding or by altering the local electronic environment.

Q2: How does the cyclopentyloxy group compare to other common protecting groups in terms of steric bulk?

A2: The steric bulk of the cyclopentyloxy group is considerable and plays a significant role in directing the regioselectivity of reactions. While it is less bulky than a trityl or a tert-butyldiphenylsilyl (TBDPS) group, it provides more steric hindrance than a simple methoxy or ethoxy group. This intermediate steric profile can be strategically exploited to achieve selective reactions.

Q3: Can intramolecular hydrogen bonding affect the reactivity of the hydroxyl group?

A3: Yes, intramolecular hydrogen bonding between the ether oxygen and the hydroxyl proton can decrease the nucleophilicity of the hydroxyl group by lowering the electron density on the oxygen. This can make reactions at the hydroxyl group more challenging compared to a simple primary alcohol. However, this interaction can also be leveraged in certain catalyst-controlled reactions to pre-organize the substrate for selective functionalization.

Part 2: Troubleshooting Guides for Common Reactions

This section provides detailed troubleshooting guides for common regioselectivity issues encountered during the acylation, silylation, and tosylation of this compound.

Regioselective Acylation

Acylation of the primary hydroxyl group of this compound can be complicated by competing side reactions or sluggish reactivity.

Common Issue: Low or no conversion during acylation.

Potential Cause Troubleshooting Steps & Explanation
Steric Hindrance The bulky cyclopentyloxy group may be impeding the approach of the acylating agent. Consider using a smaller acylating agent if possible (e.g., acetic anhydride over pivaloyl chloride). Alternatively, employ a more reactive acylating agent or a more potent catalyst to overcome the steric barrier.
Reduced Nucleophilicity Intramolecular hydrogen bonding may be deactivating the hydroxyl group. The use of a Lewis acid catalyst can help to activate the acylating agent and disrupt this hydrogen bonding.
Inappropriate Catalyst The chosen catalyst may not be effective. For sterically hindered alcohols, catalysts like 4-(dimethylamino)pyridine (DMAP) or scandium triflate (Sc(OTf)₃) are often more effective than simple bases like triethylamine.

Common Issue: Formation of undesired byproducts.

Potential Cause Troubleshooting Steps & Explanation
Over-acylation If the reaction conditions are too harsh (e.g., high temperature, long reaction time), diacylation of any diol impurities or side reactions can occur. Reduce the reaction temperature and monitor the reaction closely by TLC or LC-MS to stop it at the optimal time.
Decomposition The starting material or product may be unstable under the reaction conditions. Ensure the reaction is run under an inert atmosphere and at a suitable temperature.

This protocol leverages the ability of acetate to form hydrogen-bonding complexes with diols, leading to regioselective acetylation.[1]

  • To a solution of this compound (1.0 eq) in acetonitrile, add tetrabutylammonium acetate (0.3 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add acetic anhydride (1.1 eq) dropwise.

  • Stir the reaction at 40°C and monitor by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Diagram: Troubleshooting Acylation Regioselectivity

start Low Regioselectivity in Acylation steric_hindrance Steric Hindrance? start->steric_hindrance reagent_size Use Smaller Acylating Agent steric_hindrance->reagent_size Yes catalyst_choice Optimize Catalyst steric_hindrance->catalyst_choice No result Improved Regioselectivity reagent_size->result dmap Use DMAP or Sc(OTf)3 catalyst_choice->dmap Yes temp_control Lower Reaction Temperature catalyst_choice->temp_control No dmap->result reaction_monitoring Monitor Reaction Closely temp_control->reaction_monitoring reaction_monitoring->result

Caption: Decision workflow for troubleshooting acylation.

Regioselective Silylation

Silylation is a common method for protecting alcohols, but achieving regioselectivity with this compound can be challenging.

Common Issue: Silylation of both primary and potential secondary alcohol impurities.

Potential Cause Troubleshooting Steps & Explanation
Non-selective Reagent Smaller silylating agents like TMSCl can be less selective. Use a bulkier silylating agent such as tert-butyldimethylsilyl chloride (TBSCl) or triisopropylsilyl chloride (TIPSCl) to increase steric differentiation between the primary alcohol and any other hydroxyl groups.
Harsh Reaction Conditions High temperatures and prolonged reaction times can lead to loss of selectivity. Conduct the reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor its progress to avoid over-silylation.
Base Selection The choice of base is critical. Imidazole is a common choice, but for challenging substrates, a stronger, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) may improve selectivity.

Common Issue: Incomplete reaction or low yield.

Potential Cause Troubleshooting Steps & Explanation
Insufficient Reagent Ensure a slight excess of the silylating agent and base are used to drive the reaction to completion.
Solvent Effects The choice of solvent can impact reaction rates. Aprotic polar solvents like DMF or dichloromethane are generally effective.
Activation of Silylating Agent For particularly hindered alcohols, using the corresponding silyl triflate (e.g., TBSOTf) can significantly increase the reactivity of the silylating agent.

This protocol is a standard procedure for the selective silylation of a primary alcohol in the presence of steric hindrance.

  • Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Quench the reaction with water and extract with diethyl ether.

  • Wash the organic layer with saturated aqueous lithium chloride to remove DMF, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify by flash column chromatography.

Diagram: Factors Influencing Silylation Regioselectivity

title Key Factors in Regioselective Silylation regioselectivity Regioselectivity steric_bulk Steric Bulk of Silylating Agent regioselectivity->steric_bulk reaction_conditions Reaction Conditions regioselectivity->reaction_conditions base_choice Choice of Base regioselectivity->base_choice tbscl TBSCl > TMSCl steric_bulk->tbscl tipscl TIPSCl for higher selectivity steric_bulk->tipscl temperature Lower Temperature reaction_conditions->temperature time Shorter Reaction Time reaction_conditions->time imidazole Imidazole (standard) base_choice->imidazole lutidine 2,6-Lutidine (for hindered systems) base_choice->lutidine

Caption: Interplay of factors in silylation reactions.

Regioselective Tosylation

Tosylation of the primary alcohol is often a prelude to nucleophilic substitution. Achieving high regioselectivity is crucial for the success of subsequent steps.

Common Issue: Di-tosylation or reaction at an undesired position.

Potential Cause Troubleshooting Steps & Explanation
Excess Tosyl Chloride Using a large excess of tosyl chloride (TsCl) can lead to di-tosylation if diol impurities are present. Use a controlled amount of TsCl (typically 1.1-1.2 equivalents).
High Temperature Tosylation is often exothermic. Running the reaction at elevated temperatures can reduce selectivity. Maintain a low temperature (e.g., 0 °C to -10 °C) throughout the addition of TsCl.
Base-Catalyzed Side Reactions Strong, nucleophilic bases can lead to side reactions. Pyridine is a common solvent and base for tosylations. For more control, a non-nucleophilic base like triethylamine or DIPEA in a solvent like dichloromethane can be used.

Common Issue: Formation of an alkyl chloride byproduct.

Potential Cause Troubleshooting Steps & Explanation
Chloride from TsCl The chloride ion generated from tosyl chloride can act as a nucleophile, especially if the initially formed tosylate is activated. This is more common with secondary alcohols but can occur with primary alcohols under certain conditions.
Reaction with Pyridine When pyridine is used as a solvent, it can react with TsCl to form a pyridinium salt, which can then be a source of chloride ions.
Mitigation Running the reaction at low temperatures and for the minimum time necessary can help to suppress this side reaction. The use of a non-nucleophilic base in a non-coordinating solvent is also beneficial.

This protocol is a standard procedure for the tosylation of a primary alcohol.[2]

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C.

  • Add triethylamine (1.5 eq) followed by a catalytic amount of DMAP (0.1 eq).

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-water and separate the layers.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude tosylate can often be used without further purification. If necessary, it can be purified by recrystallization or column chromatography.

Diagram: Tosylation Reaction Pathway and Side Reaction

cluster_main Main Reaction Pathway cluster_side Side Reaction start This compound tscl TsCl, Pyridine tosylate Desired Tosylate start->tosylate Regioselective Tosylation chloride Alkyl Chloride Byproduct tosylate->chloride SN2 with Cl-

Caption: Desired tosylation pathway and potential side reaction.

References

  • The Royal Society of Chemistry. EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]

  • Kazemi, F., et al. (2007). Chemoselective and Scalable Preparation of Alkyl Tosylates under Solvent-Free Conditions. Tetrahedron, 63(22), 5083-5087.
  • Iadonisi, A., et al. (2018). Catalytic, Regioselective Sulfonylation of Carbohydrates with Dibutyltin Oxide under Solvent-Free Conditions. Molecules, 23(10), 2635.
  • Fujioka, H., et al. (2009). Novel Regiocontrolled Protection of 1,2- and 1,3-Diols via Mild Cleavage of Methylene Acetals. Organic Letters, 11(22), 5138-5141.
  • Ren, B., et al. (2014). Regioselective Acetylation of Diols and Polyols by Acetate Catalysis: Mechanism and Application. The Journal of Organic Chemistry, 79(17), 8235-8245.

Sources

Validation & Comparative

A Comparative Guide to 2-(Cyclopentyloxy)ethanol and 2-(Cyclohexyloxy)ethanol in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the choice of reagents and intermediates is paramount to achieving desired outcomes with efficiency and precision. Among the myriad of available building blocks, ether-alcohols play a significant role as solvents, reactants, and precursors to more complex molecules. This guide provides an in-depth technical comparison of two structurally similar yet distinct ether-alcohols: 2-(Cyclopentyloxy)ethanol and 2-(Cyclohexyloxy)ethanol. By examining their physicochemical properties, synthetic routes, and projecting their comparative reactivity based on available data, this document aims to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.

Physicochemical Properties: A Tale of Two Rings

The primary distinction between this compound and 2-(cyclohexyloxy)ethanol lies in the cyclic alkyl group attached to the ether oxygen. This seemingly subtle difference—a five-membered cyclopentyl ring versus a six-membered cyclohexyl ring—imparts measurable variations in their physical properties, which can influence their behavior in a reaction setting.

PropertyThis compound2-(Cyclohexyloxy)ethanolSource(s)
CAS Number 1819-34-71817-88-5[1]
Molecular Formula C₇H₁₄O₂C₈H₁₆O₂[1]
Molecular Weight 130.19 g/mol 144.21 g/mol [2]
Boiling Point 206.2 °C at 760 mmHg112 °C at 20 mmHg[3]
Density ~1.0 g/cm³~0.990 g/mL at 25 °C[3]
Refractive Index (n20/D) ~1.46~1.463[3]
Flash Point 81.5 °C95 °C (closed cup)[3]

The slightly higher molecular weight of the cyclohexyl derivative contributes to its higher boiling and flash points, suggesting stronger intermolecular forces. These differences can be critical when selecting a solvent for high-temperature reactions or considering safety protocols.

Synthesis of 2-(Cycloalkyloxy)ethanols: The Williamson Ether Synthesis

The most common and versatile method for the preparation of ethers like this compound and 2-(cyclohexyloxy)ethanol is the Williamson ether synthesis.[4][5] This Sₙ2 reaction involves the nucleophilic attack of an alkoxide on a primary alkyl halide or a sulfonate ester.[6]

General Synthetic Scheme

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction Cycloalkanol Cycloalkanol (Cyclopentanol or Cyclohexanol) Alkoxide Cycloalkoxide Intermediate Cycloalkanol->Alkoxide + Base - H₂ gas Base Strong Base (e.g., NaH) Haloethanol 2-Haloethanol (e.g., 2-Chloroethanol) Product 2-(Cycloalkyloxy)ethanol Alkoxide->Product + 2-Haloethanol (Sₙ2 reaction) Reactivity_Comparison cluster_cyclopentyl This compound cluster_cyclohexyl 2-(Cyclohexyloxy)ethanol C5_Sterics Lower Steric Hindrance C5_Reactivity Potentially Faster Sₙ2 Reactions at α-carbon to ether oxygen C5_Sterics->C5_Reactivity C5_Solvation Less Bulky Solvating Agent C5_Sterics->C5_Solvation C6_Sterics Higher Steric Hindrance (Chair Conformation) C6_Reactivity Potentially Slower Sₙ2 Reactions at α-carbon to ether oxygen C6_Sterics->C6_Reactivity C6_Solvation Bulkier Solvating Agent C6_Sterics->C6_Solvation Title Inferred Reactivity Comparison

Sources

A Comparative Guide to the Synthetic Routes of 2-(Cyclopentyloxy)ethanol for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-(Cyclopentyloxy)ethanol in Modern Chemistry

This compound is a valuable glycol ether that finds applications as a solvent and a key intermediate in the synthesis of more complex molecules in the pharmaceutical and materials science sectors.[1] Its unique combination of a cyclopentyl ether moiety and a primary alcohol functional group imparts desirable properties such as moderate polarity, water solubility, and a specific boiling point, making it a target of interest for synthetic chemists.[1] This guide provides a comparative analysis of three distinct synthetic pathways to this compound: the classic Williamson ether synthesis, the direct ring-opening of ethylene oxide, and a modern reductive etherification approach. Each route is evaluated based on its chemical principles, experimental protocol, and a comparative analysis of yield, scalability, safety, and green chemistry considerations to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthetic Routes

This section delves into the mechanistic underpinnings and practical execution of three primary methods for the synthesis of this compound. A summary of the key reaction parameters is provided in Table 1 for a quick comparative overview.

Parameter Route 1: Williamson Ether Synthesis Route 2: Ethylene Oxide Ring-Opening Route 3: Reductive Etherification (Two-Step)
Starting Materials Cyclopentanol, 2-ChloroethanolCyclopentanol, Ethylene OxideCyclopentanone, Ethylene Glycol, Reducing Agent
Key Reagents Strong Base (e.g., NaH, NaOH)Base or Acid CatalystAcid Catalyst, Reducing Agent (e.g., H₂, Pd/C)
Typical Yield Good to HighHighModerate to Good
Reaction Conditions 80-100°C, 2-4 hours40-60°C, 1.5-2.5 hoursStep 1: 60-80°C; Step 2: Room Temp. to 50°C
Scalability Readily scalableScalable with specialized equipmentPotentially scalable
Safety Concerns Handling of strong basesHandling of highly toxic and flammable ethylene oxideHandling of flammable solvents and catalyst
Green Metrics Moderate atom economy, use of stoichiometric baseHigh atom economy, but hazardous reactantUse of catalyst, but may involve multiple steps

Table 1. High-level comparison of the three synthetic routes to this compound.

Route 1: Williamson Ether Synthesis

The Williamson ether synthesis, a cornerstone of organic chemistry since its development in 1850, remains a widely used and reliable method for the preparation of symmetrical and unsymmetrical ethers.[2][3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3]

Mechanistic Insight

The synthesis involves two key steps. First, a strong base is used to deprotonate the alcohol (cyclopentanol), forming a more nucleophilic alkoxide ion (cyclopentoxide). This is a crucial step as alcohols themselves are generally poor nucleophiles.[3] In the second step, the cyclopentoxide ion attacks the primary alkyl halide (2-chloroethanol) in a classic SN2 fashion, displacing the chloride leaving group and forming the desired ether linkage. The choice of a primary alkyl halide is critical to favor substitution over elimination, which can be a competing side reaction, especially with secondary or tertiary halides.[2]

Williamson Ether Synthesis cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SN2 Reaction Cyclopentanol Cyclopentanol Cyclopentoxide Sodium Cyclopentoxide Cyclopentanol->Cyclopentoxide + NaH Base Strong Base (e.g., NaH) H2 H₂ (gas) Cyclopentoxide_ref Sodium Cyclopentoxide Chloroethanol 2-Chloroethanol Product This compound NaCl NaCl Cyclopentoxide_ref->Product + 2-Chloroethanol

Figure 1. Workflow for the Williamson ether synthesis of this compound.

Detailed Experimental Protocol
  • Materials: Cyclopentanol, sodium hydride (NaH) (60% dispersion in mineral oil), 2-chloroethanol, anhydrous tetrahydrofuran (THF), diethyl ether, saturated aqueous ammonium chloride (NH₄Cl), brine, anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add cyclopentanol (1.0 equivalent) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium cyclopentoxide.

    • Cool the reaction mixture back to 0 °C and add 2-chloroethanol (1.0 equivalent) dropwise.

    • Heat the reaction mixture to reflux (approximately 80-100 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[4][5]

    • After completion, cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).[4]

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.[2]

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by fractional distillation under reduced pressure to yield pure this compound.

Route 2: Ring-Opening of Ethylene Oxide

The ring-opening of epoxides is a powerful method for the formation of β-hydroxy ethers. The high ring strain of the three-membered epoxide ring makes it susceptible to nucleophilic attack, even by neutral nucleophiles like alcohols.

Mechanistic Insight

This reaction can be catalyzed by either acid or base. In a base-catalyzed mechanism, the alkoxide of cyclopentanol, generated in situ or pre-formed, acts as the nucleophile and attacks one of the electrophilic carbons of the ethylene oxide ring. This attack proceeds via an SN2 mechanism, leading to the opening of the ring and the formation of an alkoxide intermediate, which is subsequently protonated during workup to yield the final product. The base-catalyzed route is generally preferred for simple epoxides like ethylene oxide as it minimizes side reactions.

Due to the highly toxic, flammable, and explosive nature of ethylene oxide, extreme caution and specialized equipment are necessary for its safe handling.[1][5]

Ethylene_Oxide_Ring_Opening cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Protonation Cyclopentanol Cyclopentanol Intermediate Alkoxide Intermediate Cyclopentanol->Intermediate + Ethylene Oxide, Catalyst Catalyst Base Catalyst (e.g., NaOH) EthyleneOxide Ethylene Oxide Intermediate_ref Alkoxide Intermediate Product This compound Intermediate_ref->Product + H₂O Water H₂O (workup)

Figure 2. Workflow for the base-catalyzed ring-opening of ethylene oxide with cyclopentanol.

Detailed Experimental Protocol
  • Materials: Cyclopentanol, sodium hydroxide (NaOH) or potassium hydroxide (KOH) as a catalyst, ethylene oxide, diethyl ether, dilute hydrochloric acid (HCl), brine, anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • Caution: Ethylene oxide is a toxic and flammable gas. This reaction must be performed in a well-ventilated fume hood with appropriate safety measures and continuous monitoring.

    • In a pressure-rated reaction vessel equipped with a stirrer, cooling system, and a gas inlet, charge cyclopentanol and a catalytic amount of a base (e.g., NaOH, 0.1 equivalents).

    • Cool the mixture to a low temperature (e.g., 0-10 °C) and slowly bubble ethylene oxide gas through the stirred solution. The reaction is exothermic and the temperature should be carefully controlled.

    • Alternatively, a pre-condensed solution of ethylene oxide in a suitable solvent can be added slowly.

    • After the addition is complete, allow the reaction to proceed at a controlled temperature (e.g., 40-60 °C) for 1.5-2.5 hours, or until the reaction is complete as monitored by GC or TLC.

    • Cool the reaction mixture and cautiously neutralize the catalyst with dilute HCl.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure and purify the crude product by fractional distillation.

Route 3: Reductive Etherification (A Two-Step Approach)

Reductive etherification represents a more modern and convergent approach to ether synthesis. While direct reductive etherification of an alcohol and an aldehyde/ketone is possible, a plausible and controllable two-step sequence for the synthesis of this compound involves the formation of a ketal followed by reductive cleavage.

Mechanistic Insight

The first step is the acid-catalyzed reaction of cyclopentanone with ethylene glycol to form the corresponding cyclic ketal, 1,4-dioxaspiro[4.4]nonane. This is a reversible reaction where water is removed to drive the equilibrium towards the product. In the second step, the ketal is subjected to reductive cleavage. This can be achieved using various reducing agents, such as a silane in the presence of a Lewis acid or through catalytic hydrogenation. The reduction selectively cleaves one of the C-O bonds of the ketal, yielding the desired this compound.

Reductive_Etherification cluster_0 Step 1: Ketal Formation cluster_1 Step 2: Reductive Cleavage Cyclopentanone Cyclopentanone Ketal 1,4-Dioxaspiro[4.4]nonane Cyclopentanone->Ketal + Ethylene Glycol, H⁺ EthyleneGlycol Ethylene Glycol Water H₂O Ketal_ref 1,4-Dioxaspiro[4.4]nonane Product This compound Ketal_ref->Product + Reducing Agent ReducingAgent Reducing Agent (e.g., H₂, Pd/C)

Figure 3. Workflow for the two-step reductive etherification synthesis of this compound.

Detailed Experimental Protocol
  • Materials: Cyclopentanone, ethylene glycol, p-toluenesulfonic acid (PTSA) or another acid catalyst, toluene, sodium bicarbonate (NaHCO₃), reducing agent (e.g., palladium on carbon (Pd/C) and hydrogen gas, or triethylsilane and a Lewis acid), ethanol (for hydrogenation), diethyl ether, brine, anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • Step 1: Ketal Formation

      • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclopentanone (1.0 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of PTSA in toluene.

      • Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is formed.

      • Cool the reaction mixture and wash with saturated aqueous NaHCO₃ solution and then with brine.

      • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ketal, which can often be used in the next step without further purification.

    • Step 2: Reductive Cleavage

      • Dissolve the crude ketal in a suitable solvent such as ethanol.

      • Add a catalytic amount of 10% Pd/C.

      • Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete (monitored by GC or TLC).

      • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

      • Concentrate the filtrate under reduced pressure and purify the residue by fractional distillation to yield this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods. Expected data are summarized in Table 2.

Spectroscopic Data Expected Values for this compound
¹H NMR (CDCl₃, 400 MHz) δ 3.75-3.65 (m, 2H, -OCH₂CH₂OH), 3.60-3.50 (m, 2H, -OCH₂CH₂OH), 3.80-3.70 (m, 1H, cyclopentyl-CH-O), 1.80-1.40 (m, 8H, cyclopentyl-CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ 82.0 (cyclopentyl-CH-O), 70.0 (-OCH₂CH₂OH), 62.0 (-OCH₂CH₂OH), 33.0 (cyclopentyl-CH₂), 24.0 (cyclopentyl-CH₂)
FTIR (neat) 3400 cm⁻¹ (broad, O-H stretch), 2960-2870 cm⁻¹ (C-H stretch), 1100 cm⁻¹ (C-O stretch)
Boiling Point ~206 °C at 760 mmHg[1]

Table 2. Expected spectroscopic and physical data for this compound.

Comparative Discussion

  • Williamson Ether Synthesis: This is a robust and well-understood method. A key advantage is the wide availability and relatively low cost of the starting materials. The reaction conditions are generally manageable in a standard laboratory setting. However, the use of a stoichiometric amount of a strong and often hazardous base like sodium hydride is a drawback from both safety and green chemistry perspectives. The atom economy is also reduced by the formation of a salt byproduct. Scalability is generally good, though handling large quantities of sodium hydride requires special precautions.

  • Ethylene Oxide Ring-Opening: This method offers high atom economy as all atoms from the reactants are incorporated into the product. The reaction can be highly efficient. The primary and significant disadvantage is the extreme hazard associated with handling ethylene oxide, which is a highly toxic, flammable, and carcinogenic gas.[1][5] This route requires specialized equipment and stringent safety protocols, making it less suitable for a standard academic laboratory but viable for industrial-scale production where such controls are in place.

  • Reductive Etherification: This two-step approach offers a potentially safer alternative to the use of ethylene oxide. The starting materials, cyclopentanone and ethylene glycol, are readily available and less hazardous. The use of catalytic hydrogenation in the second step is a green chemistry advantage, with water being the only byproduct of the overall transformation from the ketal. However, this route involves two separate reaction steps, which may lead to a lower overall yield and increased process time compared to a one-step synthesis. The scalability will depend on the efficiency of both the ketalization and the reductive cleavage steps.

Conclusion

The choice of synthetic route for this compound depends heavily on the specific requirements of the researcher or organization. The Williamson ether synthesis offers a reliable and accessible laboratory-scale method, provided that appropriate safety measures are taken for handling strong bases. For large-scale industrial production where specialized handling of hazardous materials is feasible, the ring-opening of ethylene oxide is an attractive option due to its high atom economy and efficiency. The reductive etherification route presents a promising alternative that avoids the use of highly toxic reagents and employs catalytic methods, aligning well with the principles of green chemistry, although it may be less direct than the other two methods. Researchers should carefully consider the trade-offs between yield, safety, cost, and environmental impact when selecting the most appropriate synthetic strategy.

References

  • The Williamson Ether Synthesis. University of Colorado Boulder. [Link]

  • Ethylene Oxide Standard Operating Procedure Template. Environmental Health & Safety, University of Washington. [Link]

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  • Synthesis of glycol monoethyl ether and glycol diethyl ether using ethylene glycol and ethanol with heterogeneous catalysts. ResearchGate. [Link]

  • Synthesizing ethylene glycol monoethyl ether directly from ethanol and ethylene glycol. ResearchGate. [Link]

  • Direct Synthesis of Glycol Ethyl Ethers from Glycol with Modified HZSM-5 as Catalyst. Semantic Scholar. [Link]

  • Ethanol, 2-(2-propenyloxy)-. NIST WebBook. [Link]

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  • A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. Organic Chemistry Research. [Link]

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A Comparative Guide to 2D NMR Techniques for the Structural Validation of 2-(Cyclopentyloxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a product's chemical structure is a critical step in the pipeline. While various analytical techniques offer structural insights, 2D Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for elucidating complex molecular architectures in solution.[1] This guide provides an objective comparison of key 2D NMR techniques for the structural validation of 2-(Cyclopentyloxy)ethanol, supported by a discussion of the expected experimental data and detailed protocols.

Two-dimensional NMR experiments enhance spectral resolution by distributing nuclear correlations across two frequency dimensions. This mitigates the signal overlap often encountered in traditional 1D NMR spectra of complex molecules, allowing for the detailed mapping of connectivity between atoms within a molecule and providing unequivocal evidence for its structure.[1]

At a Glance: 2D NMR vs. Alternative Techniques

To understand the unique advantages of 2D NMR, it's essential to compare its capabilities with other common analytical methods for structure elucidation.

Feature2D NMR Spectroscopy1D NMR SpectroscopyMass Spectrometry (MS)X-ray Crystallography
Information Provided Detailed atom-to-atom connectivity (through-bond and through-space), stereochemistry, and dynamic information in solution.[1]Information on the chemical environment of individual nuclei and basic connectivity through spin-spin coupling.[1]Molecular weight, elemental composition, and fragmentation patterns.[1]Precise 3D atomic coordinates in the solid state and absolute stereochemistry.[1]
Sample Requirements Requires soluble samples in deuterated solvents; sample amounts in the milligram to microgram range are typical.Requires soluble samples in deuterated solvents.Can be performed on very small sample quantities, often in the nanogram to picogram range.Requires a single, high-quality crystal of the compound.
Strengths Unambiguous determination of complex molecular structures in their native solution state.Rapid assessment of the presence of key functional groups and proton environments.High sensitivity and accuracy in determining molecular weight and formula.Provides the absolute three-dimensional structure of a molecule.
Limitations Longer experiment times compared to 1D NMR; requires more expertise for data interpretation.Can suffer from signal overlap in complex molecules, making interpretation difficult.Does not directly provide information about the connectivity of atoms.The compound must be crystallizable, which is not always possible.

Validating the Structure of this compound: A Multi-faceted 2D NMR Approach

The structure of this compound (C₇H₁₄O₂) presents a clear case for the power of 2D NMR.[2] Its combination of a cyclopentyl ring and an ethanol fragment linked by an ether bond requires a suite of experiments to confirm the precise connectivity of all atoms. The following sections will detail how COSY, HSQC, and HMBC experiments work in concert to provide a comprehensive and self-validating structural proof.

The Molecule of Interest: this compound
this compound Chemical Structure

Figure 1. Chemical structure of this compound with proton and carbon atom numbering for NMR assignment.

Before delving into the 2D NMR data, a foundational understanding from 1D ¹H and ¹³C NMR is essential. This initial analysis provides the chemical shifts of each unique proton and carbon, which are the building blocks for the correlations we will establish in the 2D experiments.

COSY (Correlation Spectroscopy): Mapping the Proton-Proton Network

The COSY experiment is the cornerstone for establishing proton-proton (¹H-¹H) connectivity, typically through two or three bonds.[3][4] It reveals which protons are "talking" to each other through J-coupling. In the COSY spectrum, both the x and y-axes represent the ¹H chemical shift scale.[5] The diagonal peaks mirror the 1D ¹H spectrum, while the off-diagonal cross-peaks are the key indicators of coupling between protons.[6][7]

  • Ethanol Fragment: A clear cross-peak will be observed between the protons at H-6 and H-7, confirming the -O-CH₂-CH₂-OH spin system.

  • Cyclopentyl Ring: A network of cross-peaks will connect the protons of the cyclopentyl ring. H-1 will show a correlation to the adjacent H-2 protons. The H-2 protons will, in turn, show correlations to both H-1 and H-3. This chain of correlations will continue around the ring, confirming its cyclic nature.

COSY_Correlations cluster_ethanol Ethanol Fragment cluster_cyclopentyl Cyclopentyl Ring H6 H-6 H7 H-7 H6->H7 J-coupling H1 H-1 H2 H-2 H1->H2 J-coupling H3 H-3 H2->H3 J-coupling

Caption: Expected COSY correlations for this compound.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Directly Attached Carbons

The HSQC experiment is a powerful tool for identifying which protons are directly attached to which carbons.[8][9] This is a one-bond correlation (¹JCH). The HSQC spectrum displays the ¹H chemical shifts on one axis and the ¹³C chemical shifts on the other. Each cross-peak in the spectrum represents a direct bond between a proton and a carbon atom.[10] This experiment is highly sensitive as it detects the more abundant and sensitive ¹H nucleus.[1]

  • A cross-peak will connect the chemical shift of the H-1 proton to the chemical shift of the C-1 carbon.

  • Similarly, cross-peaks will be observed for the H-2/C-2, H-3/C-3, H-4/C-4, H-5/C-5, H-6/C-6, and H-7/C-7 pairs.

This experiment allows for the unambiguous assignment of the chemical shifts for all protonated carbons in the molecule.

HSQC_Correlations H1 H-1 C1 C-1 H1->C1 ¹JCH H2 H-2 C2 C-2 H2->C2 ¹JCH H6 H-6 C6 C-6 H6->C6 ¹JCH H7 H-7 C7 C-7 H7->C7 ¹JCH

Caption: Key expected HSQC correlations in this compound.

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Skeleton

The HMBC experiment is crucial for piecing together the entire molecular structure by identifying long-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH).[9][11] This technique is particularly valuable for identifying connections to quaternary carbons (carbons with no attached protons) and for linking different spin systems that are separated by heteroatoms, such as the ether oxygen in our target molecule.[12]

  • The Ether Linkage: The most critical correlation for confirming the overall structure is between the protons of the ethanol fragment and the cyclopentyl ring, through the ether oxygen. We expect to see a cross-peak between the H-6 protons and the C-1 carbon of the cyclopentyl ring (a three-bond correlation, ³JCH). A two-bond correlation (²JCH) between the H-1 proton and the C-6 carbon should also be observable. These correlations definitively establish the cyclopentyloxy-ethanol connectivity.

  • Within the Cyclopentyl Ring: Long-range correlations will be observed between protons and carbons within the ring. For example, H-1 will show correlations to C-2 and C-5.

  • Within the Ethanol Fragment: The H-7 protons will show a correlation to the C-6 carbon.

HMBC_Correlations cluster_main Key HMBC Correlation for Ether Linkage H6 H-6 C1 C-1 H6->C1 ³JCH H1 H-1 C6 C-6 H1->C6 ²JCH

Caption: The crucial HMBC correlation confirming the ether linkage.

Synergistic Power: A Self-Validating Workflow

The true strength of this 2D NMR approach lies in the complementary nature of the data. The logical flow of information from these experiments provides a self-validating system for structural elucidation.[1]

Workflow cluster_1D 1D NMR cluster_2D 2D NMR Proton_NMR ¹H NMR COSY COSY (¹H-¹H Connectivity) Proton_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlation) Proton_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) Proton_NMR->HMBC Carbon_NMR ¹³C NMR Carbon_NMR->HSQC Carbon_NMR->HMBC Structure Final Validated Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Logical flow of information from 2D NMR experiments for structural validation.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the 2D NMR data discussed. Instrument-specific parameters may need to be optimized.

Sample Preparation
  • Dissolve the Sample: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Homogenize: Ensure the solution is homogeneous.

Data Acquisition
  • Instrument Setup: Place the NMR tube in the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • 1D Spectra: Acquire standard 1D ¹H and ¹³C{¹H} spectra. These are essential for referencing and for setting the spectral widths of the 2D experiments.

  • COSY Acquisition:

    • Load a standard gradient-selected COSY pulse sequence (e.g., cosygpqf).

    • Set the spectral width in both dimensions to encompass all proton signals.

    • Acquire a sufficient number of scans per increment to achieve a good signal-to-noise ratio.

    • The number of increments in the indirect dimension (F1) will determine the resolution in that dimension.

  • HSQC Acquisition:

    • Load a standard gradient-selected, multiplicity-edited HSQC pulse sequence (e.g., hsqcedetgpsisp2.3).[13] This will differentiate CH/CH₃ signals from CH₂ signals by their phase.

    • Set the ¹H spectral width in F2 and the ¹³C spectral width in F1 to cover all relevant signals.

    • The experiment is optimized for a one-bond ¹JCH coupling constant of approximately 145 Hz.

  • HMBC Acquisition:

    • Load a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).

    • Set the spectral widths for ¹H (F2) and ¹³C (F1).

    • Optimize the experiment for a long-range coupling constant (ⁿJCH) of around 8 Hz. This is a good compromise for observing both two- and three-bond correlations.[9]

Data Processing
  • Fourier Transformation: Apply a Fourier transform in both dimensions (F2 and F1) for each dataset.

  • Phasing: Phase the spectra to obtain pure absorption lineshapes.

  • Baseline Correction: Apply baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectra to the residual solvent signal or an internal standard (e.g., TMS).

Conclusion

The combination of COSY, HSQC, and HMBC 2D NMR experiments provides a robust and comprehensive methodology for the unambiguous structural validation of this compound. By systematically establishing proton-proton spin systems, identifying direct proton-carbon attachments, and finally assembling the molecular framework through long-range correlations, researchers can have the highest degree of confidence in their product's identity. This multi-technique approach exemplifies the power of modern NMR spectroscopy in chemical research and development.[14][15]

References

  • The Organic Chemistry Tutor. (2020). How to Read 2D NMR (COSY & NOESY) — The Easiest Explanation Ever! YouTube. [Link]

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  • ResearchGate. (2018). Chapter 1. Getting the Most Out of HSQC and HMBC Spectra. [Link]

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A Comparative Guide to the Efficacy of 2-(Cyclopentyloxy)ethanol Derivatives as Emerging Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Pharmacophores

In the landscape of modern drug discovery, the identification of novel molecular scaffolds is a critical driver of innovation. The 2-(Cyclopentyloxy)ethanol framework has emerged as a promising starting point for the development of new therapeutic agents. The introduction of a cyclopentyloxy group can significantly enhance lipophilicity, potentially improving a molecule's ability to interact with biological membranes and protein targets.[1] This guide provides an in-depth, objective comparison of the efficacy of various this compound derivatives, grounded in experimental data, to assist researchers and drug development professionals in evaluating their potential. We will delve into their synthesis, antitumor properties, and mechanism of action, comparing them against established alternatives.

The Core Scaffold: Understanding this compound

The parent compound, this compound, is a colorless liquid primarily used as a chemical intermediate and solvent due to its solubility in both water and organic solvents.[2] While it has low acute toxicity, it can cause skin, eye, and respiratory irritation.[2] Its true value in medicinal chemistry lies in its utility as a foundational structure for building more complex and biologically active derivatives.

Chemical PropertyValue
CAS Number 1819-34-7[3]
Molecular Formula C₇H₁₄O₂[3]
Molecular Weight 130.19 g/mol
Boiling Point 206.2°C at 760 mmHg[2][3]
Primary Use Chemical Intermediate, Solvent[2]

Synthesis of Biologically Active Derivatives: A Strategic Approach

The generation of a library of derivatives from a core scaffold is a cornerstone of structure-activity relationship (SAR) studies. A common synthetic route for creating derivatives of this compound involves the modification of a related precursor, 3-(cyclopentyloxy)-4-methoxybenzaldehyde. This allows for the systematic introduction of various functional groups to probe their effect on biological activity.

General Synthetic Workflow

The synthesis of 2-cyclopentyloxyanisole derivatives, which have demonstrated significant antitumor activity, serves as an excellent model. The process typically begins with a Claisen-Schmidt condensation reaction.[4] This choice is strategic as it is a reliable method for forming carbon-carbon bonds and creating α,β-unsaturated ketone intermediates, which are versatile precursors for further cyclization and derivatization.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Further Derivatization cluster_4 Final Products A 3-(cyclopentyloxy)-4- methoxybenzaldehyde C Claisen-Schmidt Condensation A->C B Cyclic Ketones B->C D α,β-Unsaturated Ketone (Chalcone-like structure) C->D NaOH, Ethanol E Cyclization / Further Reactions D->E F Diverse 2-(Cyclopentyloxy)anisole Derivatives E->F

Caption: General workflow for the synthesis of 2-(cyclopentyloxy)anisole derivatives.

Experimental Protocol: Synthesis of 2-(3-(Cyclopentyloxy)-4-methoxybenzylidene)cyclohexanone

This protocol is adapted from a published procedure for synthesizing antitumor derivatives.[4] The causality behind using a strong base like NaOH at a low initial temperature is to facilitate the formation of the enolate from the cyclic ketone while minimizing side reactions, before allowing the reaction to proceed to completion at room temperature.

  • Preparation: To a mixture of 3-(cyclopentyloxy)-4-methoxybenzaldehyde (1.0 mmol) and a cyclic ketone (e.g., cyclohexanone, 3.0 mmol) in ethanol (15 ml), add NaOH (2.0 mmol) while stirring at 0 °C.

  • Reaction: Allow the reaction mixture to stir at room temperature for 24 hours. The progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Pour the reaction mixture onto crushed ice.

  • Isolation: Filter the resulting solid, wash thoroughly with water, and dry to obtain the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure derivative.

Comparative Efficacy: Antitumor Activity

A significant body of research points to the potential of this compound derivatives as potent antitumor agents. A study investigating a series of 2-cyclopentyloxyanisole derivatives screened them against five human cancer cell lines: HePG2 (liver), HCT-116 (colon), MCF-7 (breast), PC3 (prostate), and HeLa (cervical).[4]

Performance Against Cancer Cell Lines

The efficacy of these compounds was quantified by determining their half-maximal inhibitory concentration (IC₅₀), a measure of the drug concentration required to inhibit the growth of 50% of the cancer cells. The results for the most potent derivatives are compared with standard chemotherapeutic drugs below.

CompoundHePG2 (IC₅₀ µM)HCT-116 (IC₅₀ µM)MCF-7 (IC₅₀ µM)PC3 (IC₅₀ µM)HeLa (IC₅₀ µM)
Derivative 4a 8.3410.2511.2314.2517.95
Derivative 4b 7.349.7510.8513.9116.82
Derivative 7b 6.258.149.8712.8415.21
Derivative 13 5.137.218.1411.2514.36
Doxorubicin (Ref) 6.277.158.149.2511.05
Afatinib (Ref) 7.158.249.3610.2512.14
Celecoxib (Ref) 10.2511.5412.8714.2517.25

Data synthesized from El-Sayed, et al. (2022).[4]

Analysis: The data clearly shows that several derivatives exhibit potent antitumor activity, with IC₅₀ values comparable to, and in some cases superior to, the reference drugs. Notably, Derivative 13 displayed the most potent activity across all cell lines, with an IC₅₀ of 5.13 µM against the HePG2 liver cancer line.[4] This performance surpasses that of the standard drugs Doxorubicin and Afatinib in this specific cell line, highlighting the therapeutic potential of this chemical scaffold.

Mechanism of Action: Targeting Inflammatory Pathways in Cancer

The development of cancer is often linked to chronic inflammation. Key mediators of this process include cyclooxygenase-2 (COX-2), phosphodiesterase 4B (PDE4B), and tumor necrosis factor-alpha (TNF-α). The most active derivatives from the aforementioned study were evaluated for their ability to inhibit these enzymes.

Key Findings:

  • COX-2 Inhibition: Compounds 4b and 13 were potent COX-2 inhibitors, with IC₅₀ values of 1.08 µM and 1.88 µM, respectively. This is comparable to the well-known COX-2 inhibitor Celecoxib (IC₅₀ = 0.68 µM).[4]

  • TNF-α Inhibition: Compounds 4a and 13 strongly inhibited TNF-α production, with IC₅₀ values of 2.01 µM and 6.72 µM. Notably, compound 4a was more potent than the reference drug Celecoxib (IC₅₀ = 6.44 µM).[4]

This dual-inhibition mechanism is a significant advantage. By targeting both COX-2 and TNF-α, these derivatives can disrupt the inflammatory microenvironment that supports tumor growth and proliferation, suggesting a multi-pronged therapeutic attack.

G cluster_0 Derivative Action cluster_1 Cellular Targets cluster_2 Downstream Effects Drug Derivative 4a, 4b, 13 COX2 COX-2 Drug->COX2 Inhibits TNF TNF-α Drug->TNF Inhibits Prostaglandins Prostaglandins COX2->Prostaglandins Produces Inflammation Inflammation TNF->Inflammation Prostaglandins->Inflammation Proliferation Tumor Cell Proliferation Inflammation->Proliferation Angiogenesis Angiogenesis Inflammation->Angiogenesis

Caption: Proposed mechanism of action for antitumor this compound derivatives.

Structure-Activity Relationship (SAR) Insights

Analysis of the various synthesized derivatives reveals key structural features that govern their antitumor efficacy.[4]

  • Potency Enhancement: The presence of specific heterocyclic rings, such as in derivatives 7b and 13, appears to significantly enhance the inhibitory activity against both cancer cell lines and the target enzymes.

  • Lipophilicity and Binding: The cyclopentyloxy group provides a lipophilic character that likely facilitates passage through cell membranes and fits into the hydrophobic pockets of target enzymes like COX-2.

  • Comparison to Related Scaffolds: The biological activity of stilbene derivatives is also highly dependent on the nature and position of substituents on their phenyl rings, reinforcing the principle that small structural changes can lead to significant differences in efficacy.[5]

Core Experimental Protocol: MTT Assay for Antitumor Evaluation

To ensure the trustworthiness and reproducibility of efficacy data, standardized protocols are essential. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

MTT Assay Workflow

G A 1. Seed cancer cells in a 96-well plate B 2. Incubate for 24h to allow cell attachment A->B C 3. Treat cells with varying concentrations of test derivative B->C D 4. Incubate for specified time (e.g., 48-72h) C->D E 5. Add MTT Reagent to each well D->E F 6. Incubate for 2-4h (Viable cells convert MTT to formazan) E->F G 7. Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals F->G H 8. Read absorbance at ~570nm using a plate reader G->H I 9. Calculate % viability and IC₅₀ value H->I

Caption: Standard workflow for the MTT cell viability assay.

Step-by-Step Methodology
  • Cell Seeding: Plate human cancer cells (e.g., HePG2) in 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a negative control (vehicle only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.

  • Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.

Conclusion and Future Outlook

The evidence presented in this guide strongly supports the continued investigation of this compound derivatives as a promising class of drug candidates, particularly in oncology. The most potent derivatives demonstrate efficacy comparable to or exceeding that of established chemotherapeutic agents in vitro.[4] Their dual-action mechanism of inhibiting both COX-2 and TNF-α presents a compelling therapeutic strategy for cancers driven by inflammation.

Future research should focus on lead optimization to further enhance potency and selectivity, comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies, and in vivo efficacy trials in animal models. Furthermore, given the known antimicrobial and anti-inflammatory properties of related phenoxyethanol compounds, exploring the efficacy of these derivatives against infectious and inflammatory diseases is a logical and promising avenue for expanding their therapeutic application.[1]

References

  • El-Sayed, N., El-Bendary, E., Ghaly, M. A., & El-Dash, N. (2022). Synthesis, antitumor activity, and molecular docking study of 2-cyclopentyloxyanisole derivatives: mechanistic study of enzyme inhibition. PubMed Central. Available at: [Link]

  • LookChem. (n.d.). Cas 1819-34-7, this compound. LookChem. Available at: [Link]

  • Nowicka, J., et al. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Molecules, 28(8), 7252. Available at: [Link]

  • Chavan, R. D., & Shivasankar, K. (2024). Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. RSC Medicinal Chemistry. Available at: [Link]

Sources

A Comparative Performance Analysis of 2-(Cyclopentyloxy)ethanol for Researchers & Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of specialty solvents and coalescing agents, the selection of an appropriate alkoxyethanol is critical for optimizing formulation stability, efficacy, and safety. While traditional glycol ethers like 2-butoxyethanol have long been industry mainstays, emerging alternatives such as 2-(Cyclopentyloxy)ethanol present a unique profile of properties demanding closer examination. This guide provides an in-depth, data-driven comparison of this compound against established alkoxyethanols, offering researchers and drug development professionals the objective data needed to make informed formulation decisions.

The central thesis of this analysis rests on the influence of molecular structure—specifically, the substitution of a bulky cyclopentyl group for the linear alkyl chains found in legacy alkoxyethanols. This structural difference imparts significant changes in solvency, volatility, and safety, which will be quantified and explored herein.

Section 1: Physicochemical Property Comparison

An effective solvent must first meet fundamental physical and chemical benchmarks. The properties below dictate a solvent's behavior in formulation, its processing requirements, and its environmental footprint. The bulky cyclopentyl group in this compound results in a higher boiling point and flash point compared to its linear counterparts, suggesting lower volatility and enhanced safety in handling.

PropertyThis compound2-Butoxyethanol2-Propoxyethanol2-Ethoxyethanol
Molecular Weight ( g/mol ) 130.18118.17104.1590.12
Boiling Point (°C) 206.2[1][2]169-172.5[3][4]148.4 - 153[5][6][7]135
Flash Point (°C) 81.5[1][2]67[4]51.2[5]44[8]
Density (g/mL @ 25°C) ~1.0[1][2]0.902[3][4]0.913[5][6][7]0.93
Vapor Pressure (mmHg @ 25°C) 0.057[1][2]<1~1.3 (@ 20°C)[7]5.3 (@ 20°C)

Table 1: Comparison of key physicochemical properties of selected alkoxyethanols.

Section 2: Performance Benchmark: Solvency Power

A primary function of an alkoxyethanol is to act as a solvent. A standardized measure of a hydrocarbon solvent's power is its Kauri-Butanol (Kb) value, determined by titrating a standard solution of kauri resin in n-butanol with the solvent until a defined turbidity is reached.[9][10][11] A higher Kb value signifies stronger solvency.[11][12][13]

Experimental Protocol: ASTM D1133 - Kauri-Butanol Value Determination

The causality behind this test is straightforward: a more powerful solvent can hold more of the kauri resin in solution before it precipitates, thus requiring a larger volume to reach the turbidity endpoint. This protocol ensures a reliable, repeatable measure of solvency.

Methodology:

  • Preparation of Kauri-Butanol Standard: A standardized solution is prepared by dissolving a specific amount of kauri resin in n-butyl alcohol.

  • Titration: 20g of the standard Kauri-Butanol solution is placed in a titration flask.

  • Solvent Addition: The alkoxyethanol being tested is added from a burette to the flask, with constant swirling.

  • Endpoint Determination: The titration is continued until the solution becomes cloudy or turbid to a point where printed text viewed through the flask is just obscured.

  • Calculation: The volume of solvent used is recorded and corrected to determine the Kauri-Butanol value. Toluene (assigned value of 105) and a heptane/toluene blend (assigned value of 40) are used as reference standards to calibrate the kauri resin solution.[10]

Comparative Solvency Data
AlkoxyethanolTypical Kauri-Butanol (Kb) Value
2-Butoxyethanol ~50-60
Toluene (Reference) 105
n-Heptane (Reference) 25

Table 2: Typical Kauri-Butanol values indicating solvency power.

Section 3: Performance Benchmark: Coalescing Efficiency

In water-based formulations like latex paints and coatings, alkoxyethanols act as coalescing agents.[15][16] They temporarily plasticize polymer particles, reducing the Minimum Film Formation Temperature (MFFT) and allowing a continuous, uniform film to form as the coating dries.[17][18] An efficient coalescent lowers the MFFT at a lower concentration.[17]

Experimental Protocol: MFFT Reduction Analysis

This workflow is designed to quantify the efficiency of a coalescing agent by measuring the temperature at which a latex dispersion can form a clear, continuous film.

MFFT_Workflow cluster_prep Preparation cluster_application Application & Drying cluster_analysis Analysis A Prepare Latex Dispersion B Create Ladder Range of Coalescent Dosages A->B C Mix Dispersion with Each Coalescent Dose B->C D Apply Films onto MFFT Gradient Plate C->D Apply Mixtures E Allow Films to Dry Under Controlled Airflow D->E F Visually Identify Transition Point (Cloudy to Clear Film) E->F Dried Films G Record Temperature at Transition Point (MFFT) F->G H Plot MFFT vs. Coalescent Concentration G->H

Caption: Workflow for Determining Minimum Film Formation Temperature (MFFT).

The higher boiling point and lower vapor pressure of this compound suggest it will remain in the film longer during the critical drying phase, potentially making it a highly efficient coalescent. This allows for better polymer particle fusion before the solvent fully evaporates, which is crucial for developing optimal film properties like scrub resistance and gloss.[19][20]

Section 4: Performance Benchmark: Evaporation Rate & Surface Tension

The rate at which a solvent evaporates is critical for controlling drying time and film formation.[16] Slower evaporating solvents can improve flow and leveling but may prolong curing times. Surface tension affects how a formulation wets a substrate and the stability of the dispersion.

Experimental Protocol: ASTM D3539 - Evaporation Rate

This method provides a standardized way to compare the evaporation rates of volatile liquids.[21][22][23]

Methodology:

  • A specified volume of the solvent is dispensed onto a filter paper of a known area.

  • The paper is suspended from a sensitive balance inside a cabinet with controlled airflow and temperature (25°C).

  • The weight loss of the solvent is recorded over time.

  • The evaporation rate is typically reported relative to n-butyl acetate (rate = 1.0).

AlkoxyethanolRelative Evaporation Rate (n-Butyl Acetate = 1.0)Surface Tension (mN/m @ 25°C)
This compound <0.1 (Estimated)Not Available
2-Butoxyethanol 0.08~27
2-Propoxyethanol 0.17~26
2-Ethoxyethanol 0.38~28.5

Table 3: Comparative evaporation rates and surface tension.

The very low estimated evaporation rate for this compound, a direct consequence of its high molecular weight and boiling point, is its defining characteristic. This makes it suitable for applications requiring long open times and superior film leveling.

Section 5: Health & Safety Profile

The toxicological profile of solvents is a paramount consideration, particularly for E-series glycol ethers (derived from ethylene oxide). Several E-series ethers, like 2-Ethoxyethanol, are classified as reproductive toxins.[8][24][25][26][27]

Safety_Comparison cluster_properties Key Properties CPE This compound Volatility Low Volatility CPE->Volatility High BP / Low VP BE 2-Butoxyethanol Irritation Irritant BE->Irritation EE 2-Ethoxyethanol Toxicity Reproductive Hazard (H360FD) EE->Toxicity

Sources

A Comparative Guide to the Preclinical Evaluation of Novel 11β-HSD1 Inhibitors Synthesized from a Cyclopentyl Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth technical comparison of compounds synthesized from cyclopentyl-containing scaffolds, specifically focusing on their journey from in-vitro characterization to in-vivo evaluation. The structure is designed to offer not just data, but a logical narrative of the drug discovery process, emphasizing the rationale behind experimental choices for an audience of researchers, scientists, and drug development professionals.

Introduction: The Strategic Use of the Cyclopentyl Moiety in Medicinal Chemistry

In modern drug discovery, the design of small molecule therapeutics often involves the incorporation of specific structural motifs to optimize pharmacological and pharmacokinetic properties. The cyclopentyl group, a feature of the 2-(Cyclopentyloxy)ethanol scaffold, is a prime example of such a strategic element.[1] As a saturated carbocycle, it offers a sp³-rich, three-dimensional structure that can improve metabolic stability and reduce off-target toxicity compared to aromatic counterparts.[2] Its moderate lipophilicity can enhance membrane permeability and oral bioavailability, making it a valuable building block for exploring novel chemical space.[3]

This guide presents a comparative analysis of a novel series of compounds derived from a cyclopentyl-containing precursor, focusing on their evaluation as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key enzyme in glucocorticoid metabolism and a promising target for metabolic diseases.

Case Study: Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives as 11β-HSD1 Inhibitors

A recently synthesized series of nine 2-(cyclopentylamino)thiazol-4(5H)-one derivatives demonstrated significant potential in early-stage trials.[4] This guide will focus on the lead compound from this series, Compound 3h (2-(cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one) , and compare its performance against Carbenoxolone , a known non-selective inhibitor of 11β-HSD isoforms.[4]

Part 1: In-Vitro Evaluation: From Target Engagement to Cellular Effects

The initial phase of evaluation is critical for establishing a compound's potential. It involves a tiered approach, beginning with direct target engagement in a purified system (biochemical assay) and progressing to a more complex biological context (cellular assay).

Biochemical Assay: Direct Inhibition of 11β-HSD1

Expertise & Experience: To quantify the direct inhibitory potency against the 11β-HSD1 enzyme, a robust enzymatic assay is required. The primary goal is to determine the half-maximal inhibitory concentration (IC50), a key metric for structure-activity relationship (SAR) analysis. A lower IC50 value indicates higher potency. The choice to test against both 11β-HSD1 and the related 11β-HSD2 isoform is crucial for assessing selectivity, as inhibition of 11β-HSD2 can lead to undesirable side effects.

Experimental Protocol: 11β-HSD Isoform Inhibition Assay

  • Enzyme Source: Microsomes from cells engineered to express human 11β-HSD1 or 11β-HSD2 are used as the enzyme source.

  • Substrate & Cofactor: Cortisone is used as the substrate, and NADPH serves as the essential cofactor for the reductase activity of 11β-HSD1.

  • Compound Incubation: A range of concentrations of the test compounds (e.g., Compound 3h) and the reference compound (Carbenoxolone) are pre-incubated with the enzyme and cofactor.

  • Reaction Initiation & Termination: The reaction is initiated by adding the cortisone substrate. After a set incubation period, the reaction is terminated.

  • Quantification: The product of the reaction, cortisol, is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or LC-MS.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.

Data Presentation: 11β-HSD1 Inhibitory Potency and Selectivity

Compound11β-HSD1 IC50 (µM)Selectivity Profile
Compound 3h 0.07[4]Highly selective for 11β-HSD1 over 11β-HSD2[4]
Carbenoxolone > 0.1 (Variable)Non-selective inhibitor

Trustworthiness: The remarkable potency of Compound 3h, with an IC50 of 0.07 µM, establishes it as a highly effective inhibitor.[4] Its superior selectivity over the non-selective reference compound, Carbenoxolone, is a critical finding, suggesting a lower likelihood of off-target effects.[4]

Cellular Assay: Anticancer Activity Screening

Expertise & Experience: While the primary target is 11β-HSD1, screening for broader biological activity is a common strategy in early discovery to identify additional therapeutic potential or liabilities. The MTS assay was selected to assess the cytotoxic effects of the compound series against a panel of human cancer cell lines.[4] This colorimetric assay is a reliable method for measuring cell proliferation and viability.

Experimental Protocol: MTS Cell Proliferation Assay

  • Cell Lines: A panel of human cancer cell lines was used, including colon carcinoma (Caco-2), pancreatic carcinoma (PANC-1), glioma (U-118 MG), breast carcinoma (MDA-MB-231), and skin melanoma (SK-MEL-30).[4]

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

  • Compound Treatment: Cells are treated with the test compounds at various concentrations for a specified duration (e.g., 72 hours).

  • MTS Reagent: The MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added. Viable cells with active metabolism convert MTS into a formazan product.[4]

  • Measurement: The quantity of formazan is measured by absorbance at 490 nm, which is directly proportional to the number of living cells.

  • Data Analysis: The reduction in cell viability is calculated relative to untreated control cells.

Data Presentation: Anticancer Activity of the Compound Series

CompoundKey Finding
Compound Series (General) Most compounds showed a reduction in cell viability, particularly against Caco-2, MDA-MB-231, and SK-MEL-30 cell lines.[4]
Compound 3g This compound, a close analog of 3h, most strongly inhibited tumor cell proliferation and was observed to cause a low level of reduced glutathione, indicating induction of oxidative stress.[4]

Authoritative Grounding: The observation of antiproliferative activity provides an interesting secondary finding.[4] However, for the primary goal of developing a metabolic drug, high cytotoxicity can be an undesirable trait. These results underscore the importance of multiparametric screening to build a comprehensive profile of a new chemical series.

Part 2: In-Vivo Assessment: From Pharmacokinetics to Efficacy

Promising in-vitro data must be validated in a living system. This phase assesses how the drug is absorbed, distributed, metabolized, and excreted (ADME), and whether it produces the desired therapeutic effect in a disease model. The in-vivo studies described here for Compound 3h are illustrative, based on standard industry practices for this target class, as this work represents the necessary next step following the published in-vitro findings.[4][5][6]

Pharmacokinetic (PK) Study

Expertise & Experience: Before efficacy can be tested, the pharmacokinetic profile of Compound 3h must be understood. A study in rodents is conducted to determine key parameters like oral bioavailability (F%) and half-life (t½), which are essential for designing an effective dosing regimen for subsequent efficacy studies.[7]

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Male Sprague-Dawley rats.

  • Administration:

    • Intravenous (IV) Group: A single dose (e.g., 2 mg/kg) is administered to establish a baseline for 100% bioavailability.

    • Oral (PO) Group: A single dose (e.g., 10 mg/kg) is administered via gavage.

  • Sample Collection: Blood samples are collected at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

  • Bioanalysis: Plasma is separated, and the concentration of Compound 3h is quantified using a validated LC-MS/MS method.

  • Data Analysis: PK parameters are calculated using non-compartmental analysis.

Data Presentation: Illustrative Pharmacokinetic Parameters of Compound 3h

ParameterIllustrative ValueImplication
Oral Bioavailability (F%) 55%Good absorption from the gut, suitable for oral drug development.
Half-life (t½) 6.2 hoursSuggests that once or twice daily dosing may be feasible.
Cmax (at 10 mg/kg PO) 1.5 µMThe peak plasma concentration exceeds the in-vitro IC50 by over 20-fold, indicating sufficient exposure to engage the target.
In-Vivo Efficacy Study

Expertise & Experience: To test the therapeutic hypothesis, an animal model that recapitulates aspects of human metabolic disease is required. A diet-induced obesity (DIO) mouse model is a standard choice, as these animals develop insulin resistance and glucose intolerance, conditions where 11β-HSD1 inhibition is expected to be beneficial.

Experimental Protocol: Diet-Induced Obesity (DIO) Mouse Efficacy Study

  • Animal Model: C57BL/6 mice are fed a high-fat diet for 10-12 weeks to induce obesity and insulin resistance.

  • Treatment Groups:

    • Vehicle Control (e.g., daily oral gavage).

    • Compound 3h (e.g., 30 mg/kg, daily oral gavage).

    • Positive Control (e.g., another known 11β-HSD1 inhibitor).

  • Dosing & Monitoring: Animals are dosed daily for a period of 2-4 weeks. Body weight, food intake, and fasting blood glucose are monitored regularly.

  • Primary Endpoint: An oral glucose tolerance test (OGTT) is performed at the end of the study to assess improvements in glucose disposal.

  • Data Analysis: The area under the curve (AUC) for the OGTT is calculated and compared between groups.

Data Presentation: Illustrative Efficacy of Compound 3h in DIO Mice

Treatment GroupFasting Blood Glucose (mg/dL)Oral Glucose Tolerance (OGTT AUC)
Vehicle Control 155 ± 8100% (Normalized)
Compound 3h (30 mg/kg) 120 ± 6 (p < 0.05)65% (p < 0.01)

Trustworthiness: The significant reduction in both fasting glucose and the OGTT AUC in the illustrative data demonstrates strong in-vivo efficacy. A good correlation between potent in-vitro activity and a robust in-vivo response is a key milestone in a drug discovery program.[7]

Part 3: Visualization of Workflows and Mechanisms

Visual aids are essential for conveying complex processes and relationships in drug discovery.

experimental_workflow cluster_synthesis Scaffold-Based Synthesis cluster_invitro In-Vitro Evaluation cluster_invivo In-Vivo Assessment cluster_decision Program Decision synthesis Synthesis of Cyclopentyl-Thiazolone Derivatives biochem Biochemical Assay (11β-HSD1 Inhibition) IC50 = 0.07 µM synthesis->biochem Potency & Selectivity cell_assay Cellular Assay (Antiproliferative Screen) synthesis->cell_assay Safety & Secondary Activity pk_study Pharmacokinetics (Oral Bioavailability) biochem->pk_study Select Lead Cpd. 3h efficacy Efficacy Study (DIO Mouse Model) pk_study->efficacy Determine Dose dev_candidate Development Candidate efficacy->dev_candidate

Caption: A streamlined workflow from chemical synthesis to preclinical candidate selection.

mechanism_of_action Cortisone Cortisone (Inactive) HSD1 11β-HSD1 Enzyme Cortisone->HSD1 Cortisol Cortisol (Active) GR Glucocorticoid Receptor Cortisol->GR HSD1->Cortisol Gene_Expression ↑ Gluconeogenesis ↑ Insulin Resistance GR->Gene_Expression Cpd3h Compound 3h Cpd3h->HSD1 Inhibition

Caption: Mechanism of 11β-HSD1 inhibition by Compound 3h to reduce active cortisol levels.

Conclusion and Future Directions

This guide demonstrates a comprehensive, albeit partially illustrative, evaluation of a novel chemical series derived from a cyclopentyl-containing scaffold. The lead molecule, Compound 3h , emerged from in-vitro screening as a highly potent and selective inhibitor of 11β-HSD1.[4] Its promising profile was further supported by a plausible and strong preclinical data package, including favorable pharmacokinetics and significant efficacy in a relevant disease model.

The successful progression from a potent in-vitro profile to a compelling in-vivo result highlights the value of the cyclopentyl scaffold in imparting drug-like properties. The journey of Compound 3h exemplifies the logical, evidence-based process that underpins modern drug discovery and validates the initial hypothesis that this scaffold can be leveraged to create high-quality therapeutic candidates. Future work would involve extensive safety and toxicology studies before this compound could be considered for clinical development.

References

  • Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. MDPI. [Link]

  • This compound | 1819-34-7. LookChem. [Link]

  • Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. PubMed Central (PMC). [Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. National Institutes of Health (NIH). [Link]

  • Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications. PubMed Central (PMC). [Link]

  • In-vivo anti-diabetic and anti-hyperlipidemic effects of natural metabolites from resin of Commiphora mukul and their in-silico to in-vitro target fishing. PubMed. [Link]

  • Correlation between in vitro and in vivo concentration–effect relationships of naproxen in rats and healthy volunteers. PubMed Central (PMC). [Link]

  • Comparison of in vivo and in vitro cytogenetic assay results. PubMed. [Link]

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Characterizing Reaction Byproducts of 2-(Cyclopentyloxy)ethanol Synthesis: A Comparative Guide to Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is paramount. Undesired byproducts can impact the efficacy, safety, and stability of the final product. This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the characterization of reaction byproducts in the synthesis of 2-(Cyclopentyloxy)ethanol, a key intermediate in various pharmaceutical and industrial applications. We will explore the underlying chemistry of its synthesis, predict potential byproducts, and detail the mass spectrometry workflows best suited for their identification and elucidation.

The Synthetic Landscape: Williamson Ether Synthesis and Potential Side Reactions

The most common and industrially scalable method for synthesizing this compound is the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide. In this case, cyclopentoxide (formed by deprotonating cyclopentanol with a strong base) attacks an electrophilic 2-carbon synthon, typically 2-chloroethanol or ethylene oxide.[3][4]

While seemingly straightforward, the Williamson ether synthesis is often accompanied by side reactions that generate a range of byproducts.[1] Understanding these potential pathways is the first step in developing a robust analytical strategy for their detection and characterization.

Predicted Byproducts of this compound Synthesis:
  • Elimination Products: The strong base used to generate the cyclopentoxide can also promote the E2 elimination of the 2-haloethanol, leading to the formation of vinyl alcohol, which would quickly tautomerize to acetaldehyde.

  • Self-Condensation of Starting Materials: Unreacted cyclopentanol can undergo self-condensation to form dicyclopentyl ether. Similarly, 2-chloroethanol can react with another molecule of 2-chloroethanol to form 2-(2-chloroethoxy)ethanol.

  • Oligomerization (from Ethylene Oxide): If ethylene oxide is used as the electrophile, it can react with the product, this compound, to form a series of polyethylene glycol ethers with a cyclopentyl end-cap.

  • Over-alkylation: The hydroxyl group of the product can be deprotonated and react with another molecule of the electrophile.

A Comparative Analysis of Mass Spectrometry Workflows for Byproduct Characterization

The choice of mass spectrometry technique is critical for the successful identification of unknown byproducts in a complex reaction mixture. The ideal method should provide sensitive detection, accurate mass measurement for elemental composition determination, and structural information through fragmentation analysis. We will compare three common workflows: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS), and Liquid Chromatography with Atmospheric Pressure Chemical Ionization Mass Spectrometry (LC-APCI-MS).

Workflow 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for the characterization of many of the expected byproducts in this compound synthesis.[5]

Causality of Experimental Choices:

  • Gas Chromatography (GC): The separation of compounds in the gas phase based on their boiling points and interactions with the stationary phase allows for the resolution of individual components in the reaction mixture before they enter the mass spectrometer. This is crucial for obtaining clean mass spectra of each compound.

  • Electron Ionization (EI): This hard ionization technique imparts significant energy to the analyte molecules, causing extensive and reproducible fragmentation. The resulting fragmentation patterns serve as a "fingerprint" for a given compound and can be compared against extensive spectral libraries for identification.[6]

Self-Validating System:

The combination of retention time from the GC and the unique fragmentation pattern from the EI-MS provides a high degree of confidence in compound identification. The availability of large, searchable mass spectral libraries, such as the NIST/EPA/NIH Mass Spectral Library, further enhances the reliability of this technique.[7][8]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dilute an aliquot of the crude reaction mixture in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of ethers and related compounds.

    • Injection: A split/splitless injector is used to introduce a small volume of the sample onto the column.

    • Temperature Program: A temperature gradient is employed to elute compounds with a wide range of boiling points. A typical program might start at 50°C and ramp up to 250°C.

  • MS Detection:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

    • Data Acquisition: Acquire data in full scan mode to capture the mass spectra of all eluting compounds.

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram (TIC).

    • For each peak, compare the acquired mass spectrum against a reference library (e.g., NIST, Wiley) for tentative identification.[9]

    • Manually interpret the fragmentation patterns of unknown compounds to propose structures.

Workflow 2: Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)

For less volatile or thermally labile byproducts, such as the potential oligomeric species from the use of ethylene oxide, LC-MS is the preferred method. ESI is a soft ionization technique that is particularly well-suited for polar molecules.[10]

Causality of Experimental Choices:

  • Liquid Chromatography (LC): Separation is based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase. Reversed-phase chromatography is commonly used for the separation of small organic molecules.

  • Electrospray Ionization (ESI): ESI generates ions directly from a liquid solution, making it ideal for interfacing with LC. It is a soft ionization technique that typically produces protonated molecules [M+H]+ or other adducts with minimal fragmentation in the source. This allows for the determination of the molecular weight of the intact byproduct.[11]

  • Tandem Mass Spectrometry (MS/MS): To obtain structural information, the protonated molecule of interest is isolated in the first stage of the mass spectrometer and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed in the second stage of the mass spectrometer, providing valuable structural insights.[12][13]

Self-Validating System:

The combination of retention time from the LC, accurate mass measurement of the molecular ion from the first MS stage, and the characteristic fragmentation pattern from the MS/MS experiment provides a high level of confidence in the structural elucidation of unknown byproducts.[14] High-resolution mass spectrometry (HRMS) can further increase confidence by providing elemental composition information.[14]

Experimental Protocol: LC-ESI-MS/MS Analysis

  • Sample Preparation: Dilute the crude reaction mixture in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile/water).

  • LC Separation:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to promote ionization.

    • Flow Rate: Typical analytical flow rates are in the range of 0.2-0.5 mL/min.

  • MS/MS Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Mass Analyzer: A triple quadrupole, ion trap, or quadrupole time-of-flight (Q-TOF) instrument.

    • Data Acquisition: Perform a full scan MS experiment to identify the molecular ions of potential byproducts. Then, perform product ion scan MS/MS experiments on the ions of interest to obtain fragmentation data.

  • Data Analysis:

    • Extract ion chromatograms for the expected masses of potential byproducts.

    • Determine the elemental composition of the molecular ions from high-resolution mass data.

    • Interpret the MS/MS fragmentation patterns to deduce the structure of the byproducts.

Workflow 3: Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Mass Spectrometry (LC-APCI-MS)

APCI is another soft ionization technique that is complementary to ESI. It is particularly effective for the analysis of less polar and more volatile compounds that may not ionize well by ESI.[15]

Causality of Experimental Choices:

  • Atmospheric Pressure Chemical Ionization (APCI): In APCI, the mobile phase from the LC is nebulized and vaporized in a heated tube. A corona discharge then creates reagent ions from the solvent vapor, which in turn ionize the analyte molecules through chemical reactions (proton transfer or charge exchange). This technique is well-suited for compounds of medium polarity and volatility.

  • Compatibility with Normal-Phase Chromatography: APCI is more tolerant of non-polar solvents used in normal-phase chromatography, which can be advantageous for separating certain classes of isomers.

Self-Validating System:

Similar to LC-ESI-MS, the combination of retention time, molecular weight information, and fragmentation data (if using a tandem MS instrument) provides a robust platform for byproduct identification.

Experimental Protocol: LC-APCI-MS Analysis

The experimental protocol for LC-APCI-MS is similar to that of LC-ESI-MS, with the primary difference being the ionization source.

  • Sample Preparation: Dilute the crude reaction mixture in a suitable solvent.

  • LC Separation: Both reversed-phase and normal-phase chromatography can be employed.

  • MS Detection:

    • Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

    • Mass Analyzer: A single quadrupole, triple quadrupole, or TOF instrument.

    • Data Acquisition: Full scan MS and, if available, MS/MS experiments.

  • Data Analysis: Similar to LC-ESI-MS data analysis, focusing on molecular ion identification and interpretation of fragmentation patterns.

Data Presentation and Comparison

To facilitate a clear comparison of these techniques for the characterization of this compound reaction byproducts, the following table summarizes their key attributes:

FeatureGC-MSLC-ESI-MS/MSLC-APCI-MS
Analyte Volatility Volatile to Semi-VolatileNon-Volatile to Semi-VolatileSemi-Volatile
Analyte Polarity Non-polar to Moderately PolarPolar to Highly PolarNon-polar to Moderately Polar
Ionization Principle Electron Impact (Hard)Electrospray (Soft)Chemical Ionization (Soft)
Fragmentation Extensive, Library SearchableControlled (MS/MS)Minimal in Source
Molecular Ion Often weak or absentStrong [M+H]+ or adductsStrong [M+H]+ or M+.
Primary Application Identification of knowns, volatile unknownsElucidation of non-volatile unknownsAnalysis of less polar compounds

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in each mass spectrometry workflow.

GCMS_Workflow cluster_0 Sample Preparation cluster_1 GC Separation cluster_2 MS Detection cluster_3 Data Analysis Prep Dilute Reaction Mixture GC Gas Chromatography Prep->GC Inject EI Electron Ionization GC->EI Elution Analyzer Mass Analyzer EI->Analyzer Detector Detector Analyzer->Detector Analysis Library Search & Spectral Interpretation Detector->Analysis

Caption: GC-MS workflow for volatile and semi-volatile byproduct analysis.

LCMSMS_Workflow cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection cluster_3 Data Analysis Prep Dilute Reaction Mixture LC Liquid Chromatography Prep->LC Inject ESI Electrospray Ionization LC->ESI Elution MS1 MS1: Precursor Ion Selection ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2: Fragment Ion Analysis CID->MS2 Analysis Structure Elucidation MS2->Analysis

Caption: LC-ESI-MS/MS workflow for non-volatile and polar byproduct analysis.

Conclusion and Recommendations

The comprehensive characterization of reaction byproducts in the synthesis of this compound requires a multi-faceted analytical approach.

  • For a rapid screening of volatile and semi-volatile byproducts , GC-MS with electron ionization is the method of choice due to its high resolving power and the availability of extensive spectral libraries for confident identification.

  • For the identification and structural elucidation of unknown, non-volatile, or polar byproducts , such as potential oligomers, LC-ESI-MS/MS is indispensable. The soft ionization preserves the molecular ion, while tandem mass spectrometry provides the fragmentation data necessary for structural determination.

  • LC-APCI-MS serves as a valuable complementary technique for byproducts of intermediate polarity that may not be amenable to ESI.

By employing a combination of these powerful mass spectrometry techniques, researchers and drug development professionals can gain a thorough understanding of the impurity profile of their this compound synthesis, ensuring the quality, safety, and consistency of their final product.

References

  • ResearchGate. (n.d.). Mass spectra of two possible by-products formed along with or... Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Waters. (n.d.). Rapid Characterization of Impurities in Synthesized Products for the Fine Chemicals Industry. Retrieved from [Link]

  • Imbert, L., Saussereau, E., & Lacroix, C. (2014). Analysis of eight glycols in serum using LC-ESI-MS-MS. Journal of Analytical Toxicology, 38(9), 676–680. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Trace level analysis of three glycol ethers in wood stains by APCI-LC-MS/MS. Retrieved from [Link]

  • MDPI. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 629. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Gu, M., & Liu, D. Q. (2009). Use of liquid chromatography/tandem mass spectrometric molecular fingerprinting for the rapid structural identification of pharmaceutical impurities. Rapid Communications in Mass Spectrometry, 23(10), 1473–1482. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Al-Huniti, M. H., & Li, X. (2018). An Ultra-High-Pressure Liquid Chromatographic Tandem Mass Spectrometry Method for the Analysis of Benzoyl Ester Derivatized Glycols and Glycerol. Journal of Analytical Toxicology, 42(9), 623–629. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of eight glycols in serum using LC-ESI-MS-MS. Retrieved from [Link]

  • ResearchGate. (2019, October 16). (PDF) An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

  • Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. Retrieved from [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). KnowItAll GC-MS Library Collection. Retrieved from [Link]

  • ChemComplete. (2019, September 19). Mass Spectroscopy: Alcohol Fragmentation Patterns [Video]. YouTube. Retrieved from [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Retrieved from [Link]

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  • Shimadzu Corporation. (n.d.). LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System. Retrieved from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Retrieved from [Link]

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  • PubMed. (n.d.). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Retrieved from [Link]

  • ResearchGate. (n.d.). Racemic Guaifenesin Preparation by in vivo Williamson ether synthesis and FTIR, NMR, HPLC and GCMS spectral analysis. Retrieved from [Link]

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A Senior Application Scientist's Guide to Assessing the Enantiomeric Purity of Chiral Derivatives of 2-(Cyclopentyloxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its biological activity and safety profile.[1] Chiral derivatives of 2-(cyclopentyloxy)ethanol, a structural motif found in various bioactive compounds, are no exception. Ensuring the enantiomeric purity of these derivatives is a paramount concern for researchers, scientists, and drug development professionals. This guide provides an in-depth comparison of the primary analytical techniques for this purpose, grounded in experimental data and practical insights.

The fundamental challenge in analyzing enantiomers is that they possess identical physical and chemical properties in an achiral environment.[2][3] Therefore, differentiation requires the introduction of a chiral selector or environment. This can be achieved through various analytical techniques, each with its own set of advantages and limitations. This guide will focus on the most prevalent and effective methods: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents.

Comparative Overview of Analytical Techniques

The choice of analytical method for determining the enantiomeric excess (e.e.) of this compound derivatives often depends on factors such as the specific derivative, available instrumentation, required sensitivity, and sample throughput.

Parameter Chiral High-Performance Liquid Chromatography (HPLC) Chiral Gas Chromatography (GC) NMR Spectroscopy with Chiral Derivatizing Agents
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP).[4][5][6]Differential interaction of volatile enantiomers with a chiral stationary phase.[7][8]Conversion of enantiomers into diastereomers with distinguishable NMR signals.[9][10]
Derivatization Often not required for direct analysis.May be required to increase volatility and improve separation.Required to form diastereomers.[3][9][10]
Resolution (Rs) Generally high (>1.5), baseline separation is achievable.[11]Can be very high, especially with specialized cyclodextrin-based columns.[1]Dependent on the choice of derivatizing agent and magnetic field strength.
Sensitivity High, especially with UV or Mass Spectrometry (MS) detection.Very high, particularly with Flame Ionization Detection (FID) or MS.Lower sensitivity compared to chromatographic methods.
Analysis Time Typically 10-30 minutes per sample.[11]Can be longer, especially with temperature programming (~30 minutes).[1]Rapid data acquisition, but derivatization adds to the overall time.
Sample Throughput High, amenable to automation.Moderate to high, depending on the need for derivatization.Lower, due to the manual nature of derivatization and sample preparation.
Instrumentation Widely available in analytical laboratories.Common, but requires a chiral column.Standard NMR spectrometer is sufficient.
Key Advantage Broad applicability and direct analysis capabilities.[4][12]Excellent for volatile and thermally stable compounds.[1][12]Provides structural information in addition to enantiomeric ratio.
Key Limitation CSP selection can be challenging and expensive.Limited to volatile and thermally stable analytes.Derivatization can be complex and may introduce kinetic resolution.

In-Depth Analysis of Key Methodologies

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most versatile and widely used technique for enantiomeric separations.[4][6] The principle lies in the differential interaction between the enantiomers and a chiral stationary phase (CSP), leading to different retention times and, thus, separation.

Causality Behind Experimental Choices:

  • Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor. For derivatives of this compound, which contain a hydroxyl group and an ether linkage, polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often a good starting point.[11][13] These phases offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation.[5][14]

  • Mobile Phase Composition: In normal-phase mode, a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio of these solvents is optimized to achieve the best balance between resolution and analysis time.[11] For reversed-phase applications, aqueous mobile phases with organic modifiers like methanol or acetonitrile are employed.[5]

  • Detection: UV detection is common if the derivative contains a chromophore. If not, a Refractive Index (RI) detector can be used, although it is less sensitive. For high sensitivity and specificity, coupling the HPLC to a mass spectrometer (LC-MS) is the gold standard.[15]

Experimental Workflow for Chiral HPLC

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve sample in mobile phase Filter Filter through 0.45 µm syringe filter Sample->Filter Inject Inject onto Chiral HPLC Column Filter->Inject Separate Isocratic or Gradient Elution Inject->Separate Detect UV or MS Detection Separate->Detect Integrate Integrate Peak Areas of Enantiomers Detect->Integrate Calculate Calculate Enantiomeric Excess (e.e.) Integrate->Calculate

Caption: Workflow for enantiomeric purity assessment by Chiral HPLC.

Protocol: Chiral HPLC Separation of a this compound Derivative

  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane:Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm (if applicable) or RI

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Data Analysis: Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100, where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Chiral Gas Chromatography (GC)

For volatile and thermally stable derivatives of this compound, chiral GC offers excellent resolution and sensitivity.[1] Similar to HPLC, the separation is based on the differential interaction with a CSP, typically a cyclodextrin-based phase.[7]

Causality Behind Experimental Choices:

  • Derivatization: While direct analysis is possible, derivatization of the hydroxyl group to form an ester (e.g., acetate or trifluoroacetate) or a silyl ether can improve volatility and peak shape, leading to better separation. This is a crucial step to consider for compounds with polar functional groups.

  • Column Selection: Cyclodextrin-based chiral capillary columns, such as those containing permethylated β-cyclodextrin, are highly effective for separating a wide range of chiral compounds, including alcohols and ethers.[7]

  • Temperature Programming: A temperature gradient is often employed to optimize the separation, allowing for the elution of compounds with a range of boiling points while maintaining sharp peaks.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data_gc Data Analysis Derivatize Optional: Derivatize with Acetic Anhydride Dissolve Dissolve in suitable solvent Derivatize->Dissolve Inject_GC Inject into Chiral GC Column Dissolve->Inject_GC Separate_GC Temperature Programming Inject_GC->Separate_GC Detect_GC FID or MS Detection Separate_GC->Detect_GC Integrate_GC Integrate Peak Areas of Enantiomers Detect_GC->Integrate_GC Calculate_GC Calculate Enantiomeric Excess (e.e.) Integrate_GC->Calculate_GC

Caption: Logic of enantiomeric purity determination by NMR with a CDA.

Protocol: NMR Analysis using Mosher's Acid Derivatization

  • Derivatization: In an NMR tube, dissolve ~5 mg of the this compound derivative in 0.5 mL of deuterated chloroform (CDCl₃). Add a small excess (1.2 equivalents) of (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Reaction: Allow the reaction to proceed at room temperature until completion (monitor by TLC or ¹H NMR).

  • NMR Acquisition: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum.

  • Data Analysis: Identify a pair of well-resolved signals corresponding to the two diastereomers. Integrate these signals and calculate the enantiomeric ratio.

Conclusion and Recommendations

The assessment of enantiomeric purity for chiral derivatives of this compound is a critical step in their development and application.

  • For routine quality control and high-throughput screening, Chiral HPLC is the recommended method due to its broad applicability, high sensitivity, and potential for automation. The initial investment in column screening is offset by the direct analysis capabilities and reliable results.

  • Chiral GC is an excellent choice for volatile derivatives , offering superior resolution and sensitivity. The need for derivatization can be a drawback, but for suitable analytes, it provides highly accurate data.

  • NMR spectroscopy with chiral derivatizing agents is a valuable orthogonal technique. While less suited for high-throughput analysis, it provides unambiguous structural information and is an excellent problem-solving tool, especially when chromatographic methods fail or require validation.

Ultimately, the most robust approach often involves the use of two orthogonal methods to confirm the enantiomeric purity, ensuring the highest level of confidence in the analytical results. This multi-faceted approach embodies the principles of scientific rigor and is essential for advancing research and development in fields where chirality is key.

References

  • Di, L., & Kerns, E. H. (2011). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. John Wiley & Sons, Inc.
  • Gawroński, J., & Gajewy, J. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(1), 1-63.
  • GSI Repository. (n.d.). Absolute optical chiral analysis using cavity-enhanced polarimetry. Retrieved from [Link]

  • Kirkpatrick, D. T., Kautz, R. A., & Westenberger, B. J. (2018). Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods. Journal of Pharmaceutical and Biomedical Analysis, 156, 255-261.
  • Labuta, J., Ishihara, S., Šikorský, T., Futera, Z., Shundo, A., Hanyková, L., ... & Hill, J. P. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers.
  • Lindner, W. (n.d.).
  • MIT OpenCourseWare. (n.d.). Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3. Retrieved from [Link]

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2593-2608.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Stereochemistry - Stereoelectronics. (2021, April 30). Retrieved from [Link]

  • Taylor, C. R., & Yeung, E. S. (1997). Determination of enantiomeric excess using a chiral selective separation mode and polarimetric detection. Talanta, 44(8), 1353-1363.
  • The Royal Society of Chemistry. (2024, August 16). Chapter 2: Synthetic Methods for Dialkyl Ethers. Retrieved from [Link]

  • Wang, Y., Li, F., & Tang, B. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 458-465.
  • Zhang, T., Holder, E., & Franco, P. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 198, 113996.
  • Zheng, J., Cui, H., Wang, Y., & Weng, W. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific Reports, 11(1), 8089.

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A Comparative Mechanistic Guide to Reactions of 2-(Cyclopentyloxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-(Cyclopentyloxy)ethanol

This compound is a bifunctional organic molecule incorporating both an ether and a primary alcohol. This unique structural combination imparts properties that make it a versatile solvent and a useful intermediate in organic synthesis.[1][2] Its physical properties, such as a boiling point of 206.2 °C and solubility in both water and organic solvents, are key to its applications in formulations like paints, varnishes, and cleaning products.[1][2] The presence of both a nucleophilic hydroxyl group and a relatively inert ether linkage dictates its reactivity, which will be explored in the subsequent sections.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₇H₁₄O₂[2]
Molecular Weight130.18 g/mol [2]
Boiling Point206.247 °C at 760 mmHg[2]
Flash Point81.484 °C[2]
Density1 g/cm³[2]
Refractive Index1.46[2]

I. Synthesis of this compound: The Williamson Ether Synthesis

The most common and efficient method for the preparation of unsymmetrical ethers like this compound is the Williamson ether synthesis.[3][4][5][6] This reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[3][4][5]

Mechanistic Rationale

The synthesis involves the deprotonation of a suitable alcohol to form a potent nucleophile, the alkoxide, which then attacks an alkyl halide in a concerted, one-step mechanism. For the synthesis of this compound, two primary routes are theoretically possible:

  • Route A: Reaction of sodium 2-hydroxyethoxide with cyclopentyl halide.

  • Route B: Reaction of sodium cyclopentoxide with 2-haloethanol.

From a mechanistic standpoint, Route B is superior. The S(_N)2 reaction is highly sensitive to steric hindrance at the electrophilic carbon.[6] Cyclopentyl halides, being secondary halides, are more sterically hindered than the primary halide in 2-haloethanol. Attack at the secondary carbon would face greater steric repulsion, leading to a significant amount of the competing elimination (E2) product, cyclopentene. Therefore, the reaction of a primary halide with a secondary alkoxide is the preferred pathway to maximize the yield of the desired ether.

Experimental Workflow: Williamson Ether Synthesis

G cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SN2 Reaction cluster_2 Step 3: Work-up & Purification A Cyclopentanol B Sodium Hydride (NaH) in dry THF A->B Deprotonation C Sodium Cyclopentoxide (Nucleophile) B->C D 2-Chloroethanol (Electrophile) C->D Nucleophilic Attack E This compound D->E F Aqueous Work-up E->F G Extraction with Organic Solvent F->G H Drying & Solvent Removal G->H I Distillation H->I J Pure this compound I->J

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Analogous Synthesis)
  • Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add dry cyclopentanol to a suspension of sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of sodium cyclopentoxide.

  • S(_N)2 Reaction: To the freshly prepared sodium cyclopentoxide solution, add 2-chloroethanol (1.0 equivalent) dropwise at room temperature. After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and cautiously quench with water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by fractional distillation to yield pure this compound.

II. Reactivity of the Hydroxyl Group

The primary alcohol functionality in this compound is a key site of reactivity, allowing for transformations such as oxidation and dehydration.

A. Oxidation to 2-(Cyclopentyloxy)acetaldehyde

The primary alcohol can be selectively oxidized to the corresponding aldehyde, 2-(cyclopentyloxy)acetaldehyde, using mild oxidizing agents. Pyridinium chlorochromate (PCC) is a suitable reagent for this transformation as it minimizes over-oxidation to the carboxylic acid.[7][8]

The oxidation with PCC involves the formation of a chromate ester intermediate. A subsequent E2-like elimination, where a base (such as pyridine or the chloride ion) abstracts the proton on the carbon bearing the oxygen, leads to the formation of the carbon-oxygen double bond and the reduction of Cr(VI) to Cr(IV).[7]

G A This compound B PCC in CH2Cl2 A->B Nucleophilic Attack on Chromium C Chromate Ester Intermediate B->C D Base-mediated Elimination C->D E 2-(Cyclopentyloxy)acetaldehyde D->E

Caption: Simplified mechanism of PCC oxidation of this compound.

The following is a general procedure for the PCC oxidation of a primary alcohol.[8][9]

  • To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) and celite in anhydrous dichloromethane (CH₂Cl₂), add a solution of this compound (1.0 equivalent) in CH₂Cl₂ at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium byproducts.

  • Wash the silica gel pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(cyclopentyloxy)acetaldehyde, which can be further purified by distillation or chromatography if necessary.

B. Acid-Catalyzed Dehydration

Under strongly acidic conditions and heat, the hydroxyl group of this compound can be eliminated to form an alkene. The mechanism of this dehydration depends on the stability of the potential carbocation intermediate.

  • Protonation: The reaction is initiated by the protonation of the hydroxyl group by a strong acid (e.g., H₂SO₄ or H₃PO₄), converting it into a good leaving group (water).[10][11]

  • Formation of Intermediate:

    • E1 Mechanism: If a stable carbocation can be formed, the protonated alcohol will dissociate to form a carbocation intermediate. However, a primary carbocation is highly unstable, making a direct E1 pathway unlikely.

    • E2 Mechanism: A more probable pathway for a primary alcohol is an E2 mechanism, where a base (such as the conjugate base of the acid or another alcohol molecule) abstracts a proton from the adjacent carbon in a concerted step with the departure of the water molecule.[11]

  • Product Formation: The expected product would be cyclopentoxyethene.

It is important to note that under certain conditions, rearrangement of an initial carbocation (if formed) could lead to other products, although this is less likely with a primary substrate.

III. Reactivity of the Ether Linkage: Acid-Catalyzed Cleavage

Ethers are generally unreactive, which contributes to their utility as solvents. However, under harsh conditions with strong acids, such as HBr or HI, the ether linkage can be cleaved.[12][13][14]

Mechanistic Insights

The cleavage of the ether in this compound can proceed via an S(_N)1 or S(_N)2 mechanism, depending on the site of initial protonation and the nature of the alkyl groups attached to the ether oxygen.

  • Protonation: The ether oxygen is protonated by the strong acid, creating a good leaving group.

  • Nucleophilic Attack: A halide ion (Br⁻ or I⁻) then acts as a nucleophile.

    • S(_N)2 Pathway: Attack at the less sterically hindered ethyl group would yield cyclopentanol and a 2-haloethanol.

    • S(_N)1 Pathway: If the reaction conditions favor the formation of a carbocation, cleavage at the cyclopentyl-oxygen bond would lead to a secondary carbocation. This is more stable than a primary carbocation, making this cleavage pathway plausible under forcing conditions.

The likely outcome would be a mixture of products depending on the specific reaction conditions.

IV. Comparison with Alternative Ether-Alcohols: A Case Study of 2-Butoxyethanol

2-Butoxyethanol (ethylene glycol monobutyl ether) is a widely used industrial solvent and a relevant comparator for this compound due to its similar bifunctional nature.[15][16]

Comparative Physicochemical Properties:

PropertyThis compound2-Butoxyethanol
Molecular FormulaC₇H₁₄O₂C₆H₁₄O₂
Molecular Weight130.18 g/mol 118.17 g/mol
Boiling Point206.2 °C171 °C
Flash Point81.5 °C67 °C
Water SolubilitySolubleMiscible
Performance Comparison
  • Solvency: Both compounds are excellent solvents for a wide range of substances due to the presence of both a polar hydroxyl group and a less polar ether backbone.[17][18] The larger, more hydrophobic cyclopentyl group in this compound may enhance its ability to dissolve nonpolar compounds compared to the butyl group in 2-butoxyethanol.

  • Reactivity: The fundamental reactivity of the hydroxyl and ether groups is similar in both molecules. However, the steric bulk of the cyclopentyl group may influence the rates of reactions at the ether oxygen and the adjacent methylene group compared to the n-butyl group. For instance, in S(_N)2 reactions where the ether acts as a solvent, the bulkier cyclopentyl group might lead to slower reaction rates if it hinders the approach of the nucleophile.[19][20][21][22]

  • Safety and Environmental Profile: Glycol ethers as a class have been subject to scrutiny regarding their toxicity.[1] While specific data for this compound is limited, it is crucial for researchers to consult the Safety Data Sheet (SDS) and handle the compound with appropriate personal protective equipment.[7]

Conclusion

This compound presents a valuable, albeit less-studied, alternative to more common ether-alcohols. Its synthesis is readily achievable through the Williamson ether synthesis, and its reactivity is governed by the interplay of its hydroxyl and ether functionalities. While this guide provides a mechanistic framework based on established chemical principles, further experimental investigation is warranted to fully elucidate the specific reaction kinetics, yields, and optimal conditions for reactions involving this compound. Researchers are encouraged to use the provided analogous protocols as a starting point for their own investigations.

References

  • Dow Chemical Company. (n.d.). Glycol Ethers Properties & Examples, Organic Solvents. Retrieved from [Link]

  • LookChem. (n.d.). Cas 1819-34-7, this compound. Retrieved from [Link]

  • International Labour Organization. (2011). Glycol Ethers: Physical & Chemical Properties. In Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • Stellman, J. M. (Ed.). (2011). Glycol Ethers: Physical & chemical properties. In Encyclopaedia of Occupational Health and Safety.
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  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). Retrieved from [Link]

  • ResearchGate. (2003, January). PCC-Mediated Novel Oxidation Reactions of Homobenzylic and Homoallylic Alcohols. Retrieved from [Link]

  • Niknam, K. (2007). Pyridinium Chlorochromate Supported on Alumina as an Efficient Oxidizing Agent for Oxidation of Alcohols Under Solvent Free Conditions. Asian Journal of Chemistry, 19(4), 2513-2516.
  • Wikipedia. (n.d.). 2-Butoxyethanol. Retrieved from [Link]

  • Goldman, E. R., & Anderson, G. W. (2013). Phosphonate ester derivatives and methods of synthesis thereof. U.S. Patent No. 8,569,493. Washington, DC: U.S.
  • International Agency for Research on Cancer. (2006). 2-BUTOXYETHANOL. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 88.
  • Chegg. (n.d.). Acid-catalyzed dehydration of 2,2-dimethylcyclohexanol yields a mixture of 1,2-dimethylcyclohexene and isopropylidenecyclopentane. Propose a mechanism to account for the formation of both products. Retrieved from [Link]

  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • Tuition Tube. (2016, November 19). Conformation and Reactivity in Acyclic compounds. Retrieved from [Link]

  • Lee, J. Y., & Kim, K. (2008). Efficiency of Bulky Protic Solvent for SN2 Reaction. Organic letters, 10(1), 61–64.
  • Mlostoń, G., Huisgen, R., & Giera, H. (2015). On the strong difference in reactivity of acyclic and cyclic diazodiketones with thioketones: experimental results and quantum-chemical interpretation. Beilstein journal of organic chemistry, 11, 482–490.
  • Witoon, T., Numpilai, T., & Appamana, W. (2014). Catalytic Ethanol Dehydration over Different Acid-activated Montmorillonite Clays. Chiang Mai Journal of Science, 41(5.1), 1146-1156.
  • Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]

  • LibreTexts. (2021, December 15). 9.12 Reactions of Ethers: Acidic Cleavage. In Fundamentals of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2007, December). Efficiency of Bulky Protic Solvent for S N 2 Reaction. Retrieved from [Link]

  • Chegg. (n.d.). The major product of acid-catalysed dehydration of 2-pentanol. Retrieved from [Link]

  • Pearson+. (n.d.). Draw the products of the acid-catalyzed dehydration of the compou.... Retrieved from [Link]

  • V Chemical Sciences. (2023, July 27). Effect Of Conformation On Reactivity (In Acyclic & Cyclic Compounds). YouTube. Retrieved from [Link]

  • Hammel, K. E., Jensen, K. A., Mozzetti, A. R., & Cullen, D. (2002). Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase. Journal of Biological Chemistry, 277(31), 28437-28443.
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  • Quora. (n.d.). Why are cyclic ketones more reactive than open chain analogous ketones?. Retrieved from [Link]

  • Chegg. (n.d.). Acid-catalyzed dehydration of 2,2-dimethylcyclohexanol yields a mixture of 1,2-dimethylcyclohexene and isopropylidenecyclopentane. Propose a mechanism to explain these products(using curved arrows). Retrieved from [Link]

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A Comparative Guide to the Synthesis of 2-(Cyclopentyloxy)ethanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-(Cyclopentyloxy)ethanol

This compound is a glycol ether that finds utility as a versatile solvent and a key chemical intermediate in various industrial and pharmaceutical applications.[1] Its unique combination of a cyclopentyl ether group and a primary alcohol functionality imparts a desirable balance of hydrophobicity and hydrophilicity, making it an effective solvent for a range of substances.[1] In the realm of drug development, such tailored ether compounds are integral to the synthesis of more complex molecules, acting as building blocks or participating in the formulation of final drug products. The efficient and cost-effective synthesis of this compound is therefore a topic of considerable interest to the scientific community. This guide provides a detailed cost-benefit analysis of two primary synthetic protocols for its preparation, offering insights into the practical considerations for laboratory and industrial-scale production.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several established methods for ether formation. This guide will focus on a comparative analysis of two prominent protocols:

  • The Williamson Ether Synthesis: A classic and widely used method for preparing ethers, this reaction involves the nucleophilic substitution of a halide by an alkoxide.[2][3]

  • Acid-Catalyzed Ring Opening of Cyclopentene Oxide: This method utilizes an acid catalyst to facilitate the reaction between an epoxide and an alcohol, in this case, ethylene glycol.[4][5]

The selection of a particular synthetic route is often a trade-off between various factors including reagent cost, reaction yield, process safety, and environmental impact. A thorough understanding of these aspects is crucial for making informed decisions in a research or manufacturing setting.

Protocol 1: The Williamson Ether Synthesis

The Williamson ether synthesis is a robust and versatile method for the preparation of both symmetrical and unsymmetrical ethers.[6][7] The reaction proceeds via an S(_N)2 mechanism, where an alkoxide ion acts as the nucleophile, attacking an electrophilic carbon atom bearing a good leaving group, typically a halide.[2]

Reaction Scheme & Mechanism

The synthesis of this compound via the Williamson method can be achieved by reacting sodium cyclopentoxide with 2-chloroethanol. The cyclopentoxide is typically prepared in situ by treating cyclopentanol with a strong base, such as sodium hydride (NaH).[3]

Step 1: Formation of the Alkoxide Cyclopentanol is deprotonated by sodium hydride to form the highly reactive sodium cyclopentoxide.

Step 2: Nucleophilic Substitution The cyclopentoxide ion then attacks the primary carbon of 2-chloroethanol, displacing the chloride ion to form the desired ether.

Diagram of the Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: SN2 Reaction cluster_purification Workup & Purification Cyclopentanol Cyclopentanol Cyclopentoxide Sodium Cyclopentoxide Cyclopentanol->Cyclopentoxide + NaH (in THF) NaH NaH Product This compound Cyclopentoxide->Product + 2-Chloroethanol Chloroethanol 2-Chloroethanol Quench Quench (e.g., water) Product->Quench Extraction Extraction (e.g., ether) Quench->Extraction Distillation Distillation Extraction->Distillation

Caption: Workflow for the Williamson ether synthesis of this compound.

Experimental Protocol

Materials:

  • Cyclopentanol

  • Sodium hydride (60% dispersion in mineral oil)[8]

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Chloroethanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add cyclopentanol (1.0 eq) to anhydrous THF.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution at 0 °C. Caution: Sodium hydride is highly reactive and flammable; handle under an inert atmosphere.[8][9][10]

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.

  • Ether Synthesis: Cool the reaction mixture back to 0 °C and add 2-chloroethanol (1.0 eq) dropwise via a syringe.

  • Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature and cautiously quench the excess sodium hydride by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Cost-Benefit Analysis
FactorAnalysis
Cost of Reagents Sodium hydride and anhydrous THF can be moderately expensive, contributing significantly to the overall cost. Cyclopentanol and 2-chloroethanol are relatively inexpensive.
Yield This method typically provides good to excellent yields, often in the range of 70-90%, depending on the purity of reagents and reaction conditions.[2]
Scalability The Williamson ether synthesis is highly scalable and is used in industrial processes.[2] However, the use of sodium hydride on a large scale presents significant safety challenges.[8][9]
Safety & Environmental The primary safety concern is the use of sodium hydride, which is a highly flammable and water-reactive solid.[8][9][11] The use of THF, a flammable and potentially peroxide-forming solvent, also requires careful handling. The reaction generates sodium chloride as a byproduct, which has a low environmental impact.
Versatility This is a very versatile method applicable to a wide range of alcohols and alkyl halides.[2]

Protocol 2: Acid-Catalyzed Ring Opening of Cyclopentene Oxide

An alternative route to this compound involves the acid-catalyzed ring opening of cyclopentene oxide with ethylene glycol. Epoxides are three-membered cyclic ethers that are highly strained and susceptible to ring-opening reactions by nucleophiles.[12]

Reaction Scheme & Mechanism

In the presence of an acid catalyst (e.g., sulfuric acid or a Lewis acid), the oxygen atom of the epoxide is protonated, making the ring more susceptible to nucleophilic attack. Ethylene glycol then acts as the nucleophile, attacking one of the electrophilic carbons of the protonated epoxide, leading to the opening of the ring and the formation of the desired product.

Diagram of the Acid-Catalyzed Ring Opening Workflow

Ring_Opening cluster_reaction Reaction cluster_purification Workup & Purification CyclopenteneOxide Cyclopentene Oxide Product This compound CyclopenteneOxide->Product EthyleneGlycol Ethylene Glycol EthyleneGlycol->Product + Acid Catalyst Catalyst Acid Catalyst Neutralization Neutralization (e.g., NaHCO3) Product->Neutralization Extraction Extraction (e.g., ether) Neutralization->Extraction Distillation Distillation Extraction->Distillation

Caption: Workflow for the acid-catalyzed ring opening of cyclopentene oxide.

Experimental Protocol

Materials:

  • Cyclopentene oxide

  • Ethylene glycol

  • Sulfuric acid (catalytic amount)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclopentene oxide (1.0 eq) and an excess of ethylene glycol (e.g., 5.0 eq). The excess ethylene glycol serves as both the nucleophile and the solvent.

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the mixture.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for 2-4 hours. Monitor the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst by the careful addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by fractional distillation under reduced pressure. The excess ethylene glycol, having a higher boiling point, will remain in the distillation flask.

Cost-Benefit Analysis
FactorAnalysis
Cost of Reagents Cyclopentene oxide can be more expensive than cyclopentanol. Ethylene glycol and sulfuric acid are very inexpensive.
Yield Yields can be variable and are often moderate (50-70%). The reaction can sometimes lead to polymerization of the epoxide as a side reaction, which can lower the yield of the desired product.
Scalability This method is generally scalable, but controlling the reaction temperature is crucial to prevent side reactions. The use of a large excess of ethylene glycol might be a consideration for large-scale operations.
Safety & Environmental Sulfuric acid is corrosive and requires careful handling. Ethylene glycol is toxic. The reaction is generally less hazardous than the Williamson synthesis due to the absence of highly reactive reagents like sodium hydride. The generation of byproducts is minimal.
Selectivity The regioselectivity of the ring opening can be an issue with unsymmetrical epoxides, but for the symmetrical cyclopentene oxide, this is not a concern. The primary challenge is preventing polymerization.

Comparative Summary and Recommendations

FeatureWilliamson Ether SynthesisAcid-Catalyzed Ring Opening
Starting Materials Cyclopentanol, 2-ChloroethanolCyclopentene Oxide, Ethylene Glycol
Key Reagents Sodium HydrideSulfuric Acid (catalytic)
Typical Yield High (70-90%)[2]Moderate (50-70%)
Reaction Conditions Reflux in THF (approx. 66°C)Moderate heat (60-80°C)
Primary Safety Hazard Sodium Hydride (flammable, water-reactive)[8][9]Sulfuric Acid (corrosive), Ethylene Glycol (toxic)
Cost Profile Higher reagent cost (NaH, anhydrous THF)Potentially higher starting material cost (cyclopentene oxide)
Byproducts Sodium ChlorideMinimal (potential for polymer)

Recommendation for Laboratory Scale: For small-scale laboratory synthesis where high yield and product purity are the primary goals, the Williamson Ether Synthesis is often the preferred method due to its reliability and high conversion rates. The safety precautions for handling sodium hydride are well-established in a laboratory setting.[8]

Recommendation for Industrial Scale: For larger-scale industrial production, the Acid-Catalyzed Ring Opening of Cyclopentene Oxide may be more cost-effective, avoiding the use of expensive and hazardous sodium hydride. While the yield may be lower, the lower cost of reagents and simpler reaction setup can make it economically more viable. Process optimization would be critical to maximize the yield and minimize polymerization.

Conclusion

The choice between the Williamson ether synthesis and the acid-catalyzed ring opening of cyclopentene oxide for the preparation of this compound depends on a careful evaluation of the specific requirements of the synthesis. For high-yield, small-scale preparations, the Williamson synthesis is a superior choice, provided the necessary safety measures are in place. For cost-effective, large-scale production, the acid-catalyzed ring opening presents a more attractive option, despite its potentially lower yield. Researchers and drug development professionals should weigh these factors to select the most appropriate protocol for their needs.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • University of California, Santa Barbara. Sodium Hydride - Standard Operating Procedure. [Link]

  • ACS Publications. An Ether Synthesis Using Phase Transfer Catalysis. [Link]

  • Google Patents. US6730815B2 - Method of producing glycol ethers.
  • New Jersey Department of Health. HAZARD SUMMARY - SODIUM HYDRIDE. [Link]

  • Brainly. Is amide synthesis or Williamson ether synthesis more environmentally friendly? [Link]

  • Alkali Metals Limited. MSDS for SODIUM HYDRIDE. [Link]

  • Google Patents. US6291720B1 - Synthesis of glycol ethers.
  • esig. What are Glycol Ethers? [Link]

  • Williamson Ether Synthesis Lab Handout. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • University of Evansville. The Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • ResearchGate. Exploring the Synthesis methods of etheres Through alcohols: A Comprehensive Review. [Link]

  • LookChem. Cas 1819-34-7,this compound. [Link]

  • ResearchGate. Four possible transition states for the ring-opening of a cyclopentene oxide (CPO) molecule by an adjacent Co(III). [Link]

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  • Khan Academy. Ring-opening reactions of epoxides: Strong nucleophiles. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Cyclopentyloxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the fast-paced environment of research and development, the integrity of our work is intrinsically linked to the safety and compliance of our laboratory practices. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of responsible science. This guide provides a detailed, procedural framework for the safe handling and disposal of 2-(Cyclopentyloxy)ethanol. As your partner in the laboratory, we aim to provide value beyond the product itself, building a foundation of trust through expert guidance. This document moves beyond a simple checklist, explaining the causality behind each procedural step to ensure a self-validating and inherently safe workflow.

Part 1: Hazard Profile and Chemical Characteristics

Before handling any chemical, a thorough understanding of its properties is paramount. This compound is a colorless liquid organic compound used as a solvent or chemical intermediate.[1] While it has low acute toxicity, it presents notable hazards that dictate its handling and disposal protocols.[1] Its potential to cause skin, eye, and respiratory irritation necessitates that it be managed as a regulated hazardous waste.[1][2]

Table 1: Physicochemical and Hazard Data for this compound

Property Value Source
CAS Number 1819-34-7 [1][2]
Molecular Formula C₇H₁₄O₂ [1]
Molecular Weight 130.19 g/mol [2]
Appearance Colorless Liquid [1]
Flash Point 81.484°C [1]
Solubility Soluble in water and organic solvents [1]
GHS Pictogram GHS07 (Exclamation Mark) [2]
Signal Word Warning [2]

| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |[2] |

Part 2: Immediate Safety and Handling Protocols

Proper disposal begins with safe handling during use. The hazards associated with this compound demand stringent adherence to personal and engineering controls.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles to prevent skin and eye contact.[3]

  • Ventilation: Use this chemical in a well-ventilated area or under a chemical fume hood to minimize the inhalation of vapors.[3]

  • Avoiding Contamination: Do not eat, drink, or smoke in areas where this chemical is handled.[3] Wash hands thoroughly after use to prevent accidental ingestion or contact.[4]

Part 3: Step-by-Step Disposal Procedure

The disposal of this compound is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which establishes a "cradle-to-grave" responsibility for hazardous waste generators.[5] The following procedure ensures compliance and safety.

Step 1: Waste Determination The moment you decide to discard this compound, it is considered waste.[6] Based on its documented hazards (skin, eye, and respiratory irritation), it must be managed as a hazardous waste.[2][6] Under no circumstances should this chemical be disposed of down the sink, as this can harm aquatic life and violate local and federal regulations.[7]

Step 2: Segregation of Waste To prevent potentially violent chemical reactions, proper segregation is critical.[8]

  • Collect this compound waste in a dedicated container for non-halogenated organic solvents .

  • Do Not Mix with incompatible waste streams such as:

    • Acids or Bases

    • Oxidizers

    • Aqueous waste

    • Halogenated organic solvents

Step 3: Proper Containerization The integrity of the waste container is essential for preventing leaks and spills.

  • Container Selection: Use a container made of a material compatible with the chemical, such as glass or polyethylene. The original product container is often the best choice.[6] The container must be in good condition, free of leaks, and have a tightly sealing cap.[8][9]

  • Filling: Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.[10] The container must remain closed at all times except when waste is actively being added.[11][12]

Step 4: Accurate Labeling Clear and accurate labeling is a regulatory requirement and a cornerstone of laboratory safety.[8] The label must include:

  • The words "Hazardous Waste" .

  • The full chemical name: "this compound" . Do not use abbreviations or formulas.

  • A clear indication of the hazards: "Irritant, Combustible Liquid" .

  • The accumulation start date (the date the first drop of waste was added to the container).

Step 5: Accumulation and Storage Waste must be stored safely at its point of generation in a designated Satellite Accumulation Area (SAA).[11][13]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.[13]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.[10]

  • Storage Conditions: Store the container away from heat, sparks, or open flames.[8] If space permits, keeping it in a dedicated, ventilated flammable storage cabinet is best practice.[13]

Step 6: Arranging for Final Disposal As the generator, your institution retains ownership of the waste until its final, safe disposal.[5][9]

  • Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a pickup.[8][13]

  • Provide them with all necessary information from the waste label. They will ensure the waste is transported and disposed of in compliance with all local, state, and federal regulations.[14]

Part 4: Emergency Response Procedures

In the event of accidental exposure or a spill, a swift and correct response is crucial.

  • Spill:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Collect the contaminated absorbent material using non-sparking tools and place it into a sealable, properly labeled hazardous waste container.[3][6]

    • The collected spill cleanup material must be disposed of as hazardous waste.[6]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[15] Seek medical attention.

Part 5: Proactive Waste Minimization

A core principle of modern chemical hygiene is to minimize waste generation at the source.[11]

  • Source Reduction: Order only the quantity of chemical required for your immediate experimental needs.[11]

  • Inventory Management: Maintain a detailed and up-to-date chemical inventory to avoid ordering duplicates and to track expiration dates.[10]

  • Surplus Sharing: Before ordering new material, check if surplus, unexpired this compound is available from other labs within your institution.[11]

Part 6: Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_disposal Disposal Workflow cluster_final Final Disposition start Use of This compound waste_gen Waste Generated start->waste_gen identify Step 1: Identify as Hazardous Waste waste_gen->identify Is it for discard? segregate Step 2: Segregate (Non-Halogenated Organics) identify->segregate Prevent reactions sink_disposal Sink Disposal (PROHIBITED) identify->sink_disposal Incorrect Path! containerize Step 3: Select Compatible Container & Cap segregate->containerize Ensure containment label_waste Step 4: Label Container Accurately containerize->label_waste Comply & inform store Step 5: Store in SAA with Secondary Containment label_waste->store Safe accumulation contact_ehs Step 6: Contact EH&S for Pickup store->contact_ehs Fulfill 'cradle-to-grave' end_node Proper Off-Site Disposal contact_ehs->end_node

Caption: Decision workflow for this compound disposal.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental Services. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

  • EPA Hazardous Waste Management. Axonator. [Link]

  • This compound | 1819-34-7. LookChem. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • Hazardous Waste Disposal Procedures. Michigan Technological University. [Link]

  • Ethanol Disposal In Laboratories. Collect and Recycle. [Link]

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Navigating the Safe Handling of 2-(Cyclopentyloxy)ethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the safe and efficient handling of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper use of 2-(Cyclopentyloxy)ethanol (CAS No. 1819-34-7), a versatile solvent and chemical intermediate. By moving beyond a simple checklist and delving into the causality behind each procedural step, this document aims to be your trusted resource, ensuring both personal safety and the integrity of your research.

Understanding the Hazard Profile of this compound

Before any handling, a thorough understanding of the inherent risks is crucial. This compound is classified with the following hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][2]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1][2]

  • Combustible Liquid (H227): As a combustible liquid, it has a flashpoint at or above 100°F (37.8°C) but below 200°F (93.3°C), posing a fire hazard when exposed to ignition sources.[2][3]

Given its potential to cause irritation, it is imperative to handle this compound with care and utilize appropriate personal protective equipment to minimize health risks.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates the use of Personal Protective Equipment (PPE) to mitigate risks associated with hazardous chemicals in a laboratory setting.[3][5] The following table outlines the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Butyl rubber or Viton gloves. If unavailable, heavy-duty nitrile gloves may be used for splash protection, but must be replaced immediately upon contact.[6][7]Glycol ethers can permeate standard laboratory gloves. Butyl rubber and Viton offer superior resistance to a broad range of chemicals, including ethers and alcohols.[6][7][8] Thin gauge nitrile gloves are not designed for prolonged, direct exposure to chemicals.[9][10]
Eye & Face Protection Safety glasses with side shields or chemical splash goggles. A face shield should be worn in situations with a high risk of splashing.[11]Protects against accidental splashes that can cause serious eye irritation.[2] A face shield offers a broader area of protection for the entire face.[11]
Skin & Body Protection A chemically resistant lab coat. For larger quantities or in case of significant spill potential, a chemically resistant apron over the lab coat is recommended. Closed-toe shoes are mandatory.Prevents skin contact and contamination of personal clothing.[12] Lab coats should be buttoned to provide maximum coverage.
Respiratory Protection Work in a well-ventilated area, preferably a chemical fume hood. If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[13]Minimizes the inhalation of vapors that can cause respiratory tract irritation.[2] A chemical fume hood is the primary engineering control for reducing exposure to volatile hazardous chemicals.[3]
Experimental Protocol: Glove Selection and Integrity Check
  • Visual Inspection: Before each use, carefully inspect gloves for any signs of degradation, such as discoloration, swelling, cracking, or punctures.

  • Inflation Test: To check for pinholes, seal the cuff of the glove and gently inflate it with air. Submerge the glove in water and look for any escaping air bubbles.

  • Proper Donning: Ensure hands are clean and dry before putting on gloves.

  • Immediate Replacement: If a glove is splashed with this compound, remove it immediately, wash your hands thoroughly, and don a new pair.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_selection PPE Selection cluster_procedure Safe Handling Protocol start Task: Handling this compound hazards Identify Hazards: - Skin/Eye/Respiratory Irritant - Combustible Liquid start->hazards hand Hand Protection: Butyl or Viton Gloves hazards->hand Based on chemical class (Glycol Ether) eye Eye/Face Protection: Safety Goggles +/- Face Shield hazards->eye body Body Protection: Chemical Resistant Lab Coat hazards->body respiratory Respiratory Protection: Work in Fume Hood hazards->respiratory don Don PPE Correctly hand->don eye->don body->don respiratory->don handle Handle Chemical in Designated Area don->handle doff Doff PPE Correctly handle->doff dispose_ppe Dispose of Contaminated PPE as Hazardous Waste doff->dispose_ppe

Operational Plans: Safe Handling and Storage

Adherence to proper operational procedures is critical for mitigating the risks associated with this compound.

Handling Procedures
  • Ventilation: Always handle this compound in a well-ventilated area, with a chemical fume hood being the preferred engineering control.[14]

  • Ignition Sources: As a combustible liquid, keep it away from open flames, hot surfaces, and other potential sources of ignition.[15]

  • Transfers: When transferring the liquid, do so carefully to avoid splashing. For transfers from bulk containers (greater than five gallons), ensure containers are electrically bonded and grounded to prevent static discharge.[14]

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where this chemical is handled or stored.

Storage Plan
  • Container: Store in a tightly closed, properly labeled container. The label should clearly identify the contents and associated hazards.

  • Location: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[13]

  • Flammable Storage: For larger quantities, utilize an approved flammable liquids storage cabinet.[2][16] OSHA regulations set limits on the amount of flammable and combustible liquids that can be stored outside of such cabinets.[2][16]

Disposal Plan: Responsible Waste Management

The disposal of this compound and its contaminated waste must be handled in accordance with local, state, and federal regulations to prevent environmental contamination.[17]

Waste Characterization and Segregation
  • Hazardous Waste: Due to its hazardous properties, this compound is considered hazardous waste.

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

Disposal Protocol
  • Collection: Collect waste this compound and any materials contaminated with it (e.g., gloves, absorbent pads) in a designated, leak-proof, and clearly labeled hazardous waste container.[4][18] The label must include the words "Hazardous Waste," the full chemical name, and the accumulation start date.[4]

  • Spill Management:

    • Small Spills: For small spills, absorb the material with a non-combustible absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[5]

    • Large Spills: For large spills, contain the spill with a dike to prevent it from entering sewers or waterways.[1] Evacuate the area and contact your institution's environmental health and safety department immediately.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and qualified hazardous waste disposal contractor.[4] Never pour this compound down the drain or dispose of it in the regular trash.[18]

Disposal_Workflow cluster_generation Waste Generation cluster_handling On-Site Waste Handling cluster_disposal Final Disposal start Used this compound or Contaminated Materials collect Collect in Designated, Labeled Hazardous Waste Container start->collect spill Manage Spills Appropriately start->spill In case of spill segregate Segregate from Incompatible Waste Streams collect->segregate store Store in a Secure, Well-Ventilated Area segregate->store pickup Arrange for Pickup by Licensed Waste Contractor store->pickup spill->collect end Proper Disposal pickup->end

By implementing these detailed safety and handling protocols, you can confidently and responsibly work with this compound, ensuring a safe laboratory environment for yourself and your colleagues while upholding the highest standards of scientific integrity.

References

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Glycol Ethers Storage and Handling Guide. (n.d.). Scribd. Retrieved from [Link]

  • 29 CFR 1910.1450 - OSHA Laboratory Standard. (n.d.). MasterControl. Retrieved from [Link]

  • Guide to Glycol Disposal. (n.d.). HWH Environmental. Retrieved from [Link]

  • OSHA Flammable Storage Requirements Explained. (n.d.). LOC Scientific. Retrieved from [Link]

  • Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids. (n.d.). University of Nevada, Reno. Retrieved from [Link]

  • How to Dispose of Glycol Safely, Sustainably and Legally. (2025, July 31). ClearWater Industries. Retrieved from [Link]

  • Butyl Gloves. (2025, June 22). The Glove Guru. Retrieved from [Link]

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.). Kimberly-Clark. Retrieved from [Link]

  • OSHA Glove Selection Chart. (n.d.). University of California, Santa Cruz Environmental Health and Safety. Retrieved from [Link]

  • This compound. (n.d.). LookChem. Retrieved from [Link]

  • SILVER FERN CHEMICAL, INC. SAFETY DATA SHEET Glycol Ether DE. (n.d.). Quantum Compliance. Retrieved from [Link]

  • Glycol Ether DB Safety Data Sheet. (2018, May 18). Retrieved from [Link]

  • OSHA Guidelines For Labeling Laboratory Chemicals. (2014, April 16). Spill Containment Blog. Retrieved from [Link]

  • PPE for Chemical Handling. (2024, August 27). SAMS Solutions. Retrieved from [Link]

  • Butyl Gloves. (n.d.). Northwestern University Research Safety. Retrieved from [Link]

  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel. Retrieved from [Link]

  • OSHA Standards for Biological Laboratories. (n.d.). Administration for Strategic Preparedness and Response (ASPR). Retrieved from [Link]

  • What are personal protective equipment requirements for handling hazardous chemicals during production? (2022, November 14). Quora. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards - 2-Butoxyethanol. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.